molecular formula C6H8O B155123 Bicyclo[3.1.0]hexan-3-one CAS No. 1755-04-0

Bicyclo[3.1.0]hexan-3-one

Cat. No.: B155123
CAS No.: 1755-04-0
M. Wt: 96.13 g/mol
InChI Key: WQQZKEFUOHKGII-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-one (CAS 1755-04-0) is a synthetically valuable compound featuring a strained bicyclic framework that fuses a five-membered ring with a three-membered cyclopropane ring . This unique architecture imparts significant ring strain and conformational rigidity, making it a powerful building block in organic synthesis and medicinal chemistry research . The inherent strain of the bicyclo[3.1.0]hexane core drives unique chemical reactivity and is exploited in various fragmentation and rearrangement reactions to construct complex molecular architectures . In drug discovery, this scaffold serves as a conformationally restricted bioisostere, particularly in the design of novel nucleoside analogues. For instance, the bicyclo[3.1.0]hexane motif, known as (N)-methanocarba, is used to replace the furanose ring in nucleosides to develop potent and selective ligands for adenosine receptors, which are promising targets for treating inflammation and cancer . This scaffold is a key structural motif in natural products like thujone and is integral to the development of therapeutics such as the HIV capsid inhibitor lenacapavir . Our product is rigorously characterized (Molecular Formula: C6H8O, Molecular Weight: 96.13 g/mol) and is supplied with the highest quality standards . Handling and Safety: This compound is classified as flammable liquid (GHS Signal Word: Danger; Hazard Statement: H225). It must be stored sealed in a dry environment at 2-8°C . Attention: For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZKEFUOHKGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338479
Record name Bicyclo[3.1.0]hexan-3-one
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-04-0
Record name Bicyclo[3.1.0]hexan-3-one
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Record name bicyclo[3.1.0]hexan-3-one
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Foundational & Exploratory

Bicyclo[3.1.0]hexan-3-one: A Technical Guide to a Versatile Scaffold in Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[3.1.0]hexan-3-one is a saturated bicyclic ketone featuring a unique and strained molecular architecture that fuses a cyclopentanone ring with a cyclopropane ring. This strained framework is the cornerstone of its distinct chemical reactivity and has established the molecule as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its conformationally rigid structure provides a powerful tool for the design of novel therapeutics, including the HIV capsid inhibitor lenacapavir and selective ligands for various receptors. This technical guide provides an in-depth exploration of the fundamental properties of this compound, including its synthesis, spectroscopic characterization, key chemical transformations, and applications, with the goal of equipping researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₈O, possesses a compact and rigid three-dimensional structure. The fusion of the five-membered and three-membered rings imparts significant ring strain, which is a key determinant of its reactivity.

Core Structural Features

The molecule's bicyclic nature restricts conformational flexibility, making it an excellent scaffold for introducing conformational constraints in larger molecules, a desirable feature in drug design.[1] The presence of the ketone functional group at the 3-position activates the adjacent cyclopropane ring, rendering it susceptible to various chemical transformations.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1755-04-0[2]
Molecular Formula C₆H₈O[2]
Molecular Weight 96.13 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
InChIKey WQQZKEFUOHKGII-UHFFFAOYSA-N[1]

Synthesis of the Bicyclo[3.1.0]hexane Core

Several synthetic strategies have been developed to access the bicyclo[3.1.0]hexane framework. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.

Intramolecular Cyclopropanation

A common and effective method for constructing the bicyclo[3.1.0]hexane ring system is through the intramolecular cyclopropanation of a suitable precursor. For instance, the decomposition of a diazo ketone derived from a cyclopentenone can lead to the formation of the bicyclic ketone.[4]

Asymmetric Synthesis: A Case Study in Lenacapavir Intermediate

The development of scalable and enantioselective routes to bicyclo[3.1.0]hexane derivatives is of significant interest in the pharmaceutical industry. A notable example is the synthesis of (1R,5R)-2,2-dimethoxythis compound, a key intermediate in the production of the HIV drug lenacapavir.[5][6] This multi-step synthesis commences from the inexpensive and readily available (R)-epichlorohydrin.[5][6]

A critical part of this synthesis involves a four-step "telescoped" process to produce (1R,5S)-bicyclo[3.1.0]hexan-2-one.[5] This is followed by an I₂-promoted hydroxylation and an Albright-Goldman oxidation to yield the desired dimethoxy derivative.[5][6] This process has been successfully scaled up to the hundred-gram scale, demonstrating its industrial viability.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound. The strained nature of the ring system results in a characteristic pattern of signals. For the related (1R,5S)-bicyclo[3.1.0]hexan-2-one, the following spectral data has been reported:

  • ¹H NMR (600 MHz, CDCl₃): δ 2.19–1.94 (m, 5H), 1.78–1.70 (m, 1H), 1.22–1.14 (m, 1H), 0.96–0.88 (m, 1H).[5]

  • ¹³C{¹H} NMR (151 MHz, CDCl₃): δ 215.2, 31.4, 27.4, 22.6, 21.6, 13.5.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common technique used for its analysis. The NIST Mass Spectrometry Data Center provides reference spectra for this compound and its derivatives.[2][7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the carbonyl group, which typically exhibits a strong absorption band in the region of 1700-1750 cm⁻¹. For (1R,5S)-bicyclo[3.1.0]hexan-2-one, a prominent peak is observed at 1717.5 cm⁻¹.[5]

Chemical Reactivity: The Role of Ring Strain

The inherent ring strain in this compound is a driving force for its chemical reactivity, particularly in reactions that lead to the formation of less strained products.[1]

Ring-Opening Reactions of the Cyclopropane Moiety

The carbonyl group at the 3-position activates the adjacent cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. The outcome of these reactions is highly dependent on the reaction conditions.[1]

  • Acidic Conditions: Under acidic conditions, methanolysis of activated bicyclo[3.1.0]hexanes can lead to the cleavage of the C1-C6 bond, followed by the nucleophilic attack of methanol to yield a 4-methoxycyclohexane derivative.[1]

  • Basic Conditions: In contrast, under basic conditions, the reaction with methanol can result in the cleavage of the C1-C5 bond, leading to the formation of a 3-methoxymethylcyclopentanone.[1]

Ring_Opening BCH This compound Acid Acidic Conditions (e.g., H+, MeOH) BCH->Acid C1-C6 Cleavage Base Basic Conditions (e.g., MeO-, MeOH) BCH->Base C1-C5 Cleavage Product_Acid 4-Methoxycyclohexane Derivative Acid->Product_Acid Product_Base 3-Methoxymethylcyclopentanone Base->Product_Base Applications BCH Bicyclo[3.1.0]hexane Scaffold Drug_Discovery Drug Discovery & Medicinal Chemistry BCH->Drug_Discovery Conformational Restriction Lenacapavir Lenacapavir Intermediate (HIV Treatment) Drug_Discovery->Lenacapavir Adenosine_Ligands Adenosine Receptor Ligands (Inflammation, Cancer) Drug_Discovery->Adenosine_Ligands GABA_Inhibitors GABA Transporter Inhibitors (Neuroscience) Drug_Discovery->GABA_Inhibitors

Caption: Key Applications of the Bicyclo[3.1.0]hexane Scaffold.

Safety and Handling

This compound is classified as a flammable liquid and vapor. [2][8]It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. [2][8]

GHS Hazard Classification
  • Flammable liquids: Category 3 (H226) [2][8]* Skin corrosion/irritation: Category 2 (H315) [2][8]* Serious eye damage/eye irritation: Category 2A (H319) [2][8]* Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (H335) [2][8]

Recommended Handling Practices

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [8]Work should be conducted in a well-ventilated fume hood. [8]Keep away from heat, sparks, and open flames. [8]

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its strained, rigid framework provides a unique platform for chemical transformations and the design of conformationally constrained molecules with enhanced biological activity. The continued development of efficient and scalable synthetic routes to this and related scaffolds will undoubtedly fuel further innovation in drug discovery and materials science.

References

Sources

A Technical Guide to Bicyclo[3.1.0]hexan-3-one: A Strained Scaffold for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Bicyclo[3.1.0]hexan-3-one, a synthetically valuable bicyclic ketone. Its unique structural framework, characterized by the fusion of a cyclopentanone ring with a cyclopropane ring, imparts significant ring strain and conformational rigidity. These features make it a powerful building block in organic synthesis and a sought-after scaffold in medicinal chemistry for the development of novel therapeutics.[1] This document will delve into the nomenclature, structure, synthesis, spectroscopic signature, reactivity, and applications of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] The nomenclature indicates a bicyclic system containing a total of six carbon atoms. The numbers in the brackets, [3.1.0], describe the lengths of the bridges connecting the two bridgehead carbons: a three-atom bridge, a one-atom bridge, and a zero-atom bridge (a direct bond). The "-3-one" suffix specifies the position of the ketone functional group on the carbon backbone.

Key Identifiers:

  • CAS Number: 1755-04-0

  • Molecular Formula: C₆H₈O

  • Molecular Weight: 96.13 g/mol [1]

The structure of this compound is depicted below:

this compound structure

Caption: 2D and 3D representations of this compound.

Synthesis of the Bicyclo[3.1.0]hexane Core

The construction of the strained bicyclo[3.1.0]hexane skeleton is a key challenge and a subject of significant research. Various synthetic strategies have been developed, primarily focusing on the formation of either the five-membered or the three-membered ring in a controlled manner.

Intramolecular Cyclopropanation Strategies

A prevalent and effective method for constructing the bicyclo[3.1.0]hexane system is through intramolecular cyclopropanation reactions. These approaches often offer a high degree of stereocontrol.[1] One notable example is the intramolecular Simmons-Smith (IMSS) reaction. This method has proven successful for creating both bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. A key feature of the IMSS reaction is the influence of directing groups, such as allylic alcohols or their ether derivatives, which can direct the zinc carbenoid to achieve high stereocontrol in the formation of the bicyclic product.[1]

Another powerful strategy involves the intramolecular cyclopropanation of α-diazo ketones, often catalyzed by transition metals like rhodium or copper. This method allows for the construction of the bicyclo[3.1.0]hexane skeleton with vicinal all-carbon quaternary stereocenters, which are challenging motifs in organic synthesis.[3]

Convergent Annulation Approaches

Convergent synthetic strategies, where complex molecules are assembled from smaller, individual fragments, provide an efficient route to the bicyclo[3.1.0]hexane core. These methods often involve the formation of multiple carbon-carbon bonds in a single reaction, rapidly building molecular complexity.[1] A recently reported approach involves a (3+2) annulation of cyclopropenes with aminocyclopropanes, facilitated by a photoredox catalyst, to construct the five-membered ring.[4]

Illustrative Synthetic Workflow: A Multi-step Approach

While a direct, scalable synthesis for the parent this compound is not extensively detailed in single publications, a well-documented synthesis of a key derivative, (1R,5R)-2,2-dimethoxythis compound, for the production of the HIV capsid inhibitor lenacapavir, showcases a plausible and industrially relevant sequence.[5][6] The core of this synthesis, the formation of the bicyclic ketone, can be adapted to understand the synthesis of the parent compound. A generalized workflow is depicted below.

G start Cyclopentenone step1 Epoxidation start->step1 e.g., m-CPBA step2 Introduction of a suitable leaving group at α-position step1->step2 e.g., Halogenation step3 Base-mediated intramolecular cyclization step2->step3 e.g., NaH, KHMDS product This compound step3->product

Caption: A generalized synthetic workflow for the formation of the bicyclo[3.1.0]hexane core.

Spectroscopic Characterization

The unique, strained structure of this compound gives rise to a distinct spectroscopic signature. The following table summarizes typical analytical data used for its characterization.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Complex multiplets in the aliphatic region (approx. 0.5-3.0 ppm). The protons on the cyclopropane ring typically appear at a higher field (more shielded) due to the ring current effect. Protons α to the carbonyl are deshielded.
¹³C NMR The carbonyl carbon (C=O) resonates at a characteristic downfield shift (approx. 200-220 ppm). The cyclopropyl carbons appear at a relatively upfield chemical shift. A study on bicyclic ketones provides detailed assignments for this class of compounds.[7]
Infrared (IR) A strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1720-1745 cm⁻¹. The exact frequency is influenced by the ring strain. A study on its far-infrared spectrum has also been conducted.[8]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 96. Characteristic fragmentation patterns may include the loss of CO (m/z = 28), a common fragmentation pathway for cyclic ketones.

Reactivity Profile: A Consequence of Ring Strain

The chemical behavior of this compound is dominated by the inherent strain of its fused ring system. This strain energy serves as a driving force for various chemical transformations, particularly those that lead to the opening of the three-membered ring.[1]

Carbonyl Group Reactivity

The ketone functionality undergoes typical reactions such as reduction to the corresponding alcohol (Bicyclo[3.1.0]hexan-3-ol), nucleophilic addition, and enolate formation. The facial selectivity of these reactions is often dictated by the steric hindrance imposed by the bicyclic framework.

Ring-Opening Reactions

The presence of the carbonyl group activates the adjacent cyclopropane ring, making it susceptible to cleavage under various conditions.[1] These ring-opening reactions can be initiated by nucleophiles, electrophiles, or radical species, leading to the formation of functionalized cyclopentane or cyclohexane derivatives. This reactivity is a powerful tool in synthetic chemistry for accessing more complex molecular architectures.

Photochemical Reactions

This compound and its derivatives are known to undergo photochemical reactions. For instance, solution-phase photodecarbonylation upon irradiation with UV light has been reported.[9] This reaction involves the expulsion of carbon monoxide and the formation of bicyclo[2.1.0]pentane derivatives, further highlighting the influence of ring strain on its reactivity.

G start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack at carbonyl carbon reagents Nucleophile (Nu⁻) reagents->intermediate product Ring-Opened Product (Functionalized Cyclopentane) intermediate->product Cyclopropane ring opening

Caption: A conceptual diagram of a nucleophile-induced ring-opening reaction.

Applications in Drug Discovery and Development

The conformationally restricted nature of the bicyclo[3.1.0]hexane scaffold makes it an attractive bioisostere in drug design. By locking the molecule in a specific three-dimensional orientation, it can enhance binding affinity and selectivity for biological targets.[1]

HIV Capsid Inhibitors

A prominent application of a this compound derivative is in the synthesis of Lenacapavir , a first-in-class HIV capsid inhibitor.[5] The bicyclic core serves as a key structural element of a fragment of the final drug molecule, highlighting the industrial relevance of this scaffold.[5][6]

Adenosine Receptor Ligands

The bicyclo[3.1.0]hexane moiety, also referred to as (N)-methanocarba, is used to replace the furanose ring in nucleoside analogues. This modification has been instrumental in developing potent and selective ligands for adenosine receptors, which are important targets for treating inflammation and cancer.[1]

References

  • Jin, L., De Souza, A. N., Sakkani, N., Guthrie, D., Sahani, R. L., Saathoff, J. M., ... & Klumpp, D. A. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development.
  • This compound, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. NIST Chemistry WebBook.
  • This compound. PubChem.
  • Jin, L., De Souza, A. N., Sakkani, N., Guthrie, D., Sahani, R. L., Saathoff, J. M., ... & Klumpp, D. A. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxythis compound: an important intermediate in the synthesis of lenacapavir. figshare.
  • This compound. PubChem.
  • C6H8O, this compound. ResearchGate.
  • Ye, L., Gu, Q. S., Tian, P., & Liu, X. Y. (2018). Intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature communications, 9(1), 227.
  • Roudsari, M. S., & Laane, J. (1995). Far-Infrared Spectra and Ring-Puckering Potential Energy Function of this compound. The Journal of Physical Chemistry, 99(33), 12381-12386.
  • Waser, J., & Carreira, E. M. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3+ 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9353-9358.
  • Kopecky, K. R., & Gomez, R. R. (1981). Quantum yield of solution photolysis of this compound and derivatives. Canadian Journal of Chemistry, 59(11), 1607-1610.
  • Cooke, R. S., & Lyon, G. D. (1981). Solution-phase photodecarbonylation of the this compound system. Journal of the American Chemical Society, 103(24), 7317-7322.
  • This compound, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook.
  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1975). 13C nuclear magnetic resonance studies. Part 48. 13C spectra of a variety of bicyclic ketones. Canadian Journal of Chemistry, 53(9), 1351-1361.

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[3.1.0]hexane framework, a unique fusion of a cyclopentane and a cyclopropane ring, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent conformational rigidity and three-dimensional topology offer a powerful tool for the design of novel therapeutics with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the historical discovery, conformational analysis, and, most critically, the key synthetic methodologies that have enabled the exploration and application of this versatile scaffold. From seminal intramolecular cyclopropanation reactions to contemporary catalytic and annulation strategies, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bicyclo[3.1.0]hexane derivatives in their own research endeavors.

Introduction: The Allure of the Fused Bicyclic System

The bicyclo[3.1.0]hexane core is a strained yet remarkably stable carbocyclic system that has captivated chemists for decades. Its structure, featuring a five-membered ring fused to a three-membered ring, imparts significant conformational constraint, making it an invaluable scaffold in the design of bioactive molecules.[1] This rigidity allows for the precise spatial orientation of pharmacophoric elements, leading to improved binding affinity and selectivity for biological targets.[2][3][4]

The historical significance of the bicyclo[3.1.0]hexane moiety is rooted in natural products, with the monoterpene thujone, found in the essential oils of various plants like thuja and sage, being a prominent example.[5][6] The unique chemical reactivity stemming from the inherent ring strain has also made it a valuable synthetic intermediate for constructing more complex molecular architectures through fragmentation and rearrangement reactions.[1][7]

In the realm of drug discovery, the bicyclo[3.1.0]hexane scaffold has been successfully employed as a bioisosteric replacement for more flexible ring systems, such as cyclohexane, to lock in a desired bioactive conformation.[2] This "methanocarba" approach, where the bicyclo[3.1.0]hexane system replaces the furanose ring in nucleosides, has been particularly fruitful in developing potent and selective ligands for adenosine receptors, which are key targets for treating inflammation and cancer.[1][8][9] The applications of this versatile core extend to a wide range of therapeutic areas, including the development of neuropeptide Y (NPY) Y1 antagonists, metabotropic glutamate 2/3 (mGluR2/3) receptor agonists and antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][10][11][12]

This guide will delve into the foundational synthetic strategies that have enabled the widespread use of this important scaffold, providing both historical context and practical, field-proven insights for the modern synthetic chemist.

Conformational Landscape: A Tale of Two Hemispheres

A key feature of the bicyclo[3.1.0]hexane system is its well-defined and predictable conformational behavior. The fusion of the cyclopropane ring restricts the flexibility of the five-membered ring, forcing it to adopt one of two primary conformations: a "boat-like" or a "chair-like" form.[13] When incorporated as a sugar mimic in nucleosides, these conformations are referred to as "North" (N) and "South" (S), respectively, which correspond to specific pseudorotational parameters of the furanose ring they are replacing.[14][15]

This conformational locking is of paramount importance in drug design, as the biological activity of nucleoside analogs is often exquisitely sensitive to the sugar pucker. The bicyclo[3.1.0]hexane template allows for the synthesis of conformationally pure "North" or "South" isomers, enabling a systematic exploration of the structure-activity relationship (SAR).[14][15] For instance, in the development of adenosine receptor ligands, the "North" conformation has often been associated with higher affinity and selectivity for the A3 subtype.[9]

The inherent rigidity of the bicyclo[3.1.0]hexane scaffold not only aids in pre-organizing a molecule for receptor binding but also provides a more defined structure for computational modeling and docking studies. This synergy between synthetic chemistry and computational analysis accelerates the drug discovery process.

Key Synthetic Strategies: Forging the Fused Bicyclic Core

The construction of the bicyclo[3.1.0]hexane skeleton has been the subject of extensive research, leading to the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into intramolecular cyclizations, where the cyclopropane ring is formed from a pre-existing five-membered ring, and convergent annulation approaches.

Intramolecular Cyclopropanation: The Workhorse of Bicyclo[3.1.0]hexane Synthesis

Historically and to this day, intramolecular cyclopropanation remains one of the most reliable and widely used methods for constructing the bicyclo[3.1.0]hexane core. This approach typically involves a cyclopentene precursor bearing a suitable carbene or carbenoid precursor.

The Simmons-Smith reaction, utilizing a zinc carbenoid generated from diiodomethane and a zinc-copper couple, is a classic and highly effective method for cyclopropanation.[16][17] The intramolecular version of this reaction (IMSS) has been successfully applied to the synthesis of substituted bicyclo[3.1.0]hexanes.[16][17][18] The presence of a directing group, such as a hydroxyl group on the cyclopentene ring, can significantly influence the stereochemical outcome of the reaction, often leading to high diastereoselectivity.[16][17]

A significant advancement in this area is the Furukawa protocol, which employs diethylzinc in place of the zinc-copper couple, offering improved reproducibility and milder reaction conditions.[19]

Experimental Protocol: Intramolecular Simmons-Smith Cyclopropanation (Furukawa Protocol) [19]

  • To a solution of the allylic alcohol precursor in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylzinc (typically 1.0 M in hexanes, 2.0-3.0 equivalents) dropwise.

  • After stirring for 15-30 minutes at 0 °C, add diiodomethane (2.0-3.0 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired bicyclo[3.1.0]hexane derivative.

The development of catalytic methods for intramolecular cyclopropanation represents a significant step forward in terms of efficiency and atom economy. Dirhodium(II) catalysts are particularly effective in catalyzing the decomposition of diazo compounds to generate rhodium carbenes, which then undergo intramolecular cyclopropanation with a tethered alkene.[20] This method has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, which are valuable pharmaceutical intermediates.[20] The choice of rhodium catalyst and reaction conditions can be tuned to selectively favor the formation of either the exo- or endo-isomer.[20]

More recently, copper(I)/secondary amine cooperative catalysis has emerged as a powerful tool for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes.[21][22] This approach allows for the construction of highly substituted bicyclo[3.1.0]hexane skeletons, including those with vicinal all-carbon quaternary stereocenters, a feat that is challenging to achieve with traditional methods.[21][22]

Diagram: Catalytic Intramolecular Cyclopropanation

G cluster_0 Catalytic Cycle Catalyst [Rh₂(OAc)₄] Carbene Rhodium Carbene Intermediate Catalyst->Carbene - N₂ Diazo Diazo Compound (N₂=CHR) Diazo->Catalyst Coordination Product Bicyclo[3.1.0]hexane Carbene->Product Product Release Alkene Cyclopentene Precursor Alkene->Carbene Intramolecular Cyclopropanation

Caption: Rhodium-catalyzed intramolecular cyclopropanation.

Ring-Closing Metathesis (RCM): A Convergent Approach

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and bicyclic systems. In the context of bicyclo[3.1.0]hexane synthesis, RCM can be employed to construct the five-membered ring from an acyclic diene precursor that already contains the cyclopropane moiety.[23] This strategy offers a high degree of convergence and allows for the introduction of diverse functionalities. The development of highly active and robust ruthenium-based catalysts, such as the Grubbs catalysts, has been instrumental in the widespread adoption of this methodology.[23]

Diagram: Ring-Closing Metathesis for Bicyclo[3.1.0]hexane Synthesis

G Diene Acyclic Diene with Cyclopropane Catalyst Grubbs Catalyst [Ru] Diene->Catalyst Coordination Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition Product Bicyclo[3.1.0]hexane Derivative Metallocyclobutane->Product Retro [2+2] Cycloaddition Product->Catalyst Catalyst Regeneration

Caption: Synthesis of bicyclo[3.1.0]hexanes via RCM.

Annulation Strategies: Building the Five-Membered Ring

More recently, convergent strategies that construct the five-membered ring onto a pre-existing cyclopropane have been developed. These (3+2) annulation reactions offer a powerful alternative to the more traditional intramolecular cyclopropanation approaches.[24][25][26] For example, the reaction of cyclopropenes with aminocyclopropanes, mediated by an organic or an iridium photoredox catalyst, provides a convergent route to highly substituted bicyclo[3.1.0]hexanes.[24][25] This methodology is particularly noteworthy for its ability to generate an all-carbon quaternary center.[25]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and conformational properties of the bicyclo[3.1.0]hexane core have made it a privileged scaffold in modern drug discovery. Its incorporation into small molecules has led to the development of potent and selective modulators of a wide range of biological targets.

Conformationally Restricted Nucleoside Analogs

As previously discussed, the use of the bicyclo[3.1.0]hexane scaffold as a conformationally locked sugar mimic has been a highly successful strategy in the design of nucleoside-based therapeutics.[14][15] This "methanocarba" approach has yielded potent and selective agonists and antagonists for various P1 (adenosine) and P2Y receptors.[8][9][27][28][29] The ability to synthesize conformationally pure "North" and "South" isomers has been instrumental in elucidating the specific conformational requirements for receptor binding and activation.[14]

Scaffolds for CNS-Targeting Agents

The rigid bicyclo[3.1.0]hexane framework is also well-suited for the design of agents targeting the central nervous system (CNS). For instance, it has been incorporated into potent and selective agonists for the metabotropic glutamate receptors mGluR2/3, which are promising targets for the treatment of anxiety and other neurological disorders.[10][30] Additionally, novel bicyclo[3.1.0]hexane analogs have been developed as antagonists of mGluR2/3 receptors for the potential treatment of depression.[12]

Other Therapeutic Applications

The versatility of the bicyclo[3.1.0]hexane scaffold is further demonstrated by its application in a diverse range of other therapeutic areas. It has been used to develop noncompetitive neuropeptide Y (NPY) Y1 antagonists with potential applications in the treatment of obesity.[2] Furthermore, conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[11]

Table 1: Selected Examples of Bioactive Bicyclo[3.1.0]hexane Derivatives

Compound ClassTherapeutic TargetPotential ApplicationReference
Bicyclo[3.1.0]hexanylpiperazinesNPY Y1 ReceptorObesity[2]
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivativesmGluR2/3 ReceptorsAnxiety, Depression[10][12][30]
3-Azabicyclo[3.1.0]hexane derivativesDPP-IVType 2 Diabetes[11]
(N)-Methanocarba NucleosidesAdenosine Receptors (A3)Inflammation, Cancer[8][9][27]
Bicyclo[3.1.0]hexane-fused thiophenesS1P1 ReceptorAutoimmune Diseases[31]

Conclusion and Future Outlook

The bicyclo[3.1.0]hexane scaffold has transitioned from a curiosity of natural product chemistry to a mainstay of modern medicinal chemistry and organic synthesis. Its unique conformational properties and the development of robust and versatile synthetic methodologies have solidified its status as a privileged scaffold. The ability to rigidly control the three-dimensional arrangement of functional groups has proven to be a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of small molecule therapeutics.

Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of highly functionalized bicyclo[3.1.0]hexane derivatives. The continued exploration of novel catalytic systems and the application of modern synthetic techniques, such as photoredox catalysis and flow chemistry, will undoubtedly expand the accessible chemical space and pave the way for the discovery of new and improved therapeutic agents based on this enduring and versatile scaffold.

References

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  • Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., Harkness, A. R., Grutsch, J. L., Wright, R. A., Johnson, B. G., Andis, S. L., Kingston, A., Tomlinson, R., Lewis, R., Schoepp, D. D., & Sacaan, A. I. (1997). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 5(1), 137-144. [Link]
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  • Buzon, L. M., G-S., M., Hutchinson, J. H., & Jones, R. M. (2013). Novel S1P1 Receptor Agonists - Part 2: From Bicyclo[3.1.0]hexane-Fused Thiophenes to Isobutyl Substituted Thiophenes. Journal of Medicinal Chemistry, 57(1), 185–199. [Link]
  • Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.
  • van der Heden van Noort, G. J., Meeuwenoord, N. J., van der Marel, G. A., & Overkleeft, H. S. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. European Journal of Organic Chemistry, 2012(12), 2383–2391. [Link]
  • Sarotti, A. M., & Pellegrinet, S. C. (2024). A) Conformational equilibrium of carba‐bicyclo[3.1.0]hexane (7),...
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  • Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.1.0]hexan-3-one is a valuable saturated bicyclic ketone featuring a strained molecular architecture that combines a five-membered ring with a cyclopropane ring. This unique structural motif is a key building block in the synthesis of complex organic molecules and has found applications in medicinal chemistry, notably as a conformationally restricted scaffold in drug design.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data offers critical insights into the molecule's structure, connectivity, and functional groups, providing a foundational reference for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol , presents a unique set of spectroscopic challenges and features. The fusion of the cyclopentanone and cyclopropane rings induces significant ring strain, which influences bond lengths, bond angles, and, consequently, its spectroscopic signatures.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive analytical profile of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, NMR provides precise information about the number of distinct proton and carbon environments, their connectivity, and the stereochemical relationships between them.

¹H NMR Spectroscopy

Due to the molecule's rigid, bicyclic nature, the proton NMR spectrum of this compound is expected to be complex, with significant signal overlap in the aliphatic region. The chemical shifts are influenced by the ring strain and the anisotropic effect of the carbonyl group. While a publicly available, fully assigned spectrum of the parent compound is elusive, analysis of related structures and theoretical predictions allow for a reasonable estimation of the spectral features.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H1, H5 (bridgehead)1.0 - 1.8Multiplet
H2, H4 (adjacent to C=O)2.0 - 2.8Multiplet
H6 (cyclopropyl)0.5 - 1.5Multiplet

Interpretation:

  • The protons on the cyclopropane ring (H6) are expected to be the most shielded, appearing at the highest field (lowest ppm).

  • The bridgehead protons (H1 and H5) will likely reside in the mid-aliphatic region.

  • The protons alpha to the carbonyl group (H2 and H4) will be the most deshielded due to the electron-withdrawing nature of the carbonyl and will appear at the lowest field.

  • The complex splitting patterns (multiplicities) arise from geminal and vicinal coupling between the non-equivalent protons in the rigid ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For the symmetric this compound, four distinct carbon signals are expected. A study on various bicyclic ketones, including bicyclo[3.1.0]hexanones, was conducted, though specific data for the parent compound was not detailed in the abstract.[2]

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
C3 (C=O)205 - 220
C2, C435 - 50
C1, C525 - 40
C615 - 30

Interpretation:

  • The carbonyl carbon (C3) will have the most downfield chemical shift, characteristic of ketones.

  • The carbons adjacent to the carbonyl group (C2 and C4) will be the next most deshielded among the sp³ carbons.

  • The bridgehead carbons (C1 and C5) and the cyclopropyl carbon (C6) will be the most shielded.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. The position of this absorption is sensitive to the ring strain of the five-membered ring.

A study by Choo et al. investigated the far-infrared spectrum of this compound, focusing on the ring-puckering vibrations.[3]

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch~1725 - 1750Strong, Sharp
C-H Stretch (sp³)~2850 - 3000Medium to Strong
C-H Bend~1450Medium
Ring PuckeringFar-IR regionWeak

Interpretation:

  • The C=O stretching frequency for a five-membered ring ketone is typically higher than that for a six-membered ring or acyclic ketone due to increased angle strain. We can therefore expect this peak to appear in the range of 1725-1750 cm⁻¹.

  • The presence of C-H stretching and bending vibrations confirms the saturated hydrocarbon framework of the molecule.

Experimental Protocol: IR Spectroscopy

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound provides a detailed portrait of its molecular structure. NMR spectroscopy reveals the connectivity and stereochemical relationships of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key carbonyl functional group and provides insight into the ring strain. Mass spectrometry establishes the molecular weight and offers evidence of the bicyclic ketone structure through characteristic fragmentation patterns. Together, these techniques provide a robust analytical toolkit for the unambiguous identification and characterization of this important molecule, facilitating its application in organic synthesis and drug discovery. While publicly available, high-resolution spectra for the parent compound are not abundant, the analysis of its derivatives and theoretical considerations provide a strong and reliable predictive framework for its spectroscopic properties.

References

  • Choo, J., Chiang, W.-Y., Lee, S.-N., & Laane, J. (1995). Far-Infrared Spectra and Ring-Puckering Potential Energy Function of this compound. The Journal of Physical Chemistry, 99(30), 11636–11639. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 549318, this compound.
  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1975). 13C nuclear magnetic resonance studies. Part 48. 13C spectra of a variety of bicyclic ketones. Canadian Journal of Chemistry, 53(9), 1351-1361. [Link]
  • NIST (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. In NIST Chemistry WebBook.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

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The Fulcrum of Rigidity: A Technical Guide to the Conformation and Stereochemistry of Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[3.1.0]hexane framework, a unique fusion of a cyclopentane and a cyclopropane ring, represents a cornerstone of modern medicinal chemistry and organic synthesis.[1] Its inherent rigidity and conformational constraints provide a powerful scaffold for the design of novel therapeutics, including the HIV capsid inhibitor lenacapavir.[1] This technical guide offers an in-depth exploration of the conformational landscape and stereochemical intricacies of a key derivative, Bicyclo[3.1.0]hexan-3-one. We will dissect the subtle interplay of forces that govern its three-dimensional structure and provide a robust framework for its stereochemical assignment, empowering researchers in drug discovery and development to leverage this potent structural motif.

Introduction: The Strategic Importance of Conformational Constraint

In the dynamic world of molecular recognition, the ability of a small molecule to adopt a specific, bioactive conformation is paramount. The bicyclo[3.1.0]hexane system provides a pre-organized, rigid scaffold that minimizes the entropic penalty upon binding to a biological target.[2] this compound, with its synthetically versatile ketone functionality, serves as a critical building block for introducing this conformational rigidity.[1] A comprehensive understanding of its stereochemistry and conformational preferences is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design.

The Conformational Landscape: A Tale of Two Rings

The conformation of this compound is dictated by the fusion of the planar, high-energy cyclopropane ring with the more flexible five-membered ring. This fusion forces the cyclopentanone ring into a non-planar conformation. Computational studies and spectroscopic evidence have shown that for the parent bicyclo[3.1.0]hexane system, boat-like conformers are significantly more stable than chair-like conformers.[3][4] This preference is a direct consequence of minimizing torsional strain and non-bonded interactions.

The introduction of the sp²-hybridized carbonyl group at the 3-position influences the puckering of the five-membered ring. The two primary conformations to consider are the endo-boat and exo-boat forms, with the endo and exo descriptors referring to the orientation of the C3 methylene group relative to the cyclopropane ring.

Diagram 1: Conformational Equilibrium of this compound

G cluster_0 Conformational Isomers Endo-Boat Endo-Boat Transition_State Transition State Endo-Boat->Transition_State Energy Barrier Exo-Boat Exo-Boat Exo-Boat->Transition_State Transition_State->Exo-Boat

Caption: Conformational interconversion between the endo- and exo-boat forms of this compound.

Stereochemical Control in Synthesis: Building with Precision

The stereochemistry of this compound derivatives can be meticulously controlled through various synthetic strategies. The choice of starting materials and reaction conditions dictates the relative and absolute configuration of the final product.

Intramolecular Cyclization Approaches

A powerful method for constructing the bicyclo[3.1.0]hexane skeleton with high stereocontrol is through intramolecular cyclization.[1] For instance, the intramolecular Simmons-Smith cyclopropanation of a suitably substituted cyclopentenol can proceed with high diastereoselectivity, directed by the allylic alcohol.[1]

Convergent Annulation Strategies

More recently, (3+2) annulation strategies have emerged as an efficient means to assemble the bicyclo[3.1.0]hexane core. The reaction of cyclopropenes with aminocyclopropanes, for example, can generate highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters in a highly diastereoselective manner.[5]

Experimental Determination of Conformation and Stereochemistry: A Multi-faceted Approach

A combination of spectroscopic and computational methods provides a self-validating system for the unambiguous assignment of the conformation and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for probing the three-dimensional structure of these bicyclic systems.

  • ¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns, particularly of the bridgehead protons and those on the five-membered ring, one can deduce the ring's conformation. Nuclear Overhauser Effect (NOE) experiments are also crucial for establishing through-space proximity between protons, which helps in assigning relative stereochemistry.[6]

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment. For instance, the γ-gauche effect can be used to infer stereochemical relationships. The ¹³C NMR spectra of a variety of bicyclic ketones have been extensively studied, providing a valuable database for comparison.[7]

Table 1: Representative ¹H NMR Data for this compound Derivatives

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H11.2 - 1.5m-
H22.0 - 2.3m-
H42.1 - 2.4m-
H50.8 - 1.1m-
H6 (endo)0.4 - 0.6tJ = 4.5
H6 (exo)0.9 - 1.2dtJ = 8.0, 4.5

Note: These are approximate values and can vary significantly with substitution.

Chiroptical Spectroscopy and Computational Chemistry

For chiral derivatives of this compound, determining the absolute configuration is critical. A powerful and reliable method involves the combination of chiroptical spectroscopy (Electronic Circular Dichroism - ECD, Optical Rotatory Dispersion - ORD, and Vibrational Circular Dichroism - VCD) with Density Functional Theory (DFT) calculations.[3]

Workflow 1: Stereochemical Assignment using Chiroptical Methods

G cluster_0 Experimental cluster_1 Computational Synthesize Synthesize Enantiomers Measure Measure ECD/VCD Spectra Synthesize->Measure Compare Compare Spectra Measure->Compare Model Generate Conformers Calculate DFT Calculation of Spectra Model->Calculate Calculate->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: A self-validating workflow for the assignment of absolute configuration.

Experimental Protocol: Determination of Absolute Configuration
  • Synthesis and Purification: Synthesize and purify the enantiomers of the this compound derivative.

  • Chiroptical Measurements:

    • Dissolve a known concentration of each enantiomer in a suitable solvent (e.g., acetonitrile).

    • Record the ECD and VCD spectra over the appropriate wavelength/wavenumber range.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer using a suitable force field.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-311++G**).[3]

    • Calculate the Boltzmann population of each conformer at the experimental temperature.

  • Spectral Simulation:

    • For each conformer, simulate the ECD and VCD spectra using time-dependent DFT (TD-DFT) for ECD and the calculated vibrational frequencies and rotational strengths for VCD.

    • Generate a population-weighted average spectrum.

  • Comparison and Assignment:

    • Compare the simulated spectrum with the experimentally measured spectrum.

    • A match in the sign and shape of the spectral bands allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomers.[3]

Conclusion: A Scaffold for Future Discovery

The conformationally restricted nature of this compound makes it a privileged scaffold in the design of potent and selective therapeutic agents. A deep understanding of its conformational preferences and the ability to confidently assign its stereochemistry are essential for unlocking its full potential. The integrated experimental and computational workflows described herein provide a robust and reliable framework for researchers to confidently employ this valuable building block in their drug discovery endeavors.

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
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An In-depth Technical Guide to the Ring Strain Analysis of Bicyclo[3.1.0]hexane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The bicyclo[3.1.0]hexane framework, characterized by the fusion of a cyclopentane and a cyclopropane ring, is a prevalent scaffold in natural products and a key building block in medicinal chemistry.[1][2][3][4] Its unique three-dimensional structure and inherent ring strain impart distinct conformational preferences and reactivity, making a thorough understanding of its strain essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the sources of ring strain in bicyclo[3.1.0]hexane systems, details experimental and computational methodologies for its quantification, and explores the profound implications of this strain on the chemical behavior and synthetic utility of these molecules.

Introduction: The Unique Architecture of Bicyclo[3.1.0]hexane

The bicyclo[3.1.0]hexane structural motif is a cornerstone in the design and synthesis of complex organic molecules. Its rigid framework serves as a valuable scaffold for controlling the spatial orientation of functional groups, a critical aspect in the development of novel therapeutics.[3][5]

The Significance of Strained Ring Systems in Modern Chemistry

Strained ring systems, such as bicyclo[3.1.0]hexane, are not mere chemical curiosities; they are powerful tools in synthetic chemistry. The potential energy stored within their strained bonds, known as ring strain, can be harnessed to drive chemical reactions that would otherwise be thermodynamically unfavorable.[4][6] This "strain-release" reactivity provides access to a diverse array of molecular architectures.

Structural Features of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane system consists of a five-membered ring fused to a three-membered ring. This fusion results in a conformationally restricted structure with a pronounced preference for a boat-like conformation.[3][7][8] This contrasts with the more flexible chair and boat conformations of a simple cyclohexane ring. This inherent rigidity is a key feature exploited in drug design to lock a molecule into a bioactive conformation.[3][8]

Overview of Ring Strain: A Thermodynamic Imperative

Ring strain is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue.[9][10] This energy arises from several factors, including deviations from ideal bond angles (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions across the ring (transannular strain).[9]

Deconstructing the Strain: Sources and Energetics in Bicyclo[3.1.0]hexane

The total ring strain in bicyclo[3.1.0]hexane is a composite of several contributing factors, primarily stemming from the geometrically constrained cyclopropane ring.

Angle Strain (Baeyer Strain)

The most significant contributor to the ring strain in bicyclo[3.1.0]hexane is the severe angle strain within the cyclopropane ring. The internal bond angles of approximately 60° are a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[10] This forces the C-C bonds to be "bent," resulting in weaker bonds and higher reactivity.

Torsional Strain (Pitzer Strain)

Torsional strain arises from the eclipsing of C-H bonds on adjacent carbon atoms. In the boat-like conformation of bicyclo[3.1.0]hexane, there are eclipsing interactions within the five-membered ring portion of the molecule that contribute to the overall strain energy.

Transannular Strain (Prelog Strain)

Transannular strain results from steric repulsion between atoms across the ring. In the bicyclo[3.1.0]hexane system, there can be non-bonded interactions between substituents on the cyclopentane and cyclopropane rings, further contributing to the overall strain.

A Quantitative Look: Heats of Formation and Strain Energy Calculations

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion.[9][11] The difference between the experimental heat of formation and a theoretical strain-free value calculated from group increments provides a quantitative measure of the ring strain.[12][13] Computational methods, such as Density Functional Theory (DFT), are also widely used to calculate strain energies.[13]

Compound Strain Energy (kcal/mol) Method
Cyclopropane27.5Experimental
Cyclobutane26.3Experimental[12]
Cyclopentane6.2Experimental
Cyclohexane0Experimental
Bicyclo[3.1.0]hexane~32.4Computational[13]

Experimental Methodologies for Ring Strain Analysis

Several experimental techniques can be employed to probe and quantify the ring strain in bicyclo[3.1.0]hexane systems.

Calorimetry: The Gold Standard for Strain Energy Determination

Bomb calorimetry is the primary experimental method for determining the total strain energy of a molecule. By precisely measuring the heat of combustion, the standard enthalpy of formation can be calculated.[12]

A known mass of the bicyclo[3.1.0]hexane derivative is placed in a high-pressure vessel (the "bomb") filled with pure oxygen. The sample is ignited, and the resulting temperature change of the surrounding water bath is measured to calculate the heat of combustion.

G cluster_workflow Bomb Calorimetry Workflow Sample Weigh Sample Bomb Place in Bomb with O2 Sample->Bomb Ignite Ignite Sample Bomb->Ignite Measure Measure ΔT of Water Bath Ignite->Measure Calculate_Hc Calculate Heat of Combustion (ΔH°c) Measure->Calculate_Hc Calculate_Hf Calculate Standard Enthalpy of Formation (ΔH°f) Calculate_Hc->Calculate_Hf Calculate_SE Determine Strain Energy Calculate_Hf->Calculate_SE

Caption: Workflow for determining ring strain energy via bomb calorimetry.

X-Ray Crystallography: Visualizing Molecular Geometry

Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsional angles. These data offer direct evidence of the structural distortions caused by ring strain. For bicyclo[3.1.0]hexane derivatives, X-ray crystallography can confirm the boat-like conformation and quantify the deviations from ideal geometries.

Spectroscopic Techniques: Probing the Strained Environment
  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons in a bicyclo[3.1.0]hexane system can be indicative of the electronic environment and, indirectly, the strain. Coupling constants can provide information about dihedral angles and conformation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of bonds, particularly the C-H stretching frequencies of the cyclopropane ring, are sensitive to the hybridization and strain of the system.

Computational Approaches to Understanding Ring Strain

Computational chemistry provides powerful tools for analyzing and predicting the properties of strained molecules.

Molecular Mechanics (MM)

Molecular mechanics methods use classical force fields to model the potential energy surface of a molecule. These methods are computationally inexpensive and can be used to quickly assess the conformational preferences and relative strain energies of different isomers.

Quantum Mechanics (QM)

Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules.[1] DFT calculations are particularly useful for obtaining accurate geometries, vibrational frequencies, and strain energies of bicyclo[3.1.0]hexane systems.[14]

G cluster_workflow Computational Analysis Workflow Input Input Molecular Structure MM Molecular Mechanics (MM) Conformational Search Input->MM QM_Opt Quantum Mechanics (QM) Geometry Optimization (DFT) MM->QM_Opt QM_Freq QM Frequency Calculation QM_Opt->QM_Freq Output Output: - Strain Energy - Optimized Geometry - Vibrational Frequencies QM_Freq->Output

Caption: A typical workflow for the computational analysis of ring strain.

The Chemical Consequences of Ring Strain: Reactivity and Synthetic Utility

The high ring strain of bicyclo[3.1.0]hexane systems is a key determinant of their chemical reactivity.[4][6]

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to cleavage under various conditions, including acidic, basic, and radical-mediated reactions.[15][16] This reactivity can be exploited to generate more complex molecular architectures. For instance, the selective opening of the C1-C6 or C1-C5 bond can lead to the formation of substituted cyclohexane or cyclopentane derivatives, respectively.[16]

Bicyclo[3.1.0]hexane in Drug Design and Natural Products

The bicyclo[3.1.0]hexane scaffold is present in a number of bioactive natural products and has been successfully incorporated into drug candidates.[2][5][17] Its rigid, three-dimensional structure makes it an excellent bioisostere for other cyclic systems, such as the furanose ring in nucleosides.[7][8] By replacing a flexible ring with the conformationally constrained bicyclo[3.1.0]hexane system, medicinal chemists can improve the potency, selectivity, and pharmacokinetic properties of drug molecules.[18][19]

Conclusion: A Synthesis of Theory and Practice

A comprehensive understanding of the ring strain in bicyclo[3.1.0]hexane systems is paramount for harnessing their full potential in organic synthesis and drug discovery. The interplay of angle, torsional, and transannular strain dictates the unique conformational preferences and reactivity of this important scaffold. By combining experimental techniques, such as calorimetry and X-ray crystallography, with powerful computational methods, researchers can gain deep insights into the structure-property relationships of these fascinating molecules. This knowledge is crucial for the rational design of novel synthetic methodologies and the development of next-generation therapeutics.

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An In-depth Technical Guide to Natural Products Containing the Bicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a fascinating and structurally significant motif found in a diverse array of natural products.[1][2][3] Its unique three-dimensional architecture, characterized by the fusion of a cyclopentane and a cyclopropane ring, imparts a high degree of conformational rigidity and ring strain.[4] This inherent strain not only makes these molecules challenging synthetic targets but also imbues them with potent and varied biological activities, rendering them of significant interest to the fields of medicinal chemistry and drug discovery.[1][4][5] This guide provides a comprehensive overview of natural products containing the bicyclo[3.1.0]hexane core, delving into their classification, biosynthesis, synthetic strategies, and therapeutic potential.

Structural Diversity and Classification

Natural products featuring the bicyclo[3.1.0]hexane skeleton are predominantly found within the terpenoid class. These compounds are biosynthesized from isoprene units and are categorized based on the number of these units they contain.

  • Monoterpenoids (C10): The most well-known examples belong to the thujane family of monoterpenes.[6] Key representatives include α-thujone and β-thujone, which are major constituents of the essential oils of plants like wormwood (Artemisia absinthium), sage (Salvia officinalis), and cedar (Thuja occidentalis).[7][8][9] Sabinene is another common bicyclo[3.1.0]hexane monoterpene found in various plant species.

  • Sesquiterpenoids (C15): A number of sesquiterpenoids possessing this scaffold have been isolated, often from marine sources.[1] Examples include cycloeudesmol and laurinterol, which have demonstrated interesting biological properties.[1]

  • Diterpenoids (C20) and other classes: While less common, the bicyclo[3.1.0]hexane motif is also present in more complex natural products, including some diterpenoids and other structurally unique compounds.[10]

The general structure of the bicyclo[3.1.0]hexane core is depicted below:

Caption: The core bicyclo[3.1.0]hexane ring system.

Biosynthesis of the Bicyclo[3.1.0]hexane Scaffold

The formation of the bicyclo[3.1.0]hexane skeleton in nature is a fascinating enzymatic process. In the case of thujane-type monoterpenes, the biosynthesis begins with geranyl diphosphate (GPP).[9] The enzyme sabinene synthase catalyzes the cyclization of GPP to form the bicyclic structure of sabinene.[9] This process involves an initial ionization of GPP, followed by an intramolecular cyclization and rearrangement to construct the fused five- and three-membered rings. Further enzymatic modifications of the sabinene skeleton can then lead to other thujane monoterpenoids like thujone.[11]

A simplified representation of this key biosynthetic step is shown below:

Biosynthesis GPP Geranyl Diphosphate (GPP) Intermediate Cyclic Carbocation Intermediate GPP->Intermediate Sabinene Synthase Sabinene Sabinene Intermediate->Sabinene Proton loss Thujone Thujone Sabinene->Thujone Further enzymatic modifications

Caption: Simplified biosynthesis of thujane monoterpenes.

Synthetic Strategies for Constructing the Bicyclo[3.1.0]hexane Core

The synthesis of the strained bicyclo[3.1.0]hexane system presents a significant challenge for organic chemists. Several strategies have been developed, often focusing on the construction of the cyclopropane ring as a key step.

  • Intramolecular Cyclopropanation: This is a common and effective method. It often involves the use of metal-catalyzed reactions, such as those employing rhodium or copper catalysts, to facilitate the cyclopropanation of an appropriately functionalized cyclopentene precursor.[12][13] Radical-mediated cyclizations have also emerged as a powerful tool for this transformation.[12][13]

  • [3+2] Annulation Reactions: More recent methodologies involve the convergent synthesis of bicyclo[3.1.0]hexanes through [3+2] annulation reactions. For instance, the reaction of cyclopropenes with aminocyclopropanes, often mediated by photoredox catalysis, can efficiently generate the bicyclic scaffold.[1][14]

  • Rearrangement Reactions: Certain rearrangement reactions can also be employed to construct the bicyclo[3.1.0]hexane core. For example, the divinylcyclopropane rearrangement of a suitable precursor can lead to the formation of the fused ring system.

A key experimental protocol for the construction of this scaffold is the intramolecular cyclopropanation of an alkenyl aldehyde.

Experimental Protocol: Asymmetric Intramolecular Radical Cyclopropanation

This protocol is adapted from methodologies that utilize cooperative catalysis to achieve enantioselective synthesis of bicyclo[3.1.0]hexane skeletons.[12][13]

Objective: To synthesize an enantioenriched bicyclo[3.1.0]hexane derivative from an alkenyl aldehyde via a copper(I)/chiral secondary amine cooperatively catalyzed intramolecular radical cyclopropanation.

Materials:

  • Substrate: A suitable γ,δ-unsaturated aldehyde.

  • Catalyst system: Copper(I) iodide (CuI) and a chiral secondary amine ligand (e.g., a derivative of diphenylprolinol).

  • Oxidant: Di-tert-butyl peroxide (DTBP).

  • Solvent: Anhydrous toluene.

  • Inert gas: Nitrogen or Argon.

  • Standard laboratory glassware for anhydrous reactions.

  • Purification supplies: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%) and the chiral secondary amine ligand (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

  • Addition of Reagents: Add anhydrous toluene, followed by the γ,δ-unsaturated aldehyde (1.0 equiv.).

  • Initiation: Add di-tert-butyl peroxide (DTBP) (2.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[3.1.0]hexane product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Copper(I)/Chiral Amine Catalyst: The cooperative catalytic system is crucial. The chiral amine reacts with the aldehyde to form a chiral enamine intermediate. The copper(I) catalyst then facilitates the single-electron transfer (SET) process, initiating the radical cyclization cascade. The chirality of the amine ligand directs the stereochemical outcome of the cyclopropanation, leading to an enantioenriched product.

  • DTBP as Oxidant: DTBP acts as a radical initiator upon thermal decomposition, which is necessary to start the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the enamine intermediate and quench the radical species, thus requiring the use of anhydrous solvents and an inert atmosphere.

Biological Activities and Therapeutic Potential

Natural products and synthetic derivatives containing the bicyclo[3.1.0]hexane scaffold exhibit a wide range of biological activities.[1][2][15] The conformational constraint imposed by the bicyclic system often leads to high binding affinity and selectivity for biological targets.

Compound/Class Source Biological Activity Therapeutic Potential
α-Thujone Thuja occidentalis, Artemisia absinthiumGABA-A receptor antagonist, neurotoxic at high doses.[8][9][11]Investigated for neurological effects; pro-apoptotic and anti-invasive effects on glioblastoma cells.[7][8]
Laurinterol Marine algaePotent bioactivities.[1]Antimicrobial, potential for further drug development.
Cycloeudesmol Marine organismsPotent bioactivities.[1]Anti-inflammatory, potential for further drug development.
Synthetic Azabicyclo[3.1.0]hexanes SyntheticVarious, including enzyme inhibition and receptor antagonism.[16][17]Anticancer, antibacterial, antagonists of opioid receptors.[16][17]

One of the most studied compounds is α-thujone . It is known to be a modulator of the GABA-A receptor in the central nervous system, acting as a competitive antagonist.[8][9] This activity is responsible for its reputed psychoactive effects and its toxicity at high concentrations.[9][11] More recently, research has demonstrated that α-thujone can induce apoptosis and inhibit the motility of glioblastoma multiforme (GBM) cells in vitro, suggesting a potential, yet to be fully explored, role in cancer therapy.[7]

The 3-azabicyclo[3.1.0]hexane variant of the scaffold is also a prominent structural motif in many biologically active compounds and pharmaceuticals.[16][17][18] This nitrogen-containing core is found in molecules that act as inhibitors of histone deacetylase and as antagonists for various receptors, highlighting its importance as a privileged scaffold in medicinal chemistry.[16]

Future Perspectives

The bicyclo[3.1.0]hexane scaffold continues to be a fertile ground for natural product discovery and a source of inspiration for synthetic chemists. The development of new, more efficient, and stereoselective methods for the construction of this strained ring system is a key area of ongoing research.[12][14] Such advancements will undoubtedly facilitate the synthesis of complex natural products and novel analogues for biological evaluation. Furthermore, a deeper understanding of the biosynthetic pathways leading to these molecules could open up opportunities for their production through synthetic biology approaches. The diverse and potent biological activities associated with this unique structural motif ensure that bicyclo[3.1.0]hexane-containing compounds will remain a high-priority area for investigation in the quest for new therapeutic agents.

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Bicyclo[3.1.0]hexan-3-one: A Constrained Scaffold for Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The bicyclo[3.1.0]hexane framework, a unique fusion of a cyclopentane and a cyclopropane ring, presents a conformationally rigid and strained scaffold. This inherent structural constraint makes it a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. Bicyclo[3.1.0]hexan-3-one, a key derivative, serves as a versatile precursor for a wide range of complex molecules, from natural products to potent pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, stereocontrol, and strategic application of this compound in modern chemical research.

The Strategic Importance of the Bicyclo[3.1.0]hexane Core

The significance of the bicyclo[3.1.0]hexane motif lies in its distinct three-dimensional structure. The fusion of the five- and three-membered rings introduces significant ring strain, which can be harnessed for unique chemical transformations.[1] This conformational rigidity is particularly advantageous in drug design, where it can serve as a bioisostere to lock a molecule into a specific, biologically active conformation.[1]

A notable application is in the design of nucleoside analogues where the bicyclo[3.1.0]hexane system, referred to as (N)-methanocarba, replaces the furanose ring.[1] This modification leads to potent and selective ligands for adenosine receptors, which are key targets for treating inflammation and cancer.[1] Furthermore, this scaffold is a core structural element in natural products like thujone and is integral to the development of modern therapeutics, including the HIV capsid inhibitor lenacapavir.[1]

Enantioselective Synthesis: Accessing Chiral Purity

The utility of this compound as a chiral building block is contingent on the ability to synthesize it in an enantiomerically pure form. Several strategies have been developed to achieve this, ranging from classical resolution to modern asymmetric catalysis.

Racemic Synthesis and Chiral Resolution

Initial approaches to obtaining enantiomerically pure bicyclo[3.1.0]hexane derivatives often involved the synthesis of a racemic mixture followed by chiral resolution. For instance, in the synthesis of a key fragment for lenacapavir, a racemic mixture was initially synthesized and the desired enantiomer was isolated using supercritical fluid chromatography with a chiral stationary phase.[2] While effective, this method is inherently inefficient as it results in the loss of at least 50% of the material as the undesired enantiomer, which often cannot be recycled.[2]

Asymmetric Synthesis from Chiral Precursors

A more elegant and atom-economical approach is the use of enantiomerically pure starting materials to direct the stereochemistry of the final product. A scalable, asymmetric synthesis of a derivative, (1R,5R)-2,2-dimethoxythis compound, has been developed starting from the inexpensive and readily available (R)-epichlorohydrin.[2][3] This multi-step synthesis demonstrates excellent control over the stereochemistry, affording the final product with high enantiomeric purity (>99% ee).[2]

The key steps in this process involve a telescoped four-step synthesis of the bicyclic ketone, an I2-promoted hydroxylation, and an Albright-Goldman oxidation.[2][3] This route has been successfully demonstrated on a hundred-gram scale, highlighting its industrial applicability.[2]

Asymmetric Deprotonation Strategies

Another powerful technique for accessing chiral bicyclo[3.1.0]hexane systems is the enantioselective deprotonation of meso-cyclic ketones using chiral lithium amide bases. This method allows for the desymmetrization of symmetrical starting materials, efficiently creating optically active products. The resulting chiral enolates can then be trapped to form silyl enol ethers or triflates with high enantioselectivity, which serve as versatile intermediates for further transformations.

Synthetic Methodologies for Core Construction

The construction of the bicyclic core of this compound can be achieved through various synthetic strategies, each with its own advantages and limitations.

Intramolecular Cyclization and Cyclopropanation

Intramolecular approaches are powerful for constructing the bicyclo[3.1.0]hexane skeleton, often with a high degree of stereocontrol.[1][4] These methods typically involve the formation of one of the rings from a pre-functionalized precursor.[1][4]

  • Intramolecular Simmons-Smith Cyclopropanation: This method is effective for creating bicyclo[3.1.0]hexanes. The presence of directing groups, such as allylic alcohols or their ethers, can guide the zinc carbenoid to achieve high stereocontrol.[1]

  • Intramolecular Radical Cyclopropanation: A copper(I)/secondary amine cooperative catalytic system can be used for the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes.[5] This method allows for the single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency and has been successfully applied in an asymmetric fashion.[5]

  • Intramolecular Carbene Insertion: The intramolecular insertion of an α-diazo acetamide can be used to construct the bicyclic core in a stereoselective manner.[6]

Convergent Annulation Strategies

Convergent synthetic strategies, where complex molecules are assembled from smaller fragments, offer an efficient route to the bicyclo[3.1.0]hexane core.[1][4]

  • (3+2) Annulation of Cyclopropenes and Aminocyclopropanes: A photoredox-catalyzed (3+2) annulation of cyclopropenes with cyclopropylanilines provides a convergent synthesis of bicyclo[3.1.0]hexanes.[4][7] This method is highly diastereoselective and allows for the creation of three contiguous stereocenters.[4][7]

  • 1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of diazoalkanes to homochiral α-sulfinyl-2-cyclopentenones is another effective method for the synthesis of bicyclo[3.1.0]hexanones.[8]

Key Experimental Protocols

Scalable Asymmetric Synthesis of (1R,5R)-2,2-Dimethoxythis compound

This protocol is adapted from a reported scalable synthesis and provides a general workflow.[2]

Step 1: Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one from (R)-Epichlorohydrin (Telescoped Process)

  • The ring-opening of (R)-epichlorohydrin with allylmagnesium chloride affords the corresponding chlorohydrin.[2]

  • Sodium hydroxide-mediated ring closure of the chlorohydrin yields the chiral epoxide.[2]

  • Hodgson cyclopropanation of the epoxide followed by oxidation of the resulting cyclopropylcarbinyl alcohol provides the bicyclic ketone.[2]

Step 2: I2-Promoted Hydroxylation and Albright-Goldman Oxidation

  • The bicyclic ketone is subjected to an I2-promoted hydroxylation.[2]

  • The resulting hydroxylated intermediate is then oxidized using Albright-Goldman conditions (DMSO/Ac2O) to yield (1R,5R)-2,2-dimethoxythis compound.

Data Summary for Key Intermediates and Final Product:

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (A%)Enantiomeric Excess (ee%)
(1R,5S)-Bicyclo[3.1.0]hexan-2-oneC6H8O96.13>93>99
(1R,5R)-2,2-Dimethoxythis compoundC8H12O3156.18>95>99

Note: Purity and enantiomeric excess are based on reported values and may vary depending on specific reaction conditions and purification methods.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for accessing the bicyclo[3.1.0]hexane core.

G cluster_0 Asymmetric Synthesis from Chiral Precursor R-Epichlorohydrin R-Epichlorohydrin Chiral Epoxide Chiral Epoxide R-Epichlorohydrin->Chiral Epoxide Allyl-MgX, NaOH Bicyclic Ketone Bicyclic Ketone Chiral Epoxide->Bicyclic Ketone Hodgson Cyclopropanation, Oxidation Final Product Final Product Bicyclic Ketone->Final Product I2-Hydroxylation, Albright-Goldman Oxidation

Caption: Asymmetric synthesis of a this compound derivative.

G cluster_1 Convergent (3+2) Annulation Strategy Cyclopropene Cyclopropene Bicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane Cyclopropene->Bicyclo[3.1.0]hexane Photoredox Catalyst Aminocyclopropane Aminocyclopropane Aminocyclopropane->Bicyclo[3.1.0]hexane Blue LED

Caption: Convergent synthesis via (3+2) annulation.

Conclusion and Future Outlook

This compound and its derivatives are powerful chiral building blocks that offer access to a wide range of complex and biologically active molecules. The development of scalable and highly enantioselective synthetic routes has solidified their importance in both academic research and industrial drug development. Future research in this area will likely focus on the discovery of new catalytic methods for the even more efficient and sustainable construction of this valuable scaffold, as well as its application in the synthesis of next-generation therapeutics. The unique conformational constraints and rich chemistry of the bicyclo[3.1.0]hexane system ensure its continued prominence in the field of organic synthesis.

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. (2025).
  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. NIH. [Link]
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. (2019). Chemical Science (RSC Publishing). [Link]
  • Enantioselective construction of bicyclo[3.1.0]hexane derivatives through asymmetric deprotonation of meso-cyclic ketones. ElectronicsAndBooks. [Link]
  • Intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon.
  • SUPPORTING INFORM
  • Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. SciSpace. [Link]
  • Synthesis of bicyclo[3.1.0]hexanones via 1,3-dipolar cycloaddition of diazoalkanes to homochiral α-sulfinyl-2-cyclopentenones. (2008).
  • This compound. PubChem. [Link]
  • This compound, 4-methyl-1-(1-methylethyl)-. NIST WebBook. [Link]
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. (2019). RSC Publishing. [Link]
  • Chiral analysis of thujone in essential oil samples. IDEALS. [Link]
  • (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. (2019).
  • This compound, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. NIST WebBook. [Link]

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Introduction to the reactivity of Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Bicyclo[3.1.0]hexan-3-one

Abstract

This compound is a strained bicyclic ketone whose unique architecture, fusing a cyclopentanone ring with a cyclopropane ring, dictates a rich and diverse reactivity profile. The inherent ring strain of this scaffold not only provides a driving force for a variety of chemical transformations but also imparts conformational rigidity, making it a valuable building block in organic synthesis and medicinal chemistry.[1] This guide explores the core principles governing the reactivity of the this compound system, delving into its synthesis, photochemical behavior, acid- and base-catalyzed rearrangements, and its utility as a synthetic intermediate for complex molecular targets, including the HIV capsid inhibitor lenacapavir.[1]

Structural Features and Inherent Strain

The reactivity of this compound is fundamentally governed by its three-dimensional structure. The fusion of a five-membered ring and a three-membered ring creates significant angle and torsional strain. The carbonyl group at the C-3 position further activates the adjacent cyclopropane ring, rendering it susceptible to cleavage under various conditions.[1] This strategic placement of functionality within a strained carbocyclic framework is the cornerstone of its synthetic utility.

Caption: Key structural features influencing the reactivity of the this compound core.

Synthesis of the Bicyclo[3.1.0]hexane Core

The construction of the bicyclo[3.1.0]hexane skeleton is a critical first step in its application. Numerous strategies have been developed, often relying on intramolecular cyclization or convergent annulation approaches.[2] A notable and scalable asymmetric synthesis has been developed for a key intermediate of the HIV drug lenacapavir, (1R,5R)-2,2-dimethoxythis compound, starting from the inexpensive commodity (R)-epichlorohydrin.[3][4]

This multi-step synthesis highlights several key transformations, including a Grignard reaction, epoxide formation, Hodgson cyclopropanation, and oxidation, demonstrating a robust pathway to enantiomerically pure bicyclic ketones.[3]

G start (R)-Epichlorohydrin step1 Ring Opening (AllylMgCl) start->step1 intermediate1 Chlorohydrin Intermediate step1->intermediate1 step2 Ring Closure (NaOH) intermediate1->step2 intermediate2 (R)-(+)-1,2-Epoxy-5-hexene step2->intermediate2 step3 Hodgson Cyclopropanation (n-BuLi, TMP) intermediate2->step3 intermediate3 Cyclopropylcarbinyl Alcohol step3->intermediate3 step4 Oxidation (TEMPO/Bleach or Albright-Goldman) intermediate3->step4 end (1R,5S)-Bicyclo[3.1.0]hexan-2-one (or other derivatives) step4->end

Caption: Scalable synthetic workflow to the bicyclo[3.1.0]hexane core from (R)-epichlorohydrin.[3]

Exemplary Protocol: Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

The causality behind a telescoped (multi-step, single workup) process is efficiency and scalability, minimizing intermediate isolation steps which often lead to yield loss. This is critical in pharmaceutical process development.[3]

  • Step 1 & 2: Epoxide Formation: (R)-epichlorohydrin is reacted with allylmagnesium chloride to afford a chlorohydrin intermediate. This is immediately followed by sodium hydroxide-mediated ring closure. The choice of a Grignard reagent is a cost-effective method for C-C bond formation, and the subsequent intramolecular Williamson ether synthesis is a classic and reliable cyclization. The entire process is performed in a single pot ("telescoped") to maximize throughput.[3]

  • Step 3: Hodgson Cyclopropanation: The resulting epoxide is treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP), formed in situ from n-BuLi and TMP. LiTMP is a strong, non-nucleophilic base that deprotonates the vinyl proton, facilitating an intramolecular SN2' reaction to form the cyclopropane ring. This method provides high stereocontrol.[3]

  • Step 4: Oxidation: The intermediate cyclopropylcarbinyl alcohol is oxidized to the target ketone. A TEMPO-bleach oxidation is a common choice for this transformation, offering good yields and selectivity.[3] This entire four-step sequence can be telescoped to produce the bicyclic ketone with high purity after a final distillation.[3]

Key Reaction Classes

The strained bicyclic system undergoes a variety of transformations, often driven by the release of ring strain.

Photochemical Reactions

Upon irradiation with UV light (e.g., 313 nm), this compound and its derivatives can undergo decarbonylation.[5] The reaction proceeds through an excited triplet state, which can be depicted as a diradical, leading to bond reorganization and eventual loss of carbon monoxide.[6] The quantum yield for the photolysis of the parent ketone in pentane is 0.44.[7]

Additionally, related structures like bicyclo[3.1.0]hex-3-en-2-ones are known to rearrange photochemically to form phenolic structures, proceeding through diradical intermediates.

CompoundSolventQuantum Yield (Φ)Reference
This compoundPentane0.44[7]
1,5-Dimethylthis compoundPentane0.52[7]
Cyclopentanone (Actinometer)Pentane0.27[7]
Acid- and Base-Catalyzed Ring Opening

The cyclopropane ring, activated by the adjacent carbonyl group, is susceptible to cleavage under both acidic and basic conditions, but the outcomes are mechanistically distinct and lead to different product scaffolds.[8] This divergent reactivity is a powerful tool in synthetic planning.

  • Acidic Conditions: Treatment with strong acids like fluorosulphuric acid leads to the opening of the cyclopropane ring to generate cyclopentenium ions.[9] In the presence of a nucleophile like methanol, this results in the formation of a six-membered ring, a 4-methoxycyclohexane derivative. The mechanism involves protonation, ring expansion, and nucleophilic trapping.[8]

  • Basic Conditions: Under basic conditions, the reaction proceeds via an enolate intermediate. Methanolysis under these conditions yields a 3-methoxymethylcyclopentanone. This pathway involves cleavage of one of the activated cyclopropane bonds followed by protonation.[8]

G cluster_acid Acidic Conditions (H+, MeOH) cluster_base Basic Conditions (MeO-, MeOH) start This compound Derivative acid_path Protonation & Ring Expansion start->acid_path base_path Enolate Formation & Ring Opening start->base_path acid_product 4-Methoxycyclohexane Product acid_path->acid_product base_product 3-Methoxymethylcyclopentanone Product base_path->base_product

Caption: Divergent ring-opening pathways under acidic versus basic conditions.[8]

Favorskii-like Rearrangements

The bicyclo[3.1.0]hexane system can undergo rearrangements analogous to the Favorskii rearrangement. For instance, under acidic conditions, certain tricyclic derivatives have been shown to undergo a Favorskii-like rearrangement followed by a retro-Michael addition to yield cyclopentene products.[2][10] This transformation highlights the complex cascade reactions that can be initiated by leveraging the inherent strain of the molecule. The classic Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often proceeding through a cyclopropanone intermediate.[11][12][13]

Radical-Mediated Ring Opening

The bicyclo[3.1.0]hexane skeleton is also reactive under radical conditions. The 1-bicyclo[3.1.0]hexanylmethyl radical, for example, can undergo two distinct ring-opening pathways.[14]

  • Ring-Expansion Pathway: Fission of the shared (endo) bond of the bicyclic system leads to a ring-expanded 3-methylenecyclohexenyl radical.

  • Non-Expansion Pathway: Fission of the external (exo) cyclopropane bond results in a 2-methylenecyclopentyl-1-methyl radical.

Kinetic studies have shown that the ring-expansion pathway is kinetically favored.[14] This regioselectivity is crucial for synthetic applications where controlled ring expansion is desired.

PathwayRate Equation (log(k/s⁻¹))Reference
Ring-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θ[14]
Non-Expansion(11.9 ± 0.6) - (6.9 ± 0.8)/θ[14]
(where θ = 2.303RT in kcal/mol)

Applications in Medicinal Chemistry

The bicyclo[3.1.0]hexane scaffold is a prevalent motif in bioactive compounds and natural products.[2] Its conformational rigidity makes it an excellent bioisostere for furanose rings in nucleoside analogues.[1] This has been exploited in the design of potent and selective ligands for adenosine receptors, which are targets for cancer and inflammation therapies.[1][15][16]

Most significantly, a derivative of this compound is a cornerstone intermediate in the synthesis of Lenacapavir , a first-in-class HIV capsid inhibitor that has shown 100% effectiveness in clinical trials for HIV pre-exposure prophylaxis (PrEP).[3][4] The precise stereochemistry and conformational lock provided by the bicyclic core are critical for the drug's potent activity.

Conclusion

This compound is more than a simple ketone; it is a highly versatile and reactive scaffold whose chemistry is dominated by its inherent ring strain. The ability to control its reactivity through photochemical, thermal, acid-catalyzed, base-catalyzed, and radical-mediated pathways allows for the divergent synthesis of a wide array of complex carbocyclic structures. Its proven value in the synthesis of groundbreaking therapeutics like Lenacapavir ensures that the exploration of its reactivity will remain a fertile ground for discovery for researchers, synthetic chemists, and drug development professionals.

References

  • Title: Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.
  • Title: Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.
  • Title: Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
  • Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: Quantum yield of solution photolysis of this compound and derivatives Source: Canadian Journal of Chemistry URL:[Link]
  • Title: Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol.
  • Title: Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.
  • Title: 3 Photo Chemical Rearrangement Reactions Source: Scribd URL:[Link]
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  • Title: Solution-phase photodecarbonylation of the this compound system Source: Journal of the American Chemical Society URL:[Link]
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  • Title: A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size Source: NIH N
  • Title: 4. By Ring Contraction Source: Science of Synthesis URL:[Link]
  • Title: Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.
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  • Title: Development of Bicyclo[3.1.

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An In-depth Technical Guide to the Safe Handling and Management of Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Compound

Bicyclo[3.1.0]hexan-3-one is a valuable bicyclic ketone utilized as a building block in organic synthesis and medicinal chemistry. Its unique strained ring structure, which fuses a five-membered ring with a cyclopropane ring, imparts significant conformational rigidity and unique chemical reactivity.[1] This framework is a key structural motif in natural products and is instrumental in developing therapeutics.[1] However, the same properties that make it synthetically useful also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety protocols and handling precautions required for this compound to ensure its safe application in research and development settings.

Hazard Identification and GHS Classification

This compound is classified under several hazard categories according to the Globally Harmonized System (GHS). Understanding these classifications is the foundational step in risk assessment and the implementation of appropriate safety controls. The compound is recognized as a flammable liquid that can cause significant irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

The primary dangers stem from its flammability and irritant properties. Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source.[2] Therefore, rigorous control of ignition sources is paramount.

Physicochemical and Toxicological Profile

A comprehensive understanding of the compound's properties is essential for safe handling. While extensive toxicological data for this compound is not available, information from safety data sheets and related compounds provides necessary guidance.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1755-04-0[2][3]
Molecular Formula C₆H₈O[3]
Molecular Weight 96.13 g/mol [1][3]
Appearance Liquid[2][4]
Physical State Liquid[2]

Toxicological Insights: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data mandates a conservative approach, treating the substance with a high degree of caution. For structurally related compounds, such as the substituted this compound known as α,β-Thujone, studies have shown it to be harmful if swallowed.[5] Given the shared bicyclic ketone core, it is prudent to assume that this compound may present similar oral toxicity risks. All handling procedures should be designed to prevent ingestion, inhalation, and dermal contact.

Comprehensive Risk Assessment and Control Strategy

A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment (PPE) is critical for mitigating the risks associated with this compound.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Control Workflow A Identify Hazards (Flammable, Irritant) B Assess Risks (Fire, Exposure, Spill) A->B C Implement Engineering Controls (Fume Hood, Grounding) B->C D Define Administrative Controls (SOPs, Training) C->D E Specify Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E F Perform Experiment E->F G Review and Refine Controls F->G Post-procedure G->A Emergency_Response_Plan Figure 2: Emergency Response Decision Tree Start Emergency Event Spill Chemical Spill Start->Spill Fire Fire Start->Fire Exposure Personal Exposure Start->Exposure Spill_Actions 1. Remove all ignition sources. 2. Evacuate non-essential personnel. 3. Use absorbent material (vermiculite). 4. Collect in sealed container for disposal. Spill->Spill_Actions Fire_Actions 1. Use dry chemical, sand, or alcohol foam. 2. Do NOT use water jet. 3. Cool containers with water spray. 4. If major, evacuate and call emergency services. Fire->Fire_Actions Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action Move to fresh air. Seek medical attention. Inhalation->Inhalation_Action Skin_Action Remove contaminated clothing. Wash area with soap and water. Skin_Contact->Skin_Action Eye_Action Flush with running water for 15 mins. Seek medical attention. Eye_Contact->Eye_Action Ingestion_Action Rinse mouth, drink water. Seek immediate medical attention. Ingestion->Ingestion_Action

Figure 2: A flowchart outlining immediate actions for different emergency scenarios.

Spill Response
  • Minor Spills: Immediately remove all ignition sources. [2]Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand. [2]Collect the residue in a sealed container for flammable waste disposal. [2]* Major Spills: Evacuate the area immediately. Alert laboratory personnel and contact the institutional emergency response team.

Fire Response
  • Fire Hazard: The liquid and its vapor are flammable, and vapors can form an explosive mixture with air. [2]Heating may cause violent rupture of containers. [2]* Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. [5]* Firefighting: Firefighters should wear self-contained breathing apparatus.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention. [6]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. [2]If irritation occurs, seek medical advice. [7]* Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. [2][6]Seek medical attention.

  • Ingestion: Do NOT induce vomiting. [2]Rinse the mouth with water and give up to 200 ml of water to drink, provided the person is conscious. [2]Seek immediate medical attention and show the Safety Data Sheet to the attending physician.

References

  • This compound | C6H8O | CID 549318. PubChem.
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, this compound, 4-methyl-1-(1-methylethyl)-, CAS Registry Number 1125-12. Food and Chemical Toxicology.
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
  • Ketones. UChicago Medicine Medical Laboratories.
  • Bicyclo[3.1.0]hexane. NIST Chemistry WebBook.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
  • Cunningham, M. L., et al. (2000). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicological Sciences.

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An In-depth Technical Guide to Bicyclo[3.1.0]hexan-3-one: Properties, Reactivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Strained Scaffold

Bicyclo[3.1.0]hexan-3-one is a saturated bicyclic ketone with the chemical formula C₆H₈O.[1] Its structure, featuring a fusion of a cyclopentane and a cyclopropane ring, imparts significant ring strain and conformational rigidity.[2] This unique architecture is not merely a chemical curiosity but a powerful tool in the hands of synthetic and medicinal chemists. The inherent strain within the bicyclo[3.1.0]hexane core is a driving force for a variety of chemical transformations, including fragmentation and rearrangement reactions, which can be harnessed to construct complex molecular frameworks.[2]

In the realm of drug discovery, the bicyclo[3.1.0]hexane motif serves as a conformationally restricted bioisostere.[2] This property is particularly valuable in the design of novel nucleoside analogues where the bicyclic system, sometimes referred to as (N)-methanocarba, can replace the furanose ring. This substitution can lead to potent and selective ligands for various receptors, such as adenosine receptors, which are promising targets for the treatment of inflammation and cancer.[2] Furthermore, this scaffold is a key structural element in natural products like thujone and is integral to the development of modern therapeutics, including the HIV capsid inhibitor lenacapavir.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed synthetic and analytical protocols to facilitate its application in research and development.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in the laboratory. The following table summarizes its key physical characteristics.

PropertyValueSource
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1][2]
CAS Number 1755-04-0[1]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 54-55 °C at 25 mmHg[4]
Melting Point Not available
Density Not available
Solubility Soluble in alcohol[4]
Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecule's structure. The strained bicyclic system leads to a complex and informative pattern of signals.[2]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on the bicyclic frame, with their chemical shifts and coupling constants being influenced by the rigid, strained geometry.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon will show a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the ring strain within the molecule.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation pattern can provide valuable structural information.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the presence of the carbonyl group and the inherent strain of the fused cyclopropane ring. The carbonyl group activates the adjacent cyclopropane ring, making it susceptible to a variety of ring-opening reactions.[2]

Ring-Opening Reactions

The strained three-membered ring of this compound can be opened under various conditions, leading to the formation of functionalized cyclopentane or cyclohexane derivatives.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the cyclopropane ring can undergo cleavage. For example, methanolysis under acidic conditions can lead to the formation of a 4-methoxycyclohexane derivative, suggesting cleavage of the C1-C6 bond followed by nucleophilic attack of methanol.[2] The reaction of bicyclo[3.1.0]hexan-3-ols with fluorosulphuric acid also results in cyclopropane ring opening to form cyclopentenium ions.[5]

  • Base-Catalyzed Ring Opening: Under basic conditions, the regioselectivity of ring opening can differ. For instance, methanolysis of certain activated bicyclo[3.1.0]hexane systems in the presence of a base can yield a 3-methoxymethylcyclopentanone, indicating cleavage of the C1-C5 bond.[2]

  • Radical-Mediated Ring Opening: The bicyclo[3.1.0]hexanylmethyl radical can undergo rearrangement through ring expansion to a 3-methylenecyclohexenyl radical or to a 2-methylenecyclopentyl-1-methyl radical via fission of the endo or exo bond of the bicyclic structure, respectively.[6]

Photochemical Reactivity

This compound and its derivatives exhibit interesting photochemical reactivity. Irradiation with UV light can induce rearrangements and other transformations. For example, the solution-phase photolysis of this compound with 313 nm light has a quantum yield of 0.44.[7] Furthermore, substituted bicyclo[3.1.0]hex-3-en-2-ones can undergo photochemical rearrangement to yield 3-hydroxybenzoic acid derivatives.

Synthetic Protocols

The synthesis of the bicyclo[3.1.0]hexane core can be achieved through various strategies, including intramolecular cyclization and convergent annulation approaches.[2] A common method involves the intramolecular cyclopropanation of a suitable precursor.

Representative Synthesis of a Bicyclo[3.1.0]hexane Ketone

The following protocol describes a well-established method for the synthesis of a bicyclo[3.1.0]hexane ketone, specifically (1R,5S)-bicyclo[3.1.0]hexan-2-one, which is a close analog and important intermediate.[1] This multi-step synthesis starts from readily available (R)-epichlorohydrin and demonstrates a robust and scalable route to this class of compounds.

Step 1: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, a solution of allylmagnesium chloride is prepared.

  • Ring-Opening: (R)-epichlorohydrin is added to the Grignard reagent, leading to the ring-opening of the epoxide and formation of a chlorohydrin intermediate.[1]

  • Ring Closure: The resulting chlorohydrin is treated with a base, such as sodium hydroxide, to induce intramolecular ring closure, affording (R)-(+)-1,2-epoxy-5-hexene.[1]

  • Purification: The product is purified by distillation.[1]

Step 2: Hodgson Cyclopropanation

  • Base Preparation: A solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) is prepared in situ by treating 2,2,6,6-tetramethylpiperidine (TMP) with n-butyllithium (n-BuLi) at low temperature (e.g., 0 °C).[1]

  • Cyclopropanation: The solution of (R)-(+)-1,2-epoxy-5-hexene is then treated with the prepared LTMP. This initiates an intramolecular cyclopropanation reaction to form the bicyclic alcohol intermediate.[1]

Step 3: Oxidation to the Ketone

  • Oxidation: The crude bicyclic alcohol from the previous step is subjected to oxidation. A common and effective method is the TEMPO-bleach oxidation.[1]

  • Workup and Purification: After the oxidation is complete, the reaction mixture is worked up, and the final product, (1R,5S)-bicyclo[3.1.0]hexan-2-one, is purified by distillation.[1]

SynthesisWorkflow A R-Epichlorohydrin C Ring Opening A->C B Allylmagnesium Chloride B->C D (R)-(+)-1,2-Epoxy-5-hexene C->D E Hodgson Cyclopropanation (LTMP) D->E F Bicyclic Alcohol Intermediate E->F G TEMPO/Bleach Oxidation F->G H (1R,5S)-Bicyclo[3.1.0]hexan-2-one G->H

Caption: Synthetic workflow for a bicyclo[3.1.0]hexane ketone.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Recommended storage temperature is 2-8°C.[2]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.[2] Keep away from heat, sparks, and open flames.[8]

Conclusion

This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry due to their unique strained bicyclic structure. This guide has provided a detailed overview of the physical and chemical properties of this compound, highlighting its characteristic reactivity. The provided synthetic protocol for a key analog serves as a practical starting point for researchers looking to incorporate this versatile scaffold into their research programs. As the demand for novel and effective therapeutics continues to grow, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

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The Bicyclo[3.1.0]hexan-3-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane ring system, a conformationally constrained structural motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent rigidity and unique three-dimensional architecture provide a powerful tool for the design of potent and selective ligands for a variety of biological targets. This guide offers a comprehensive exploration of bicyclo[3.1.0]hexan-3-one and its analogs, from fundamental synthetic strategies to their application in the development of novel therapeutics. We will delve into the intricacies of preparing this valuable scaffold, elucidate its role as a bioisostere, and examine its successful implementation in the design of modulators for challenging targets such as G-protein coupled receptors. Particular focus will be placed on the development of metabotropic glutamate receptor 2/3 (mGluR2/3) antagonists for neuropsychiatric disorders and adenosine receptor agonists with diverse therapeutic potential.

Introduction: The Strategic Advantage of Conformational Constraint

The bicyclo[3.1.0]hexane framework is characterized by the fusion of a cyclopentane ring with a cyclopropane ring, resulting in a strained and rigid structure.[1] This conformational restriction is a key attribute in rational drug design. By locking the molecule in a specific three-dimensional orientation, the entropic penalty upon binding to a biological target is minimized, often leading to enhanced binding affinity and selectivity. The bicyclo[3.1.0]hexane moiety serves as a valuable bioisostere for furanose rings in nucleosides, earning it the designation of a "(N)-methanocarba" scaffold, which mimics the "North" conformation of the ribose sugar.[1][2] This has proven particularly fruitful in the design of nucleoside analogs targeting viral enzymes and G-protein coupled receptors. Furthermore, the strained cyclopropane ring imparts unique chemical reactivity that can be exploited in various synthetic transformations for the construction of complex molecular architectures.[1]

Synthesis of the Bicyclo[3.1.0]hexane Core: A Chemist's Toolkit

The construction of the bicyclo[3.1.0]hexane skeleton can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability. Here, we detail some of the most robust and versatile methods.

Intramolecular Cyclopropanation Strategies

A common and effective approach to the bicyclo[3.1.0]hexane core involves the intramolecular cyclopropanation of a suitably functionalized cyclopentene precursor.

The Simmons-Smith reaction, utilizing a zinc carbenoid, is a classic method for cyclopropanation. An intramolecular variant has been successfully developed for the synthesis of bicyclo[n.1.0]alkanes.[3] The reaction proceeds via the formation of a gem-diiodoalkane containing an allylic alcohol, which then undergoes intramolecular cyclization. The presence of a directing group, such as an allylic alcohol, can significantly influence the stereochemical outcome of the reaction.

Experimental Protocol: Intramolecular Simmons-Smith Cyclopropanation

  • Step 1: Synthesis of the gem-diiodoalkane precursor. To a solution of the corresponding allylic alcohol in a suitable solvent (e.g., diethyl ether), add a solution of diiodomethane and diethylzinc (or a zinc-copper couple) at a controlled temperature (typically 0 °C to room temperature).

  • Step 2: Intramolecular Cyclopropanation. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexanol derivative.

Gold and rhodium catalysts have emerged as powerful tools for the intramolecular cyclopropanation of enynes, providing access to the bicyclo[3.1.0]hexane skeleton with high efficiency and stereocontrol.

Gold(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: This method utilizes a gold(I) catalyst in the presence of an external oxidant (e.g., pyridine N-oxide) to effect a tandem oxidation/cyclopropanation of 1,6-enynes.[4][5] The reaction is believed to proceed through a cyclopropyl gold carbene-like intermediate.[6]

Experimental Protocol: Gold(I)-Catalyzed Cyclopropanation of a 1,6-Enyne

  • Materials: A 1,6-enyne substrate, a gold(I) catalyst (e.g., IPrAuCl/AgBF4), an oxidant (e.g., pyridine N-oxide), and a dry, inert solvent (e.g., dichloromethane).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 1,6-enyne substrate and the gold(I) catalyst.

    • Dissolve the solids in the solvent.

    • Add the oxidant to the reaction mixture.

    • Stir the reaction at the appropriate temperature (often room temperature) until completion, monitoring by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the bicyclo[3.1.0]hexane product.

Ring Contraction and Rearrangement Strategies

Alternative approaches to the bicyclo[3.1.0]hexane core involve the rearrangement of larger ring systems. A notable example is the synthesis of 6,6-dimethylthis compound from (+)-3-carene.[7] This multi-step synthesis involves a key semi-Pinacol rearrangement of a bromohydrin intermediate, induced by a silver salt, to achieve the desired ring contraction.

Diagram: Synthetic Workflow for this compound Derivatives

G cluster_0 Intramolecular Cyclopropanation cluster_1 Transition Metal Catalysis cluster_2 Ring Contraction A Allylic Alcohol Precursor B Simmons-Smith Reaction (Zn-Cu, CH2I2) A->B C Bicyclo[3.1.0]hexanol B->C D 1,6-Enyne E Gold(I) Catalysis (+ Oxidant) D->E F Bicyclo[3.1.0]hexane Derivative E->F G (+)-3-Carene H Semi-Pinacol Rearrangement G->H I 6,6-Dimethylthis compound H->I

Caption: Key synthetic strategies for the bicyclo[3.1.0]hexane core.

Applications in Drug Discovery: Targeting G-Protein Coupled Receptors

The unique structural features of the bicyclo[3.1.0]hexane scaffold have been instrumental in the development of potent and selective modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.

Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Antagonists

Metabotropic glutamate receptors, particularly the mGluR2 and mGluR3 subtypes, are promising targets for the treatment of neuropsychiatric disorders such as depression and anxiety.[8] The bicyclo[3.1.0]hexane framework has been successfully employed to create conformationally constrained glutamic acid analogs that act as potent mGluR2/3 antagonists.[8]

mGluR2 and mGluR3 are Group II mGluRs that are coupled to Gαi/o proteins.[7][9] Upon activation by their endogenous ligand, glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] By antagonizing these receptors, bicyclo[3.1.0]hexane-based compounds block the inhibitory effect of glutamate, leading to a normalization of glutamatergic neurotransmission in brain circuits implicated in mood regulation.

Diagram: mGluR2/3 Signaling Pathway

G cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates Gi_o Gαi/o mGluR2_3->Gi_o Couples to AC_inhibit Adenylyl Cyclase (Inhibited) Gi_o->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Antagonist Bicyclo[3.1.0]hexane Antagonist Antagonist->mGluR2_3 Blocks

Caption: Antagonism of the mGluR2/3 signaling pathway.

The development of bicyclo[3.1.0]hexane-based mGluR2/3 antagonists has been guided by extensive structure-activity relationship (SAR) studies. Modifications at various positions of the bicyclic core have a profound impact on potency and selectivity. For instance, substitution at the C3 and C4 positions of the (1S,2R,5R,6R)-2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold has led to the discovery of highly potent antagonists.[10]

CompoundhmGluR2 IC50 (nM)hmGluR3 IC50 (nM)Reference
Compound 18 46 ± 14.246.1 ± 36.2[8]
15ae 34.21-[11]
15at 13.34-[11]
15ba 35.96-[11]

Table 1: In vitro potencies of selected bicyclo[3.1.0]hexane-based mGluR2/3 antagonists.

Adenosine Receptor Ligands

The bicyclo[3.1.0]hexane scaffold has also been instrumental in the design of potent and selective ligands for adenosine receptors, another important class of GPCRs.[12] These receptors are involved in a wide range of physiological processes, including cardiovascular function, inflammation, and neurotransmission, making them attractive targets for a variety of therapeutic indications.

There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.[13][14] A1 and A3 receptors are coupled to Gi/o proteins and their activation leads to a decrease in cAMP levels.[13][15] Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[13][15] The conformational constraint imposed by the bicyclo[3.1.0]hexane core in nucleoside analogs allows for the fine-tuning of selectivity towards these different receptor subtypes.

Diagram: Adenosine Receptor Signaling Pathways

G cluster_0 Gi/o Coupled cluster_1 Gs Coupled A1_A3 A1 / A3 Receptors Gi_o Gαi/o A1_A3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibited) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine (or Bicyclo[3.1.0]hexane Analog) Adenosine->A1_A3 Activates Adenosine->A2A_A2B Activates

Caption: Differential signaling of adenosine receptor subtypes.

The development of bicyclo[3.1.0]hexane-based nucleoside analogs has led to compounds with promising therapeutic profiles. For example, rigid carbocyclic analogs of 2'-deoxyaristeromycin built on a bicyclo[3.1.0]hexane template have demonstrated in vitro antiviral activity against human cytomegalovirus and Epstein-Barr virus with minimal cytotoxicity.[1] Furthermore, modifications to the purine ring and the 5'-position of the bicyclo[3.1.0]hexane moiety have yielded A3 adenosine receptor agonists with potential applications in inflammation and cancer.[12] One such derivative displayed a moderate A3AR affinity with a Ki of 0.38 μM and high selectivity.[12]

Conclusion and Future Perspectives

The this compound core and its analogs represent a privileged scaffold in modern drug discovery. The synthetic accessibility of this ring system, coupled with its unique conformational properties, has enabled the development of highly potent and selective modulators of challenging biological targets. The successful application of this scaffold in the design of mGluR2/3 antagonists and adenosine receptor ligands underscores its versatility and importance in medicinal chemistry. Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider diversity of substituted bicyclo[3.1.0]hexane derivatives. Furthermore, the exploration of this scaffold for the modulation of other biological targets is a promising avenue for the discovery of new therapeutics for a range of human diseases.

References

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Navigating the Intricacies of Bicyclo[3.1.0]hexan-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the bicyclo[3.1.0]hexane framework represents a key structural motif, offering a unique combination of conformational rigidity and synthetic versatility. This guide provides an in-depth exploration of Bicyclo[3.1.0]hexan-3-one, a pivotal building block in the synthesis of complex molecular architectures. We will delve into its fundamental properties, synthesis strategies, and critical applications, supported by practical insights and established protocols.

Core Compound Identification and Procurement

The foundational step in any research endeavor is the accurate identification and sourcing of starting materials. This compound is cataloged under the following identifiers:

Identifier Value
CAS Number 1755-04-0[1][2][3][4][5][6]
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1][2]
InChI Key WQQZKEFUOHKGII-UHFFFAOYSA-N[1][2]

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research purposes. When selecting a supplier, researchers should prioritize purity specifications and the availability of comprehensive analytical data. Reputable suppliers include:

  • AK Scientific Inc.[3]

  • BLD Pharm[4]

  • Benchchem[2]

  • ChemicalBook[6]

  • Echemi[1]

  • Pharmaffiliates[5]

  • Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd.[7]

  • Hangzhou zhongqi chem co.,Ltd[1]

It is imperative for researchers to note that this compound is intended for research and development purposes only and is not for human or veterinary use.[2][3]

The Synthetic Landscape: Crafting the Bicyclic Core

The construction of the strained bicyclo[3.1.0]hexane skeleton is a testament to the elegance of modern synthetic chemistry. Several strategic approaches have been developed, each with its own merits and considerations.

Intramolecular Cyclization Strategies

A powerful and often stereocontrolled method for forging the bicyclo[3.1.0]hexane framework involves the intramolecular cyclization of a pre-functionalized precursor.[2] A notable example is the Intramolecular Simmons-Smith (IMSS) cyclopropanation . This reaction utilizes a zinc carbenoid to form the three-membered ring. The presence of directing groups, such as allylic alcohols or their ethers, can profoundly influence the stereochemical outcome, leading to highly specific product formation.[2]

Another elegant approach involves ring contraction and rearrangement pathways . A common starting point is a symmetrical molecule like cyclohexane-1,4-dione, which can be converted to an epoxy ketone. Subsequent base-induced ring contraction yields the desired bicyclo[3.1.0]hexane core.[2]

Convergent Annulation Strategies

Convergent synthesis offers an efficient alternative, assembling the bicyclic structure from distinct molecular fragments. A recent advancement in this area is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes .[8] This method, often facilitated by photoredox catalysis, allows for the rapid construction of the five-membered ring onto a pre-existing cyclopropane, providing access to highly substituted bicyclo[3.1.0]hexanes with multiple stereocenters.[8]

The following workflow illustrates a generalized approach to synthesizing the bicyclo[3.1.0]hexane core via an intramolecular cyclization pathway.

G cluster_0 Synthesis Workflow A Acyclic/Monocyclic Precursor (with appropriate functional groups) B Cyclization Reaction (e.g., IMSS, Ring Contraction) A->B Reagents & Conditions C This compound (Crude Product) B->C D Purification (e.g., Distillation, Chromatography) C->D E Characterized this compound D->E

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Drug Discovery

The inherent ring strain and conformational rigidity of the bicyclo[3.1.0]hexane scaffold are not mere chemical curiosities; they are the very features that make it a powerful tool in medicinal chemistry.[2] This unique architecture allows it to serve as a conformationally restricted bioisostere, mimicking the spatial arrangement of other cyclic systems, such as the furanose ring in nucleosides.[2][9]

A Cornerstone in Antiviral Therapy: The Lenacapavir Story

One of the most significant applications of a bicyclo[3.1.0]hexane derivative is in the synthesis of Lenacapavir , a first-in-class HIV capsid inhibitor.[2][10] Specifically, (1R,5R)-2,2-dimethoxythis compound serves as a crucial intermediate in the asymmetric synthesis of this groundbreaking antiviral agent.[10][11] The development of a scalable, enantioselective synthesis of this intermediate from inexpensive starting materials like (R)-epichlorohydrin has been a major achievement in process chemistry, enabling the large-scale production of Lenacapavir.[10][11]

The synthetic route to this key intermediate often involves a multi-step sequence, including a telescoped bicyclic ketone synthesis, an I₂-promoted hydroxylation, and an Albright-Goldman oxidation.[10][11]

G cluster_1 Lenacapavir Intermediate Synthesis Start (R)-Epichlorohydrin Step1 4-Step Telescoped Synthesis Start->Step1 Intermediate1 (1R,5S)-Bicyclo[3.1.0]hexan-2-one Step1->Intermediate1 Step2 I₂-Promoted Hydroxylation Intermediate1->Step2 Step3 Albright-Goldman Oxidation Step2->Step3 Final (1R,5R)-2,2-dimethoxybicyclo [3.1.0]hexan-3-one Step3->Final

Caption: Key steps in the synthesis of the Lenacapavir intermediate.

Probing Adenosine Receptors: A Scaffold for Novel Ligands

The bicyclo[3.1.0]hexane motif, often referred to as (N)-methanocarba, has been instrumental in the design of potent and selective ligands for adenosine receptors.[2][9] These receptors are promising targets for the treatment of various pathological conditions, including inflammation and cancer.[2][9] By replacing the furanose ring of nucleosides with this rigid scaffold, researchers can fine-tune the binding affinity and selectivity of these molecules for specific adenosine receptor subtypes, such as the A₃ receptor.[9]

Handling, Storage, and Safety Protocols

As with any reactive chemical, proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Storage: The compound should be stored in a cool, dry place, typically at 2-8°C, and kept in a sealed container.[2][3]

  • Safety: this compound is classified as a flammable liquid.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion: A Versatile Tool for Chemical Innovation

This compound and its derivatives represent a powerful class of molecules that continue to drive innovation in both synthetic methodology and drug discovery. Its unique structural features provide a robust platform for the construction of complex, biologically active compounds. As our understanding of its reactivity and applications expands, the bicyclo[3.1.0]hexane scaffold is poised to play an even greater role in the development of next-generation therapeutics and novel chemical entities.

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A Comprehensive Technical Guide to the Synthesis of Bicyclo[3.1.0]hexane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a diverse array of natural products and pharmaceutically active compounds.[1][2][3][4] Its rigid, three-dimensional architecture allows for precise conformational locking of substituents, making it an invaluable tool in drug design for optimizing interactions with biological targets.[5][6][7] This guide provides an in-depth exploration of the core synthetic strategies for constructing this valuable carbocyclic system, with a focus on the underlying mechanistic principles and practical experimental considerations.

I. Intramolecular Cyclopropanation: The Power of Proximity

One of the most direct and widely employed strategies for the synthesis of bicyclo[3.1.0]hexane systems is the intramolecular cyclopropanation of alkenyl precursors. This approach leverages the proximity of a reactive carbene or carbenoid species to a tethered olefin, facilitating the formation of the fused cyclopropane ring.

A cornerstone of this methodology is the transition metal-catalyzed decomposition of diazo compounds. Catalysts based on rhodium and copper are particularly effective in generating metal carbenes that readily undergo intramolecular cyclopropanation.

A notable application of this strategy is the synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides.[5] In this context, an intramolecular olefin-ketocarbene cycloaddition serves as a key step to furnish the requisite pseudosugar scaffold.[5] This approach is attractive due to its ability to construct a relatively complex synthon from simple and inexpensive starting materials.[5]

Key Mechanistic Considerations:

The catalytic cycle typically involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This highly reactive species is then intercepted by the tethered alkene in an intramolecular fashion to forge the cyclopropane ring and regenerate the active catalyst. The stereochemistry of the resulting bicyclo[3.1.0]hexane is often influenced by the nature of the catalyst and the substrate.

Workflow for Metal-Catalyzed Intramolecular Cyclopropanation:

G cluster_prep Substrate Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification S1 Alkenyl Precursor S2 Diazo Compound Synthesis S1->S2 Functional Group Manipulation R1 Diazo Compound R4 Reaction at Controlled Temperature R1->R4 R2 Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) R2->R4 R3 Inert Solvent (e.g., CH₂Cl₂, Toluene) R3->R4 W1 Solvent Removal R4->W1 Reaction Completion W2 Chromatography W1->W2 W3 Characterization (NMR, MS) W2->W3 P Bicyclo[3.1.0]hexane Product W3->P Isolated Product cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: Workflow for Metal-Catalyzed Intramolecular Cyclopropanation.

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric variants of intramolecular cyclopropanation. Chiral catalysts, often featuring ligands with defined stereochemistry, can effectively control the facial selectivity of the cyclopropanation, leading to the formation of bicyclo[3.1.0]hexane products with high enantiomeric excess.

A significant advancement in this area is the copper(I)/secondary amine cooperatively catalyzed intramolecular radical cyclopropanation of unactivated alkenes with aldehydes.[8][9] This method allows for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity.[8][9][10] Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition.[8][9]

Experimental Protocol: Asymmetric Radical Cyclopropanation [8]

  • To a solution of the alkenyl aldehyde (0.1 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 1.0 mL) is added the copper(I) catalyst (e.g., CuI, 5 mol%) and the chiral secondary amine ligand (10 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen) for a designated time (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched bicyclo[3.1.0]hexane product.

II. The Simmons-Smith Reaction: A Classic Approach

The Simmons-Smith reaction is a venerable and reliable method for the cyclopropanation of alkenes.[11][12][13][14] In the context of bicyclo[3.1.0]hexane synthesis, the application of this reaction to cyclopentene derivatives provides a direct entry to the bicyclic core. The reaction typically employs a carbenoid species, iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[11][14]

A key feature of the Simmons-Smith reaction is its stereospecificity. The cyclopropanation occurs in a concerted fashion, meaning that the configuration of the double bond in the starting alkene is preserved in the cyclopropane product.[11][13][14]

Mechanism of the Simmons-Smith Reaction:

Caption: Mechanism of the Simmons-Smith Reaction.

Quantitative Data for Selected Simmons-Smith Reactions:

Starting AlkeneProductYield (%)Reference
CyclohexeneNorcarane>90%[11]
(R)-1,2-Epoxyhex-5-ene(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol92-97%[15]
III. Rearrangement and Annulation Strategies

Beyond direct cyclopropanation, rearrangement and annulation reactions offer powerful and often convergent pathways to the bicyclo[3.1.0]hexane framework.

The Favorskii rearrangement of α-halocyclohexanones can be a viable, albeit less common, route to bicyclo[3.1.0]hexane-1-carboxylic acid derivatives. The reaction proceeds through a cyclopropanone intermediate which then undergoes ring-opening.

Modern synthetic chemistry has seen the rise of elegant tandem and cascade reactions that can rapidly build molecular complexity. Several such strategies have been developed for the synthesis of bicyclo[3.1.0]hexanes.

One notable example is a rhodium N-heterocyclic carbene-catalyzed diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes.[16] This atom-economic process allows for the efficient and stereocontrolled construction of the bicyclo[3.1.0]hexane core.[16]

Another innovative approach involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis.[2][3][4][17] This method provides a convergent route to substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters.[2][3][4][17]

Logical Flow of a Tandem Reaction Strategy:

G A Simple Starting Materials B First Key Transformation (e.g., Cycloaddition) A->B C Intermediate with Multiple Functional Groups B->C D Second Key Transformation (e.g., Rearrangement) C->D E Bicyclo[3.1.0]hexane Core D->E

Caption: Logical Flow of a Tandem Reaction Strategy.

IV. Conclusion

The synthesis of bicyclo[3.1.0]hexane systems is a rich and evolving field of organic chemistry. The choice of synthetic route depends on a multitude of factors, including the desired substitution pattern, stereochemical requirements, and scalability. While classic methods like the Simmons-Smith reaction remain valuable tools, modern catalytic and tandem strategies offer unprecedented efficiency and control, paving the way for the discovery and development of novel therapeutics and functional molecules based on this important carbocyclic scaffold.

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Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[3.1.0]hexan-3-one from Cyclopentenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional architecture serves as a valuable scaffold for developing therapeutic agents, including potent and selective metabotropic glutamate receptor (mGluR) agonists.[3][4] This application note provides a detailed guide for the synthesis of a key building block, Bicyclo[3.1.0]hexan-3-one, from the readily available starting material, 2-cyclopenten-1-one. We present two field-proven, reliable protocols: the Corey-Chaykovsky reaction for conjugate addition-cyclization and the Simmons-Smith reaction for direct alkene cyclopropanation. This guide offers in-depth mechanistic discussions, step-by-step experimental procedures, and a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction and Strategic Overview

The synthesis of cyclopropane-containing molecules is a cornerstone of modern organic chemistry.[5] When fused to a cyclopentane ring, the resulting bicyclo[3.1.0]hexane system imposes significant conformational constraints that are highly desirable in drug design for optimizing ligand-receptor interactions.[6] this compound is a versatile intermediate, providing a functional handle (the ketone) for further elaboration into more complex molecules, such as the antiviral drug Lenacapavir.[7]

The conversion of cyclopentenone to this compound involves the formation of a three-membered ring across the C=C double bond of the α,β-unsaturated ketone. This can be achieved through two primary and mechanistically distinct pathways:

  • Corey-Chaykovsky Reaction: This method utilizes a sulfur ylide which undergoes a 1,4-conjugate addition to the enone, followed by an intramolecular ring-closing displacement to form the cyclopropane ring.[8][9][10]

  • Simmons-Smith Reaction: This classic approach involves the direct addition of a zinc carbenoid species across the alkene π-system in a concerted, stereospecific manner.[11][12][13]

This document will detail both methodologies, providing the necessary theoretical grounding and practical protocols for successful implementation in a research setting.

Mechanistic Deep Dive: The "Why" Behind the Synthesis

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Method A: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful tool for creating three-membered rings.[9][14] When applied to α,β-unsaturated systems (enones), it selectively produces cyclopropanes.[8][15]

  • The Key Reagent: The active species is dimethyloxosulfonium methylide, often called the "Corey-Chaykovsky Reagent". It is generated in situ by deprotonating trimethylsulfoxonium iodide with a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[8]

  • The Mechanism: The reaction proceeds via a two-step sequence:

    • 1,4-Conjugate Addition: The soft nucleophilic carbon of the sulfur ylide preferentially attacks the β-carbon of the cyclopentenone in a Michael-type addition. This generates a stabilized enolate intermediate.[8][14] This 1,4-selectivity is characteristic of sulfoxonium ylides when reacting with enones.[14]

    • Intramolecular Annulation: The newly formed enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the positively charged sulfoxonium group. This step displaces dimethyl sulfoxide (DMSO) as a neutral leaving group, closing the three-membered ring to yield the final this compound product.[10]

This pathway is energetically favored over a direct 1,2-addition to the carbonyl group, which would lead to an epoxide.[14]

Method B: The Simmons-Smith Reaction

The Simmons-Smith reaction is renowned for its stereospecificity and functional group tolerance, making it a staple for cyclopropanation.[12][16]

  • The Key Reagent: The reaction employs an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI). This species is generated from diiodomethane (CH₂I₂) and a zinc-copper couple.[11][12] A highly effective and commonly used variant, the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often leading to higher yields and cleaner reactions.[1][17]

  • The Mechanism: The currently accepted mechanism involves a concerted process. The organozinc carbenoid coordinates to the alkene, and the methylene group is delivered to the π-system through a three-centered, "butterfly-type" transition state.[1][12] Both new carbon-carbon bonds are formed simultaneously in a syn-addition.[13] This concerted pathway ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product. It is crucial to note that this is not a "free carbene" reaction, which would be far less selective.[18]

Comparative Analysis of Synthetic Routes

The choice between the Corey-Chaykovsky and Simmons-Smith reactions depends on available equipment, reagent handling capabilities, and desired scale.

ParameterCorey-Chaykovsky ReactionSimmons-Smith Reaction (Furukawa Mod.)
Key Reagents Trimethylsulfoxonium iodide, Sodium HydrideDiethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)
Solvent Dimethyl Sulfoxide (DMSO)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature Room Temperature0 °C to Room Temperature
Key Hazards NaH (pyrophoric upon contact with water)Et₂Zn (pyrophoric in air), CH₂I₂ (toxic)
Atmosphere Inert (N₂ or Ar) required for baseStrict Inert (N₂ or Ar) and Anhydrous
Work-up Aqueous quench and extractionCareful aqueous quench of organometallics
Stereochemistry Not applicable for this achiral substrateStereospecific syn-addition

Experimental Protocols

Safety Precaution: These procedures must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Diethylzinc is pyrophoric and must be handled with extreme care using appropriate syringe techniques under an inert atmosphere.

Protocol 1: Synthesis via Corey-Chaykovsky Reaction

This protocol details the formation of this compound via conjugate addition of dimethyloxosulfonium methylide.

G cluster_0 Ylide Formation cluster_1 Cyclopropanation cluster_2 Work-up & Purification NaH Suspend NaH in DMSO Add_Sulfoxonium Add (CH₃)₃S(O)I NaH->Add_Sulfoxonium Stir_Ylide Stir at RT (1 hr) Add_Sulfoxonium->Stir_Ylide Add_Enone Add Cyclopentenone Stir_Ylide->Add_Enone Stir_Reaction Stir at RT (2 hr) Add_Enone->Stir_Reaction Quench Quench with H₂O Stir_Reaction->Quench Extract Extract with Ether Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product This compound

Caption: Corey-Chaykovsky Reaction Workflow.

ReagentFormulaMWAmount (mmol)Mass/Volume
Sodium Hydride (60% disp. in oil)NaH24.0022.00.88 g
Trimethylsulfoxonium Iodide(CH₃)₃S(O)I220.0722.04.84 g
Dimethyl Sulfoxide (anhydrous)C₂H₆OS78.13-50 mL
2-Cyclopenten-1-oneC₅H₆O82.1020.01.64 g (1.70 mL)
Diethyl Ether(C₂H₅)₂O74.12-~200 mL
Deionized WaterH₂O18.02-~150 mL
Brine (Saturated aq. NaCl)NaCl58.44-~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
  • Ylide Preparation: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (0.88 g, 22.0 mmol, 1.1 equiv). b. Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH powder under a stream of nitrogen. c. Add anhydrous DMSO (40 mL) via syringe. Stir the suspension. d. Add trimethylsulfoxonium iodide (4.84 g, 22.0 mmol, 1.1 equiv) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic. e. Stir the resulting milky-white mixture at room temperature for 1 hour, or until hydrogen evolution ceases and a homogenous solution of the ylide is formed.[10]

  • Cyclopropanation Reaction: a. Dissolve 2-cyclopenten-1-one (1.64 g, 20.0 mmol, 1.0 equiv) in anhydrous DMSO (10 mL). b. Add the cyclopentenone solution dropwise to the ylide solution over 20-30 minutes, maintaining the internal temperature below 30 °C with a water bath if necessary. c. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation: a. Carefully pour the reaction mixture into a beaker containing ice-cold water (150 mL). b. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMSO, followed by brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the resulting crude oil by flash column chromatography on silica gel. b. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound as a colorless oil.

Protocol 2: Synthesis via Simmons-Smith Reaction (Furukawa Modification)

This protocol uses pyrophoric diethylzinc and requires strict anhydrous and anaerobic techniques.

G cluster_0 Reaction Setup cluster_1 Carbenoid Formation & Reaction cluster_2 Work-up & Purification Setup Flame-dried flask under N₂ Add_Substrate Add Cyclopentenone in DCM Setup->Add_Substrate Cool Cool to 0 °C Add_Substrate->Cool Add_Et2Zn Add Et₂Zn (slowly) Cool->Add_Et2Zn Add_CH2I2 Add CH₂I₂ (dropwise) Add_Et2Zn->Add_CH2I2 Stir_Reaction Stir 0 °C to RT (12 hr) Add_CH2I2->Stir_Reaction Quench Quench with aq. NH₄Cl Stir_Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product This compound

Caption: Simmons-Smith (Furukawa) Workflow.

ReagentFormulaMWAmount (mmol)Mass/Volume
2-Cyclopenten-1-oneC₅H₆O82.1010.00.82 g (0.85 mL)
Diethylzinc (1.0 M in hexanes)Et₂Zn123.4912.012.0 mL
DiiodomethaneCH₂I₂267.8412.03.21 g (0.97 mL)
Dichloromethane (anhydrous)CH₂Cl₂84.93-40 mL
Saturated aq. Ammonium ChlorideNH₄Cl53.49-~30 mL
Brine (Saturated aq. NaCl)NaCl58.44-~20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
  • Reaction Setup: a. To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add 2-cyclopenten-1-one (0.82 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (30 mL). b. Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition and Reaction: a. Slowly add diethylzinc (1.0 M solution in hexanes, 12.0 mL, 12.0 mmol, 1.2 equiv) via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C. b. In a separate flame-dried vial, dissolve diiodomethane (3.21 g, 12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL). c. Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes at 0 °C. Note: Gas evolution (ethane) may be observed. d. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12 hours.[12]

  • Work-up and Isolation: a. Cool the reaction mixture back to 0 °C. b. CAUTION: Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL) very slowly and dropwise. The initial addition will be vigorous. c. Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer with dichloromethane (2 x 20 mL). e. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. f. Filter and concentrate the solvent under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield the pure product.

Product Characterization

The identity and purity of the synthesized this compound (CAS 1755-04-0) should be confirmed by standard analytical techniques.[19][20]

  • Molecular Formula: C₆H₈O[19]

  • Molecular Weight: 96.13 g/mol [19]

  • Appearance: Colorless liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 2.50-2.35 (m), 2.15-2.00 (m), 1.80-1.70 (m), 1.40-1.30 (m), 0.80-0.70 (m), 0.30-0.20 (m). Note: Exact shifts and multiplicities should be compared with literature data or a reference standard.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 215.0 (C=O), 40.0, 28.0, 25.0, 20.0, 15.0. Note: Approximate shifts.

  • IR (neat, cm⁻¹): ~ 3080 (cyclopropyl C-H), 2950, 2870 (alkyl C-H), 1745 (ketone C=O).[21]

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
  • Wikipedia. (2023, December 29). Johnson–Corey–Chaykovsky reaction.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Yadav, V. K., & Kumar, N. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(45), 31697-31718.
  • Ghosh, S., et al. (2024). Interrupted Corey–Chaykovsky Reaction of Tethered Bis-Enones to Access 2,3-Epoxy-hexahydrofluoren-9-ones. Organic Letters, 26(21), 4756–4761.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
  • Mitra, S., et al. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry.
  • Kerrigan, N. J., et al. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry.
  • Max Planck Institute for Chemical Ecology. (n.d.). Supporting Information for "Enantioselective synthesis of bicyclo[3.1.0]hexan-3-ones".
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549318, this compound.
  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 16(2), 249.
  • Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • ResearchGate. (n.d.). Synthesis of bicyclo[3.1.0]hexanones via 1,3-dipolar cycloaddition of diazoalkanes to homochiral α-sulfinyl-2-cyclopentenones.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Wikipedia. (2023, November 13). Simmons–Smith reaction.
  • Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed.
  • ResearchGate. (n.d.). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones.
  • Kopecky, K. R., & Gomez, R. R. (1981). Quantum yield of solution photolysis of this compound and derivatives. Canadian Journal of Chemistry, 59(11), 1607-1616.
  • National Institute of Standards and Technology. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Tan, L., et al. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry, 9(5), 447-460.
  • ResearchGate. (n.d.). Structure of 6-Oxa-bicyclo[3.1.0]hexan- 3-one present in the methanolic extract of C. zeylanicum using GC-MS analysis.
  • Chen, G., et al. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development.
  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10762–10767.
  • VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxythis compound: an important intermediate in the s.
  • Semantic Scholar. (2016). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltra.
  • J-Stage. (n.d.). Methods for the Preparation of Highly Functionalized Bicyclo [3.1.0] hexane mGluR2/3 Agonists.
  • MDPI. (2020). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships.
  • PubMed Central. (2020). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships.

Sources

Strategic Synthesis of Bicyclo[3.1.0]hexanes via Intramolecular Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Foundational Principles and Strategic Advantages

The bicyclo[3.1.0]hexane core imparts a rigid, three-dimensional conformation to molecules, a highly desirable trait in drug development for optimizing ligand-receptor interactions.[1] While several methods exist for its synthesis, the intramolecular Simmons-Smith cyclopropanation offers a distinct and powerful approach.[2][3] Developed as an extension of the classic intermolecular reaction, the IMSS variant provides a robust method for constructing this bicyclic system from acyclic precursors, often with exceptional control over stereochemistry.[2][4]

The reaction's primary advantages lie in its stereospecificity and the ability of existing functional groups within the substrate to direct the cyclopropanation.[5] For instance, an allylic alcohol can chelate to the zinc-based reagent, ensuring the delivery of the methylene group to a specific face of the alkene, thereby dictating the stereochemical outcome of the newly formed cyclopropane ring.[6][7] This predictable control is paramount for the synthesis of complex, stereochemically rich targets.

Mechanistic Underpinnings

The Simmons-Smith reaction proceeds not through a free carbene, but via an organozinc carbenoid intermediate, typically iodomethylzinc iodide (ICH₂ZnI).[8][9] This species is generated in situ from the reaction of diiodomethane (CH₂I₂) with an activated zinc-copper couple.[10][11]

The mechanism involves two key stages:

  • Carbenoid Formation: The activated zinc metal undergoes oxidative insertion into the carbon-iodine bond of diiodomethane. The copper in the couple is not directly involved in the stoichiometry but is crucial for activating the zinc surface.[10]

  • Intramolecular Cyclopropanation: The generated zinc carbenoid, tethered to the same molecule as the alkene, participates in a concerted cycloaddition. The reaction proceeds through a highly ordered, three-centered "butterfly-type" transition state, where both new carbon-carbon bonds form simultaneously.[5][12] This concerted pathway ensures that the original stereochemistry of the alkene is faithfully translated to the cyclopropane product.[8][12]

G cluster_0 Stage 1: Carbenoid Formation cluster_1 Stage 2: Intramolecular Cyclopropanation reagents CH₂I₂ + Zn(Cu) carbenoid IZnCH₂I (Organozinc Carbenoid) reagents->carbenoid Oxidative Insertion precursor Acyclic Precursor (Alkene + Tethered Diiodide) transition Butterfly Transition State (Chelation-Controlled) precursor->transition Concerted Cycloaddition product Bicyclo[3.1.0]hexane Product transition->product

Caption: The two-stage process of the Intramolecular Simmons-Smith reaction.

Critical Reagents and Reaction Parameters

Success in executing the IMSS reaction hinges on the quality of the reagents and careful control of reaction conditions.

The Zinc-Copper Couple: The Engine of the Reaction

The Zn(Cu) couple is not a rigorously defined alloy but rather activated zinc powder coated with copper.[10] Its preparation is arguably the most critical factor for a successful reaction. Commercial zinc dust is often passivated with a layer of zinc oxide, which impedes its reactivity. The activation process serves to remove this oxide layer and increase the surface area.

Several methods for preparation exist, with the most common involving treatment of zinc dust with an acid (like HCl) to etch the surface, followed by displacement of a copper salt (like CuSO₄ or Cu(OAc)₂).[10][13][14] The resulting dark grey or black powder must be thoroughly washed with anhydrous solvents to remove water, which would otherwise quench the organozinc intermediate.

Solvent Choice: A Non-Negotiable Parameter

The choice of solvent significantly impacts the reactivity of the zinc carbenoid.[6] Ethereal, non-coordinating solvents such as diethyl ether (Et₂O) or dichloromethane (DCM) are standard. The Lewis acidity of the carbenoid is highest in these solvents, promoting efficient cyclopropanation. The use of more basic, coordinating solvents (e.g., THF) can decrease the reaction rate by complexing with the zinc center, reducing its electrophilicity.[6]

Experimental Protocols: A Step-by-Step Guide

This section provides field-tested protocols for the key stages of the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Preparation of a Highly Active Zinc-Copper Couple

This protocol is adapted from the robust procedures described in Organic Syntheses.[13]

  • Acid Wash: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add zinc dust (e.g., 50 g, 0.76 mol). Add 50 mL of 3% aqueous HCl and stir vigorously for 60-90 seconds.

    • Causality: The acid wash etches the zinc surface, removing the passivating oxide layer.

  • Decant and Repeat: Stop stirring, allow the zinc to settle, and carefully decant the acidic supernatant. Repeat the acid wash with three additional portions of 3% HCl.

  • Water Wash: Wash the activated zinc powder with five 100 mL portions of deionized water to remove residual acid and zinc chloride salts. Decant carefully after each wash.

  • Copper Deposition: Add 75 mL of a 2% aqueous copper(II) sulfate solution to the zinc. Stir for 2-3 minutes. The slurry will darken as copper metal deposits onto the zinc surface.

    • Causality: Zinc is more electropositive than copper, leading to a redox reaction where Zn is oxidized and Cu²⁺ is reduced to Cu metal on the zinc surface.

  • Final Washes: Decant the copper sulfate solution and wash the couple sequentially with:

    • Five 100 mL portions of deionized water (to remove all salts).

    • Four 100 mL portions of absolute ethanol (to begin dehydration).

    • Five 100 mL portions of anhydrous diethyl ether (to complete dehydration).

  • Drying: Quickly transfer the slurry to a Büchner funnel, wash with additional anhydrous ether, and press dry under a rubber dam with suction. Transfer the dark grey powder to a vacuum desiccator and dry over P₄O₁₀ overnight. The resulting free-flowing powder should be stored under an inert atmosphere (N₂ or Ar) and used within a few days.

Caption: Workflow for the preparation of an active Zinc-Copper couple.

Protocol 2: General Procedure for Intramolecular Cyclopropanation

This procedure assumes the prior synthesis of the requisite acyclic precursor (e.g., a (Z)-6,6-diiodo-hex-3-en-1-ol derivative).

  • Reaction Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and backfill with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add the freshly prepared Zn(Cu) couple (e.g., 10 equivalents relative to the substrate). Add anhydrous diethyl ether (sufficient to create a stirrable slurry, e.g., 0.1 M concentration).

  • Activation: Add a single, small crystal of iodine (I₂). Stir the mixture. The brown color of the iodine should fade within a few minutes, indicating the activation of the couple.

    • Causality: Iodine serves as an activator, likely by forming a small amount of organozinc species that initiates the reaction cycle.

  • Substrate Addition: Prepare a solution of the diiodoalkene precursor (1.0 eq) and diiodomethane (CH₂I₂, 1.1 eq per iodide, so 2.2 eq total) in anhydrous diethyl ether. Add this solution to the stirred zinc-copper slurry via syringe or cannula.

  • Reaction: Heat the mixture to a gentle reflux. The reaction is often mildly exothermic. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl is a mild acid that protonates and dissolves unreacted organozinc species and zinc salts without damaging the cyclopropane product.

  • Extraction: Decant the ether layer. Wash the remaining zinc salts with several portions of diethyl ether. Combine all organic layers. Wash the combined organic phase with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel to yield the pure bicyclo[3.1.0]hexane product.

Substrate Scope and Diastereoselectivity

An intramolecular Simmons-Smith approach is highly effective for synthesizing substituted bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes.[2][4] The reaction demonstrates considerable tolerance for substitution on both the alkene and at the allylic position, consistently providing the bicyclic products in high yields.[2][4] The inherent diastereoselectivity, guided by allylic directing groups, is a key feature of this transformation.

Substrate Precursor (R¹, R²)Directing GroupYield (%)Diastereomeric Ratio (dr)Citation
R¹=H, R²=H-OH85>20:1[2][4]
R¹=Me, R²=H-OH81>20:1[2][4]
R¹=H, R²=Me-OH78>20:1[2][4]
R¹=H, R²=H-OMOM92>20:1[2][4]
R¹=H, R²=H-OTBS7515:1[2][4]
Data synthesized from studies on the synthesis of substituted bicyclo[n.1.0]alkanes.

The data clearly indicates that hydroxyl (-OH) and methoxymethyl ether (-OMOM) groups are excellent directors for the reaction, affording high yields and exceptional diastereoselectivity.[2][4] Bulkier protecting groups like tert-butyldimethylsilyl (-OTBS) can slightly diminish the yield and selectivity, likely due to steric hindrance that interferes with the chelation to the zinc carbenoid.

References

  • Title: Zinc–copper couple Source: Wikipedia URL:[Link]
  • Title: Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes Source: Journal of the American Chemical Society URL:[Link]
  • Title: Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes Source: PubMed URL:[Link]
  • Title: Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Source: Semantic Scholar URL:[Link]
  • Title: norcarane Source: Organic Syntheses URL:[Link]
  • Title: Simmons-Smith Reaction Source: NROChemistry URL:[Link]
  • Title: Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis Source: YouTube URL:[Link]
  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Advanced Synthesis & C
  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL:[Link]
  • Title: The Simmons-Smith Reaction and Cyclopropanation of Alkenes Source: Organic Chemistry Tutor URL:[Link]
  • Title: Stereoselective Cyclopropanation Reactions Source: Chemical Reviews - ACS Public
  • Title: How to Make Zinc Copper Couple Source: Ore
  • Title: Synthesis of Bicyclo[3.1.
  • Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL:[Link]
  • Title: Simmons–Smith reaction Source: Wikipedia URL:[Link]
  • Title: Product Class 2: Cyclopropanes Source: Science of Synthesis URL:[Link]
  • Title: cyclopropanation of aldehydes towards bicyclo[3.1.
  • Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: PubMed Central URL:[Link]
  • Title: A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)
  • Title: New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: MDPI URL:[Link]
  • Title: Simmons–Smith reaction – cyclopropanation of alkenes Source: OrgoSolver URL:[Link]
  • Title: Bicyclo[3.1.0]hexane skeletons-containing compounds and our synthetic...
  • Title: Methods for the Preparation of Highly Functionalized Bicyclo [3.1.0] hexane mGluR2/3 Agonists Source: J-Stage URL:[Link]

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Enantioselective Synthesis of Bicyclo[3.1.0]hexan-3-one Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane ring system, a compact and strained architecture, is a privileged motif in medicinal chemistry and natural product synthesis.[1] Its inherent conformational rigidity allows it to present pharmacophoric elements in a well-defined three-dimensional orientation, making it a valuable scaffold for designing potent and selective therapeutic agents.[1][2] Derivatives of this carbocycle are key components in a range of biologically active molecules, including antagonists for thromboxane receptors and novel therapies targeting the HIV capsid protein.[1][3] The precise control of stereochemistry during the synthesis of these molecules is paramount, as the enantiomeric forms often exhibit vastly different biological activities. This guide provides an in-depth overview of modern enantioselective strategies for the synthesis of bicyclo[3.1.0]hexan-3-one derivatives, complete with detailed protocols for researchers in drug discovery and development.

Key Methodologies for Enantioselective Synthesis

The construction of the strained bicyclo[3.1.0]hexane core with high enantiopurity presents a significant synthetic challenge. Several powerful strategies have emerged, broadly categorized into transition-metal catalysis and organocatalysis.

Transition-Metal Catalyzed Intramolecular Cyclopropanation

Transition-metal catalysis, particularly with rhodium and copper complexes, is a cornerstone for the enantioselective synthesis of bicyclo[3.1.0]hexane systems. These methods often rely on the intramolecular cyclopropanation of a precursor containing both an alkene and a carbene or carbene equivalent.

Rhodium-Catalyzed Reactions: Chiral dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds, generating a rhodium-bound carbene that undergoes intramolecular cyclopropanation. The choice of the chiral ligand on the rhodium center is critical for inducing high levels of enantioselectivity. For instance, rhodium catalysts can be used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to produce 3-azabicyclo[3.1.0]hexane-6-carboxylates, valuable pharmaceutical intermediates.[4]

Copper-Catalyzed Radical Cyclopropanation: A notable advancement involves the use of a cooperative catalytic system comprising a copper(I) salt and a chiral secondary amine. This system facilitates the asymmetric radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source.[5][6] This method is particularly powerful for constructing bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters, a traditionally challenging synthetic target.[5][6]

Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral bicyclo[3.1.0]hexanes. These methods often utilize chiral amines or phosphines to activate the substrate and control the stereochemical outcome.

Transannular Alkylation: A diastereodivergent approach has been developed that employs asymmetric organocatalysis to install all stereocenters in a transannular alkylation reaction.[7] This strategy involves a Michael/Michael cascade reaction to form a cyclohexane adduct, which then undergoes a transannular alkylation/hydrolysis to construct the bicyclic core.[7]

Phosphine-Catalyzed [3+2] Annulations: Chiral phosphines can catalyze the enantioselective [3+2] cyclization of 2,4-diarylidene-bicyclo[3.1.0]hexan-3-ones, leading to the formation of spirocyclic compounds with excellent control over multiple stereocenters.[8][9]

Data Summary: Comparison of Catalytic Systems

Catalytic SystemSubstrateCatalyst LoadingYield (%)Enantiomeric Excess (%)Reference
Cu(I)/Chiral Secondary AmineAlkenyl Aldehydes5-10 mol%60-9585-98[6]
Dirhodium(II) CarboxylateN-Boc-2,5-dihydropyrrole0.005 mol%85-95>95 (diastereoselectivity)[4]
Organocatalyst (Chiral Amine)Enals and 4-Alkenyl Sulfamidate Imines10-20 mol%70-90>90[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Enantioselective Intramolecular Radical Cyclopropanation

This protocol is adapted from the work of Liu and coworkers and describes the synthesis of enantioenriched bicyclo[3.1.0]hexanes from alkenyl aldehydes.[6]

Materials:

  • Alkenyl aldehyde substrate (1.0 equiv)

  • Cu(I) salt (e.g., CuBr, 5 mol%)

  • Chiral secondary amine ligand (e.g., a chiral bisoxazoline derivative, 6 mol%)

  • Oxidant (e.g., Di-tert-butyl peroxide, 2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the Cu(I) salt and the chiral secondary amine ligand.

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the alkenyl aldehyde substrate to the reaction mixture.

  • Add the oxidant dropwise to the solution at the specified reaction temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed intramolecular radical cyclopropanation.

Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Radical_Intermediate Radical Intermediate Cyclized_Radical Cyclized Radical Radical_Intermediate->Cyclized_Radical  Intramolecular  Cyclization Product This compound Cyclized_Radical->Product  Oxidation &  Regeneration of Cu(I)L* Cu(I)L* Cu(I)L* Cu(I)L*->Radical_Intermediate  + Aldehyde  + Oxidant

Caption: Proposed Catalytic Cycle for Copper-Catalyzed Radical Cyclopropanation.

Workflow for Method Selection

Choosing the appropriate synthetic strategy depends on the specific target molecule and available starting materials. The following workflow can guide the decision-making process.

Workflow Start Define Target this compound Derivative Substrate Assess Availability of Precursors Start->Substrate Metal_Catalysis Transition-Metal Catalysis (e.g., Rh, Cu) Substrate->Metal_Catalysis Diazo or Alkenyl Aldehyde Available Organocatalysis Organocatalysis (e.g., Chiral Amines) Substrate->Organocatalysis Enone or Enolizable Precursor Available Protocol_Selection Select Detailed Protocol Metal_Catalysis->Protocol_Selection Organocatalysis->Protocol_Selection Optimization Reaction Optimization Protocol_Selection->Optimization Analysis Purification and Analysis Optimization->Analysis

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane motif is a conformationally constrained structural element of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of pharmacophoric groups, making it an attractive isosteric replacement for more flexible carbocyclic systems like cyclohexane.[1][2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Consequently, bicyclo[3.1.0]hexane derivatives are found in a variety of biologically active molecules and pharmaceuticals, including antiviral agents, protein kinase C inhibitors, and antagonists for neuropeptide Y Y1 receptors.[1][3] The prevalence of this scaffold in bioactive compounds underscores the need for efficient and stereoselective synthetic methodologies.[4]

Palladium catalysis has emerged as a powerful and versatile tool for the construction of complex molecular architectures, and the synthesis of bicyclo[3.1.0]hexane derivatives is no exception. This guide provides an in-depth overview of key palladium-catalyzed methodologies, focusing on the underlying mechanisms and providing detailed protocols for their practical implementation in a research setting.

Core Methodologies in Palladium-Catalyzed Bicyclo[3.1.0]hexane Synthesis

Several distinct palladium-catalyzed strategies have been developed to access the bicyclo[3.1.0]hexane core. These can be broadly categorized based on the key bond-forming events and the nature of the catalytic cycle.

Oxidative Cyclization of Enynes via a Pd(II)/Pd(IV) Catalytic Cycle

A prominent and elegant strategy for the synthesis of bicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed oxidative cyclization of enynes.[3][5][6] This transformation typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, a pathway that has gained considerable attention for its ability to forge challenging carbon-carbon and carbon-heteroatom bonds.[7][8]

Mechanism Insight: The reaction is initiated by the coordination of the Pd(II) catalyst to the enyne substrate. Subsequent intramolecular carbopalladation of the alkyne by the tethered alkene forms a five-membered palladacycle intermediate. This intermediate is then oxidized by a hypervalent iodine reagent, such as PhI(OAc)₂, to a high-valent Pd(IV) species. The crucial bicyclo[3.1.0]hexane skeleton is then formed via reductive elimination from the Pd(IV) complex, regenerating the active Pd(II) catalyst to complete the cycle.[6][8]

The enantioselective variant of this reaction has been successfully developed, employing chiral ligands to control the stereochemical outcome.[3][5] The use of ligands like SPRIX (spiro bis(isoxazoline)) has enabled the synthesis of bicyclic lactones with high enantiomeric excess.[3][5]

Experimental Workflow: Oxidative Cyclization of an Enyne

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Enyne, Pd(OAc)₂, Ligand, and Solvent start->reagents oxidant Add Oxidant (e.g., PhI(OAc)₂) reagents->oxidant heat Heat Reaction Mixture oxidant->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for the Pd-catalyzed oxidative cyclization of enynes.

Protocol 1: Enantioselective Synthesis of a Bicyclo[3.1.0]hexane Lactone

This protocol is adapted from the work of Trost and coworkers, demonstrating the enantioselective synthesis of a bicyclic lactone via a Pd(II)/Pd(IV) catalytic cycle.[3]

Reagent MW Amount mmol Equivalents
Enyne Substrate (1)-100 mg-1.0
Pd(OCOCF₃)₂332.43-0.10.1
(P,R,R)-i-Pr-SPRIX (Ligand)--0.10.1
PhI(OAc)₂322.10-2.02.0
Acetic Acid (Solvent)60.052.0 mL--

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the enyne substrate (1.0 eq), Pd(OCOCF₃)₂ (0.1 eq), and (P,R,R)-i-Pr-SPRIX (0.1 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetic acid (2.0 mL) via syringe.

  • Add PhI(OAc)₂ (2.0 eq) to the reaction mixture.

  • Seal the vial and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for the specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane lactone.

Intramolecular Cyclopropanation of Alkenes

Another effective strategy for constructing the bicyclo[3.1.0]hexane framework is through palladium-catalyzed intramolecular cyclopropanation. This approach involves the formation of a palladium carbene intermediate, which then undergoes cyclopropanation with a tethered alkene.

Mechanism Insight: A common method involves the use of N-tosylhydrazones as carbene precursors.[9][10] In the presence of a base, the N-tosylhydrazone decomposes to a diazo compound, which then reacts with a Pd(0) catalyst to generate a palladium carbene. This highly reactive intermediate is then trapped intramolecularly by the alkene to form the cyclopropane ring of the bicyclo[3.1.0]hexane system.[10] This method provides a practical route to various substituted 3-azabicyclo[3.1.0]hexane derivatives.[9][10]

Reaction Scheme: Intramolecular Cyclopropanation

sub Substrate (Alkene with tethered N-tosylhydrazone) product Bicyclo[3.1.0]hexane Product sub->product Intramolecular Cyclopropanation pd_cat Pd(0) Catalyst Base

Caption: Pd-catalyzed intramolecular cyclopropanation of an alkene with a tosylhydrazone.

Protocol 2: Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative

This protocol is based on the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[10]

Reagent MW Amount mmol Equivalents
N-Substituted Maleimide-1.0 mmol1.01.0
N-Tosylhydrazone-1.2 mmol1.21.2
Pd₂(dba)₃915.722.5 mol%0.0250.025
P(OPh)₃310.2810 mol%0.10.1
Na₂CO₃105.992.0 mmol2.02.0
Toluene (Solvent)92.145.0 mL--

Procedure:

  • In a reaction tube, combine the N-substituted maleimide (1.0 eq), N-tosylhydrazone (1.2 eq), Pd₂(dba)₃ (2.5 mol%), P(OPh)₃ (10 mol%), and Na₂CO₃ (2.0 eq).

  • Add anhydrous toluene (5.0 mL) to the tube.

  • Seal the tube and heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-azabicyclo[3.1.0]hexane product.

Intramolecular Aza-Wacker Type Cyclization

For the synthesis of nitrogen-containing bicyclo[3.1.0]hexane analogues, the intramolecular aza-Wacker type cyclization is a valuable method.[11][12] This reaction involves the palladium(II)-catalyzed nucleophilic attack of a nitrogen-containing functional group onto an alkene.

Mechanism Insight: The catalytic cycle is initiated by the coordination of the Pd(II) catalyst to the alkene of the vinyl cyclopropanecarboxamide substrate. This is followed by intramolecular amidopalladation to form a new C-N bond and an alkylpalladium intermediate. Subsequent β-hydride elimination furnishes the desired aza[3.1.0]bicycle and a palladium hydride species. The active Pd(II) catalyst is regenerated by an oxidant, often molecular oxygen.[11][12]

Protocol 3: Synthesis of a 3-Azabicyclo[3.1.0]hexan-2-one

This protocol describes the synthesis of aza[3.1.0]bicycles via a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction.[11]

Reagent MW Amount mmol Equivalents
Vinyl Cyclopropanecarboxamide-0.2 mmol1.01.0
Pd(OAc)₂224.4910 mol%0.020.1
4,5-Diazafluoren-9-one (Ligand)182.1820 mol%0.040.2
Benzoquinone (Oxidant)108.092.0 eq0.42.0
Acetonitrile (Solvent)41.052.0 mL--

Procedure:

  • To a sealed tube, add the vinyl cyclopropanecarboxamide (1.0 eq), Pd(OAc)₂ (0.1 eq), 4,5-diazafluoren-9-one (0.2 eq), and benzoquinone (2.0 eq).

  • Evacuate and backfill the tube with oxygen (balloon).

  • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) to afford the desired 3-azabicyclo[3.1.0]hexan-2-one.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of bicyclo[3.1.0]hexane derivatives has witnessed significant advancements, providing a diverse toolbox for accessing this valuable structural motif. The methodologies discussed herein, including oxidative cyclization, intramolecular cyclopropanation, and aza-Wacker type reactions, offer researchers powerful strategies for the construction of these conformationally constrained molecules. The continued development of novel catalytic systems, particularly those that enhance stereoselectivity and functional group tolerance, will undoubtedly expand the synthetic utility of these reactions and facilitate the discovery of new therapeutic agents.

References

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  • Banwell, M. G., et al. (2024). A gem‐Dibromocyclopropane Ring‐Expansion/Mizoroki‐Heck Cyclisation Route to Tetrahydrodibenzofurans. European Journal of Organic Chemistry. [Link]
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  • Engle, K. M. (2023). New Palladium-Catalyzed Cyclopropanation Method – Pre-Print Now Online.
  • Yan, Y. (2016). ENANTIOSELECTIVE SYNTHESIS AND CYCLOISOMERIZATION OF 1- BICYCLO[1.1.0]BUTAN-1-YL ALKYLAMINES. D-Scholarship@Pitt. [Link]
  • Wang, Y., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
  • Wang, H., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(40), 28247-28251. [Link]
  • Wang, H., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3747. [Link]
  • Trost, B. M., & Gutierrez, A. C. (2007). Palladium-Catalyzed Reactions of Cyclohexadienones: Regioselective Cyclizations Triggered by Alkyne Acetoxylation. Organic Letters, 9(8), 1473-1476. [Link]
  • Wang, S.-G., et al. (2017). Palladium-Catalyzed Intramolecular Asymmetric C–H Functionalization/Cyclization Reaction of Metallocenes: An Efficient Approach toward the Synthesis of Planar Chiral Metallocene Compounds. Journal of the American Chemical Society, 139(36), 12398-12401. [Link]
  • Jana, R., & Ghorai, M. K. (2022). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. ChemRxiv. [Link]
  • Jeong, L. S., et al. (2005). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Bulletin of the Korean Chemical Society, 26(11), 1845-1847. [Link]
  • Zhang, Z., et al. (2019). Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones.
  • Zhu, S., et al. (2021). Asymmetric synthesis of bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters by intramolecular cyclopropanation of aldehydes.

Sources

Application Notes and Protocols for Gold-Catalyzed Cycloisomerization to Bicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bicyclo[3.1.0]hexanes and the Elegance of Gold Catalysis

The bicyclo[3.1.0]hexane framework is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1][2][3] Its inherent ring strain and defined three-dimensional geometry make it a valuable scaffold for modulating molecular shape and interacting with biological targets.[4] Traditional synthetic routes to this bicyclic system can be lengthy and arduous. However, the advent of homogeneous gold catalysis has revolutionized access to these complex architectures, offering a mild, efficient, and atom-economical approach through the cycloisomerization of readily available enynes.[5][6][7]

Gold catalysts, particularly cationic Au(I) complexes, are powerful π-acids that exhibit a strong affinity for carbon-carbon multiple bonds.[8][9] This "alkynophilicity" allows for the selective activation of the alkyne moiety in an enyne substrate, initiating a cascade of bond formations that rapidly builds molecular complexity.[5][10] This guide provides an in-depth exploration of the gold-catalyzed cycloisomerization of 1,5- and 1,6-enynes to bicyclo[3.1.0]hexanes, detailing the underlying mechanistic principles, catalyst selection, and a comprehensive experimental protocol for researchers in organic synthesis and drug discovery.

Mechanistic Insights: The Gold-Catalyzed Pathway to Bicyclo[3.1.0]hexanes

The generally accepted mechanism for the gold-catalyzed cycloisomerization of enynes to bicyclo[3.1.0]hexanes is a fascinating cascade of intramolecular transformations. The process is initiated by the coordination of the cationic gold(I) catalyst to the alkyne of the enyne substrate. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack by the pendant alkene.

The intramolecular cyclization can proceed through different pathways, with the 5-exo-dig mode being prevalent for the formation of the bicyclo[3.1.0]hexane skeleton from 1,6-enynes.[2] This initial cyclization leads to the formation of a highly reactive cyclopropyl gold carbene intermediate.[2][5] The fate of this intermediate determines the final product. For the formation of bicyclo[3.1.0]hexanes, the reaction typically proceeds through protonolysis or other quenching pathways that release the gold catalyst and furnish the desired bicyclic product. The reaction is often stereospecific, with the geometry of the starting alkene being transferred to the product.[5]

For 1,5-enynes, a similar activation of the alkyne is followed by an intramolecular attack of the alkene. This leads to the formation of a bicyclo[3.1.0]hexane system, often with the generation of a carbocationic intermediate that can be stabilized by the gold catalyst.[11][12] The reaction can be influenced by substituents on the enyne, the nature of the gold catalyst, and the reaction conditions, sometimes leading to skeletal rearrangements and the formation of other cyclic products.[5][7][12]

Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization of a 1,6-enyne.

Catalyst Selection and Performance

The choice of the gold catalyst is crucial for the success of the cycloisomerization reaction. A variety of gold(I) and, less commonly, gold(III) complexes have been employed.[13][14] The ligands on the gold center play a significant role in modulating the catalyst's reactivity and stability. Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands are commonly used. The counter-ion of the cationic gold species can also influence the reaction outcome.

Catalyst PrecursorActivatorTypical Ligand (L)Key Features & Applications
LAuClAgSbF₆, AgBF₄, AgOTfPPh₃, JohnPhos, IPrWidely used, versatile, and commercially available. Effective for a broad range of enyne substrates.[4][15]
[(LAu)₃O]BF₄-PPh₃Less reactive, sometimes offering better selectivity for sensitive substrates.[15]
LAuNTf₂-IPrHighly active catalyst, often used for more challenging transformations.[16]
AuCl₃--Can catalyze cycloisomerization, sometimes leading to different reaction pathways compared to Au(I).[9]

Detailed Experimental Protocol: Synthesis of a Bicyclo[3.1.0]hexane Derivative

This protocol provides a general procedure for the gold-catalyzed cycloisomerization of a 1,6-enyne to a bicyclo[3.1.0]hexane derivative, adapted from established literature procedures.[4]

Materials and Reagents:
  • 1,6-Enyne substrate (e.g., N-Propargyl-N-allyl-tosylamide)

  • Gold catalyst precursor (e.g., [JohnPhosAu(NCMe)]SbF₆ or generated in situ from JohnPhosAuCl and AgSbF₆)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (for quenching)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Substrate in Anhydrous DCM setup->dissolve add_catalyst Add Gold Catalyst (e.g., 2 mol%) dissolve->add_catalyst monitor Monitor Reaction (TLC) add_catalyst->monitor quench Quench with Triethylamine monitor->quench Reaction Complete concentrate Concentrate (Rotary Evaporator) quench->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the gold-catalyzed cycloisomerization.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 1,6-enyne substrate (1.0 mmol).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (10 mL).

  • Catalyst Addition: To the stirred solution at room temperature (23 °C), add the gold catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 0.02 mmol, 2 mol%). If generating the catalyst in situ, pre-stir the gold chloride precursor and silver salt in DCM for 15 minutes before adding to the substrate solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired bicyclo[3.1.0]hexane derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[17][18][19][20][21]

Troubleshooting and Considerations

  • Low Conversion: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial. Ensure the solvent is scrupulously dry, as water can deactivate the catalyst.

  • Side Product Formation: The formation of rearranged products can sometimes occur.[5] Screening different ligands or catalyst precursors may help to improve the selectivity for the desired bicyclo[3.1.0]hexane.

  • Catalyst Decomposition: Gold catalysts can be sensitive to air and moisture. Proper handling under an inert atmosphere is crucial for reproducibility.

Conclusion

Gold-catalyzed cycloisomerization of enynes has emerged as a powerful and versatile strategy for the synthesis of bicyclo[3.1.0]hexanes. The mild reaction conditions, high efficiency, and stereospecificity make this methodology highly attractive for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism and the factors influencing catalyst performance is key to successfully applying this transformation in organic synthesis and medicinal chemistry.

References

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  • Matteucci, M., et al. (1996). Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. Nucleic Acids Research, 24(17), 3349-3356. [Link]
  • Gandon, V., et al. (2023). Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. Angewandte Chemie International Edition, 62(1), e202214534. [Link]
  • Hashmi, A. S. K., et al. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
  • Spyrou, A., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4370. [Link]
  • Oh, C. H., et al. (2016). Gold catalyzed cycloisomerizations of 1,n-diyne carbonates and esters. Monash University. [Link]
  • Supporting Information Skeletal Rearrangement of Enynones by Gold-Catalysis: Synthesis of Bicyclo[3.1.0]hexanes with Introducing Halides. (n.d.). Synfacts. [Link]
  • Lowary, T. L., et al. (2015). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Journal of Organic Chemistry, 80(1), 223-238. [Link]
  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (2010). Request PDF. [Link]
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  • 3-aza-bicyclo[3.1.0]hexane derivatives. (n.d.).

Sources

Ring-opening reactions of Bicyclo[3.1.0]hexan-3-one with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Ring-Opening Reactions of Bicyclo[3.1.0]hexan-3-one with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Power of a Strained Scaffold

This compound is a fascinating and synthetically valuable building block whose utility is derived directly from its unique structural architecture.[1] The fusion of a cyclopentanone ring with a cyclopropane ring creates significant ring strain, which serves as a powerful thermodynamic driving force for a variety of chemical transformations. The ketone at the C-3 position plays a crucial role, activating the adjacent cyclopropane bonds and making the system susceptible to nucleophilic attack and subsequent ring-opening.[1]

This strained bicyclic system is not merely a synthetic curiosity; it is a key structural motif in numerous natural products, such as thujone, and is integral to the development of modern therapeutics, including the HIV capsid inhibitor lenacapavir.[1][2] Its conformationally rigid framework makes it an important bioisostere in drug design.[1] Understanding and controlling the ring-opening reactions of this scaffold allows researchers to unlock a diverse array of functionalized cyclopentane and cyclohexane derivatives, providing rapid access to complex molecular architectures from a simple starting material.

This guide provides an in-depth analysis of the mechanistic principles governing these reactions and presents detailed, field-proven protocols for achieving specific, predictable outcomes based on the choice of nucleophile and reaction conditions.

Core Mechanistic Principles: A Tale of Two Bonds

The reactivity of this compound towards nucleophiles is dictated by a delicate interplay between electronics, sterics, and reaction conditions. The presence of the carbonyl group polarizes the molecule and weakens the adjacent C-C bonds of the cyclopropane ring. A nucleophilic attack can initiate a cascade that culminates in the cleavage of one of two key bonds:

  • Internal Bond Cleavage (C1-C5 or C1-C6): This pathway leads to the formation of functionalized cyclopentane derivatives. The specific bond that breaks is exquisitely controlled by the reaction conditions, particularly the pH.

  • External Bond Cleavage (C1-C6 or C5-C6): Often observed with "soft" nucleophiles in a conjugate-addition type mechanism, this pathway results in a ring-expansion to afford functionalized cyclohexene or cyclohexanone derivatives.

The choice between these pathways is not arbitrary. It is a direct consequence of the type of intermediate formed after the initial nucleophilic interaction. As we will see in the following application notes, "hard" nucleophiles and conditions that favor enolate formation often lead to cyclopentane products, while "soft" nucleophiles favor the formation of cyclohexene systems.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Product Scaffolds BHO This compound Nu Nucleophile (e.g., RO⁻, R₂CuLi, Enolate) Internal Internal Bond Cleavage (C1-C5 or C1-C6) Nu->Internal Basic/Hard Nu⁻ External External Bond Cleavage (C1-C6 or C5-C6) Nu->External Neutral/Soft Nu⁻ Cyclopentane Functionalized Cyclopentanes Internal->Cyclopentane Cyclohexane Functionalized Cyclohexenes External->Cyclohexane

Caption: Dichotomy of Ring-Opening Pathways.

Application Note 1: pH-Controlled Regiodivergent Ring Opening with Alcohols

One of the most elegant demonstrations of controlled ring-opening is the reaction of this compound derivatives with methanol. The outcome is entirely dependent on whether the reaction is conducted under acidic or basic conditions, leading to two distinct and highly valuable product scaffolds.[3]

Causality of the Divergence:

  • Under Acidic Conditions: The reaction proceeds via protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the internal C1-C6 bond to relieve ring strain, forming a stabilized tertiary carbocation at C5. This carbocation is then trapped by methanol, ultimately leading to a 4-methoxycyclohexane derivative after rearrangement.[1][3] This pathway can be thought of as a thermodynamically driven process leading to a stable six-membered ring.

  • Under Basic Conditions: A catalytic amount of base (e.g., methoxide) promotes the formation of a hemiacetal intermediate. The resulting oxyanion then drives the cleavage of the adjacent internal C1-C5 bond. This concerted cleavage and proton transfer from the solvent (methanol) yields a 3-methoxymethylcyclopentanone product.[1][3] This kinetically controlled pathway favors cleavage of the bond most activated by the anionic intermediate.

G cluster_acid Acidic Conditions (H⁺, MeOH) cluster_base Basic Conditions (MeO⁻, MeOH) BHO This compound Derivative Protonation Protonation BHO->Protonation Hemiacetal Hemiacetal Formation BHO->Hemiacetal Cleavage_A C1-C6 Cleavage Protonation->Cleavage_A Carbocation Carbocation Intermediate Cleavage_A->Carbocation Trap_A MeOH Trap Carbocation->Trap_A Product_A 4-Methoxycyclohexane Derivative Trap_A->Product_A Cleavage_B C1-C5 Cleavage Hemiacetal->Cleavage_B Proton_Transfer Proton Transfer Cleavage_B->Proton_Transfer Product_B 3-Methoxymethylcyclopentanone Derivative Proton_Transfer->Product_B

Caption: pH-Dependent Methanolysis Pathways.

Protocol 1: Acid- and Base-Catalyzed Methanolysis

This protocol is adapted from principles described in the literature for activated bicyclo[3.1.0]hexane systems.[3] Researchers should optimize conditions for the specific substrate.

A. Acid-Catalyzed Methanolysis to a Cyclohexane Derivative

  • Reaction Setup: To a solution of the bicyclo[3.1.0]hexane derivative (1.0 eq) in anhydrous methanol (0.1 M), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) or with gentle heating (40-50 °C) to accelerate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 4-methoxycyclohexane product.

B. Base-Catalyzed Methanolysis to a Cyclopentane Derivative

  • Reaction Setup: To a solution of the bicyclo[3.1.0]hexane derivative (1.0 eq) in anhydrous methanol (0.1 M), add a catalytic amount of sodium methoxide (0.1 eq, from a freshly prepared solution or commercial stock).

  • Reaction Conditions: Stir the reaction at 0 °C to room temperature. The reaction is typically faster than the acidic counterpart. Monitor closely by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, neutralize the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-methoxymethylcyclopentanone can be purified by flash column chromatography.

Application Note 2: Conjugate Addition of Soft Nucleophiles (Organocuprates)

Organocuprates, such as lithium dimethylcuprate (Gilman reagents), are soft nucleophiles that react with α,β-unsaturated ketones via a 1,4-conjugate addition mechanism.[4] In the case of this compound and its derivatives (like thujone), the cyclopropane ring behaves as a vinyl group equivalent. The reaction proceeds via a nucleophilic attack on the C5 carbon, which induces the cleavage of the external C1-C6 bond of the cyclopropane ring. This process generates a lithium enolate intermediate, which is subsequently protonated upon aqueous work-up to yield a 3-substituted cyclohexenone.[5][6]

This transformation is synthetically powerful as it constructs a new carbon-carbon bond and simultaneously expands the five-membered ring to a six-membered ring in a single, highly regioselective step.

G start This compound reagent 1. LiCuMe₂ 2. H₃O⁺ (workup) attack Nucleophilic Attack at C5 reagent->attack cleavage External C1-C6 Bond Cleavage attack->cleavage enolate Lithium Enolate Intermediate cleavage->enolate protonation Protonation enolate->protonation product 3-Methylcyclohex-2-en-1-one protonation->product

Caption: Organocuprate-Mediated Ring Expansion.

Protocol 2: Ring Opening with Lithium Dimethylcuprate

This protocol is a representative procedure based on established methods for conjugate addition to related cyclopropyl ketones.[4][5] Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

  • Cuprate Preparation: In a flame-dried, two-necked flask under an argon atmosphere, suspend copper(I) iodide (CuI, 1.1 eq) in anhydrous diethyl ether or THF (cooled to 0 °C). Add methyllithium (MeLi, 2.2 eq, as a solution in ether) dropwise via syringe. The solution will typically change color as the Gilman reagent, LiCuMe₂, forms. Stir at 0 °C for 30 minutes.

  • Nucleophilic Addition: Cool the cuprate solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 15 minutes.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 1-2 hours, allowing it to warm slowly to 0 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and stir until the copper salts precipitate. Filter the mixture through a pad of Celite®, washing the pad with ether. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate the 3-methylcyclohex-2-en-1-one.

Summary of Reaction Pathways

The choice of nucleophile and conditions provides a powerful tool for directing the ring-opening of this compound towards distinct structural motifs.

Nucleophile/Condition Nucleophile Type Proposed Mechanism Primary Product Type Key Bond Cleaved
Methanol / H⁺Hard (Oxygen)Carbonyl Protonation, Rearrangement4-MethoxycyclohexaneInternal (C1-C6)
Methanol / MeO⁻Hard (Oxygen)Hemiacetal formation, Rearrangement3-MethoxymethylcyclopentaneInternal (C1-C5)
Organocuprate (LiR₂Cu)Soft (Carbon)Conjugate Addition3-AlkylcyclohexenoneExternal (C1-C6)

General Experimental Workflow

The protocols described herein follow a general, robust workflow common in synthetic organic chemistry. Adherence to anhydrous and inert atmosphere techniques is critical, especially when working with organometallic reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Flame-Dried Glassware under Inert Gas reagents Prepare Anhydrous Solvents and Reagents setup->reagents cool Cool to Reaction Temperature reagents->cool add_reagent Add Nucleophile/ Catalyst Solution cool->add_reagent monitor Stir and Monitor (TLC, GC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterize Product (NMR, MS, IR) purify->product

Caption: General Experimental Workflow Diagram.

Conclusion

The strategic ring-opening of this compound offers a versatile and efficient platform for the synthesis of diverse and valuable carbocyclic structures. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can selectively cleave specific bonds within the strained bicyclic system to access either cyclopentane or cyclohexane derivatives. The protocols and mechanistic insights provided here serve as a robust starting point for synthetic chemists aiming to leverage this powerful building block in the design and execution of novel synthetic routes, particularly in the fields of medicinal chemistry and natural product synthesis.

References

  • Fawcett, F. C., & Sorensen, T. S. (1975). Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 764-768. [Link]
  • Klunder, A. J. H., de Valk, W. C. G. M., & Zwanenburg, B. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535–6538. [Link]
  • Feierfeil, J., Grossmann, A. S., & Magauer, T. (2015). Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates. Angewandte Chemie International Edition, 54(40), 11835-11838. [Link]
  • Grygorenko, O. O., et al. (2022). Bicyclo[m.n.
  • Stork, G., & Taber, D. F. (1977). Cyclohexanone, 3-methyl-2-(2-propenyl)-. Organic Syntheses, 57, 34. [Link]
  • Höld, K. M., Sirisoma, N., Ikeda, T., Narahashi, T., & Casida, J. E. (2000). α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification. Proceedings of the National Academy of Sciences, 97(8), 3826–3831. [Link]
  • Kutney, J. P. (1988). The chemistry of thujone : enantioselective syntheses of drimanetype antifeedants and ambergris fragrances. UBC Library Open Collections. [Link]
  • Wikipedia. (n.d.). Gilman reagent.
  • Wikipedia. (n.d.). Thujone.
  • Houben-Weyl. (n.d.). Cyclopropanes: Synthesis.
  • Chen, Y., et al. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]
  • Baker, T. J., & Dudley, G. B. (2021). A three-step enantioselective synthesis of (+)- and (−)-α-thujone. Organic & Biomolecular Chemistry, 19(34), 7436-7439. [Link]

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Navigating the Reactivity of Bicyclo[3.1.0]hexan-3-one: A Detailed Guide to Acid- and Base-Catalyzed Ring Opening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Strained Scaffold

The bicyclo[3.1.0]hexane framework, characterized by the fusion of a cyclopentane and a cyclopropane ring, is a cornerstone in modern synthetic and medicinal chemistry. This unique architecture imparts significant ring strain and conformational rigidity, making it a powerful building block for constructing complex molecular architectures.[1] The inherent strain within this scaffold is not a liability but rather a driving force for a variety of fascinating and synthetically useful transformations.[1] In the realm of drug discovery, the bicyclo[3.1.0]hexane motif serves as a crucial, conformationally restricted bioisostere. It is notably used to replace the furanose ring in nucleoside analogues, leading to potent and selective ligands for adenosine receptors—promising targets for cancer and inflammation therapies.[1] Furthermore, this structural unit is integral to natural products like thujone and is a key component of groundbreaking therapeutics such as the HIV capsid inhibitor, lenacapavir.[1]

The reactivity of the bicyclo[3.1.0]hexane system is profoundly influenced by the substituents it bears. The presence of a carbonyl group at the 3-position, as in Bicyclo[3.1.0]hexan-3-one, activates the adjacent cyclopropane ring, rendering it susceptible to nucleophilic attack and subsequent ring opening.[1] The true elegance of this system lies in the ability to direct the course of this ring-opening reaction with remarkable regioselectivity, simply by choosing between acidic or basic catalysis. This guide provides a detailed exploration of these two divergent pathways, offering mechanistic insights and practical protocols for researchers in organic synthesis and drug development.

Divergent Pathways: A Tale of Two Catalysts

The acid- and base-catalyzed methanolysis of this compound and its derivatives showcases a remarkable example of catalyst-controlled regioselectivity. The choice of an acidic or basic environment dictates which of the activated cyclopropane bonds is cleaved, leading to two distinct product classes.

  • Under acidic conditions , the reaction proceeds through a ring-expansion pathway, yielding a 4-methoxycyclohexenone derivative . This outcome results from the cleavage of the internal C1-C6 bond of the bicyclic system.[1][2]

  • Under basic conditions , the reaction follows a different course, resulting in the formation of a 3-(methoxymethyl)cyclopentanone . This product arises from the cleavage of the external C1-C5 bond of the cyclopropane ring.[1][2]

This divergent reactivity offers a powerful synthetic tool, allowing access to either six-membered or five-membered ring systems from a common precursor.

Comparative Overview of Reaction Conditions and Products
FeatureAcid-Catalyzed Ring OpeningBase-Catalyzed Ring Opening
Catalyst Protic or Lewis acids (e.g., H₂SO₄, TsOH)Bases (e.g., NaOMe, K₂CO₃)
Nucleophile MethanolMethanol
Primary Product 4-Methoxycyclohex-2-en-1-one3-(Methoxymethyl)cyclopentan-1-one
Ring System Six-membered ring (Cyclohexenone)Five-membered ring (Cyclopentanone)
Bond Cleavage C1-C6 (Internal)C1-C5 (External)
Key Intermediate CarbocationEnolate

Section 1: Acid-Catalyzed Ring Opening and Ring Expansion

The acid-catalyzed ring opening of this compound in the presence of methanol is a fascinating transformation that leads to a thermodynamically more stable six-membered ring system. This process is driven by the relief of ring strain and the formation of a resonance-stabilized carbocation intermediate.

Mechanistic Rationale: A Stepwise Explanation

The currently accepted mechanism for the acid-catalyzed ring opening involves a series of well-defined steps. The choice of a protic acid is crucial as it initiates the reaction by protonating the carbonyl oxygen, thereby activating the molecule.

  • Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and polarizes the molecule.

  • Cleavage of the C1-C6 Bond: The protonated ketone then undergoes a concerted or stepwise cleavage of the internal C1-C6 bond of the cyclopropane ring. This bond scission is favored as it leads to the formation of a more stable, resonance-stabilized secondary carbocation. The strain release from the three-membered ring provides a significant thermodynamic driving force for this step.

  • Nucleophilic Attack by Methanol: The carbocation intermediate is then trapped by the nucleophilic methanol. The attack occurs at the C4 position, leading to the formation of the enol form of the product.

  • Tautomerization and Deprotonation: The final step involves tautomerization of the enol to the more stable keto form and deprotonation to regenerate the acid catalyst and yield the final product, 4-methoxycyclohex-2-en-1-one.

Acid_Catalyzed_Mechanism

Experimental Protocol: Synthesis of 4-Methoxycyclohex-2-en-1-one

This protocol is adapted from procedures described for the acid-catalyzed methanolysis of activated bicyclo[3.1.0]hexane systems.[2][3]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.2-0.5 M).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (5-10 mol%) to the stirring solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of methanol).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxycyclohex-2-en-1-one.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Section 2: Base-Catalyzed Ring Opening

In stark contrast to the acid-catalyzed pathway, the base-catalyzed ring opening of this compound in methanol proceeds via a mechanism that results in the formation of a five-membered ring product. This transformation highlights the delicate interplay between the substrate, catalyst, and reaction conditions.

Mechanistic Rationale: A Stepwise Explanation

The base-catalyzed mechanism is initiated by the deprotonation at the α-carbon, leading to the formation of an enolate intermediate. This key intermediate dictates the regioselectivity of the subsequent ring-opening step.

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon (C2) of the ketone, forming a resonance-stabilized enolate.

  • Cleavage of the C1-C5 Bond: The formation of the enolate facilitates the cleavage of the external C1-C5 bond of the cyclopropane ring. This is driven by the push of electron density from the enolate and the relief of ring strain. This concerted or stepwise process generates a new enolate intermediate.

  • Protonation: The enolate intermediate is then protonated by the solvent (methanol) to give an intermediate aldehyde.

  • Michael Addition: The methoxide ion then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated aldehyde in a Michael addition fashion.

  • Tautomerization: The resulting enolate undergoes tautomerization to the final ketone product, 3-(methoxymethyl)cyclopentan-1-one.

Base_Catalyzed_Mechanism

Experimental Protocol: Synthesis of 3-(Methoxymethyl)cyclopentan-1-one

This protocol is based on general procedures for the base-catalyzed ring opening of related bicyclic ketones.[1][2]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.2-0.5 M).

  • Base Addition: Add a catalytic or stoichiometric amount of sodium methoxide (e.g., 0.1-1.1 eq) or an excess of a milder base like potassium carbonate to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.

  • Workup: Upon completion, carefully quench the reaction by adding saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of methanol).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 3-(methoxymethyl)cyclopentan-1-one.

Characterization:

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If reactions are sluggish, ensure all reagents and solvents are anhydrous, as water can interfere with both acid and base catalysis. For the base-catalyzed reaction, using a stronger base or gentle heating might be necessary.

  • Side Product Formation: In the acid-catalyzed reaction, prolonged reaction times or higher temperatures may lead to elimination or other side reactions. Careful monitoring is key. In the base-catalyzed reaction, aldol condensation of the product could be a potential side reaction.

  • Safety Precautions:

    • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1]

    • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Sodium methoxide is a strong base and is moisture-sensitive. Handle it under an inert atmosphere.

    • Always perform quenching steps slowly and carefully, especially when neutralizing strong acids or bases.

Conclusion: A Versatile Tool for Chemical Innovation

The divergent, catalyst-controlled ring-opening of this compound is a testament to the nuanced reactivity of strained-ring systems. The ability to selectively cleave either the internal or external cyclopropane bond provides a powerful and elegant strategy for the synthesis of valuable five- and six-membered carbocyclic frameworks. These protocols and the underlying mechanistic principles offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this remarkable scaffold in the pursuit of novel chemical entities and therapeutic agents.

References

  • Sieburth, S. McN., et al. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(18), 6535–6538.
  • Feierfeil, J., et al. (2015). Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58398151, 3-(methoxymethyl)cyclopentan-1-one.
  • Lim, Y.-H., McGee, K. F., & Sieburth, S. McN. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(18), 6535-6538.
  • Tanimori, S., et al. (1995). A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir. Bioscience, Biotechnology, and Biochemistry, 59(11), 2091-2093.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10441662, (4S)-4-Methylcyclohex-2-EN-1-one.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6180312, (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one.
  • Request PDF. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.
  • Jin, L., et al. (2025). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxythis compound: an important intermediate in the synthesis of lenacapavir. VeriXiv.
  • ResearchGate. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
  • PubMed. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions.

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Application Note: The Strategic Role of Bicyclo[3.1.0]hexan-3-one Derivatives in the Asymmetric Total Synthesis of Lenacapavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lenacapavir (marketed as Sunlenca®) represents a paradigm shift in the management of human immunodeficiency virus (HIV) infection. As a first-in-class, long-acting injectable antiretroviral, it targets the HIV capsid protein, a novel mechanism of action that disrupts multiple stages of the viral lifecycle.[1][2][3] This potent activity, even against multi-drug resistant strains, makes lenacapavir a cornerstone of modern HIV therapy.[1] The molecular architecture of lenacapavir is remarkably complex, featuring multiple stereocenters and distinct heterocyclic domains that must be assembled with precise stereochemical control.

A convergent retrosynthetic analysis reveals that the molecule can be constructed from several key building blocks or "fragments".[3][4] Central to this strategy is the chiral pyrazole carboxylic acid, designated as Fragment C, which is built upon a rigid bicyclo[3.1.0]hexane scaffold. This application note provides a detailed examination of the synthesis and strategic importance of the key bicyclic intermediate, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, in the total synthesis of lenacapavir. We will explore the evolution of its synthetic routes, from early racemic approaches to a highly efficient and scalable asymmetric synthesis, and provide detailed protocols for researchers and drug development professionals.

G cluster_main Retrosynthesis of Lenacapavir cluster_intermediate Fragment C Precursor Lenacapavir Lenacapavir FragA Fragment A (Chiral Amine Core) Lenacapavir->FragA Amide Coupling FragB Fragment B (Indazole Boronic Ester) Lenacapavir->FragB Suzuki Coupling FragC Fragment C (Chiral Pyrazole Acid) Lenacapavir->FragC Amide Coupling Sulfone Alkynyl Sulfone (DMPS) Lenacapavir->Sulfone Sonogashira Coupling Bicyclo This compound Derivative FragC->Bicyclo Elaboration

Figure 1: High-level retrosynthetic analysis of Lenacapavir.

The Bicyclo[3.1.0]hexane Core: A Linchpin in Lenacapavir's Architecture

The bicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that serves as the stereochemical foundation for Fragment C. Its rigid structure is critical for orienting the pyrazole ring and the carboxylic acid moiety for effective binding and subsequent amide coupling with the core amine fragment (Fragment A). The key intermediate that enables the construction of this fragment is (1R,5R)-2,2-dimethoxythis compound . The absolute stereochemistry at the bridgehead carbons (1R, 5R) is crucial for the final drug's biological activity, necessitating a synthetic route that provides exacting stereocontrol.

Evolution of Synthetic Strategies for the Bicyclic Core

The manufacturing route for a complex active pharmaceutical ingredient (API) like lenacapavir often undergoes significant evolution to improve efficiency, reduce cost, and ensure scalability.

Approach A: The Initial Racemic Route

Early synthetic efforts reported by Gilead Sciences started from racemic this compound.[5] This route involved a six-step synthesis to produce a racemic intermediate (rac-1 in the literature), which then required separation of the desired enantiomer from the undesired one using preparative supercritical fluid chromatography (SFC).[5]

  • Causality and Drawbacks: While effective at the laboratory scale for producing initial material, this approach is inherently inefficient for large-scale manufacturing. At least 50% of the advanced intermediate material is discarded as the wrong enantiomer, representing a significant loss of resources, time, and solvent. This inefficiency provided a strong impetus for the development of a more direct, asymmetric synthesis.

Approach B: Enantioselective Synthesis from (R)-Epichlorohydrin

To overcome the limitations of the racemic route, a highly efficient, asymmetric synthesis was developed. This improved route begins with the inexpensive and readily available chiral building block, (R)-epichlorohydrin, to establish the desired stereochemistry at the outset.[1][6][7] This six-step sequence has been demonstrated on a hundred-gram scale and affords the target ketone in excellent enantiomeric purity (>99% ee) and a respectable 25% overall isolated yield.[1]

  • Causality and Advantages: By starting with a chiral pool material, the need for a costly and late-stage resolution step is eliminated. The route incorporates a "telescoped" sequence, where multiple reaction steps are performed consecutively in the same reactor without isolating intermediates.[1][8] This telescoping strategy significantly reduces waste, minimizes manual handling, and improves overall process mass intensity (PMI), making it a far more sustainable and commercially viable approach.

G cluster_telescope 4-Step Telescoped Sequence Start (R)-Epichlorohydrin Step1 1. CuI-catalyzed Allylation Start->Step1 Step2 2. Epoxidation (NaOH) Step1->Step2 Intermediate not isolated Step3 3. Hodgson Cyclopropanation Step2->Step3 Intermediate not isolated Step4 4. Isomerization & Oxidation Step3->Step4 Intermediate not isolated Step5 5. I₂-Promoted Hydroxylation Step4->Step5 Isolates (1R,5S)-bicyclo [3.1.0]hexan-2-one Step6 6. Albright-Goldman Oxidation Step5->Step6 End (1R,5R)-2,2-Dimethoxy- This compound Step6->End

Figure 2: Asymmetric synthesis workflow for the key bicyclic intermediate.

Detailed Protocols: Asymmetric Synthesis of (1R,5R)-2,2-Dimethoxythis compound

The following protocols are based on the scalable, asymmetric synthesis developed for lenacapavir's key intermediate.[1][7][9]

Protocol 3.1: Telescoped Synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one

This four-step telescoped process efficiently converts (R)-epichlorohydrin into a key bicyclic ketone precursor without the need for intermediate purification.[1][8]

  • Step 1: Copper-Catalyzed Allylation. (R)-epichlorohydrin is reacted with a Grignard reagent, allylmagnesium chloride. The use of catalytic copper(I) iodide (CuI) is crucial for promoting a clean SN2' reaction, which opens the epoxide ring and installs the allyl group regioselectively.[8]

  • Step 2: Epoxidation. The resulting chloro-alkene intermediate is treated with aqueous sodium hydroxide (NaOH) to induce an intramolecular Williamson ether synthesis, forming a new epoxide ring.[8]

  • Step 3 & 4: Hodgson Cyclopropanation and Oxidation. The crude epoxide is subjected to Hodgson cyclopropanation conditions, followed by oxidation to yield (1R,5S)-bicyclo[3.1.0]hexan-2-one. This key transformation builds the strained cyclopropane ring. The reaction is moisture-sensitive, often requiring azeotropic drying before proceeding.[8]

Protocol 3.2: I₂-Promoted α-Hydroxylation

This step introduces an oxygen atom adjacent to the ketone, setting the stage for the final oxidation.

  • Methodology: The ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one, is treated with potassium hydroxide (KOH) in methanol (MeOH) at low temperature, followed by the addition of an oxidant like PIDA (phenyliodine diacetate) or, more scalably, elemental iodine (I₂).[1][9]

  • Causality: The strong base (KOH) deprotonates the α-carbon to form an enolate. The iodine then acts as an electrophile, leading to an α-iodo ketone. Subsequent reaction with methoxide and water results in the formation of an α-hydroxy ketal. This method avoids the use of heavy metal oxidants and provides good yields.

Protocol 3.3: Albright-Goldman Oxidation

The final step converts the α-hydroxy ketal into the target α-keto acetal using a mild and selective oxidation.

  • Methodology: The α-hydroxy ketal from the previous step is oxidized using dimethyl sulfoxide (DMSO) activated by an agent like acetic anhydride or, in this case, a carbodiimide. This specific variant is known as the Albright-Goldman oxidation.[1]

  • Causality: The Albright-Goldman oxidation is exceptionally mild and highly effective for oxidizing α-hydroxy ketones and ketals without epimerization or other side reactions, which is critical for preserving the stereochemical integrity of the sensitive bicyclic system. It proceeds through a sulfoxonium ylide intermediate, avoiding harsh conditions that could degrade the strained ring.

StepKey TransformationStarting MaterialKey ReagentsTypical YieldReference
1-4Telescoped Bicyclization(R)-EpichlorohydrinAllylMgCl, CuI, NaOH~87% (Assay)[8]
5α-Hydroxylation(1R,5S)-bicyclo[3.1.0]hexan-2-oneKOH, MeOH, I₂~60-70%[1][9]
6Albright-Goldman Oxidationα-Hydroxy KetalDMSO, Ac₂OHigh Yield[1]
Overall Asymmetric Synthesis (R)-Epichlorohydrin -~25% [1][6]

Elaboration of the Bicyclic Ketone into Fragment C

With the enantiopure ketone, (1R,5R)-2,2-dimethoxythis compound, in hand, the path is clear for the construction of the fully elaborated Fragment C. This involves building the substituted pyrazole ring onto the bicyclic core.

  • Step A: Claisen Condensation. The ketone undergoes a Claisen condensation with ethyl trifluoroacetate. A strong base, such as lithium hexamethyldisilazide (LiHMDS), is used to form the enolate of the bicyclic ketone, which then attacks the electrophilic trifluoroacetyl group.[1][5]

  • Step B: Pyrazole Formation. The resulting 1,3-dicarbonyl intermediate is reacted with ethyl hydrazinoacetate. This is a classical Knorr pyrazole synthesis, where the hydrazine condenses with the two carbonyls, followed by an acid-catalyzed cyclodehydration to form the pyrazole ring system.[5]

  • Step C: Further Functionalization. The pyrazole intermediate undergoes several additional transformations, including a unique benzylic oxidation using sodium chlorite and installation of a gem-difluoro group, to ultimately yield the final chiral pyrazole carboxylic acid (Fragment C) ready for coupling.[5]

G Start (1R,5R)-2,2-Dimethoxy- This compound StepA Claisen Condensation (LiHMDS, F₃CCO₂Et) Start->StepA IntermediateA 1,3-Dicarbonyl Intermediate StepA->IntermediateA StepB Pyrazole Formation (Hydrazine, Acid) IntermediateA->StepB IntermediateB Pyrazole Core Assembled StepB->IntermediateB StepC Further Functionalization (Oxidation, Fluorination, etc.) IntermediateB->StepC End Fragment C (Chiral Pyrazole Acid) StepC->End

Figure 3: Elaboration of the bicyclic ketone to the final Fragment C.

Conclusion

The this compound core is a non-negotiable structural element in the total synthesis of lenacapavir. The journey from an inefficient racemic synthesis to a robust, scalable, and stereoselective route starting from (R)-epichlorohydrin exemplifies the principles of modern process chemistry. This advanced synthesis, featuring telescoped reactions and mild, selective transformations, ensures the reliable and cost-effective production of the crucial Fragment C. For researchers in antiviral drug development, this case study underscores the pivotal role that strategic synthetic planning and process optimization play in bringing complex, life-saving medicines from the laboratory to the clinic.

References

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Application Notes & Protocols: A Guide to the Synthesis of Conformationally Locked Nucleoside Analogues Utilizing a Bicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Locking in Nucleoside Analogue Design

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. Their mechanism of action often relies on their ability to be recognized and metabolized by viral or cellular enzymes, leading to the termination of DNA or RNA synthesis. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, particularly the conformation of the sugar moiety.

In solution, the furanose ring of natural nucleosides exists in a dynamic equilibrium between two major puckered conformations, termed "North" (N) and "South" (S).[1] This conformational flexibility, while essential for biological processes, can be a hurdle in drug design, as only one conformation is typically recognized by a target enzyme. To address this, medicinal chemists have developed strategies to "lock" the sugar mimic into a single, preferred conformation.

The bicyclo[3.1.0]hexane scaffold has emerged as an elegant and effective tool for achieving this conformational rigidity.[2][3][4] By fusing a cyclopropane ring to a cyclopentane core, this carbocyclic system forces the five-membered ring into a stable "boat" conformation, which in turn locks the overall structure into either a North or South-like geometry.[5][6] This allows for the synthesis of nucleoside analogues with a predetermined three-dimensional shape, providing invaluable probes to study enzyme-substrate interactions and to develop more potent and selective therapeutic agents.[1][6][7] These conformationally locked analogues have shown promising antiviral activity, particularly against herpesviruses and HIV.[7][8][9]

This guide provides a detailed overview of the synthetic strategies and protocols for preparing nucleoside analogues based on the bicyclo[3.1.0]hexane scaffold, aimed at researchers and professionals in the field of drug development.

Core Concepts: North and South Conformations and Their Biological Significance

The concept of pseudorotation describes the conformational landscape of the furanose ring in nucleosides. The North (N) conformation is characterized by a C3'-endo pucker, while the South (S) conformation exhibits a C2'-endo pucker. The bicyclo[3.1.0]hexane scaffold provides a rigid carbocyclic mimic of the furanose ring, where the fusion of the cyclopropane ring dictates the puckering of the five-membered ring.

  • North (N) Conformation: In these analogues, the bicyclo[3.1.0]hexane system forces the cyclopentane ring into a conformation that mimics the C3'-endo pucker of natural nucleosides. This conformation is often preferred by DNA polymerases.[1]

  • South (S) Conformation: Conversely, the scaffold can be synthesized to adopt a conformation that resembles the C2'-endo pucker, which is often recognized by kinases.[8][10]

The ability to selectively synthesize either the N- or S-conformer allows for a systematic investigation of the conformational requirements of target enzymes. For instance, studies have shown that for anti-herpetic activity, the Northern thymidine analogue was significantly more potent than its flexible carbocyclic counterpart.[1] In contrast, for anti-HIV activity, flattening the five-membered ring by introducing a double bond to create a bicyclo[3.1.0]hexene system can rescue activity for certain analogues.[9]

General Synthetic Strategy: A Convergent Approach

The synthesis of bicyclo[3.1.0]hexane nucleoside analogues typically follows a convergent strategy. This involves the separate synthesis of the key bicyclic "pseudosugar" intermediate and the nucleobase, followed by their coupling in a later step. This approach offers flexibility, allowing for the combination of a single pseudosugar with a variety of nucleobases to generate a library of analogues.

The overall workflow can be visualized as follows:

G cluster_0 Pseudosugar Synthesis cluster_1 Nucleobase Preparation Start Simple Starting Materials Cycloaddition Intramolecular Cycloaddition / Cyclopropanation Start->Cycloaddition e.g., Olefin-ketocarbene cycloaddition Resolution Enantioselective Step (e.g., Lipase Resolution) Cycloaddition->Resolution Pseudosugar Chiral Bicyclo[3.1.0]hexane Alcohol Resolution->Pseudosugar Coupling Coupling Reaction (e.g., Mitsunobu) Pseudosugar->Coupling Base_Start Heterocyclic Precursor Base_Protect Protection (if necessary) Base_Start->Base_Protect Nucleobase Activated Nucleobase Base_Protect->Nucleobase Nucleobase->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Final Nucleoside Analogue Deprotection->Final_Product

Caption: General convergent synthetic workflow for bicyclo[3.1.0]hexane nucleoside analogues.

Detailed Protocols

The following protocols are representative examples derived from established literature procedures and are intended to provide a practical guide for the synthesis of these analogues.[1][2][3][5]

Protocol 1: Synthesis of a Key Chiral Bicyclo[3.1.0]hexane Intermediate (North-Conformer Precursor)

This protocol outlines the synthesis of a versatile chiral alcohol that serves as a precursor for North-conformation nucleoside analogues, employing a lipase-catalyzed asymmetric acetylation for enantiomeric resolution.[2][3]

Step 1: Synthesis of Racemic Bicyclo[3.1.0]hexan-2-ol Intermediate

This step involves the construction of the racemic bicyclic alcohol from simple starting materials, often via an intramolecular olefin-ketocarbene cycloaddition.[2]

  • Materials: Appropriate cyclopentenol precursor, rhodium(II) acetate dimer (catalyst), diazoketone precursor, organic solvents (e.g., dichloromethane).

  • Procedure:

    • To a solution of the cyclopentenol precursor in dichloromethane, add a catalytic amount of rhodium(II) acetate dimer.

    • Slowly add a solution of the diazoketone precursor in dichloromethane to the reaction mixture at room temperature.

    • Stir the reaction until the starting material is consumed (monitor by TLC).

    • Quench the reaction, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the racemic bicyclo[3.1.0]hexane ketone.

    • Reduce the ketone (e.g., using sodium borohydride in methanol) to obtain the racemic alcohol, (±)-1 .

Step 2: Lipase-Catalyzed Asymmetric Acetylation

This enzymatic resolution step is crucial for separating the enantiomers of the racemic alcohol.

  • Materials: Racemic alcohol (±)-1 , vinyl acetate, Pseudomonas cepacia lipase (Amano Lipase PS), molecular sieves, organic solvent (e.g., diisopropyl ether).

  • Procedure:

    • To a suspension of Pseudomonas cepacia lipase and activated molecular sieves in diisopropyl ether, add the racemic alcohol (±)-1 .

    • Add vinyl acetate and stir the mixture at room temperature.

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

    • Filter off the enzyme and molecular sieves, and wash with the solvent.

    • Concentrate the filtrate and separate the resulting acetate and the unreacted alcohol by column chromatography. The unreacted alcohol will be one enantiomer, and the acetylated product will be the other.

    • The acetylated enantiomer can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the other enantiomer of the alcohol.

Step Product Typical Yield Enantiomeric Excess (e.e.)
1Racemic Bicyclo[3.1.0]hexan-2-ol70-80% over 2 stepsN/A
2Enantiomerically pure alcohol and acetate>45% for each enantiomer>98%
Protocol 2: Coupling of the Chiral Alcohol with Nucleobases via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the stereoinvertive coupling of the chiral alcohol with various nucleobases.[1][5]

G Pseudosugar Chiral Bicyclo[3.1.0]hexane Alcohol (e.g., (+)-1) Coupled_Protected Protected Nucleoside Analogue Pseudosugar->Coupled_Protected Nucleobase Nucleobase (e.g., Thymine) Nucleobase->Coupled_Protected Reagents PPh3, DEAD/DIAD THF, 0°C to rt Reagents->Coupled_Protected Mitsunobu Reaction Deprotection Deprotection Coupled_Protected->Deprotection Final_Product Final Nucleoside Analogue Deprotection->Final_Product

Caption: Key steps in the Mitsunobu coupling and deprotection sequence.

Step 1: Mitsunobu Coupling with a Pyrimidine Base (e.g., Thymine)

  • Materials: Chiral alcohol precursor, thymine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the chiral alcohol, thymine, and triphenylphosphine in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the protected nucleoside analogue.

Step 2: Mitsunobu Coupling with a Purine Base (e.g., 6-Chloropurine)

The procedure is similar to that for pyrimidines, but often requires careful control of conditions to avoid N7-alkylation.

  • Materials: Chiral alcohol precursor, 6-chloropurine, PPh₃, DEAD/DIAD, anhydrous THF.

  • Procedure:

    • Follow the same procedure as for the pyrimidine base coupling.

    • Purification by column chromatography will yield the protected 6-chloropurine nucleoside analogue. This can then be converted to other purine analogues (e.g., adenosine, guanosine) through standard functional group transformations.

Step 3: Deprotection

The final step involves the removal of any protecting groups on the pseudosugar and/or the nucleobase.

  • Materials: Protected nucleoside analogue, appropriate deprotection reagents (e.g., TBAF for silyl ethers, ammonia/methanol for acyl groups on bases).

  • Procedure:

    • Dissolve the protected nucleoside analogue in a suitable solvent.

    • Add the deprotection reagent and stir at the appropriate temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction and purify the final nucleoside analogue by column chromatography or recrystallization.

Reaction Nucleobase Typical Yield Key Considerations
Mitsunobu CouplingPyrimidines (e.g., Thymine)50-70%Ensure anhydrous conditions.
Mitsunobu CouplingPurines (e.g., 6-Chloropurine)40-60%Potential for N7/N9 regioisomer formation.
DeprotectionVaries80-95%Choice of reagent depends on protecting groups.

Troubleshooting and Key Considerations

  • Stereochemical Control: The stereochemistry of the final product is determined by the enantiopurity of the starting bicyclic alcohol and the stereoinvertive nature of the Mitsunobu reaction. Chiral HPLC or NMR with chiral shift reagents should be used to confirm the stereochemical integrity of intermediates and final products.

  • Instability of Pyrimidine Analogues: In some cases, particularly with oxabicyclo[3.1.0]hexane scaffolds, pyrimidine nucleosides can be unstable and undergo intramolecular ring-opening reactions. Careful selection of reaction conditions and protecting groups is essential.

  • Regioisomers in Purine Coupling: The Mitsunobu reaction with purines can sometimes yield a mixture of N9 and N7 isomers. Reaction conditions (solvent, temperature) can be optimized to favor the desired N9 isomer. Chromatographic separation is often required.

  • Reaction Monitoring: Due to the often-similar polarity of reactants and products, careful monitoring by thin-layer chromatography (TLC) using multiple solvent systems is recommended.

Conclusion

The synthesis of nucleoside analogues using a bicyclo[3.1.0]hexane scaffold provides a powerful platform for the development of novel therapeutics. By locking the conformation of the sugar mimic, these analogues serve as invaluable tools for probing the structural requirements of biological targets. The convergent synthetic strategies, centered around the preparation of a chiral bicyclic intermediate and its subsequent coupling to various nucleobases, offer a versatile and efficient route to a wide range of these important compounds. The protocols and considerations outlined in this guide are intended to equip researchers with the fundamental knowledge to successfully synthesize and explore this fascinating class of molecules.

References

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Application Notes and Protocols: Photochemical Rearrangements of Bicyclo[3.1.0]hexan-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane framework, characterized by the fusion of a five-membered ring and a cyclopropane ring, is a cornerstone in synthetic organic chemistry.[1] This strained bicyclic system is not only a key structural motif in various natural products but also serves as a versatile building block for creating complex, three-dimensional molecules.[1][2] In the realm of medicinal chemistry, these scaffolds are increasingly sought after as bioisosteres for flat aromatic rings, offering access to a richer sp³-hybridized chemical space which can lead to improved physicochemical properties of drug candidates.[1]

Among the diverse reactivity of this scaffold, the photochemical rearrangements of bicyclo[3.1.0]hexan-3-ones and their unsaturated analogues, bicyclo[3.1.0]hex-3-en-2-ones, stand out as powerful transformations. These light-induced reactions provide pathways to novel molecular architectures that are often challenging to access through traditional thermal methods. This guide provides an in-depth exploration of these photochemical rearrangements, detailing the underlying mechanisms, providing field-proven experimental protocols, and discussing their applications in modern organic synthesis.

Mechanistic Insights into Photochemical Rearrangements

The photochemistry of bicyclo[3.1.0]hexan-3-one derivatives is rich and varied, often leading to multiple rearrangement pathways. Understanding the mechanistic underpinnings of these transformations is crucial for predicting product outcomes and optimizing reaction conditions.

The Lumiketone Rearrangement

A classic photochemical reaction of α,β-unsaturated ketones, such as 4,4-dialkyl-2-cyclohexenones, is the "Type A" or lumiketone rearrangement, which yields bicyclo[3.1.0]hexan-2-ones.[3] This reaction typically proceeds through the triplet excited state (³(π,π*)) of the enone.[3] A key feature of this rearrangement is the stereospecificity, which involves retention of configuration at the C-5 position and inversion of configuration at C-4.[3] While not a direct rearrangement of a this compound, it is a primary photochemical route to this ring system and its isomers, and its mechanistic principles are relevant.

Rearrangement of Bicyclo[3.1.0]hex-3-en-2-ones to Phenolic Compounds

A synthetically valuable photochemical rearrangement is the conversion of bicyclo[3.1.0]hex-3-en-2-ones to phenolic derivatives.[4][5] This transformation is particularly significant as it allows for the synthesis of meta-substituted phenols, which can be challenging to prepare via classical electrophilic aromatic substitution.[4]

The mechanism of this rearrangement has been the subject of extensive computational and experimental studies.[6][7][8] Upon photoexcitation, the bicyclo[3.1.0]hex-3-en-2-one is promoted to its lowest-energy triplet state (T₁).[6][7] From this excited state, the most efficient pathway involves the cleavage of the internal C-C bond of the cyclopropane ring.[6][8] This leads to the formation of a diradical intermediate on the ground state potential energy surface via intersystem crossing.[6] This intermediate then undergoes a subsequent 1,2-hydrogen shift to yield the ketonic tautomer of the corresponding phenol, which rapidly tautomerizes to the final phenolic product.[6][8]

It is important to note that the nature of the intermediate has been debated, with some proposing a zwitterionic species.[9] However, computational evidence strongly suggests that a diradical intermediate is more likely.[6][7]

Rearrangement to Phenol cluster_0 Photochemical Excitation & Rearrangement Bicyclo[3.1.0]hex-3-en-2-one Bicyclo[3.1.0]hex-3-en-2-one Triplet_Excited_State T1 Excited State Bicyclo[3.1.0]hex-3-en-2-one->Triplet_Excited_State Diradical_Intermediate Diradical Intermediate Triplet_Excited_State->Diradical_Intermediate Internal C-C Bond Cleavage (Intersystem Crossing) Phenol_Ketone_Tautomer Ketonic Tautomer of Phenol Diradical_Intermediate->Phenol_Ketone_Tautomer 1,2-Hydrogen Shift Phenol Phenol Phenol_Ketone_Tautomer->Phenol Tautomerization Protocol_1_Workflow cluster_1 Experimental Workflow Start Dissolve Bicyclo[3.1.0]hex-3-en-2-one in Acetone Irradiation Irradiate at 300 nm (48 h under N2) Start->Irradiation Workup Dilute with CH2Cl2, Wash, and Dry Irradiation->Workup Purification Concentrate and Purify (Silica Gel Chromatography) Workup->Purification Product 3-Hydroxybenzoic Acid Derivative Purification->Product

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Synthesis of Spiro[bicyclo[3.1.0]hexane-3,2'-oxiranes]: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[bicyclo[3.1.0]hexane-3,2'-oxirane] scaffold represents a unique and sterically demanding structural motif of significant interest in medicinal chemistry and drug discovery. Its inherent conformational rigidity and three-dimensional topology make it a valuable building block for creating novel therapeutic agents with potentially enhanced selectivity and pharmacological profiles. This guide provides a comprehensive overview of the synthetic strategies for accessing this intriguing class of molecules, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Introduction: The Significance of the Bicyclo[3.1.0]hexane Framework

The bicyclo[3.1.0]hexane core is a prevalent scaffold in a variety of natural products and synthetic bioactive compounds.[1][2] This structural unit imparts a high degree of conformational constraint, which can be advantageous in the design of potent and selective ligands for biological targets.[3] The fusion of a cyclopentane ring with a cyclopropane ring creates a unique strained system that can influence molecular shape and reactivity.[3] When incorporated into a spirocyclic system with an oxirane ring, the resulting spiro[bicyclo[3.1.0]hexane-3,2'-oxirane] molecule presents a compact and intricate three-dimensional structure that is attractive for exploring new chemical space in drug development.[4][5]

Strategic Approach: Synthesis of the Bicyclic Ketone Precursor

The primary and most direct route to spiro[bicyclo[3.1.0]hexane-3,2'-oxiranes] involves the epoxidation of the corresponding bicyclo[3.1.0]hexan-3-one. Therefore, a reliable and scalable synthesis of this key ketone precursor is paramount. Several methods have been developed for the construction of the bicyclo[3.1.0]hexane skeleton, often involving intramolecular cyclization or annulation strategies.[2][6]

A notable and scalable approach commences with readily available starting materials, such as (+)-3-carene, and proceeds through a sequence of transformations including bromohydrin formation and a semipinacol rearrangement to achieve the ring-contracted bicyclo[3.1.0]hexane framework.[7] Another efficient method involves an asymmetric synthesis starting from (R)-epichlorohydrin, which allows for the preparation of enantiomerically pure bicyclic ketones.[8][9]

Featured Protocol: Scalable Synthesis of 6,6-Dimethylthis compound

This protocol, adapted from Mennen et al., provides a robust method for the gram-scale synthesis of a substituted this compound from (+)-3-carene.[7]

Experimental Workflow

cluster_0 Step 1: Bromohydrin Formation cluster_1 Step 2: Semipinacol Rearrangement cluster_2 Step 3: Oxidation cluster_3 Step 4 & 5: Baeyer-Villiger & Saponification cluster_4 Step 6: Final Oxidation A (+)-3-Carene B Bromohydrin Intermediate A->B N-Bromosuccinimide, H2O C Ring-Contracted Aldehyde B->C Ag2O D Carboxylic Acid C->D Oxidizing Agent (e.g., Jones Reagent) E Acetate Intermediate D->E m-CPBA F Alcohol Intermediate E->F Saponification (e.g., NaOH) G 6,6-Dimethylthis compound F->G Dess-Martin Periodinane

Caption: Workflow for the synthesis of 6,6-Dimethylthis compound.

Step-by-Step Methodology:

  • Bromohydrin Formation: To a solution of (+)-3-carene in an appropriate solvent system (e.g., aqueous acetone), add N-bromosuccinimide portion-wise at a controlled temperature (typically 0-5 °C). Monitor the reaction by TLC until completion. The bromohydrin product can often be isolated by crystallization.

  • Semipinacol Rearrangement: Treat the bromohydrin with a silver salt, such as silver(I) oxide (Ag₂O), in a suitable solvent. This induces a ring contraction to yield the corresponding aldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the carboxylic acid using a standard oxidizing agent.

  • Baeyer-Villiger Rearrangement: The resulting acid is subjected to a Baeyer-Villiger oxidation, for instance with meta-chloroperoxybenzoic acid (m-CPBA), to form an acetate intermediate.

  • Saponification: The acetate is hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford the corresponding alcohol.

  • Final Oxidation: The alcohol is oxidized to the target ketone, 6,6-dimethylthis compound, using a mild oxidant like Dess-Martin periodinane to avoid side reactions. The final product is typically purified by distillation.[7]

Core Synthesis: Epoxidation of this compound

The most direct method for the synthesis of the target spiro-oxirane is the epoxidation of the this compound precursor. The Corey-Chaykovsky reaction is a powerful and widely used method for the conversion of ketones to epoxides.[10]

The Corey-Chaykovsky Reaction: Mechanism and Rationale

The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, to deliver a methylene group to the carbonyl carbon of the ketone. The generally accepted mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfoxide (DMSO) or dimethyl sulfide leaving group to form the three-membered oxirane ring.

Reaction Mechanism

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure A Trimethylsulfoxonium iodide B Dimethylsulfoxonium methylide (Sulfur Ylide) A->B Strong Base (e.g., NaH) C This compound D Betaine Intermediate C->D Sulfur Ylide E Spiro[bicyclo[3.1.0]hexane-3,2'-oxirane] D->E Intramolecular SN2, -DMSO

Caption: Mechanism of the Corey-Chaykovsky reaction for spiro-oxirane synthesis.

Protocol: Synthesis of Spiro[bicyclo[3.1.0]hexane-3,2'-oxirane]

This generalized protocol is based on the principles of the Corey-Chaykovsky reaction and should be optimized for the specific this compound substrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Trimethylsulfoxonium iodide220.07(1.1 eq)
Sodium hydride (60% dispersion in mineral oil)24.00(1.1 eq)
This compound96.13(1.0 eq)
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride
Diethyl ether or Ethyl acetate
Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous DMSO. Carefully add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture will warm and evolve hydrogen gas (use a bubbler). Stir the resulting solution at room temperature for approximately 1 hour or until gas evolution ceases, yielding a clear solution of dimethylsulfoxonium methylide.

  • Reaction with Ketone: Cool the ylide solution in an ice bath. Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Stereochemistry:

The stereochemical outcome of the epoxidation can be influenced by the steric environment of the carbonyl group in the this compound. The sulfur ylide is expected to attack from the less hindered face of the ketone, potentially leading to a diastereoselective synthesis of the spiro-oxirane. The specific stereochemistry of the product should be determined by spectroscopic methods, such as Nuclear Overhauser Effect (NOE) NMR experiments.

Alternative Synthetic Approaches

While the Corey-Chaykovsky reaction is a primary method, other strategies for the synthesis of spiro-oxiranes can be considered.

  • Darzens Reaction: The Darzens reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While this introduces an ester functionality on the oxirane ring, it offers an alternative route to substituted spiro-oxiranes.

  • Epoxidation with Peroxy Acids: Direct epoxidation of an exocyclic methylene precursor, 3-methylenebicyclo[3.1.0]hexane, using a peroxy acid like m-CPBA is another viable route. This would first require the olefination of the this compound, for example, via a Wittig reaction.

Characterization of Spiro[bicyclo[3.1.0]hexane-3,2'-oxiranes]

Thorough characterization of the synthesized spiro-oxirane is essential to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure. The characteristic signals for the oxirane protons (typically in the range of 2.5-3.5 ppm in the ¹H NMR spectrum) and the spiro-carbon are key diagnostic features. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the carbonyl stretch from the starting ketone (around 1700-1740 cm⁻¹) and may show characteristic C-O stretching vibrations for the epoxide ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and stereochemistry.

Applications and Future Directions

Spiro[bicyclo[3.1.0]hexane-3,2'-oxiranes] are valuable intermediates for further synthetic transformations. The strained oxirane ring is susceptible to nucleophilic ring-opening reactions, providing access to a variety of functionalized bicyclo[3.1.0]hexane derivatives with defined stereochemistry. These derivatives can be explored as novel scaffolds in the development of pharmaceuticals and agrochemicals. For instance, the 3-azabicyclo[3.1.0]hexane framework, which can be accessed from such precursors, is found in compounds with a range of biological activities.[4][5]

The development of enantioselective methods for the synthesis of spiro[bicyclo[3.1.0]hexane-3,2'-oxiranes] remains a key area for future research. The use of chiral sulfur ylides or catalytic asymmetric epoxidation methods could provide access to enantiomerically pure spiro-oxiranes, which would be highly valuable for the synthesis of chiral drugs.

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir - NIH.
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir - ACS Publications.
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03790J.
  • (1′S,4′S)-5-(2,5-Dimethylphenyl)-4′-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1′-cyclohexan]-4-one - PMC - PubMed Central.
  • Spiro[bicyclo[3.2.0]heptane-2,2'-[3][8]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products - Arkivoc.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals.
  • Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists - SciSpace.
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC - NIH.
  • Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to - Beilstein Journals.
  • DIASTEREOSELECTIVE EPOXIDATION OF COMPOUND BEARING A CYCLOHEX-3-ENOL MOIETY: APPLICATION TO THE ENANTIOSELECTIVE SYNTHESIS OF (1 - Semantic Scholar.
  • Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists - PubMed.
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC - NIH.

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Application Notes & Protocols: A Guide to Catalytic Construction of the Bicyclo[3.1.0]hexane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional architecture serves as an exceptional scaffold for orienting pharmacophores into well-defined spatial arrangements, a critical feature for enhancing binding affinity and selectivity to biological targets.[3][4] Compounds incorporating this core are found in numerous biologically active molecules, including non-narcotic analgesics, agents for treating attention-deficit hyperactivity disorder (ADHD), and various pharmaceutical drug candidates.[5][6]

The inherent strain of the fused cyclopropane-cyclopentane ring system also imparts unique reactivity, making it a versatile synthetic intermediate.[7] Consequently, the development of efficient, stereoselective, and scalable catalytic methods to construct this valuable core is of paramount importance to researchers in synthetic and medicinal chemistry.[8][9] This guide provides an in-depth overview of key catalytic strategies, detailing the underlying mechanisms and providing field-tested protocols for their practical implementation. We will explore a range of powerful techniques, from classic transition-metal catalysis to modern photocatalytic and enzymatic approaches.

Transition Metal-Catalyzed Intramolecular Cyclopropanation

Transition metal catalysis remains the most robust and widely utilized strategy for constructing the bicyclo[3.1.0]hexane core. The fundamental principle often involves the generation of a metal-carbene intermediate which then undergoes an intramolecular reaction with a tethered alkene.

Dirhodium(II)-Catalyzed Cyclopropanation of Diazo Compounds

Dirhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which are then intercepted by an alkene to form a cyclopropane ring. This method is particularly powerful for synthesizing 3-azabicyclo[3.1.0]hexane derivatives, which are common in pharmaceuticals.[3][10]

Causality and Mechanistic Insight: The choice of dirhodium(II) catalyst, specifically the ligands surrounding the metal centers (e.g., acetate, esp), is critical. These ligands modulate the electrophilicity and steric environment of the rhodium carbene intermediate, directly influencing reaction efficiency, diastereoselectivity (exo/endo), and even the required catalyst loading.[10] Historically, reactions with simple acceptor carbenes (like those from ethyl diazoacetate) required high catalyst loadings (1–7 mol%).[3] However, recent advances have demonstrated that catalysts like Rh₂(esp)₂ can drive these reactions at loadings as low as 0.005 mol%, a significant improvement for process chemistry by reducing costs and potential metal contamination in the final product.[10]

Workflow & Mechanism Diagram:

Rhodium_Catalysis cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh2L4->Carbene Rh2L4->Carbene Forms Carbene N2CHR Diazo Compound (e.g., EDA) N2CHR->Rh2L4 - N₂ Alkene Alkene Substrate (e.g., Dihydropyrrole) Product Bicyclo[3.1.0]hexane Alkene->Product Product->Rh2L4 Regeneration Carbene->Product + Alkene

Caption: Rh(II)-Catalyzed Cyclopropanation Cycle.

Comparative Data for Catalyst Selection:

CatalystLoading (mol%)Temp (°C)Yield (exo/endo)Diastereomeric Ratio (d.r.)Reference
Rh₂(OAc)₄14066%2.5:1[10]
Rh₂(oct)₄0.14072%1.8:1[10]
Rh₂(esp)₂0.014081%1:1.2[10]
Rh₂(esp)₂ 0.005 90 76% 1:1.1 [10]

Protocol: High-Turnover Rh₂(esp)₂-Catalyzed Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

This protocol is adapted from the highly efficient procedure developed by Che and co-workers.[10]

  • Materials & Reagents:

    • N-Boc-2,5-dihydropyrrole

    • Ethyl diazoacetate (EDA) in toluene (e.g., 15.7% w/w solution)

    • Dirhodium(II) bis(N-dodecylbenzenesulfonyl)prolinate, [Rh₂(esp)₂]

    • 4 Å Molecular Sieves (activated)

    • Anhydrous toluene

    • Standard glassware for inert atmosphere reactions (Schlenk flask, syringe pump)

  • Experimental Procedure:

    • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add activated 4 Å molecular sieves (1.0 g).

    • Add a solution of N-Boc-2,5-dihydropyrrole (10 mmol, 1.69 g) in anhydrous toluene (10 mL).

    • Add the Rh₂(esp)₂ catalyst (0.0005 mmol, 0.5 mg, 0.005 mol%).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Using a syringe pump, slowly add a solution of ethyl diazoacetate in toluene (11 mmol, 1.1 equiv.) over a period of 6 hours.

      • Causality Note: Slow addition of the diazo compound is crucial to maintain a low stationary concentration, which minimizes side reactions such as carbene dimerization and ensures high catalyst turnover.

    • After the addition is complete, continue stirring at 90 °C for an additional 2-3 hours or until TLC/GC-MS analysis indicates complete consumption of the starting materials.

    • Cool the reaction to room temperature. Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

    • The crude product can often be used directly in subsequent steps or purified by column chromatography if necessary.[10]

  • Safety Precautions: Ethyl diazoacetate is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids or metals that can catalyze its violent decomposition.

Gold-Catalyzed Cyclization of 1,6-Enynes

Gold catalysts, particularly Au(I) complexes, are powerful π-acids that excel at activating alkynes towards nucleophilic attack. This property has been exploited to develop elegant cascade reactions of 1,6-enynes, which proceed through a cyclopropyl gold carbene intermediate to furnish the bicyclo[3.1.0]hexane skeleton.[8][11][12]

Causality and Mechanistic Insight: The reaction is initiated by the coordination of the gold catalyst to the alkyne.[11] A subsequent 5-exo-dig cyclization, where the tethered alkene attacks the gold-activated alkyne, forms a highly reactive exo-cyclopropyl gold carbene intermediate. This versatile intermediate can then be trapped by various reagents. For example, in a cyclization/hydroboration reaction, it inserts into the B-H bond of a Lewis base-borane adduct, yielding a stable bicyclo[3.1.0]hexane borane.[8][11] This method is atom-economical and provides a product with a synthetically versatile borane handle for further functionalization.[11]

Mechanism Diagram: Gold-Catalyzed Cyclization/Hydroboration

Gold_Catalysis cluster_main Gold-Catalyzed Cascade Enyne 1,6-Enyne IntermediateA Au-π-Alkyne Complex (A) Enyne->IntermediateA + [Au⁺] AuCat [Au⁺] Catalyst Borane Amine-Borane Adduct (BH₃·L) TS_C Transition State (C) Borane->TS_C Product Bicyclo[3.1.0]hexane Borane Product->AuCat Regeneration IntermediateB exo-Cyclopropyl Gold Carbene (B) IntermediateA->IntermediateB 5-exo-dig cyclization (Rate-Limiting) IntermediateB->TS_C + BH₃·L TS_C->Product B-H Insertion

Caption: Gold-Catalyzed 5-exo-dig Cyclization/Hydroboration Cascade.

Protocol: Gold-Catalyzed Synthesis of a Bicyclo[3.1.0]hexane Borane

This protocol is based on the work of Liu, Liang, and co-workers.[11]

  • Materials & Reagents:

    • 1,6-enyne substrate (e.g., diethyl 2-allyl-2-(phenylethynyl)malonate)

    • Amine-borane adduct (e.g., Me₂NH·BH₃)

    • (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

    • AgSbF₆

    • Anhydrous dichloromethane (DCM)

    • Schlenk tube

  • Experimental Procedure:

    • In a glovebox or under an inert atmosphere, add (IPr)AuCl (0.005 mmol, 3.1 mg) and AgSbF₆ (0.005 mmol, 1.7 mg) to a Schlenk tube.

    • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 5 minutes to generate the active cationic gold catalyst.

    • Add the 1,6-enyne substrate (0.1 mmol) to the tube.

    • Add the amine-borane adduct (0.15 mmol, 1.5 equiv.).

    • Seal the tube and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify the residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired bicyclo[3.1.0]hexane borane product. These products are noted to be stable to air and chromatography.[8][11]

  • Safety Precautions: Silver salts are light-sensitive. Organoboranes can be air-sensitive, although the products of this specific reaction are reported to be stable.[11] Handle all reagents under an inert atmosphere.

Photocatalytic Metal-Free Oxidative Cyclopropanation

Driven by the principles of green chemistry, visible-light photocatalysis has emerged as a powerful, metal-free strategy for constructing complex molecules under mild conditions.[5][13] This approach can be used to synthesize 3-aza-bicyclo[3.1.0]hexane derivatives from aza-1,6-enynes via a radical-mediated pathway.[5][14]

Causality and Mechanistic Insight: This method avoids transition metals entirely, instead using an organic photosensitizer (e.g., Rose Bengal) and a chemical oxidant (e.g., tert-butyl hydroperoxide, TBHP). Upon irradiation with visible light, the photosensitizer initiates the homolytic cleavage of TBHP, generating reactive oxygen-centered radicals.[5] These radicals trigger a cascade involving intramolecular cyclization of the aza-1,6-enyne, ultimately forming the bicyclo[3.1.0]hexane core. The operational simplicity, atom economy, and lack of metal catalysts make this an attractive method for sustainable synthesis.[5]

Proposed Radical Cascade Mechanism:

Photocatalysis cluster_photo Photocatalytic Radical Cascade Start Aza-1,6-enyne Radical_Add Radical Addition to Alkyne Start->Radical_Add PS Photosensitizer (Rose Bengal) Radical_Gen Radical Generation PS->Radical_Gen Excited State Light Visible Light (hν) Light->PS TBHP TBHP (Oxidant) TBHP->Radical_Gen Homolysis Radical_Gen->Start •OH / •OOBu Cyclization 5-exo-trig Radical Cyclization Radical_Add->Cyclization Oxidation Oxidation & Ring Closure Cyclization->Oxidation Product 3-Aza-bicyclo[3.1.0]hexane Oxidation->Product Enzymatic_Resolution cluster_enz Lipase-Catalyzed Kinetic Resolution Racemate Racemic Bicyclic Alcohol [(+/-)-Alcohol] Lipase Lipase (e.g., from B. cepacia) Racemate->Lipase Separation Separation (Chromatography) Lipase->Separation ~50% Conversion AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Product1 Enantioenriched Acetate [(+)-Acetate] Separation->Product1 Product2 Enantioenriched Alcohol [(-)-Alcohol] Separation->Product2

Sources

Application Notes & Protocols: The Strategic Utility of Bicyclo[3.1.0]hexan-3-one in [3+2] Annulation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry and complex molecule synthesis, prized for the conformational rigidity and unique chemical reactivity imparted by its inherent ring strain.[1] This guide delves into the application of bicyclo[3.1.0]hexan-3-one and its derivatives as versatile building blocks in [3+2] annulation reactions. We will explore the underlying principles that govern their reactivity, provide detailed experimental protocols for key transformations, and discuss the broader implications for drug discovery and the synthesis of sp³-rich molecular architectures.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.

The Bicyclo[3.1.0]hexane Scaffold: A Bioisostere with Untapped Potential

The fusion of a five-membered ring with a cyclopropane creates a unique three-dimensional structure that has found significant utility as a bioisosteric replacement for planar aromatic rings and as a core component in potent therapeutics.[1] For instance, the bicyclo[3.1.0]hexane motif, termed (N)-methanocarba, is used to replace the furanose ring in nucleosides to generate highly potent and selective ligands for adenosine receptors, which are key targets for cancer and inflammation therapies.[1][2] Its role is also central to the structure of the groundbreaking HIV capsid inhibitor, lenacapavir.[1]

The synthetic value of this scaffold is largely derived from two key features:

  • Conformational Rigidity: The fixed spatial arrangement of substituents allows for precise control over molecular shape, which is critical for optimizing interactions with biological targets.

  • Ring Strain: The inherent strain of the cyclopropane ring serves as a powerful driving force for a variety of chemical transformations, including ring-opening reactions and cycloadditions, enabling the rapid construction of molecular complexity.[1]

The introduction of a ketone at the C3 position, as in this compound, further activates the adjacent cyclopropane ring, making it a versatile handle for subsequent chemical modifications.[1]

Core Application: Phosphine-Catalyzed [3+2] Annulation for Spirocycle Synthesis

A premier application of the bicyclo[3.1.0]hexane framework in annulation chemistry involves the use of its α,β-unsaturated derivatives as Michael acceptors in organocatalytic [3+2] cycloadditions. Specifically, 2,4-diaryliden-bicyclo[3.1.0]hexan-3-ones have been shown to be excellent substrates in phosphine-catalyzed reactions to generate complex spirocyclic systems with exceptional stereocontrol.[3][4]

Mechanistic Rationale

The reaction proceeds through a well-established organocatalytic cycle. A chiral phosphine catalyst initially attacks an activated allenoate or alkyne (the three-carbon partner), generating a zwitterionic intermediate. This species undergoes proton transfer to form a vinyl phosphonium ylide, which then acts as a 1,3-dipole. This dipole engages the diarylidene-bicyclo[3.1.0]hexan-3-one (the two-carbon partner) in a Michael addition. The subsequent intramolecular cyclization (Wittig-type reaction) closes the five-membered ring, extruding the phosphine catalyst and forming the desired spirocyclic product. The chirality of the phosphine catalyst directs the approach of the reactants, enabling high levels of enantioselectivity.

D cluster_cycle Catalytic Cycle A Chiral Phosphine (Nu:) C Zwitterionic Intermediate A->C + B B Allenoate/ Alkyne D 1,3-Dipole (Vinyl Phosphonium Ylide) C->D Proton Transfer F Michael Adduct D->F + E (Michael Addn.) E Bicyclic Enone (Michael Acceptor) H Intramolecular Cyclization F->H G Spirocyclic Product G->A Catalyst Regeneration H->G

Caption: Phosphine-catalyzed [3+2] annulation cycle.

Representative Protocol: Enantioselective Synthesis of Spiro[bicyclo[3.1.0]hexane-cyclopentane] Derivatives

This protocol is adapted from demonstrated phosphine-catalyzed enantioselective desymmetrization reactions.[3][4]

Materials:

  • 2,4-dibenzylidene-bicyclo[3.1.0]hexan-3-one (1.0 equiv)

  • Ethyl 2,3-butadienoate (Allenoate, 1.2 equiv)

  • Chiral Phosphine Catalyst (e.g., a derivative of phosphepine, 10 mol%)

  • Anhydrous Toluene (as solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add 2,4-dibenzylidene-bicyclo[3.1.0]hexan-3-one and the chiral phosphine catalyst.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a cryostat.

  • Slowly add the ethyl 2,3-butadienoate to the stirred solution over 10 minutes.

  • Allow the reaction to stir at this temperature, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure spirocyclic product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Performance Data

The following table summarizes typical results for this class of reaction, highlighting the excellent stereocontrol achievable.[3]

Substrate (Enone)Allenoate/Alkyne PartnerYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
2,4-dibenzylidene-bicyclo[3.1.0]hexan-3-oneEthyl 2,3-butadienoate85>20:195
2,4-bis(4-chlorobenzylidene)-bicyclo[3.1.0]hexan-3-oneMethyl 2-butynoate78>20:192
2,4-bis(4-methylbenzylidene)-bicyclo[3.1.0]hexan-3-oneEthyl 2,3-butadienoate90>20:197

Convergent [3+2] Annulations to Construct the Bicyclo[3.1.0]hexane Core

While the above section details the use of a bicyclic precursor in a [3+2] reaction, it is equally important for the synthetic chemist to be aware of convergent strategies that form the bicyclo[3.1.0]hexane core via a [3+2] annulation. These methods offer an alternative and powerful route to this valuable scaffold.

A notable example is the photoredox-catalyzed [3+2] annulation of aminocyclopropanes (as the three-atom component) and cyclopropenes (as the two-atom component).[5][6][7]

Workflow Overview

This strategy builds the five-membered ring onto a pre-existing three-membered ring. The reaction is typically mediated by an organic dye or an iridium-based photoredox catalyst under visible light irradiation.[6] The process is initiated by the single-electron oxidation of the aminocyclopropane, leading to a radical cation which subsequently undergoes ring-opening to form a distonic radical cation. This species adds to the cyclopropene, and a final radical-polar crossover cyclization and catalyst reduction step furnishes the bicyclo[3.1.0]hexane product.

G PC_ground Photocatalyst (PC) PC_excited Excited State (PC*) PC_ground->PC_excited hν (Blue LED) SET Single Electron Transfer (SET) PC_excited->SET Aminocyclopropane Aminocyclopropane (3-atom partner) Aminocyclopropane->SET Radical_Cation Radical Cation Intermediate Product Bicyclo[3.1.0]hexane Product Radical_Cation->Product + Cyclopropene Cyclopropene Cyclopropene (2-atom partner) Product->PC_ground Catalyst Regeneration SET->Radical_Cation

Caption: Photoredox-mediated [3+2] annulation workflow.

This convergent approach is highly valuable as it allows for the rapid assembly of highly substituted bicyclic systems from readily available starting materials, complementing the strategies that functionalize a pre-formed bicyclic ketone.[5][6]

Summary and Outlook

This compound and its derivatives are powerful synthons for the construction of complex, sp³-rich molecules. Their utility in phosphine-catalyzed [3+2] annulations provides a reliable and highly stereocontrolled route to spirocyclic frameworks that are of significant interest in drug discovery. Furthermore, understanding the convergent [3+2] strategies that form the bicyclic core itself provides researchers with a more complete synthetic toolkit. The continued development of novel annulation strategies involving this strained and versatile scaffold will undoubtedly unlock access to new chemical space and enable the creation of next-generation therapeutics.

References

  • Title: Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
  • Title: Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir - PMC Source: NIH URL:[Link]
  • Title: Organocatalytic enantioselective desymmetrization of cyclic enones via phosphine promoted [3+2] annul
  • Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Source: Royal Society of Chemistry URL:[Link]
  • Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Source: Royal Society of Chemistry URL:[Link]
  • Title: A Double Deprotonation Strategy for Cascade Annulations of Palladium-Trimethylenemethanes and Morita-Baylis-Hillman Carbonates to Construct Bicyclo[3.1.0]hexane Frameworks. Source: PubMed URL:[Link]
  • Title: Organocatalytic Enantioselective Desymmetrization of Cyclic Enones via Phosphine Promoted [3+2] Annulations. Source: Royal Society of Chemistry URL:[Link]
  • Title: Enantioselective One-pot Synthesis of 3-Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization.
  • Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC. Source: NIH URL:[Link]
  • Title: Intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • Title: (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes.
  • Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Source: PubMed Central URL:[Link]
  • Title: Organocatalytic Transannular Approach to Stereodefined Bicyclo[3.1.0]hexanes.
  • Title: Synthesis of Polysubstituted Bicyclo[3.1.0]Hexanes via Boronyl Radical Catalyzed [3 + 2] Cycloaddition of Cyclopropanes with Cyclopropenes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The bicyclo[3.1.0]hexane framework is a valuable structural motif in medicinal chemistry and natural product synthesis, prized for the conformational rigidity and unique reactivity imparted by its strained bicyclic system.[1] It serves as a key building block for therapeutics targeting adenosine receptors and is a core component of drugs like the HIV capsid inhibitor lenacapavir.[1][2] However, the synthesis of its ketone derivative, bicyclo[3.1.0]hexan-3-one, is frequently plagued by challenges stemming from the inherent strain of the cyclopropane ring.

This guide provides field-proven insights into common side reactions and offers robust troubleshooting strategies for researchers, scientists, and drug development professionals. We will delve into the causality behind common experimental failures and provide actionable protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound, particularly when using methods like the Simmons-Smith cyclopropanation of a cyclopentenone or cyclohexenone precursor.

Question 1: My reaction yield is extremely low, and the primary isolate is my starting enone. What went wrong?

Probable Causes:

  • Inactive Zinc Reagent: The most common cause of failure in a Simmons-Smith type reaction is an inactive organozinc carbenoid. The zinc-copper couple, if used, must be freshly prepared and highly active. Commercially available zinc dust can have a passivated surface layer of zinc oxide that inhibits reaction.[3]

  • Moisture or Air Contamination: The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen. The organozinc reagent is readily quenched by water.[3]

  • Impure Reagents: Diiodomethane can degrade over time, releasing iodine which can inhibit the reaction. It should be stored over copper wire and distilled if necessary.[3]

Recommended Solutions:

  • Activate the Zinc: If preparing a zinc-copper couple, ensure the activation step (e.g., with HCl wash followed by copper salt treatment) is performed meticulously. For improved reproducibility, consider using the Furukawa modification (diethylzinc, Et₂Zn, and CH₂I₂), which involves a homogeneous and often more reactive reagent.[3][4]

  • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried before use. The reaction should be assembled and run under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[3]

  • Purify Diiodomethane: If the diiodomethane has a pink or brown tint, pass it through a short plug of activated alumina or distill it prior to use.

  • Increase Temperature (Cautiously): If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40 °C in DCE) can improve the rate. However, be aware that higher temperatures can also promote side reactions.[3]

Question 2: I've isolated a product, but NMR analysis shows a mixture of compounds, including what appears to be a cyclopentane or cyclohexane derivative instead of the bicyclic ketone.

Probable Cause:

  • Cyclopropane Ring Opening: The strained C1-C5 or C1-C6 bond of the bicyclo[3.1.0]hexane system is susceptible to cleavage under both acidic and basic conditions.[5][6] This is a classic side reaction driven by the release of ring strain.[1]

    • Acid-Catalyzed Opening: Trace acid in your work-up (e.g., from quenching with NH₄Cl and not neutralizing) or during silica gel chromatography can catalyze nucleophilic attack (e.g., by water or methanol), leading to substituted cyclohexanone derivatives.[6]

    • Base-Catalyzed Opening: Strong bases used in the reaction or work-up can promote ring opening to form cyclopentane derivatives.[6]

Recommended Solutions:

  • Neutral Work-up: Quench the reaction cautiously at 0 °C with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of ammonium chloride if your product is acid-sensitive.[3]

  • Deactivated Silica Gel: When performing column chromatography, use silica gel that has been deactivated. This can be done by preparing a slurry of silica in your eluent system containing 1-2% triethylamine or by using commercially available deactivated silica.

  • Avoid Protic Acids and Strong Bases: Be mindful of all reagents used post-cyclopropanation. If subsequent steps are required, ensure the conditions are neutral or buffered to preserve the bicyclic core.

dot

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start Cyclopentenone Precursor Reagent Simmons-Smith Reagent (ICH₂ZnI) Product This compound (Desired Product) Reagent->Product Cyclopropanation Acid Acidic Conditions (Work-up, Chromatography) Product->Acid Strain Release Base Basic Conditions (Reagents, Work-up) Product->Base Strain Release RingOpen_Acid Ring-Opened Cyclohexane Byproduct Acid->RingOpen_Acid RingOpen_Base Ring-Opened Cyclopentane Byproduct Base->RingOpen_Base

Caption: Key side reactions competing with the desired synthesis.

Question 3: My substrate contains a hydroxyl group, and I'm observing poor diastereoselectivity or formation of a methylated byproduct.

Probable Causes:

  • Hydroxyl Group Direction: In Simmons-Smith reactions, allylic or homoallylic hydroxyl groups can coordinate to the zinc atom of the carbenoid. This directs the cyclopropanation to the syn face relative to the -OH group, which may not be the desired diastereomer.[4][7]

  • Methylation of Heteroatoms: The organozinc reagent is electrophilic and can act as a methylating agent, particularly for alcohols, if used in excess or with prolonged reaction times.[3][4]

Recommended Solutions:

  • Protect the Hydroxyl Group: If the directing effect is undesirable or methylation is a problem, protect the alcohol as a silyl ether (e.g., TBS, TIPS) or another suitable protecting group prior to the cyclopropanation step. This will block both coordination and methylation.

  • Stoichiometry Control: Use a minimal excess of the Simmons-Smith reagent (e.g., 1.1-1.5 equivalents) and carefully monitor the reaction by TLC or GC/MS. Avoid letting the reaction run for an unnecessarily long time after the starting material has been consumed.[3]

  • Leverage the Directing Effect: Conversely, if you desire the syn diastereomer, the presence of the free hydroxyl group can be a powerful tool to enforce high stereoselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to access the bicyclo[3.1.0]hexane core?

There are several established strategies:

  • Intermolecular Cyclopropanation: The most common approach involves the reaction of a cyclopentenone or related alkene with a carbene or carbenoid source, such as in the Simmons-Smith reaction.[4][8]

  • Intramolecular Cyclopropanation: These methods build the three-membered ring from a pre-functionalized five-membered ring. A key example is the base-mediated cyclization of an epoxy alkene.[9]

  • Ring Contraction: A base-promoted ring contraction of a suitable epoxy ketone derived from a cyclohexane precursor can yield the bicyclo[3.1.0]hexane system.[10]

  • Cycloaddition Reactions: More convergent approaches include (3+2) annulations of cyclopropenes with aminocyclopropanes or 1,3-dipolar cycloadditions of diazoalkanes to cyclopentenones.[11][12]

Q2: How stable is this compound during storage and handling?

Due to its inherent ring strain, the compound is sensitive to both strong acids and bases, which can induce ring-opening rearrangements.[6] For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere, and refrigerated (2-8°C).[1] Avoid contact with acidic surfaces or residual cleaning agents in glassware.

Q3: Besides ring-opening, are there other rearrangements I should be aware of?

Yes, the Favorskii rearrangement is a potential reaction pathway, particularly for α-halo-substituted bicyclo[3.1.0]hexanones under basic conditions.[13][14] This rearrangement involves the formation of a cyclopropanone intermediate (or a related species) followed by ring opening to yield a contracted carboxylic acid derivative. While not always a side reaction in the primary synthesis, it is a key reactivity pattern to be aware of if you plan to functionalize the alpha position of the ketone.[11][15]

Experimental Protocols & Data

Protocol 1: Simmons-Smith Cyclopropanation of Cyclopent-2-en-1-one

This protocol is a representative example for synthesizing the bicyclo[3.1.0]hexane core.

Materials:

  • Zinc Dust (<10 micron, activated)

  • Copper(I) Chloride (CuCl)

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Diiodomethane (CH₂I₂)

  • Cyclopent-2-en-1-one

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

dot

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Activate Zn Dust (Wash with HCl, then CuCl) B 2. Dry Zn(Cu) Couple under vacuum A->B C 3. Suspend Zn(Cu) in anhydrous Et₂O under Ar B->C D 4. Add CH₂I₂ dropwise (exotherm observed) C->D E 5. Add Cyclopentenone solution dropwise at 0°C D->E F 6. Stir at RT, Monitor by TLC/GC-MS E->F G 7. Quench with sat. NaHCO₃ at 0°C F->G H 8. Filter through Celite G->H I 9. Extract with Et₂O H->I J 10. Wash, Dry, Concentrate I->J K 11. Purify by Column (Deactivated Silica) J->K

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Step-by-Step Procedure:

  • Reagent Preparation: Under an argon atmosphere, add freshly activated Zinc-Copper couple (1.5 eq.) to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add anhydrous Et₂O.

  • Carbenoid Formation: Add a solution of diiodomethane (1.2 eq.) in anhydrous Et₂O dropwise to the stirred zinc suspension. A gentle reflux may be observed, indicating the formation of the organozinc reagent. Stir for 30-60 minutes at room temperature.

  • Reaction: Cool the mixture to 0 °C. Add a solution of cyclopent-2-en-1-one (1.0 eq.) in anhydrous Et₂O dropwise over 30 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by TLC or GC-MS.[3]

  • Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, cautious addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Purification: Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with Et₂O. Separate the organic layer, and extract the aqueous layer twice more with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography using deactivated silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[16]

Table 1: Troubleshooting Summary
Observed Problem Primary Cause(s) Key Solution(s)
No reaction / Low conversionInactive Zn reagent; MoistureUse freshly activated Zn(Cu) or Et₂Zn; Ensure rigorous anhydrous conditions.[3]
Ring-opened byproductsAcidic/basic conditions in work-up or purificationUse neutral quench (NaHCO₃); Use deactivated silica gel for chromatography.[6]
Incorrect diastereomer-OH group directing cyclopropanationProtect the hydroxyl group (e.g., as a silyl ether) before the reaction.[4]
Methylated byproductExcess reagent; Long reaction timeUse minimal excess of Simmons-Smith reagent; Monitor reaction closely.[3][4]
Favorskii rearrangementα-halo ketone + baseRelevant for subsequent functionalization; avoid strong base if this is not desired.[13][14]

References

  • Journal of the Chemical Society, Perkin Transactions 2. Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid.
  • National Institutes of Health (NIH). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
  • Journal of Organic Chemistry. Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical.
  • BenchChem. Avoiding side reactions in Simmons-Smith cyclopropanation.
  • University of Northern Iowa ScholarWorks. The Mechanism of the Base Induced Rearrangement of Bicyclo(3.1.0)Hexan-3-One System: Evidence Against a 'Favorskii-like' Intermediate.
  • MPG.PuRe. SUPPORTING INFORMATION.
  • Journal of Organic Chemistry. Malonate anion induced Favorskii-type rearrangement. 3. Reaction of methyl-substituted .alpha..
  • ACS Publications. Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions.
  • PubMed. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions.
  • National Institutes of Health (NIH). A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size.
  • Wiley-VCH. Supporting Information.
  • VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxythis compound: an important intermediate in the s.
  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
  • Wikipedia. Simmons–Smith reaction.
  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.
  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
  • ResearchGate. Synthesis of bicyclo[3.1.0]hexanones via 1,3-dipolar cycloaddition of diazoalkanes to homochiral α-sulfinyl-2-cyclopentenones.
  • SciSpace. Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
  • ResearchGate. Reaction Pathways of the Simmons−Smith Reaction.
  • Canadian Journal of Chemistry. Synthesis of functionalized bicyclo[3.2.l]octa-2,6-dienes by thermal rearrangement of substituted 6-exo.
  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes.
  • NIST WebBook. This compound, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-.
  • ACS Publications. A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene.
  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
  • ResearchGate. Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate.
  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships.

Sources

Technical Support Center: Purification of Bicyclo[3.1.0]hexan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the unique purification challenges presented by Bicyclo[3.1.0]hexan-3-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive scaffold. The inherent ring strain of the fused cyclopropane and cyclopentanone rings imparts unique reactivity, which is a double-edged sword: it makes the scaffold a powerful synthetic building block but also introduces specific challenges related to stability and isomer separation during purification.[1]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity for your target compounds.

Section 1: Troubleshooting Column Chromatography

Column chromatography is often the primary purification method for these derivatives. However, the strained nature of the bicyclic system and the presence of the ketone can lead to several common issues.

FAQ 1: My compound appears to be decomposing or rearranging on silica gel. How can I prevent this?

Answer: This is a frequent issue stemming from the acidic nature of standard silica gel, which can catalyze the opening of the strained cyclopropane ring.[1] The ketone functionality can also participate in acid-catalyzed rearrangements.

Causality: The Lewis acid sites on the silica surface can protonate the carbonyl oxygen, activating the adjacent cyclopropane bonds (C1-C5 or C1-C6) for nucleophilic attack or rearrangement. This can lead to the formation of cyclopentanone or cyclohexane derivatives as impurities.[1]

Troubleshooting Strategies:

  • Neutralize the Stationary Phase: Before packing your column, prepare a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (NEt₃) or another non-nucleophilic base like pyridine. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative, but be aware that it can be more retentive for polar compounds. Start with a less polar solvent system than you would for silica.

    • Treated Silica: Commercially available deactivated silica gels or end-capped C18 (for reverse-phase) are excellent options.

  • Minimize Contact Time: Employ flash chromatography with slightly higher pressure to expedite the separation.[2][3] The less time your compound spends on the column, the lower the risk of degradation.

Workflow: Selecting a Chromatography Strategy

This decision tree can help guide your choice of chromatographic conditions based on the properties of your crude material.

chromatography_workflow start Start: Crude this compound Derivative check_stability Is the compound known to be acid-sensitive? start->check_stability check_isomers Are diastereomers present (e.g., from reduction/alkylation)? check_stability->check_isomers No silica_buffered Buffered Silica Gel (add 1% NEt3 to eluent) check_stability->silica_buffered Yes check_polarity What is the compound's approximate polarity (TLC)? check_isomers->check_polarity No chiral_chroma Chiral Chromatography (e.g., Chiralpak IA, IB, etc.) check_isomers->chiral_chroma Yes (Enantiomers) or High-Resolution Normal/Reverse Phase (Diastereomers) silica_normal Standard Silica Gel (Hexane/EtOAc, DCM/MeOH) check_polarity->silica_normal Non-polar to Mid-polar reverse_phase Reverse Phase (C18) (MeCN/H2O or MeOH/H2O) check_polarity->reverse_phase Polar / Water-soluble silica_normal->silica_buffered If streaking/low yield alumina Neutral/Basic Alumina silica_buffered->alumina If decomposition persists

Caption: Decision workflow for selecting an appropriate chromatography method.

FAQ 2: I am struggling to separate diastereomers. What can I do?

Answer: The rigid bicyclic framework often results in diastereomers with very similar polarities, making separation challenging. High diastereoselectivity is often sought during synthesis to avoid this problem, but when it arises, purification requires a systematic approach.[4]

Troubleshooting Strategies:

  • Optimize the Solvent System:

    • Test Multiple Systems: Screen a wide range of solvent systems using TLC. Sometimes, switching from a standard Hexane/Ethyl Acetate system to one involving Dichloromethane (DCM), Diethyl Ether, or a small amount of Methanol can drastically alter selectivity.

    • Isocratic vs. Gradient: A shallow, slow gradient elution can provide the resolution needed to separate closely eluting spots.

  • Increase Resolution:

    • Use a longer column with a smaller particle size silica gel (e.g., 25-40 µm).

    • Reduce the column loading significantly (e.g., <1% of silica weight).

  • Derivative Formation: If the isomers have a reactive handle (e.g., a hydroxyl group), consider forming a bulky derivative (like a silyl ether or ester). The increased steric difference between the diastereomeric derivatives can often make separation easier. The protecting group can then be removed post-purification.

Section 2: Recrystallization and Distillation

For crystalline solids or thermally stable liquids, these classical techniques can be highly effective and scalable.

FAQ 3: My compound "oils out" instead of crystallizing. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its saturation point at that lower temperature. This is common with compounds that have awkward melting points or persistent impurities.

Troubleshooting Strategies:

  • Change the Solvent System:

    • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify and then allow it to cool slowly.

    • Lower Polarity Solvents: Bicyclic ketones are often amenable to recrystallization from non-polar solvents like hexanes or pentane, sometimes with a small amount of ether or ethyl acetate.[5]

  • Control the Cooling Rate: Slow, controlled cooling is critical. Place the flask in a warm water bath or wrap it in glass wool to insulate it and let it cool to room temperature over several hours before moving it to a refrigerator.

  • Induce Nucleation:

    • Seed Crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

FAQ 4: Can I purify my liquid this compound derivative by distillation?

Answer: Yes, if the compound is thermally stable. Vacuum distillation is often preferred to lower the required temperature and minimize the risk of thermal decomposition.[5] For small-scale, high-purity work, bulb-to-bulb distillation (Kugelrohr) is an excellent choice as it minimizes losses.[2]

Key Considerations:

  • Thermal Stability: Before attempting a large-scale distillation, test the thermal stability of a small sample. Heat a small amount to the anticipated boiling point (under vacuum) for a short period and then re-analyze by NMR or GC-MS to check for degradation.

  • Pressure Control: A stable vacuum is essential for a clean separation. Use a good quality vacuum pump and a manometer.

  • Fractionation: Use a short-path distillation head or a Vigreux column to improve the separation of components with close boiling points.

Section 3: Common Impurities and Stability

Understanding the potential impurities and degradation pathways is key to designing a robust purification strategy.

Diagram: Potential Impurity and Degradation Profile

impurities_profile target Target this compound Derivative crude Crude Product Mixture target->crude sm Unreacted Starting Materials (e.g., cyclopentenone derivative) sm->crude reagents Reagents / Catalysts (e.g., Diazomethane precursors, metal catalysts) reagents->crude diastereomer Diastereomers / Epimers diastereomer->crude ring_opened Ring-Opened Products (Acid/Base/Heat Induced) ring_opened->crude

Caption: Common sources of impurities in the synthesis of the target scaffold.

FAQ 5: What are the main stability concerns during workup and purification?

Answer: The primary stability concerns are exposure to strong acids, strong bases, and high temperatures, all of which can promote the cleavage of the cyclopropane ring.[1]

Detailed Breakdown:

ConditionPotential OutcomeMitigation Strategy
Strong Acid Cleavage of C1-C6 bond, leading to 4-substituted cyclohexane derivatives via nucleophilic attack.[1]Use mild acids (e.g., NH₄Cl) for quenching. Perform aqueous workups quickly at low temperatures. Use buffered silica gel.
Strong Base Cleavage of C1-C5 bond, leading to 3-substituted cyclopentanone derivatives. Can also cause epimerization at stereocenters alpha to the ketone.[6]Use weak inorganic bases (e.g., NaHCO₃, K₂CO₃) for neutralization. Avoid prolonged exposure to strong bases like NaOH or alkoxides.
High Heat Can promote thermal rearrangements or decomposition, especially for complex derivatives.Use vacuum distillation to lower boiling points.[5] Remove solvents on a rotary evaporator at moderate temperatures (e.g., <40°C).
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol is essential for purifying acid-sensitive this compound derivatives.

  • Determine Eluent: Identify a suitable solvent system for your separation using TLC (e.g., 80:20 Hexane:Ethyl Acetate).

  • Prepare Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add Base: Prepare the starting eluent identified in step 1. To this eluent, add triethylamine (NEt₃) to a final concentration of 1% v/v.

  • Create Slurry: Pour the base-containing eluent over the dry silica gel to create a smooth, pourable slurry. Let it sit for 5-10 minutes, stirring occasionally.

  • Pack Column: Pack the column with the silica slurry as you normally would.

  • Equilibrate: Run 2-3 column volumes of the base-containing eluent through the packed column before loading your sample.

  • Run Chromatography: Proceed with your flash chromatography using an eluent that contains 1% NEt₃ throughout the entire run.

References
  • Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.
  • Canadian Journal of Chemistry. (1981). Quantum yield of solution photolysis of this compound and derivatives.
  • MPG.PuRe. (n.d.). SUPPORTING INFORMATION.
  • Google Patents. (n.d.). CN117800812A - A method for synthesizing bicyclo[3.1.0]hexane.
  • ElectronicsAndBooks. (n.d.). Enantioselective construction of bicyclo[3.1.0]hexane derivatives through asymmetric deprotonation of meso-cyclic ketones.
  • SciSpace. (n.d.). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists.
  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • National Center for Biotechnology Information. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
  • VeriXiv. (n.d.). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxythis compound: an important intermediate in the s.
  • MDPI. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts.
  • Nature. (n.d.). cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon.
  • Google Patents. (n.d.). WO2002006197A2 - Method for producing bicyclic 1,3-diketones.
  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.

Sources

Technical Support Center: Navigating the Simmons-Smith Cyclopropanation of Cyclopentenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Simmons-Smith reaction on cyclopentenone substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this powerful cyclopropanation reaction and to anticipate and resolve common experimental challenges.

Introduction: The Challenge of Cyclopentenone Cyclopropanation

The Simmons-Smith reaction is a cornerstone of organic synthesis, enabling the stereospecific conversion of alkenes to cyclopropanes.[1][2] When applied to α,β-unsaturated systems like cyclopentenones, this reaction offers a direct route to bicyclo[3.1.0]hexane cores, which are prevalent motifs in numerous natural products and pharmaceutical agents. However, the electron-deficient nature of the double bond and the presence of a proximal carbonyl group in cyclopentenones introduce unique challenges that can lead to a variety of byproducts and impact reaction efficiency and stereoselectivity. This guide will delve into the mechanistic nuances and provide actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the active reagent in the Simmons-Smith reaction?

The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[3] This species is generated in situ from the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple (Zn(Cu)).[4]

Q2: Why is a zinc-copper couple used instead of pure zinc?

The copper in the zinc-copper couple activates the zinc surface, enhancing its reactivity towards diiodomethane and facilitating the formation of the organozinc carbenoid.[5]

Q3: Is the Simmons-Smith reaction stereospecific?

Yes, the Simmons-Smith reaction is stereospecific. The cyclopropanation occurs in a concerted, syn-addition manner, meaning the relative stereochemistry of the substituents on the alkene is retained in the cyclopropane product.[1][2]

Q4: What are the common modifications of the Simmons-Smith reaction?

The most common modification is the Furukawa protocol, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2][4] This modification often leads to a more reactive carbenoid species and can be more reproducible.[2]

Q5: Are there any major safety concerns with the Simmons-Smith reaction?

Diiodomethane is a toxic and dense liquid that should be handled in a well-ventilated fume hood.[3] Diethylzinc is highly pyrophoric and must be handled under an inert atmosphere using appropriate techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Simmons-Smith cyclopropanation of cyclopentenones.

Issue 1: Low to No Conversion of the Starting Cyclopentenone

A common frustration is the recovery of unreacted starting material. Several factors can contribute to a sluggish or failed reaction.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Zinc-Copper Couple The activity of the Zn(Cu) couple is paramount. Improper preparation or degradation upon storage can lead to complete reaction failure.1. Freshly Prepare the Zn(Cu) Couple: Follow a reliable protocol for the preparation and activation of the zinc-copper couple immediately before use. 2. Activation is Key: Ensure the zinc dust is sufficiently activated, often by washing with an acid to remove the passivating oxide layer before treatment with a copper salt.
Impure Diiodomethane Diiodomethane can decompose over time, releasing iodine which can quench the organozinc reagent.1. Purify Diiodomethane: Distill diiodomethane from copper wire or pass it through a short plug of activated alumina before use. 2. Proper Storage: Store diiodomethane in a dark bottle over copper wire to prevent decomposition.
Presence of Moisture The organozinc carbenoid is highly sensitive to moisture and will be rapidly quenched by water.1. Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). 3. Dry Solvents: Use freshly distilled, anhydrous solvents.
Low Substrate Reactivity The electron-withdrawing nature of the carbonyl group deactivates the double bond of the cyclopentenone towards the electrophilic Simmons-Smith reagent.1. Switch to a More Reactive Reagent: Employ the Furukawa modification (Et₂Zn and CH₂I₂) which generates a more potent cyclopropanating agent.[2] 2. Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments. However, be aware that this may also promote side reactions.
Issue 2: Formation of Unexpected Byproducts

While the Simmons-Smith reaction is known for its clean conversions, the unique reactivity of cyclopentenones can lead to undesired side products.

Potential Byproducts and Their Mitigation:

  • Michael (1,4-Conjugate) Addition: Although not the most common pathway, the organozinc reagent can potentially act as a nucleophile and undergo a 1,4-addition to the enone system, leading to a zinc enolate intermediate. Subsequent workup would yield a methylated cyclopentanone.

    • Mitigation Strategy:

      • Use of Lewis Acids: The addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the double bond and favoring cyclopropanation over conjugate addition.

      • Lower Reaction Temperatures: Running the reaction at lower temperatures can disfavor the higher activation energy pathway of the Michael addition.

  • Methylation of Heteroatoms: If your cyclopentenone substrate contains other functional groups with heteroatoms (e.g., hydroxyl, amino groups), the electrophilic zinc carbenoid can methylate these positions.[2]

    • Mitigation Strategy:

      • Protecting Groups: Protect sensitive functional groups before subjecting the substrate to the Simmons-Smith reaction.

      • Stoichiometry Control: Use a minimal excess of the Simmons-Smith reagent to reduce the likelihood of this side reaction.

  • Products from Reaction with Solvent: Ethereal solvents are generally robust, but under harsh conditions or with highly reactive reagents, side reactions with the solvent are possible.

    • Mitigation Strategy:

      • Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE), which are less likely to react.[6]

Visualizing Reaction Pathways

The following diagram illustrates the desired cyclopropanation pathway versus the potential Michael addition side reaction for a generic cyclopentenone.

reaction_pathways cluster_start Starting Materials cluster_products Potential Products Cyclopentenone Cyclopentenone TS1 Butterfly Transition State Cyclopentenone->TS1 Cyclopropanation Pathway TS2 Zinc Enolate Intermediate Cyclopentenone->TS2 Michael Addition Pathway Reagent ICH₂ZnI Reagent->TS1 Reagent->TS2 Cyclopropane Desired Bicyclo[3.1.0]hexanone Michael_Adduct Michael Addition Byproduct TS1->Cyclopropane TS2->Michael_Adduct

Caption: Competing reaction pathways in the Simmons-Smith reaction of cyclopentenones.

Issue 3: Poor Diastereoselectivity

For substituted cyclopentenones, controlling the diastereoselectivity of the cyclopropanation is crucial. The facial selectivity is often influenced by steric hindrance and the presence of directing groups.

Factors Influencing Diastereoselectivity and Optimization Strategies:

Factor Influence Optimization Strategy
Steric Hindrance The Simmons-Smith reagent will preferentially attack the less sterically hindered face of the cyclopentenone double bond.1. Substrate Design: If possible, design your synthetic route to have bulky substituents that can effectively block one face of the double bond.
Directing Groups The presence of a nearby hydroxyl group can chelate to the zinc atom of the reagent, directing the cyclopropanation to the same face as the hydroxyl group.1. Introduction of a Directing Group: Consider introducing a temporary hydroxyl group or another coordinating group to guide the stereochemical outcome. This group can be removed in a subsequent step.
Reaction Conditions The choice of solvent and the specific Simmons-Smith reagent can impact diastereoselectivity.1. Solvent Screening: Test a range of solvents, including ethereal solvents (e.g., diethyl ether, THF) and halogenated solvents (e.g., DCM, DCE). 2. Reagent Modification: Compare the diastereoselectivity obtained with the classical Zn(Cu) couple versus the Furukawa (Et₂Zn) or other modified Simmons-Smith reagents.
Experimental Protocol: General Procedure for Simmons-Smith Cyclopropanation of a Cyclopentenone

This protocol provides a starting point for your experiments. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific substrate.

Workflow Diagram:

experimental_workflow start Start reagent_prep Prepare Activated Zn(Cu) Couple start->reagent_prep reaction_setup Set up Reaction under Inert Atmosphere reagent_prep->reaction_setup add_substrate Add Cyclopentenone and Solvent reaction_setup->add_substrate add_reagent Add Diiodomethane add_substrate->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purification Purify Product by Column Chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for the Simmons-Smith reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the activated zinc-copper couple according to a literature procedure.

  • Reaction Setup: To the flask containing the activated Zn(Cu) couple, add anhydrous solvent (e.g., diethyl ether or DCM).

  • Substrate Addition: Add the cyclopentenone substrate to the stirred suspension.

  • Reagent Addition: Add diiodomethane dropwise to the reaction mixture at a controlled temperature (often starting at 0 °C).

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrate) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The Simmons-Smith cyclopropanation of cyclopentenones is a valuable transformation that requires careful attention to experimental detail. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and outcomes of their reactions. Remember that each substrate is unique, and empirical optimization of reaction conditions is often the key to achieving high yields and selectivities.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324. [Link]
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. II. J. Am. Chem. Soc.1959, 81 (16), 4256–4264. [Link]
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel synthetic route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353–3354. [Link]
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415. [Link]
  • Nakamura, E.; Hirai, A.; Nakamura, M. Reaction of Organocuprate-Lewis Acid Complexes with Enones. In Modern Organocopper Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2002; pp 247–296. [Link]
  • Simmons–Smith reaction – Wikipedia. [Link]
  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]
  • Simmons-Smith Reaction — Organic Chemistry Tutor. [Link]
  • Simmons–Smith reaction – cyclopropan
  • Another Role of Copper in the SimmonsSmith Reaction: Copper-catalyzed Nucleophilic Michael-type Cyclopropanation of a,β-Unsaturated Ketones - ResearchG
  • Ch 23 Simmons Smith Reaction - YouTube. [Link]
  • Simmons Smith Addition - YouTube. [Link]
  • Simmons-Smith Reaction | NROChemistry. [Link]
  • Simmons-Smith Reaction - YouTube. [Link]

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Optimizing diastereoselectivity in Bicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bicyclo[3.1.0]hexane Synthesis

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable structural motif. The high ring strain and defined stereochemical architecture of bicyclo[3.1.0]hexanes make them powerful intermediates and core scaffolds in natural products and pharmaceuticals.[1] However, controlling the diastereoselectivity during their synthesis is a common and critical challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor Diastereoselectivity in Simmons-Smith Cyclopropanation of a Cyclopentenyl Allylic Alcohol.

Question: "My Simmons-Smith reaction on a cyclic allylic alcohol is giving a nearly 1:1 mixture of diastereomers. I expected the hydroxyl group to direct the cyclopropanation. What's going wrong?"

Potential Causes & Solutions:

  • Inactive Zinc Reagent: The most frequent cause of poor selectivity and low conversion is an improperly prepared or deactivated zinc-copper couple.[2] The coordination of the zinc carbenoid to the substrate's hydroxyl group is essential for directing the cyclopropanation to one face of the double bond.[3][4] If the reagent is not sufficiently electrophilic or active, this coordination is weak, leading to non-directed background cyclopropanation.

    • Solution A (Reagent Preparation): Ensure the zinc-copper couple is freshly prepared and highly active. Consider using ultrasonication during its preparation to increase surface area and activity.[5]

    • Solution B (Furukawa Modification): Switch to the Furukawa conditions (diethylzinc, Et₂Zn, and diiodomethane, CH₂I₂).[6] This system generates a more electrophilic and soluble zinc carbenoid in non-coordinating solvents, often leading to faster, cleaner, and more reproducible reactions with higher diastereoselectivity, even with less reactive alkenes.[4]

  • Suboptimal Solvent Choice: The solvent plays a critical role. Coordinating solvents like diethyl ether can compete with the substrate's hydroxyl group for coordination to the zinc center, thereby reducing the directing effect.

    • Solution: Perform the reaction in a non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). This maximizes the interaction between the hydroxyl group and the zinc reagent, enhancing facial selectivity.[4] For example, in one study, changing the solvent from ether to a non-complexing solvent significantly improved the diastereomeric ratio.[4]

  • Steric Hindrance: Significant steric bulk near the alkene or the directing hydroxyl group can impede the formation of the required transition state for directed cyclopropanation, allowing the non-directed pathway to compete.

    • Solution: While challenging to modify on a given substrate, consider using less sterically demanding protecting groups if any are present near the reaction center. In some cases, a more reactive reagent system (like the Furukawa modification) can overcome moderate steric hindrance.

Problem 2: Low Yield and/or Dimerization in Rhodium-Catalyzed Intramolecular Cyclopropanation.

Question: "I'm attempting an intramolecular cyclopropanation of a diazoacetate-containing cyclopentene derivative using Rh₂(OAc)₄, but I'm getting low yields of the bicyclo[3.1.0]hexane product and a significant amount of what appears to be a diazo dimer."

Potential Causes & Solutions:

  • Rapid Diazo Compound Decomposition: Diazo compounds, particularly "unstabilized" carbenoids derived from simple diazoacetates, are highly reactive and prone to dimerization if their concentration becomes too high.[7]

    • Solution: The most effective solution is to add the diazo compound slowly to the solution of the rhodium catalyst using a syringe pump over several hours. This maintains a very low steady-state concentration of the free diazo compound, favoring the intramolecular reaction pathway over intermolecular dimerization.[2]

  • Inappropriate Catalyst Choice: While Rh₂(OAc)₄ is a workhorse, its ligands may not provide the optimal steric or electronic environment for your specific substrate, leading to side reactions. The choice of chiral ligand is often the most critical factor in achieving high stereoselectivity.[2]

    • Solution A (Ligand Screening): For achieving high diastereoselectivity and enantioselectivity, screening a range of rhodium(II) carboxylate or prolinate catalysts is essential.[8][9] Catalysts like Rh₂(S-DOSP)₄ or Rh₂(S-pPhTPCP)₄ have shown excellent performance in controlling stereoselectivity for challenging transformations.[9][10]

    • Solution B (Carbenoid Stability): If possible, modify the diazo precursor. "Stabilized carbenoids," such as those derived from phenyldiazoacetates, are less prone to side reactions and often yield higher diastereoselectivity compared to unstabilized carbenoids.[7]

  • Acidic Impurities: Traces of acid can catalyze the decomposition of the diazo compound, leading to a complex mixture of byproducts.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use freshly distilled, non-protic solvents. If the diazo compound was prepared separately, ensure it is free of acidic impurities before use.[2]

Workflow for Troubleshooting Poor Diastereoselectivity

The following diagram outlines a logical workflow for diagnosing and solving issues with diastereoselectivity in bicyclo[3.1.0]hexane synthesis.

G start Problem: Poor Diastereoselectivity reagent 1. Check Reagents & Conditions start->reagent active_reagent active_reagent reagent->active_reagent Is reagent active? (e.g., Zn-Cu couple) method 2. Evaluate Synthetic Method catalyst catalyst method->catalyst Is a catalyst/ligand used? (e.g., Rh-catalyzed) substrate 3. Analyze Substrate Structure steric steric substrate->steric Is steric hindrance a potential issue? end Optimized Diastereoselectivity solvent Is solvent non-coordinating? active_reagent->solvent Yes prep_reagent Action: Prepare fresh reagent. Consider Furukawa (Et2Zn) or ultrasound activation. active_reagent->prep_reagent No temp Is temperature optimized? solvent->temp Yes change_solvent Action: Switch to DCM or DCE to enhance directing effects. solvent->change_solvent No prep_reagent->reagent temp->method Yes tune_temp Action: Screen lower temperatures to favor the more ordered transition state. temp->tune_temp No change_solvent->reagent tune_temp->reagent directing_group Is a directing group present and accessible? (e.g., -OH) catalyst->directing_group No (e.g., Simmons-Smith) screen_catalyst Action: Screen ligands with varying steric/electronic properties (e.g., Rh2(DOSP)4). catalyst->screen_catalyst Yes directing_group->substrate Yes add_directing_group Action: Redesign substrate to include a directing group (e.g., allylic alcohol). directing_group->add_directing_group No screen_catalyst->substrate add_directing_group->substrate steric->end No modify_substrate Action: Redesign substrate with less bulky protecting groups or re-evaluate synthetic route. steric->modify_substrate Yes modify_substrate->end

Caption: Decision-making process for enhancing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing bicyclo[3.1.0]hexanes with high diastereoselectivity?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials. The most common are:

  • Directed Simmons-Smith Cyclopropanation: Ideal for substrates containing a directing group, typically an allylic alcohol on a cyclopentene ring. The hydroxyl group coordinates to the zinc reagent, delivering the methylene group to the syn face with high selectivity.[4][5]

  • Transition Metal-Catalyzed Intramolecular Cyclopropanation: This method involves the decomposition of a tethered diazo compound, often a diazoacetate, by a catalyst (commonly Rhodium(II) or Copper(I)). Diastereoselectivity is controlled by the catalyst-ligand system and the substrate's conformation.[8][11]

  • Kulinkovich-de Meijere Reaction: This titanium-mediated reaction converts esters or amides with a tethered alkene into bicyclic cyclopropanols. It offers excellent diastereoselectivity, particularly for forming cis-fused systems.[12]

  • Photochemical [2+2] Cycloaddition (Paternò-Büchi reaction): This reaction between a carbonyl and an alkene can form an oxetane, which can be a precursor. Diastereoselectivity is influenced by the stability of the 1,4-biradical intermediate.[13][14]

  • Photoredox-Catalyzed (3+2) Annulation: Newer methods use photoredox catalysis to react cyclopropenes with aminocyclopropanes, affording bicyclo[3.1.0]hexanes with good yields and high diastereoselectivity for certain derivatives.[1][15]

Q2: How does the hydroxyl group direct the Simmons-Smith reaction?

A2: The diastereoselectivity arises from a Lewis acid-base interaction in the transition state. The oxygen atom of the hydroxyl group acts as a Lewis base, coordinating to the electrophilic zinc atom of the organozinc carbenoid (e.g., IZnCH₂I).[3] This coordination pre-organizes the complex, forcing the reagent to deliver the methylene group to the same face of the alkene as the hydroxyl group. This chelation-controlled delivery is a powerful tool for stereocontrol.[4]

Caption: Mechanism of hydroxyl-directed Simmons-Smith cyclopropanation.

Q3: For rhodium-catalyzed reactions, what is the difference between "stabilized" and "unstabilized" carbenoids and how does it affect diastereoselectivity?

A3: The terms refer to the substituents on the diazo compound from which the rhodium carbenoid is generated.

  • Unstabilized Carbenoids: Derived from diazoacetates (e.g., ethyl diazoacetate). These are highly reactive and electrophilic. In intermolecular reactions, they often show low diastereoselectivity unless bulky ligands or substrates are used.[7]

  • Stabilized Carbenoids: Derived from precursors like phenyldiazoacetates or vinyldiazoacetates. The adjacent aryl or vinyl group can delocalize the electron density of the carbenoid, making it more stable and less reactive. These carbenoids are more sterically demanding and exhibit much higher diastereoselectivity in cyclopropanations.[7][10] The trade-off is that they are less reactive towards sterically hindered or electron-poor alkenes.[7]

Q4: Can I achieve high diastereoselectivity without a directing group?

A4: Yes, while directing groups offer a powerful handle, high diastereoselectivity can be achieved through other means:

  • Substrate-Based Steric Control: The inherent steric environment of the substrate can favor the approach of the cyclopropanating agent from the less hindered face. This is common in rigid or complex polycyclic systems.

  • Catalyst Control: In transition metal-catalyzed reactions, the chiral ligand on the metal center creates a chiral pocket. The substrate must approach the active site in a specific orientation to minimize steric clashes with the ligand, which dictates the facial selectivity of the cyclopropanation. This is the foundation of asymmetric catalysis and can produce very high diastereo- and enantioselectivity.[8][9]

  • Intramolecular Reactions: In intramolecular cyclopropanations, the conformational constraints of the tether connecting the alkene and the carbene precursor often force the reaction to proceed through a single, low-energy transition state, leading to a specific diastereomer.[11][16]

Quantitative Data Summary

The following table summarizes representative data to guide the selection of reaction conditions. Note that results are highly substrate-dependent.

MethodSubstrate TypeKey VariableTypical d.r.Reference
Simmons-Smith Cyclic Allylic AlcoholSolvent (Ether vs. DCE)2:1 vs. >20:1[4]
Furukawa Mod. Acyclic Allylic AlcoholReagent (EtZnCH₂I)>95:5 (syn)[4]
Rh₂(OAc)₄-catalyzed Styrene + PhenyldiazoacetateCarbenoid Type (Stabilized)Highly diastereoselective[7]
Chiral Rh(II)-catalyzed Exocyclic Olefin + Donor/Acceptor CarbeneCatalyst (Rh₂(S-pPhTPCP)₄)11:1[9]
Kulinkovich N-alkenyl amideIntramolecular, Ti-mediatedHigh (endo preference)
Photoredox Annulation Difluorocyclopropene + CyclopropylanilineSubstrate ElectronicsHighly diastereoselective[1][15]

Experimental Protocols

Protocol 1: Hydroxyl-Directed Diastereoselective Cyclopropanation using Furukawa Modification

This protocol describes the cyclopropanation of a cyclopentene-based allylic alcohol to form a syn-bicyclo[3.1.0]hexanol.

Materials:

  • Cyclopentenyl allylic alcohol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)

  • Diiodomethane (CH₂I₂), purified (2.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the allylic alcohol (1.0 equiv) dissolved in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 equiv) dropwise via syringe. A gas evolution (ethane) may be observed. Stir for 20 minutes at 0 °C.

  • Add the diiodomethane (2.2 equiv) dropwise via syringe. The reaction mixture may become cloudy.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[3.1.0]hexanol.[2]

Protocol 2: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol describes the synthesis of a bicyclo[3.1.0]hexane system from a tethered diazoacetate precursor.

Materials:

  • Diazoacetate-alkene precursor (1.0 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.5 - 2 mol%)

  • Anhydrous, degassed solvent (e.g., DCM or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the rhodium(II) catalyst and anhydrous solvent.

  • In a separate flame-dried flask, dissolve the diazoacetate precursor in the same anhydrous solvent to make a dilute solution (e.g., 0.1 M).

  • Heat the catalyst solution to the desired reaction temperature (e.g., 40 °C).

  • Using a syringe pump, add the diazoacetate solution to the stirred catalyst solution over a period of 4-8 hours. A steady evolution of N₂ gas should be observed.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours to ensure full conversion.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The crude product can be directly purified by flash column chromatography on silica gel. The green rhodium catalyst is typically retained at the top of the column.

References

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175. [Link]
  • Parr, B. T., & Tantillo, D. J. (2014). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. The Journal of Organic Chemistry, 79(1), 209-222. [Link]
  • Chemistry Stack Exchange. (2015).
  • Nowlan, D. T., Gregg, T. M., Tidwell, J. H., & Tantillo, D. J. (2005). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. The Journal of Organic Chemistry, 70(26), 10733-10742. [Link]
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
  • Le Vaillant, F., Garreau, M., Nicolai, S., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10643-10648. [Link]
  • Master Organic Chemistry. (2023).
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • Morris, P. J., & Tunge, J. A. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society, 133(25), 9731-9733. [Link]
  • Doyle, M. P., Pieters, R. J., Martin, S. F., Austin, R. E., Oalmann, C. J., & Müller, P. (1991). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 113(4), 1423-1424. [Link]
  • ResearchGate. (2008). Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)
  • ResearchGate. (2013). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]
  • Liao, W. W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030-13031. [Link]
  • Lindsay, V. N., Lin, W., & Charette, A. B. (2014). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Kumar, P., & Bodda, S. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8565-8569. [Link]
  • SciSpace. (n.d.). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. [Link]
  • Royal Society of Chemistry. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]
  • Royal Society of Chemistry. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. [Link]
  • Padwa, A., & Curtis, E. A. (2009). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. The Journal of Organic Chemistry, 74(17), 6534-6544. [Link]
  • ChemRxiv. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]
  • ResearchGate. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. [Link]
  • Organic Syntheses. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
  • ResearchGate. (2016). Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups. [Link]
  • American Chemical Society. (2006). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters, 8(23), 5321-5324. [Link]
  • Organic Syntheses. (2018). Discussion Addendum for: Facile Syntheses of Aminocyclopropanes. [Link]
  • American Chemical Society. (2011). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 15(4), 858-864. [Link]
  • Beilstein Journals. (2023). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
  • Lancaster EPrints. (n.d.). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. [Link]
  • Google Patents. (2005). WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • University of Cologne. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Intramolecular Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Intramolecular Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with obtaining optimal yields in their intramolecular cyclopropanation reactions. As experienced chemists, we understand that while intramolecular cyclopropanation is a powerful tool for constructing strained ring systems, it can be a capricious reaction. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is sluggish, showing low conversion of the starting material. What are the likely causes and how can I address them?

Low or incomplete conversion is one of the most common issues. The root cause often lies in one of three areas: the catalyst, the reaction conditions, or the substrate itself.

1. Catalyst Inactivity or Insufficient Loading:

The heart of the reaction is the catalyst. If it's not performing optimally, your reaction won't either.

  • Potential Cause: The catalyst may have degraded due to improper storage or handling, or it may require activation. For instance, the zinc-copper couple used in the Simmons-Smith reaction needs to be freshly prepared to be highly active.[1]

  • Solution:

    • Verify Catalyst Quality: Ensure your catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light).

    • Catalyst Activation: For reactions like the Simmons-Smith, prepare the zinc-copper couple immediately before use. Sonication can sometimes enhance the activation of the zinc.[2]

    • Optimize Catalyst Loading: While catalytic amounts are desired, too low a concentration can lead to a slow reaction. Incrementally increase the catalyst loading. For many rhodium-catalyzed reactions, an initial loading of 1-2 mol% is a good starting point, which can be adjusted as needed.[3] A very low catalyst loading might also allow a non-selective background reaction to compete, which can lead to a racemic or low enantiomeric excess (ee) product.

2. Suboptimal Reaction Conditions:

The right environment is crucial for the reaction to proceed efficiently.

  • Potential Cause: The chosen solvent, temperature, or concentration may not be ideal for your specific substrate-catalyst combination. Intramolecular reactions are particularly sensitive to concentration.

  • Solution:

    • Solvent Screening: The polarity of the solvent can significantly impact the reaction. For rhodium-catalyzed reactions, dichloromethane (DCM) is a common choice, but other non-coordinating solvents like dichloroethane (DCE) or even hydrocarbons can be effective.[3] The rate of Simmons-Smith cyclopropanation, for example, is known to decrease as the basicity of the solvent increases.[4]

    • Temperature Adjustment: While many cyclopropanations proceed at room temperature, some may require heating to overcome the activation energy. Conversely, for highly exothermic reactions or those with thermally unstable intermediates, cooling may be necessary to prevent side reactions. A modest increase in temperature (e.g., from room temperature to 40 °C) can sometimes be sufficient.[3]

    • Concentration Optimization (High Dilution): Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions, such as dimerization of the diazo compound.[4] If you are using a diazo precursor, a slow addition using a syringe pump is highly recommended to maintain a low instantaneous concentration.

3. Poor Substrate Reactivity:

The nature of your starting material plays a critical role.

  • Potential Cause: The alkene may be electron-deficient or sterically hindered, making it less nucleophilic and thus less reactive towards the electrophilic metal carbene.

  • Solution:

    • For Electron-Deficient Alkenes: Consider using a more reactive carbene source or a different catalytic system. For example, cobalt-catalyzed systems have shown efficacy with electron-deficient olefins. For Simmons-Smith type reactions, using the Furukawa modification (diethylzinc and diiodomethane) can lead to a faster and more reproducible reaction with less reactive alkenes.[1]

    • For Sterically Hindered Alkenes: Longer reaction times or higher temperatures may be necessary. In some cases, a smaller catalyst or one with a less sterically demanding ligand framework might be beneficial.

I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?

Byproduct formation directly impacts your yield and complicates purification. Identifying the byproducts can provide clues to the problem.

1. C-H Insertion:

This is a common competing pathway in carbene chemistry, especially with rhodium catalysts.[5]

  • Causality: The metal carbene intermediate can insert into an accessible C-H bond within the molecule instead of adding across the double bond. This is particularly prevalent when the conformation required for cyclopropanation is sterically disfavored.

  • Mitigation Strategies:

    • Catalyst Choice: The choice of catalyst and ligands can dramatically influence the chemoselectivity between cyclopropanation and C-H insertion. Dirhodium(II) carboxamidate catalysts are often highly effective for intramolecular cyclopropanation.

    • Substrate Design: If possible, modify the substrate to disfavor C-H insertion. This could involve introducing blocking groups or altering the tether length between the carbene precursor and the alkene.

2. Dimerization of the Diazo Compound:

This is a frequent issue when using diazo compounds as carbene precursors.

  • Causality: If the concentration of the diazo compound is too high, two molecules can react with each other before the catalyst can effectively mediate the cyclopropanation.

  • Mitigation Strategies:

    • Slow Addition: As mentioned previously, the use of a syringe pump to add the diazo compound slowly over several hours is the most effective way to prevent dimerization. This keeps the instantaneous concentration of the diazo compound low.

    • Efficient Catalyst: A highly active catalyst will trap the carbene as it is formed, reducing the opportunity for dimerization.

3. Rearrangement Products:

The strained cyclopropane ring can sometimes undergo rearrangement under the reaction conditions.

  • Causality: Lewis acidic conditions or elevated temperatures can promote ring-opening of the cyclopropane, leading to rearranged products.

  • Mitigation Strategies:

    • Milder Conditions: If rearrangement is suspected, try running the reaction at a lower temperature.

    • Quenching: Quenching the reaction promptly upon completion can prevent post-reaction degradation of the product.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can have a profound impact on the yield and stereoselectivity of the reaction. The following tables provide a summary of typical starting points for optimization.

Table 1: Common Catalysts for Intramolecular Cyclopropanation

Catalyst TypeCommon ExamplesTypical SubstratesKey Considerations
Rhodium(II) Carboxylates Rh₂(OAc)₄, Rh₂(esp)₂Allylic and homoallylic diazoacetatesWidely used, but may require optimization to control C-H insertion.[3]
Chiral Dirhodium(II) Catalysts Rh₂(S-DOSP)₄, Rh₂(S-PTAD)₄Prochiral diazo compounds for asymmetric synthesisExcellent for high enantioselectivity; catalyst choice is substrate-dependent.[6]
Copper(I) Complexes Cu(I)-Box, Cu(I)-PyBoxDiazo compoundsOften used for intermolecular reactions, but can be effective for intramolecular cyclopropanations.
Cobalt(II) Porphyrins [Co(P)]Diazo compounds, especially with electron-deficient alkenesCan offer complementary reactivity to Rh and Cu catalysts.[7]
Zinc Carbenoids (Simmons-Smith) Zn-Cu couple/CH₂I₂, Et₂Zn/CH₂I₂Alkenes, especially with directing groups (e.g., allylic alcohols)A classic and reliable method; the Furukawa modification enhances reactivity.[1][4]

Table 2: Solvent Selection Guide

SolventPolarityCommon Use CasesNotes
Dichloromethane (DCM) Polar aproticRhodium and copper-catalyzed reactionsGood general-purpose solvent, but ensure it is dry.
Dichloroethane (DCE) Polar aproticCan be used at higher temperatures than DCMSimilar to DCM.
Hexanes/Heptane NonpolarSimmons-Smith reactionsOften used for reactions with organometallic reagents.
Diethyl Ether Polar aproticSimmons-Smith reactionsIts coordinating ability can sometimes reduce the reactivity of the zinc carbenoid.[8]
Toluene NonpolarHigh-temperature reactionsCan be useful for less reactive substrates.

Experimental Protocols

Here are detailed, step-by-step methodologies for common intramolecular cyclopropanation reactions.

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is a good starting point for the cyclization of an allylic diazoacetate.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, to a concentration of 0.01-0.05 M with respect to the substrate).

  • Substrate Addition: In a separate flask, prepare a solution of the diazoacetate substrate in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the diazoacetate solution to the stirred catalyst solution over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Simmons-Smith Intramolecular Cyclopropanation (Furukawa Modification)

This protocol is effective for substrates containing an allylic alcohol, which can direct the cyclopropanation.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask, add a solution of the allylic alcohol substrate (1.0 equiv) in anhydrous solvent (e.g., DCM or hexanes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise, followed by the dropwise addition of diiodomethane (CH₂I₂, 2.0 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations: Workflows and Mechanisms

To further clarify the troubleshooting process and the underlying chemistry, the following diagrams are provided.

Troubleshooting_Workflow start Low Yield Observed check_conversion Is the starting material consumed? start->check_conversion catalyst_issue Check Catalyst: - Activity/Age - Loading - Activation check_conversion->catalyst_issue No byproducts Are byproducts observed? check_conversion->byproducts Yes conditions_issue Optimize Conditions: - Temperature - Concentration - Solvent catalyst_issue->conditions_issue substrate_issue Assess Substrate: - Purity - Electronic Effects - Steric Hindrance conditions_issue->substrate_issue ch_insertion C-H Insertion? - Change Catalyst/Ligand byproducts->ch_insertion Yes purification Optimize Purification byproducts->purification No dimerization Diazo Dimerization? - Slow Addition - More Active Catalyst ch_insertion->dimerization rearrangement Rearrangement? - Lower Temperature dimerization->rearrangement

Caption: A logical workflow for troubleshooting low yields.

Catalytic_Cycle catalyst [M] carbene [M]=CHR catalyst->carbene + R-CHN₂ diazo R-CHN₂ n2 N₂ diazo->n2 - N₂ intermediate Metallocyclobutane Intermediate carbene->intermediate + Alkene alkene Intramolecular Alkene product Cyclopropane Product intermediate->product - N₂ product->catalyst Regeneration

Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.

References

  • Wikipedia. (n.d.).
  • Accounts of Chemical Research. (2015).
  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
  • National Institutes of Health. (2025).
  • ResearchGate. (2025). Rhodium(II)-Catalyzed Inter- and Intramolecular Cyclopropanations with Diazo Compounds and Phenyliodonium Ylides: Synthesis and Chiral Analysis. [Link]
  • Chemical Reviews. (2003).
  • National Institutes of Health. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • ChemRxiv. (2021).
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • ResearchGate. (2025). Cyclopropanation versus Carbon—Hydrogen Insertion.
  • Organic Chemistry Portal. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]
  • National Institutes of Health. (2011). Guide to Enantioselective Dirhodium(II)
  • OrgoSolver. (n.d.).
  • Organic Chemistry Tutor. (n.d.).

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Technical Support Center: Scalability and Troubleshooting in Bicyclo[3.1.0]hexan-3-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexan-3-one and its derivatives. This bicyclic framework is a critical structural motif in numerous natural products and serves as a vital building block in medicinal chemistry, most notably in the development of therapeutics like the HIV capsid inhibitor lenacapavir.[1] However, its strained three-membered ring makes large-scale production a significant synthetic challenge, fraught with potential issues ranging from low yields to complex purification hurdles.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and navigate the complexities of scaling up production.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during key synthetic transformations. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Q1: My Simmons-Smith cyclopropanation of a cyclopentenone derivative is giving unexpectedly low yields. What are the common causes and solutions?

The Simmons-Smith reaction, a cornerstone for cyclopropane synthesis, relies on the formation of an organozinc carbenoid (typically iodomethyl)zinc iodide) that adds to an alkene.[2][3] While effective, its efficiency is highly sensitive to reaction parameters, especially on scale.

  • Cause A: Inactive Zinc-Copper Couple

    • Expertise & Experience: The reaction's success is critically dependent on the surface activity of the zinc. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents the necessary oxidative insertion of the C-I bond of diiodomethane. Simple mixing is insufficient; the zinc must be activated.

    • Trustworthiness (Solution): Activating the zinc removes the oxide layer, exposing a fresh metallic surface for the reaction. A common and reliable method is to wash the zinc dust with hydrochloric acid, followed by sequential washes with water, ethanol, and ether to thoroughly clean and dry the metal before forming the couple with a copper salt. Mechanochemical activation via ball-milling has also emerged as a solvent-free and efficient alternative.[4]

  • Cause B: Poor Reactivity with Electron-Deficient Alkenes

    • Expertise & Experience: The classical zinc carbenoid is electrophilic in nature.[5] If your cyclopentenone substrate is highly substituted with electron-withdrawing groups, the double bond becomes electron-poor and less nucleophilic, thus slowing down the rate of cyclopropanation. This can lead to decomposition of the carbenoid before it has a chance to react, resulting in low yields.

    • Trustworthiness (Solution): For less reactive alkenes, consider using the Furukawa modification (diethylzinc, Et₂Zn, with CH₂I₂), which generates a more reactive and less Lewis acidic carbenoid.[2][3] Alternatively, other modified Simmons-Smith reagents with different ligands on the zinc atom can enhance reactivity for specific substrates.[6] In some cases, transitioning to a transition-metal-catalyzed cyclopropanation using a diazo compound surrogate may be necessary.[5]

  • Cause C: Inappropriate Solvent Choice

    • Expertise & Experience: The choice of solvent is crucial. The rate of the Simmons-Smith reaction is known to decrease as the basicity of the solvent increases.[2] Highly coordinating solvents can complex with the zinc carbenoid, reducing its electrophilicity and reactivity.

    • Trustworthiness (Solution): Use non-basic, polar aprotic solvents that can solubilize the starting materials without interfering with the reagent. Dichloromethane and 1,2-dichloroethane are standard choices.[2] Ether is also commonly used, but its coordinating ability can sometimes slow the reaction compared to chlorinated solvents. Avoid highly basic solvents like THF or DMF.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a primary obstacle to achieving high purity and yield on a large scale. Understanding the origin of these impurities is key to their mitigation.

  • Byproduct A: Ring-Opened Alcohols from Acid-Sensitive Intermediates

    • Expertise & Experience: Many synthetic routes to this compound proceed through a bicyclo[3.1.0]hexan-2-ol intermediate, which is subsequently oxidized.[7] This alcohol is highly susceptible to acid-catalyzed ring-opening of the cyclopropane due to strain relief. This can occur during acidic aqueous workups.

    • Trustworthiness (Solution): Rigorously control the pH during the workup. Quenching the reaction with a buffered solution (e.g., pH 7 phosphate buffer) or a mild base like saturated sodium bicarbonate solution instead of strong acids is critical.[7] A stress test of your intermediate's stability against various acids and buffers is a worthwhile experiment during process development.[7]

  • Byproduct B: Pummerer Rearrangement Products during Oxidation

    • Expertise & Experience: When using DMSO-based oxidation systems like the Albright-Goldman or Swern oxidation to convert the alcohol to the ketone, a common byproduct is (methylthio)methyl acetate, which arises from a Pummerer rearrangement of an intermediate. This byproduct can be difficult to separate from the desired ketone.

    • Trustworthiness (Solution): If Pummerer byproducts are problematic, switch to a non-DMSO-based oxidant. A highly effective and scalable alternative is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (bleach) as the stoichiometric oxidant in a biphasic system.[7][8] This system is often cleaner and avoids sulfur-containing byproducts.

Q3: The purification of my final product is difficult and not scalable. What are the best practices?

Purification is often the bottleneck in scaling up production. Relying solely on chromatography is rarely economically viable for large quantities.

  • Challenge A: Separation from Structurally Similar Impurities

    • Expertise & Experience: Byproducts can often have similar boiling points and polarities to the target molecule, making both distillation and chromatography challenging.

    • Trustworthiness (Solution): A multi-pronged approach is often best.

      • Fractional Vacuum Distillation: For liquid products, this is often the most scalable method. Experiment on a small scale to determine the boiling points and required vacuum. A final distillation at 1.5 mmHg between 70-80 °C has been shown to provide material with >99% purity.[9]

      • Crystallization/Precipitation: Even if the final product is an oil at room temperature, it may crystallize or precipitate from a nonpolar solvent at low temperatures. A documented procedure shows that purity can be significantly improved by precipitating the product from hexanes at -40 °C.[8]

      • Bisulfite Adduct Formation: Ketones can sometimes be purified by forming a crystalline bisulfite adduct, which can be filtered and then hydrolyzed back to the pure ketone. However, this may fail for sterically hindered ketones like some bicyclo[3.1.0]hexane derivatives.[9]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader strategic questions related to synthetic route selection, safety, and process optimization.

Q1: What are the primary synthetic routes to the bicyclo[3.1.0]hexane core, and how do they compare for scalability?

Several strategies exist, each with distinct advantages and disadvantages for large-scale synthesis.[10] The optimal choice depends on factors like starting material cost, stereochemical requirements, and tolerance for hazardous reagents.

Synthetic StrategyDescriptionProsCons on Scale
Intramolecular Cyclization An acyclic or monocyclic precursor with appropriate functional groups is cyclized. A common example is the base-mediated cyclization of an epoxy-alkene.[7]High stereocontrol, often starting from simple precursors.May require more synthetic steps to prepare the cyclization precursor.
Intermolecular Cyclopropanation A three-membered ring is formed on a pre-existing five-membered ring (e.g., Simmons-Smith on cyclopentenone).[11]Convergent, rapidly builds complexity.Can have lower stereoselectivity without directing groups; reagent sensitivity.
Pauson-Khand Reaction A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, which can be part of the bicyclic system.[12][13]Can create highly functionalized systems in a single step.Requires a metal carbonyl complex (often cobalt); can have regioselectivity issues.
(3+2) Annulation A three-carbon component (like an activated cyclopropane) is reacted with a two-carbon component (like a cyclopropene) to build the five-membered ring.[10]Convergent and novel approach.May require specialized and less common starting materials.
Q2: What are the major safety concerns with diazomethane for cyclopropanation, and what are the safer, scalable alternatives?
  • Authoritative Grounding: Diazomethane is a highly versatile C1 synthon for cyclopropanation, but it is also a toxic, highly explosive, and potentially carcinogenic gas.[14][15] Its use requires specialized, non-ground-glass joint glassware, and extreme caution, making it largely unsuitable for safe, large-scale industrial production without specialized engineering controls.[14][15][16]

  • Safer, Scalable Alternatives:

    • Simmons-Smith Reaction (CH₂I₂/Zn-Cu or Et₂Zn): This is the most common and robust alternative. It avoids the hazards of diazomethane and is well-documented for large-scale use.[2][14]

    • Diazomethane Surrogates: Reagents like (trimethylsilyl)diazomethane (TMS-diazomethane) are liquid and generally considered safer than gaseous diazomethane, although they still require careful handling.[17] More recently, solid, weighable imidazotetrazines like temozolomide (TMZ) have been repurposed as precursors that release diazonium species under specific conditions, offering a much safer alternative for some applications.[15]

    • In Situ Generation / Continuous Flow: Modern process chemistry often avoids the isolation of hazardous reagents altogether. Continuous flow reactors can be designed to generate diazomethane from a precursor (like Diazald®) in one stream and immediately mix it with the substrate in another, ensuring that only a minimal amount of the hazardous substance exists at any given time.[18][19]

Q3: How can I "telescope" reaction steps to improve the overall efficiency and yield of a multi-step synthesis?
  • Expertise & Experience: "Telescoping" or "one-pot" processing involves performing multiple reaction steps sequentially in the same reactor without isolating the intermediates. This strategy is a cornerstone of modern process development, as it minimizes handling losses, reduces solvent waste, and saves significant time.

  • Authoritative Grounding (Case Study): A highly successful, scalable synthesis of a key bicyclo[3.1.0]hexan-2-one intermediate leverages a four-step telescoped process starting from (R)-epichlorohydrin.[8][20] In this process, four distinct chemical transformations are carried out sequentially. After each step, a simple aqueous workup is performed, and the organic layer containing the product is carried directly into the next reaction. This approach avoids multiple distillations of intermediates, leading to a significant increase in overall isolated yield (from ~32% in a stepwise process to ~52% in the telescoped protocol) and demonstrating excellent reproducibility on a hundred-gram scale.[8]

  • Trustworthiness (Key Considerations): For a telescoping strategy to be successful, several conditions must be met:

    • Each reaction step must proceed in high conversion.

    • The byproducts from one step must not interfere with the chemistry of the subsequent steps.

    • The solvent system must be compatible with all the reaction steps involved.

Visualizations

Troubleshooting Workflow for Low Yield in Cyclopropanation

This diagram outlines a logical decision-making process for diagnosing and solving low-yield issues in the critical cyclopropanation step.

G Problem Problem: Low Yield in Cyclopropanation Cause1 Cause: Inactive Reagent Problem->Cause1 Cause2 Cause: Substrate Reactivity Problem->Cause2 Cause3 Cause: Side Reactions Problem->Cause3 Cause4 Cause: Poor Conditions Problem->Cause4 Solution1A Solution: Activate Zinc (e.g., acid wash) Cause1->Solution1A Solution1B Solution: Use Freshly Prepared Reagent Cause1->Solution1B Solution2A Solution: Use Furukawa Reagent (Et2Zn/CH2I2) Cause2->Solution2A Solution2B Solution: Switch to Alternative (e.g., Metal-Catalyzed) Cause2->Solution2B Solution3A Solution: Analyze Crude by GC-MS to Identify Byproducts Cause3->Solution3A Solution4A Solution: Optimize Solvent (e.g., DCM vs Ether) Cause4->Solution4A Solution4B Solution: Optimize Temperature and Reaction Time Cause4->Solution4B Solution3B Solution: Modify Workup (e.g., pH control) Solution3A->Solution3B

Caption: Troubleshooting workflow for low cyclopropanation yield.

References

  • Jin, L., De Souza, A. N., Sakkani, N., et al. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]
  • Jin, L., De Souza, A. N., Sakkani, N., et al. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
  • Master Organic Chemistry. (2023).
  • Gicquel, M., Lebeuf, R., & Ferey, V. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(39), 9033–9038. [Link]
  • Wang, Z., Chen, Z., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • Jin, L., De Souza, A. N., et al. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxythis compound: an important intermediate in the synthesis of lenacapavir. figshare. [Link]
  • de Meijere, A., et al. (1999). Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones. The Journal of Organic Chemistry. [Link]
  • Den-Hartigh, J. H., et al. (2019).
  • Brummond, K. M., & Chen, H. (2005). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. Organic Letters. [Link]
  • Monn, J. A., & Valli, M. J. (2001). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry. [Link]
  • Jin, L., De Souza, A. N., et al. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.
  • Wang, Z., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • MPG.PuRe.
  • Mebane, R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
  • Kamal, A., et al. (2010). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Molecules. [Link]
  • ResearchGate.
  • Google Patents. (2005). Processes for preparing bicyclo [3.1.
  • ResearchGate. (2025). TMG catalyzed cyclopropanation of cyclopentenone. Illustration by a simple synthesis of bicyclo[3.1.
  • ResearchGate. (2025).
  • Marquez, V. E., et al. (2003). Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. Characterization of an Unusual Acetal Byproduct. The Journal of Organic Chemistry. [Link]
  • Probst, D. A. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
  • Meena, S. A., et al. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry. [Link]
  • Semantic Scholar. (2016). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltra. [Link]
  • James, M. J., et al. (2018). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. [Link]
  • Davies, A. J., et al. (2011). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development. [Link]
  • Sharma, P., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
  • ResearchGate. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

Sources

Technical Support Center: Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rhodium-catalyzed cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation reactions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Incomplete conversion is a common issue that can often be traced back to the catalyst's activity. Several factors can contribute to this:

  • Catalyst Quality and Handling: Ensure your rhodium catalyst is from a reputable supplier and has been stored under an inert atmosphere, as many are sensitive to air and moisture.[1] Older catalysts or those improperly handled may have reduced activity.

  • Insufficient Catalyst Loading: While low catalyst loadings are desirable, excessively low concentrations may not be sufficient to drive the reaction to completion, especially if minor impurities are present.[1][2] A systematic increase in catalyst loading (e.g., from 0.1 mol% to 1 mol%) can help determine the optimal concentration for your specific substrate.

  • Purity of Reagents and Solvents: Impurities in your alkene, diazo compound, or solvent can act as catalyst poisons.[1][3] Common culprits include water, oxygen, and acidic or coordinating impurities that can irreversibly bind to the rhodium center.[1][4] We recommend using freshly purified reagents and anhydrous solvents.

  • Diazo Compound Instability: Diazo compounds can be thermally unstable and prone to decomposition, leading to side reactions like dimerization rather than cyclopropanation.[1] Slow addition of the diazo compound using a syringe pump is crucial to maintain a low stationary concentration, minimizing these undesired pathways.[1]

Q2: I'm observing the formation of a black precipitate (rhodium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of rhodium black is a clear visual indicator of catalyst decomposition and aggregation. This irreversible process leads to a significant loss of catalytic activity.

  • Causality: This typically occurs when the rhodium(II) catalyst is reduced to rhodium(0), which is catalytically inactive for cyclopropanation and insoluble, causing it to precipitate. This can be triggered by impurities, high temperatures, or prolonged reaction times with unstable substrates.

  • Prevention Strategies:

    • Rigorous Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction setup and duration.

    • Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition. Many rhodium-catalyzed cyclopropanations proceed efficiently at or below room temperature.[1][5]

    • Ligand Choice: The ligand environment around the dirhodium core plays a critical role in its stability. Sterically demanding ligands can protect the metal centers and prevent aggregation.[5]

    • Solvent Effects: The choice of solvent can influence catalyst stability. Non-coordinating, anhydrous solvents are generally preferred.

Q3: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?

A3: Diastereoselectivity in rhodium-catalyzed cyclopropanation is highly dependent on the steric and electronic environment of both the catalyst and the substrates.

  • Catalyst and Ligand Selection: This is the most critical factor. The chiral ligands on the dirhodium catalyst create a specific three-dimensional pocket that directs the approach of the alkene to the rhodium carbene intermediate.[6] Screening different catalysts with varying steric bulk and electronic properties is often necessary to find the optimal match for your substrates.[5] For example, bulky carboxylate ligands can impart high diastereoselectivity.[5]

  • Carbene Precursor: The structure of the diazo compound, particularly the steric bulk of the ester group, can influence the selectivity. Larger ester groups generally lead to higher diastereoselectivity in favor of the trans (E) cyclopropane.[6]

  • Alkene Structure: The geometry and substitution pattern of the alkene play a significant role. Steric hindrance on the alkene can favor the formation of one diastereomer over another.[1]

Section 2: Troubleshooting Guide for Catalyst Deactivation

This section provides a structured approach to diagnosing and resolving catalyst deactivation issues.

Issue 1: Rapid Catalyst Deactivation Early in the Reaction
  • Symptoms: The reaction starts but stops prematurely, often with a significant amount of starting material remaining. This may be accompanied by a color change.

  • Primary Suspect: Acute catalyst poisoning.

A Reaction stops prematurely B Check purity of all reagents (Alkene, Diazo, Solvent) A->B C Purify reagents: - Redistill solvent - Pass alkene through alumina - Recrystallize diazo precursor B->C Impurities suspected D Re-run reaction with purified materials C->D E Problem Solved D->E Success F Problem Persists D->F Failure G Consider inherent substrate issues: - Coordinating functional groups? - Unstable diazo compound? F->G H Modify substrate or diazo reagent G->H I Optimize reaction conditions: - Lower temperature - Slower diazo addition rate G->I

Caption: Troubleshooting workflow for premature reaction stoppage.

  • Solvents: Use anhydrous solvents. If sourced from a bottle that has been opened multiple times, consider fresh solvent or distillation over an appropriate drying agent (e.g., CaH₂ for dichloromethane).

  • Alkenes: Simple filtration through a plug of activated neutral alumina can remove polar impurities.

  • Diazo Compounds: Ensure the precursor (e.g., tosylhydrazone) is pure before diazo synthesis. If the diazo compound is isolated, it should be used immediately or stored cold and in the dark.[1]

Issue 2: Gradual Loss of Activity Over Time
  • Symptoms: The reaction proceeds but slows down significantly before reaching full conversion.

  • Primary Suspects: Gradual catalyst degradation, formation of inhibitory byproducts, or substrate/product inhibition.

Deactivation PathwayUnderlying CauseProposed Solution
Dimerization/Oligomerization The rhodium carbene intermediate reacts with itself or another diazo molecule instead of the alkene.Decrease the stationary concentration of the diazo compound via slow addition with a syringe pump.[1]
Formation of Inactive Rh-Complexes The catalyst reacts irreversibly with the substrate, product, or impurities to form a stable, inactive species (e.g., a σ-vinyl complex).[7]Increase the concentration of the reactive partner (e.g., the alkene) to favor the productive catalytic cycle over the deactivation pathway.[7]
Ligand Dissociation/Exchange Carboxylate or other ligands may dissociate from the dirhodium core, leading to less stable or inactive species.While less common with robust catalysts, ensuring a completely anhydrous and non-coordinating environment can minimize this. Some studies note that adding a small excess of the ligand does not always prevent deactivation, suggesting other pathways are dominant.[8]

Section 3: Advanced Topics & Protocols

Understanding the Catalytic Cycle and Deactivation Points

The catalytic cycle for rhodium-catalyzed cyclopropanation involves the formation of a key rhodium carbene intermediate. Deactivation can occur at several points in this cycle.

cluster_cycle Productive Catalytic Cycle Catalyst Rh₂(L)₄ DiazoComplex Rh₂(L)₄(R₂CN₂) Catalyst->DiazoComplex + R₂CN₂ Deactivated Inactive Rh Species (e.g., σ-vinyl complex, Rh black) Catalyst->Deactivated Poisoning (Impurities) Diazo R₂CN₂ Carbene Rh₂(L)₄=CR₂ (Active Carbene) DiazoComplex->Carbene - N₂ (rate-limiting) Carbene->Catalyst + Alkene, - Product Carbene->Deactivated Side Reactions (e.g., dimerization) Alkene Alkene Product Cyclopropane

Caption: Simplified catalytic cycle and key deactivation points.

The rate-limiting step is often the extrusion of nitrogen from the rhodium-diazo complex to form the rhodium carbene.[9] The carbene is a highly reactive intermediate and must be trapped efficiently by the alkene to prevent unproductive and deactivating side reactions.[10][11]

Protocol: Catalyst Regeneration (For Supported Catalysts)

While homogeneous dirhodium catalysts are typically not regenerated in a laboratory setting due to the complexity of the deactivation products, heterogeneous or supported rhodium catalysts can sometimes be regenerated. Note: This is more common in industrial or gas-phase applications and may not be applicable to the soluble dirhodium(II) carboxylate catalysts typically used in fine chemical synthesis.

  • Coke Removal (if applicable): Gentle oxidation by heating in a controlled flow of dilute air can burn off carbonaceous deposits.

  • Redispersion of Metal Particles: For catalysts deactivated by metal agglomeration (sintering), a high-temperature treatment under an oxidizing atmosphere followed by reduction can sometimes redisperse the metal particles.[12][13]

  • Leaching of Poisons: In some cases, a mild acid or base wash can remove adsorbed poisons, though this risks damaging the catalyst support or leaching the active metal.

Important: Any regeneration protocol must be carefully optimized for the specific catalyst and support system, as harsh conditions can cause irreversible damage.[12][14]

References

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(13), 2987–2989. [Link]
  • Mezzetti, A. (2017).
  • Chen, J., & Chang, J.-R. (n.d.). Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. AIChE Annual Meeting Conference Proceedings.
  • ResearchGate. (n.d.). Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al2O3.
  • Lohre, C., et al. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal, 27(43), 14034-14043. [Link]
  • Vogt, M., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13, 1374-1384. [Link]
  • Sledsens, T. F. J., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology, 12, 4751-4759. [Link]
  • Varela-Rial, A., et al. (2021). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers.
  • Ward, C. J., et al. (2023).
  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. [Link]
  • Larionov, E., & Marek, I. (2011). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 133(46), 18552–18555. [Link]
  • Blackmond, D. G., et al. (2013). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. Beilstein Journal of Organic Chemistry, 9, 2779–2786. [Link]
  • Emory Theses and Dissertations. (n.d.). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory University. [Link]
  • Gu, P., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844–2850. [Link]
  • Ward, C. J., et al. (2023).
  • Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(37), 8837–8846. [Link]
  • Varela-Rial, A., et al. (2018). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
  • Zhang, X., et al. (2020). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 22(17), 6783–6787. [Link]
  • Doraghi, F., et al. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances. [Link]
  • Wang, Z., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science, 12, 3481-3487. [Link]
  • Parera, M., et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1332. [Link]
  • Wikipedia. (n.d.).
  • Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(7), 3455–3461. [Link]
  • Doraghi, F., et al. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances. [Link]
  • Wróblewska, A., et al. (2018). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
  • ResearchGate. (n.d.). Rhodium(II)-Catalyzed Decomposition of α,β-Unsaturated Diazo Compounds.
  • Wikipedia. (n.d.).
  • Gu, P., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850. [Link]
  • Lindsay, V. N. G., et al. (2020).
  • Nowak, P., et al. (2002). Mechanism of rhodium-catalyzed carbene formation from diazo compounds. Organic Letters, 4(11), 1843–1846. [Link]
  • ResearchGate. (n.d.). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation.
  • Liu, B., & Rovis, T. (2020). Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
  • Wang, Y., et al. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts.
  • ResearchGate. (n.d.). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation.
  • TSpace. (n.d.). Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. University of Toronto. [Link]
  • ResearchGate. (n.d.). Screening of Soluble Rhodium Nanoparticles as Precursor for Highly Active Hydrogenation Catalysts: The Effect of the Stabilizing Agents.
  • Google Patents. (n.d.). Recover and recycle rhodium from spent partial oxidation catalysts.

Sources

Unexpected rearrangements of Bicyclo[3.1.0]hexan-3-one under thermal conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bicyclo[3.1.0]hexane scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the often complex and unexpected thermal rearrangements of bicyclo[3.1.0]hexan-3-one and its derivatives. The unique structural and electronic properties of this strained bicyclic system lead to fascinating but sometimes unpredictable chemical behavior under thermal conditions.[1] This resource is designed to help you navigate these challenges, understand the underlying mechanisms, and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide direct solutions and explain the causality behind the recommended actions.

Q1: My thermal reaction of a substituted this compound derivative did not yield the expected rearranged bicyclic product. Instead, I isolated a cyclohexadiene derivative. What happened?

A1: This is a documented and mechanistically significant "unexpected" rearrangement. The high ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, especially at elevated temperatures.[1] Instead of a simple skeletal reorganization of the bicyclic frame, the reaction likely proceeded through a multi-step mechanism involving a diradical intermediate.

Plausible Mechanism:

  • Homolytic Cleavage: At high temperatures (e.g., >300 °C), the internal C1-C5 bond of the cyclopropane moiety can undergo homolytic cleavage. This is the rate-determining step and leads to the formation of an allylically stabilized singlet diradical intermediate.[2][3]

  • Hydrogen Shift: This highly reactive intermediate can then undergo a subsequent sigmatropic rearrangement, such as a 1,5-homodienyl hydrogen shift.[2]

  • Product Formation: This hydrogen shift results in the formation of a thermodynamically more stable monocyclic cyclohexadiene system.

A study on the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane at 350°C reported the formation of 1,3,3-trimethyl-1,4-cyclohexadiene as the major product, instead of the anticipated bicyclic alkene.[2] Computational studies support a two-step mechanism where an initial elimination is followed by the sigmatropic rearrangement of the intermediate bicyclo[3.1.0]hex-2-ene.[2]

Troubleshooting Steps:

  • Lower the Temperature: The activation barrier for the desired rearrangement may be lower than that for the ring-opening pathway. Systematically decrease the reaction temperature to find a window where the desired product forms selectively.

  • Consider Photochemical Conditions: Photochemical rearrangements often proceed through different excited-state potential energy surfaces and can favor different products compared to thermal reactions.[3][4][5] For example, the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol can be initiated both thermally and photochemically, but the mechanisms and energy barriers differ.[3][4]

  • Analyze for Intermediates: If possible, use in-situ monitoring techniques or trapping experiments to detect the presence of the proposed bicyclic alkene intermediate.

Q2: The yield of my desired product is very low, and I have a complex mixture of unidentifiable side products. How can I improve the reaction's selectivity?

A2: A complex product mixture suggests that multiple reaction pathways with similar activation energies are competing. The high energy input required for thermal rearrangements can often access these various pathways.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Excessive Temperature/Time Prolonged heating at high temperatures can lead to secondary rearrangements or decomposition of the desired product.Perform a time-course study at a fixed temperature to find the optimal reaction time. Use a flow system for pyrolysis to ensure a short and uniform residence time at the target temperature.[2]
Wall Effects/Catalysis The surface of the reaction vessel (e.g., glass, metal) can have catalytic effects, promoting undesired pathways.Passivate the surface of your reactor. For glass, this can be done by silanization. If using a metal reactor, ensure it is made of an inert material.
Radical Chain Reactions The intended diradical intermediates might initiate undesired radical chain processes.Introduce a radical scavenger (inhibitor) into the reaction mixture to suppress side reactions, provided it doesn't interfere with the desired pathway.
Solvent Effects If the reaction is performed in a solvent, the solvent's polarity and boiling point can influence the reaction pathway.Switch to a non-polar, high-boiling solvent to minimize polar transition states. Alternatively, perform the reaction in the gas phase (pyrolysis) to eliminate solvent effects entirely.

Below is a troubleshooting workflow to help diagnose and resolve issues with selectivity.

G start Low Selectivity / Complex Mixture temp Is Reaction Temperature Optimized? start->temp time Is Reaction Time Optimized? temp->time Yes optimize_temp Action: Systematically lower temperature. Rationale: Find kinetic window for desired product. temp->optimize_temp No surface Consider Reactor Surface Effects time->surface Yes optimize_time Action: Perform time-course study or use flow reactor. Rationale: Minimize secondary reactions/decomposition. time->optimize_time No solvent Are Solvent Effects a Factor? surface->solvent Unlikely passivate Action: Passivate reactor surface (e.g., silanization). Rationale: Eliminate catalytic wall effects. surface->passivate Possible change_solvent Action: Switch to non-polar solvent or gas phase. Rationale: Alter reaction pathway by changing environment. solvent->change_solvent Yes end_node Improved Selectivity solvent->end_node No optimize_temp->end_node optimize_time->end_node passivate->solvent passivate->end_node change_solvent->end_node

Caption: Troubleshooting workflow for improving reaction selectivity.

Frequently Asked Questions (FAQs)

What is the primary driving force for the thermal rearrangement of this compound?

The primary driving force is the release of ring strain inherent in the fused cyclopropane ring.[1] The bicyclo[3.1.0]hexane system possesses significant strain energy, which can be released by cleaving one of the cyclopropane bonds. At high temperatures, molecules have sufficient thermal energy to overcome the activation barrier for this bond cleavage, initiating the rearrangement cascade to form more stable products.

How does the mechanism of thermal rearrangement differ from photochemical rearrangement?

Thermal and photochemical rearrangements proceed on different potential energy surfaces and often yield different products.

  • Thermal Rearrangement: Occurs on the ground state (S₀) potential energy surface. It requires overcoming a significant thermal energy barrier to break the internal cyclopropane C-C bond, often leading to diradical intermediates.[3][5] The high energy barrier is consistent with experimental conditions requiring temperatures up to 280-350 °C.[2][3][5]

  • Photochemical Rearrangement: Involves the absorption of light to promote the molecule to an excited state (e.g., S₁ or T₁). The reaction then proceeds on the excited-state potential energy surface, which may have much lower or even no barriers for certain transformations. For bicyclo[3.1.0]hex-3-en-2-one, the photochemical route is thought to involve an essentially barrierless cleavage of the cyclopropane bond on the triplet (T₁) surface, followed by intersystem crossing (ISC) back to the ground state surface to form the final product.[3][4][5]

The diagram below illustrates the conceptual difference between these pathways.

G cluster_thermal Thermal Pathway (Ground State, S₀) cluster_photo Photochemical Pathway (Excited State) A Reactant (S₀) TS_T High-Energy Transition State A->TS_T Δ (High Temp) Int_T Diradical Intermediate (S₀) TS_T->Int_T P_T Product (S₀) Int_T->P_T B Reactant (S₀) B_excited Reactant (T₁) B->B_excited Int_P Intermediate (T₁) B_excited->Int_P Barrierless Cleavage ISC Intersystem Crossing (ISC) Int_P->ISC Int_S0 Intermediate (S₀) ISC->Int_S0 P_P Product (S₀) Int_S0->P_P

Caption: Conceptual difference between thermal and photochemical pathways.

What role do substituents play in directing the rearrangement?

Substituents have a profound impact on the reaction's outcome by influencing both steric and electronic factors.

  • Stabilizing Intermediates: Substituents that can stabilize the diradical intermediate (e.g., phenyl groups) can lower the activation energy for the ring-opening pathway.

  • Directing Hydrogen Shifts: The position of substituents dictates the availability of hydrogens for sigmatropic shifts, thereby controlling the regioselectivity of the final product. For example, the formation of 1,3,3-trimethyl-1,4-cyclohexadiene from a trimethyl-substituted bicyclo[3.1.0]hexane precursor is a direct consequence of the specific hydrogen shifts available in the intermediate.[2]

  • Altering Reaction Pathways: Electron-withdrawing or -donating groups can change the electronic nature of the system, potentially favoring polar or zwitterionic intermediates over diradical ones, although computational evidence often points towards a diradical nature even in these cases.[3]

Experimental Protocol: Gas-Phase Pyrolysis of a Substituted this compound

This protocol provides a general methodology for performing a thermal rearrangement in a flow system, which offers better control over reaction time and temperature compared to a static (batch) system.

Objective: To induce thermal rearrangement while minimizing side reactions.

Materials:

  • Substituted this compound derivative

  • High-purity Nitrogen or Argon gas

  • Quartz or Pyrex tube (reactor)

  • Tube furnace with temperature controller

  • Syringe pump

  • Cold trap (e.g., U-tube immersed in liquid nitrogen or dry ice/acetone)

  • Anhydrous solvent (e.g., hexane or dichloromethane) for dissolving the starting material and washing the trap

  • Standard glassware for workup

Procedure:

  • System Setup:

    • Place the quartz tube inside the tube furnace.

    • Connect one end of the tube to the inert gas line and the other end to the cold trap.

    • Ensure all connections are secure to maintain an inert atmosphere.

  • System Purge & Heating:

    • Purge the entire system with the inert gas for 15-20 minutes to remove air.

    • Set the furnace to the desired reaction temperature (e.g., 350 °C, determined from literature or preliminary experiments) and allow it to stabilize.[2]

  • Reactant Preparation:

    • Prepare a dilute solution of the this compound derivative in a suitable volatile, anhydrous solvent.

  • Reaction Execution:

    • Using the syringe pump, introduce the solution into the heated quartz tube at a slow, controlled rate. The starting material will vaporize and be carried through the hot zone by the inert gas stream. The flow rate determines the residence time in the hot zone.

  • Product Collection:

    • The rearranged products, along with any unreacted starting material and solvent, will condense in the cold trap.

    • Continue the process until all the starting material has been introduced.

    • Maintain the inert gas flow for an additional 10-15 minutes to ensure all volatile components are carried into the trap.

  • Isolation & Analysis:

    • Turn off the furnace and allow the system to cool to room temperature under the inert gas flow.

    • Carefully remove the cold trap.

    • Rinse the trap with a small amount of cold solvent (e.g., CDCl₃ for direct NMR analysis) to collect the crude product mixture.

    • Analyze the crude mixture by GC-MS and ¹H NMR to determine the product distribution and identify the components.[2]

  • Purification:

    • Purify the desired product from the mixture using standard techniques such as column chromatography or preparative GC.

References

  • Erdem, S. S., et al. (2007). Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane: Theoretical elucidation of the mechanism. Journal of Molecular Structure: THEOCHEM, 814(1-3), 61-73. [Link]
  • Sanchez-Galvez, A., et al. (2002). Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate. Journal of the American Chemical Society, 124(51), 15375-84. [Link]
  • Sanchez-Galvez, A., et al. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Journal of the American Chemical Society. [Link]
  • Suhrada, C. P., & Houk, K. N. (2005). Potential Surface for the Quadruply Degenerate Rearrangement of Bicyclo[3.1.0]hex-2-ene. The Journal of Organic Chemistry, 70(21), 8216-8222. [Link]
  • Not available.
  • Rodriguez, A., et al. (2012). A theoretical study on the thermal ring opening rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one: a case of two state reactivity. Physical Chemistry Chemical Physics, 14(3), 1165-72. [Link]
  • Sanchez-Galvez, A., et al. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Stability of Bicyclo[3.1.0]hexan-3-one to strong acids and bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclo[3.1.0]hexan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this unique bicyclic ketone. Its strained framework, which fuses a five-membered ring with a cyclopropane ring, imparts significant reactivity that can be both synthetically useful and experimentally challenging.[1] This document provides a comprehensive overview of its stability in the presence of strong acids and bases, helping you anticipate reaction outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural feature of this compound that dictates its reactivity?

The core of its reactivity lies in the fusion of a cyclopentanone ring with a highly strained cyclopropane ring.[1] The inherent ring strain in the bicyclo[3.1.0]hexane system is a major driving force for reactions that lead to less strained products.[1] Furthermore, the carbonyl group at the 3-position activates the adjacent cyclopropane ring, making it significantly more susceptible to ring-opening reactions under various conditions.[1][2]

Q2: How does this compound behave in the presence of strong acids?

Under strong acidic conditions, this compound is prone to acid-catalyzed ring-opening of the cyclopropane moiety.[1][3][4] The reaction typically proceeds via protonation of the carbonyl group, which further activates the C1-C5 and C1-C6 bonds of the cyclopropane ring for cleavage. The specific bond that breaks can be influenced by substituents and the reaction conditions.[3][4] For the parent compound in the presence of an alcohol nucleophile like methanol, the reaction predominantly yields a 4-methoxycyclohexane derivative, suggesting cleavage of the C1-C6 bond.[1]

Q3: What is the expected outcome when this compound is subjected to strong bases?

Under basic conditions, the molecule can undergo several transformations. The most common reaction is ring-opening of the activated cyclopropane ring.[1] For instance, methanolysis under basic conditions leads to a 3-methoxymethylcyclopentanone derivative.[1] This outcome indicates cleavage of the C1-C5 bond, a different regioselectivity compared to the acidic pathway.[1] Additionally, depending on the structure and reagents, Favorskii-like rearrangements can occur, especially in derivatives with appropriate leaving groups alpha to the carbonyl.[5][6]

Q4: Can enolization be a competing reaction under basic conditions?

Yes, like other ketones with alpha-hydrogens, this compound can undergo enolization.[7] The formation of an enolate is often the initial step in base-catalyzed reactions. This enolate can then participate in subsequent reactions, including rearrangements or alkylations, depending on the reagents present in the reaction mixture.

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues that may arise during experiments involving this compound, providing insights into the causes and validated protocols for resolution.

Guide 1: Unexpected Ring-Opening and Product Formation under Acidic Conditions
  • Issue: Treatment of a this compound derivative with a strong acid (e.g., HBr in acetic acid, or a Lewis acid) results in a complex mixture of products or a single, unexpected rearranged product instead of the desired transformation elsewhere in the molecule.

  • Probable Cause: The high ring strain combined with the activating effect of the ketone makes the cyclopropane ring susceptible to acid-catalyzed cleavage.[1][3][4] The reaction proceeds through a carbocationic intermediate after the cyclopropane ring opens, which can be trapped by nucleophiles or undergo further rearrangement to yield thermodynamically more stable products. Studies on related systems show that cleavage can occur at either the internal (C1-C6) or external (C1-C5) bonds, leading to different scaffolds.[3][4]

  • Solution & Protocol:

    • Reagent Selection: If acid is required, use the mildest acid possible for the shortest duration. Consider using buffered systems or non-protic Lewis acids that may coordinate differently.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the ring-opening side reaction. Start at 0 °C or below and monitor the reaction closely.

    • Controlled Nucleophilic Trapping: If ring-opening is desired, the choice of nucleophile is critical. The following protocol details a controlled methanolysis experiment.

Protocol: Acid-Catalyzed Methanolysis for Controlled Ring-Opening
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add a solution of concentrated sulfuric acid (0.1 eq) in methanol dropwise to the stirred reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 30 minutes. The expected major product is a 4-methoxycyclohexanone derivative.[1]

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is neutralized (pH ~7).

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.

Guide 2: Formation of Isomeric Products under Basic Conditions
  • Issue: A base-catalyzed reaction (e.g., an aldol condensation or alkylation) on this compound yields a mixture of the expected product and a rearranged cyclopentanone derivative.

  • Probable Cause: The base promotes not only the formation of the desired enolate but also facilitates the cleavage of the cyclopropane ring. Under basic conditions, the C1-C5 bond is susceptible to cleavage, leading to a cyclopentyl-based intermediate that can be trapped by nucleophiles or solvents.[1]

  • Solution & Protocol:

    • Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) to favor deprotonation over nucleophilic attack on the cyclopropane ring.

    • Temperature Control: Enolate formation should be performed at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize competing rearrangement pathways.

    • Reaction Time: Minimize the reaction time. Once the enolate is formed, add the electrophile immediately and do not let the reaction stir for extended periods after the desired transformation is complete.

Data Summary: Regioselectivity of Ring-Opening
ConditionPredominant Bond CleavageResulting ScaffoldExample Product (with Methanolysis)
Strong Acid C1–C6Cyclohexane4-Methoxycyclohexanone derivative[1]
Strong Base C1–C5Cyclopentane3-Methoxymethylcyclopentanone derivative[1]
Visualizing the Reaction Pathways

The following diagrams illustrate the divergent pathways of cyclopropane ring-opening under acidic and basic conditions.

Acid_Catalyzed_Opening Acid-Catalyzed Ring Opening Start This compound Protonated Protonated Ketone (Activated Intermediate) Start->Protonated + H+ Cleavage C1-C6 Bond Cleavage Protonated->Cleavage Strain Release Carbocation Cyclohexyl Carbocation Intermediate Cleavage->Carbocation Product 4-Substituted Cyclohexanone Derivative Carbocation->Product + Nu-

Caption: Acid-catalyzed pathway leading to a cyclohexane scaffold.

Base_Catalyzed_Opening Base-Catalyzed Ring Opening Start This compound Enolate Enolate Formation Start->Enolate + Base Cleavage C1-C5 Bond Cleavage Enolate->Cleavage Strain-Assisted Rearrangement Carbanion Cyclopentyl Carbanion Intermediate Cleavage->Carbanion Product 3-Substituted Cyclopentanone Derivative Carbanion->Product Protonation or Reaction with E+

Caption: Base-catalyzed pathway leading to a cyclopentane scaffold.

References
  • McKinney, M. A., & So, E. C. (1972). Proteolytic cleavage of cyclopropanes. Two mechanisms for the acid-catalyzed cleavage of 1-phenylcyclopropylmethyl ether. The Journal of Organic Chemistry, 37(18), 2818–2822. [Link]
  • Fringuelli, F., & Taticchi, A. (1971). Acid-catalysed cleavage of the cyclopropane ring in some ketones of the carane series. Journal of the Chemical Society C: Organic, 297-300. [Link]
  • National Center for Biotechnology Information. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. ACS Omega. [Link]
  • Fringuelli, F., & Taticchi, A. (1971). Acid-catalysed Cleavage of the Cyclopropane Ring in Some Ketones of the Carane Series. RSC Publishing. [Link]
  • Elsevier Ltd. (2013). Studies on the ring-opening of bicyclic cyclopropanes activated by a carbonyl group. Tetrahedron Letters. [Link]
  • Ardura, D., & Sordo, T. L. (2006). Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. The Journal of Organic Chemistry, 71(12), 4803–4806. [Link]
  • Childs, R. F., & Winstein, S. (1977). Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 36-42. [Link]
  • Schiller, J., & Chung, A. E. (1970). Mechanism of cyclopropane ring cleavage in cyclopropanecarboxylic acid. Journal of Biological Chemistry, 245(24), 6553-7. [Link]
  • Banwell, M. G., et al. (2012). Electrocyclic Ring-opening of 6,6-Dichlorobicyclo[3.1.0]hexanes and Trapping of the Resulting π-Allyl Cations by C-1 Tethered Hydroxyamine Derivatives: Formation of 2-Oxa-1-azaspiro[4.5]decan-3-ones. Australian Journal of Chemistry, 65(11), 1435-1442. [Link]
  • ACS Publications. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. ACS Omega. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). SYNTHESIS, REACTIONS, AND REARRANGEMENTS OF 2,4-DIBENZYL-2,4-DIAZAthis compound. [Link]
  • Ye, L., et al. (2018). Intramolecular radical cyclopropanation of unactivated alkenes with aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • Lee, J., et al. (2023). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. Organic & Biomolecular Chemistry, 21(38), 7764-7768. [Link]
  • Schiller, J., & Chung, A. E. (1970). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid.
  • Muriel, B., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9849-9854. [Link]
  • Muriel, B., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
  • Royal Society of Chemistry. (2022). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Organic Chemistry Frontiers. [Link]
  • NP-Card. (2022). 6-(2-methyl-6-oxoheptan-3-yl)bicyclo[3.1.0]hexan-2-one (NP0211804). [Link]
  • SciSpace. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]
  • SciSpace. (2007). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. [Link]
  • Givens, R. S., et al. (2013). A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. Photochemical & Photobiological Sciences. [Link]
  • ResearchGate. (2009). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol.
  • ResearchGate. (2017). Chemoselective formation of bicyclo[3.1.
  • Haufe, G. (1991). By Ring Contraction. Methods of Organic Chemistry (Houben-Weyl), E17e, 317-353. [Link]
  • Bordwell, F. G., & Almy, J. (1971). Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. The Journal of Organic Chemistry, 36(1), 47-51. [Link]
  • NIST. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. NIST WebBook. [Link]
  • Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(13), 6317–6358. [Link]
  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.
  • PubChem. (n.d.). This compound. [Link]
  • Beilstein Journals. (2019).
  • Semantic Scholar. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]
  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
  • Wikipedia. (n.d.). Cyclic compound. [Link]
  • Pharmaffiliates. (n.d.). This compound. [Link]
  • Zhang, J. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 14(11), 2818–2821. [Link]
  • NIST. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. NIST WebBook. [Link]

Sources

Removal of zinc byproducts in Simmons-Smith reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Effective Removal of Zinc Byproducts for Researchers and Process Chemists

Welcome to the technical support hub for Simmons-Smith cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for the common challenge of removing zinc-based byproducts. As Senior Application Scientists, we understand that robust and reproducible purification is as critical as the reaction itself. Here, we move beyond simple procedural lists to explain the chemical principles behind effective work-ups, ensuring you can adapt and troubleshoot with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the nature and management of byproducts in Simmons-Smith reactions.

Q1: What are the primary zinc byproducts generated in a Simmons-Smith reaction?

The principal byproduct generated is zinc iodide (ZnI₂).[1][2] This results from the transfer of the methylene group from the organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI) to the alkene.[1][3] In variations like the Furukawa modification which uses diethylzinc (Et₂Zn), ZnI₂ is still the primary zinc salt formed.[4] During aqueous work-up, these can convert to various hydrated zinc salts, hydroxides, or basic zinc salts, which are often poorly soluble in both organic and aqueous layers, leading to purification challenges.

Q2: Why is the complete removal of these zinc byproducts so critical?

There are three primary reasons for ensuring rigorous removal of all zinc species:

  • Product Stability: Zinc iodide (ZnI₂) is a Lewis acid.[4][5] Its presence in the isolated product can catalyze decomposition, isomerization, or rearrangement of sensitive functional groups, particularly in molecules susceptible to acid-catalyzed degradation.[4][5]

  • Purification Efficiency: Insoluble zinc salts are notorious for causing stable emulsions during aqueous extractions, making phase separation difficult and leading to yield loss.[1] They can also precipitate during solvent removal or column chromatography, co-eluting with the product or fouling the column.

  • Analytical Integrity: Residual zinc salts can interfere with analytical characterization. For instance, paramagnetic impurities or coordination complexes can cause significant broadening of signals in NMR spectra, complicating structural elucidation.

Q3: What is considered the "standard" work-up procedure for a Simmons-Smith reaction?

A typical work-up involves quenching the reaction at 0 °C by the slow, cautious addition of a saturated aqueous solution.[5] The two most common quenching agents are ammonium chloride (NH₄Cl) and sodium bicarbonate (NaHCO₃).[5] This is followed by extraction with an appropriate organic solvent (e.g., diethyl ether, dichloromethane), washing the combined organic layers with brine, drying over an anhydrous salt like Na₂SO₄, filtering, and concentrating under reduced pressure.[5]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during the work-up and purification stages.

Q4: My reaction mixture formed a persistent emulsion or an intractable white solid during aqueous work-up. What's happening and how do I fix it?

The Cause: This is a classic sign of insoluble zinc salts (e.g., zinc hydroxide, basic zinc salts) forming at the interface of the organic and aqueous layers. Standard aqueous solutions may not be sufficient to fully solubilize the high concentration of zinc byproducts.

The Solution:

  • Primary Recommendation (Chelation): The most robust solution is to add a chelating agent. After the initial quench, add a solution of ethylenediaminetetraacetic acid (EDTA), often as its disodium salt (Na₂EDTA), and a mild base like NaHCO₃. The EDTA will form a highly water-soluble coordination complex with the zinc ions, breaking up the precipitate and resolving the emulsion.[6]

  • Alternative (Acidification): If your target molecule is stable to mild acid, you can adjust the pH of the aqueous layer to be slightly acidic (pH ~5-6) with dilute HCl or acetic acid. This will dissolve most basic zinc salts into their more soluble forms (e.g., ZnCl₂). Caution: This is not suitable for acid-sensitive products.[1]

  • Mechanical Separation: As a last resort, the entire mixture can be filtered through a pad of Celite® to remove the solid precipitate. However, this can lead to product loss due to adsorption onto the filter cake. The filtrate can then be separated and extracted as usual.

Q5: My target molecule is acid-sensitive. What is the safest way to remove the Lewis acidic ZnI₂ without degrading my product?

The Cause: The Lewis acidity of ZnI₂ can be detrimental to substrates containing sensitive groups like acetals, ketals, or certain protecting groups.[4][5]

The Solution:

  • Quench with a Base: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the initial quench.[5] This ensures the medium remains basic, neutralizing any acidic species.

  • Add a Scavenger: During the work-up, you can add a mild Lewis base like pyridine. Pyridine will preferentially coordinate to the ZnI₂, effectively neutralizing its Lewis acidity and forming a soluble complex that can be washed away.[4]

  • Use a Modified Reagent: If you anticipate issues, consider using a modified Simmons-Smith procedure. Adding excess diethylzinc (in the Furukawa modification) can scavenge the ZnI₂ as it forms, converting it to the less acidic EtZnI.[4]

  • Deactivate Silica Gel: For column chromatography, use deactivated silica gel. This can be prepared by pre-treating the silica with a solvent mixture containing a small percentage of a polar, basic modifier like triethylamine or ammonia.

Q6: My final product looks clean by TLC, but the ¹H NMR spectrum has very broad, poorly resolved peaks. Could this be a zinc issue?

The Cause: Yes, this is a strong indicator of trace paramagnetic impurities or, more commonly, residual zinc salts complexing with your product. Even at concentrations that are not visible on TLC, these species can cause significant line broadening in NMR spectroscopy, obscuring the true multiplicity and integration of your signals.

The Solution:

The product needs to be "re-washed."

  • Dissolve the isolated material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash it thoroughly one or two times with a saturated aqueous solution of NH₄Cl or, preferably, a solution containing Na₂EDTA.

  • Separate the organic layer, dry it again over Na₂SO₄, filter, and re-concentrate.

  • Acquire a new NMR spectrum. This simple washing step often resolves the issue, yielding sharp, well-defined peaks.

Data Summary: Work-up Additive Comparison
AdditiveChemical FormulaPurposeBest ForCaution
Ammonium Chloride NH₄ClGeneral purpose quench; slightly acidic to dissolve zinc salts.Robust, non-acid-sensitive products.Can be too acidic for sensitive substrates.
Sodium Bicarbonate NaHCO₃Basic quench to neutralize acids.Acid-sensitive products.May be less effective at dissolving heavy zinc precipitates alone.
Pyridine C₅H₅NLewis base scavenger.Neutralizing Lewis acidity of ZnI₂ for sensitive products.Must be thoroughly removed during extraction.
Disodium EDTA C₁₀H₁₄N₂Na₂O₈Chelating agent.Breaking up emulsions and dissolving stubborn zinc precipitates.The most effective and generally safe option for difficult work-ups.

Visualized Workflows & Protocols

Workflow for Selecting a Purification Strategy

This diagram outlines the decision-making process for choosing the appropriate work-up procedure based on the stability of your product.

G start Reaction Complete quench Quench at 0°C start->quench decision Is the Product Acid-Sensitive? quench->decision workup_robust Standard Work-up: 1. Quench with sat. aq. NH4Cl 2. Extract with organic solvent decision->workup_robust No workup_sensitive Sensitive Work-up: 1. Quench with sat. aq. NaHCO3 2. Optional: Add Pyridine decision->workup_sensitive Yes path_no No emulsion_check Emulsion or Precipitate Forms During Extraction? workup_robust->emulsion_check path_yes Yes workup_sensitive->emulsion_check add_edta Add aq. Na2EDTA solution to dissolve zinc salts emulsion_check->add_edta Yes extract Separate layers, wash organic phase with brine, dry (Na2SO4), and concentrate emulsion_check->extract No path_emulsion_yes Yes path_emulsion_no No add_edta->extract chroma_decision Proceed to Chromatography? extract->chroma_decision deactivate_silica Use Deactivated Silica Gel chroma_decision->deactivate_silica If Product is Sensitive final_product Final Product chroma_decision->final_product No path_chroma_yes Yes deactivate_silica->final_product

Caption: Decision tree for Simmons-Smith work-up procedures.

Byproduct Formation Overview

This diagram illustrates the core transformation and the generation of the key byproduct.

G cluster_reactants Reactants cluster_products Products Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane Carbenoid ICH2ZnI (Carbenoid) Carbenoid->Cyclopropane Byproduct ZnI2 (Lewis Acidic Byproduct) Carbenoid->Byproduct

Sources

Technical Support Center: Bicyclo[3.1.0]hexan-3-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of bicyclo[3.1.0]hexan-3-one and its derivatives in advanced organic synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique scaffold to construct complex molecular architectures. The inherent ring strain and conformational rigidity of the bicyclo[3.1.0]hexane framework provide a powerful tool for synthesis, but also present specific challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the intricacies of this versatile building block.

Troubleshooting Guide

This section addresses specific experimental issues that you may encounter when using this compound. Each entry details the problem, explains the underlying chemical principles, and provides actionable protocols to resolve the issue.

Issue 1: Uncontrolled or Non-Selective Ring-Opening of the Cyclopropane Moiety

Question: My reaction is yielding a mixture of a 4-methoxycyclohexane derivative and a 3-methoxymethylcyclopentanone when attempting a nucleophilic addition to the ketone. How can I control the regioselectivity of the cyclopropane ring-opening?

Root Cause Analysis: The carbonyl group in this compound activates the adjacent cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] The regioselectivity of this opening is highly dependent on the reaction conditions, specifically the pH.

  • Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. This facilitates the cleavage of the C1-C6 bond, leading to the formation of a stabilized carbocation intermediate, which is then trapped by the nucleophile (e.g., methanol) to yield a cyclohexane derivative.[2][3]

  • Under basic conditions, the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the C1-C5 bond, resulting in the formation of a cyclopentanone derivative.[2][3]

dot

Caption: Influence of Directing Groups in IMSS Reactions.

Issue 3: Instability of Functionalized Bicyclo[3.1.0]hexane Derivatives

Question: My purified 6-fluoro-4-hydroxy-2-oxo-bicyclo[3.1.0]hexane-6-carboxylate derivative is decomposing upon standing, even at low temperatures. What is causing this instability?

Root Cause Analysis: The bicyclo[3.1.0]hexane ring system is inherently strained. The presence of certain functional groups, particularly a good leaving group like fluoride at the β-position to a ketone, can further destabilize the molecule. [4]This substitution pattern can promote a rearrangement to a less strained six-membered ring system, such as a phenol derivative, to release the ring strain. [4] Troubleshooting Protocol:

  • Immediate Use: If possible, use the sensitive intermediate immediately in the next synthetic step without prolonged storage.

  • Protective Groups: Consider protecting the ketone or hydroxyl group to temporarily reduce the electronic driving force for rearrangement. This may require additional deprotection steps later in the synthesis.

  • Careful Handling: Avoid exposure to heat, strong acids, or strong bases, which can catalyze the decomposition. [5]Store under an inert atmosphere at low temperatures.

  • Alternative Synthetic Routes: If instability remains a significant issue, it may be necessary to redesign the synthetic route to introduce the sensitive functional groups at a later stage.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to construct the bicyclo[3.1.0]hexane skeleton?

A1: The primary strategies involve either forming the three-membered ring onto a pre-existing five-membered ring or vice versa.

  • Intramolecular Cyclization/Cyclopropanation: This is a common approach, often involving the cyclopropanation of a cyclopentene derivative. Methods like the intramolecular Simmons-Smith reaction are effective, especially when guided by directing groups for stereocontrol. [1]Radical cyclopropanation of unactivated alkenes with aldehydes has also been developed. [6]* (3+2) Annulation: A more convergent approach involves the (3+2) annulation of a three-carbon component with a two-carbon component. For example, the reaction of cyclopropenes with aminocyclopropanes has been reported to form substituted bicyclo[3.1.0]hexanes. [7][8] Q2: Are there limitations to the types of functional groups that are compatible with this compound?

A2: Yes, the strained nature of the ring system and the reactivity of the activated cyclopropane ring impose some limitations.

  • Strongly Nucleophilic and Basic Reagents: As discussed in the troubleshooting guide, these can induce ring-opening reactions. [2][3]* Reductive Conditions: Certain reductive conditions, particularly those involving radical intermediates, can lead to ring-opening. For instance, radical reduction can lead to either ring expansion to a cyclohexane derivative or cleavage of the external cyclopropane bond. [9][10]* Oxidizing Agents: While the ketone can be oxidized, harsh oxidizing conditions may affect the cyclopropane ring. The choice of oxidant must be made carefully.

Q3: Can I achieve enantioselective synthesis of bicyclo[3.1.0]hexane derivatives?

A3: Yes, several enantioselective methods have been developed.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral catalysts can induce stereoselectivity in the ring-forming step. For example, asymmetric intramolecular cyclopropanation using a Cu(I)/secondary amine cooperative catalyst has been shown to produce enantioenriched bicyclo[3.1.0]hexanes. [6]* Starting from Chiral Precursors: An alternative strategy is to start with an enantiomerically pure precursor. For instance, the synthesis of a key intermediate for the HIV capsid inhibitor lenacapavir starts from (R)-epichlorohydrin. [11]* Resolution: Racemic mixtures of bicyclo[3.1.0]hexane derivatives can be separated using chiral chromatography, although this can be less efficient for large-scale synthesis. [11] Q4: My synthesis requires the construction of vicinal all-carbon quaternary stereocenters on the bicyclo[3.1.0]hexane core. What are the challenges?

A4: The construction of vicinal all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to steric hindrance. [6]On the bicyclo[3.1.0]hexane scaffold, this is particularly difficult. However, recent advances in radical cyclopropanation have shown promise in overcoming this challenge, allowing for the synthesis of these highly congested structures with good efficiency and enantioselectivity. [6]

References

  • Lim, Y.-H., McGee, K. F., & Sieburth, S. M. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(18), 6535–6538. [Link]
  • Walton, J. C. (1998). Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. The Journal of Organic Chemistry, 63(15), 5034–5039. [Link]
  • Lim, Y. H., McGee, K. F., & Sieburth, S. M. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535–6538. [Link]
  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems.
  • Ye, L., Gu, Q.-S., Tian, P., Chen, F., & Liu, X.-Y. (2018). Asymmetric radical cyclopropanation of unactivated alkenes with α-methylene of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • Leresche, J. E., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9327–9332. [Link]
  • Walczak, M. A., Krainz, T., & Wipf, P. (2015). Ring-Strain-Enabled Reaction Discovery: New Heterocycles from Bicyclo[1.1.0]butanes. Accounts of Chemical Research, 48(4), 1149–1158. [Link]
  • Yasuda, N., Tan, L., Yoshikawa, N., & Shioiri, T. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry, 9(13), 1289-1304. [Link]
  • Chen, G., Zhang, H., Wang, Y., & Zhang, Y. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]
  • Zhang, F., Song, Z. J., Tschaen, D., & Volante, R. P. (2005). Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry, 70(20), 8027–8034. [Link]
  • Zhang, F., Song, Z. J., Tschaen, D., & Volante, R. P. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry, 70(20), 8027–8034. [Link]
  • Leresche, J. E., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9327–9332. [Link]

Sources

Technical Support Center: Impurity Identification in Bicyclo[3.1.0]hexan-3-one Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Bicyclo[3.1.0]hexan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Bicyclo[3.1.0]hexanes are crucial structural motifs in numerous natural products and pharmaceutical agents, and ensuring their purity is paramount. This resource combines theoretical principles with field-proven insights to help you navigate the common challenges encountered during synthesis and analysis.

Troubleshooting Guide: A Causal Approach

This section addresses specific issues you might encounter during your experiments, focusing on the root causes and providing actionable solutions.

Issue 1: Unexpected Peaks in the GC Chromatogram of Crude this compound

You've completed the synthesis and your GC-MS analysis of the crude product shows multiple peaks besides the desired this compound. Let's diagnose the likely culprits.

Potential Cause A: Incomplete Cyclopropanation

If you're employing a Simmons-Smith or a related cyclopropanation reaction, incomplete conversion of the starting material is a common issue.

  • Identification by GC-MS:

    • Retention Time: The starting material, typically a cyclopentenone derivative, will have a different retention time than the product. Usually, the less polar product will elute earlier, but this is column-dependent.

    • Mass Spectrum: The mass spectrum will show the molecular ion peak corresponding to your starting material. For example, if you started with 2-cyclopenten-1-one, you would look for its molecular ion.

  • Troubleshooting:

    • Reagent Activity: Ensure your Simmons-Smith reagent is active. If using a zinc-copper couple, it should be freshly prepared.

    • Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[1][2]

    • Stoichiometry: A slight excess of the cyclopropanating agent may be necessary to drive the reaction to completion.

Potential Cause B: Formation of a Ring-Opened Byproduct

In syntheses involving the intramolecular cyclopropanation of an epoxy precursor, such as (R)-1,2-epoxyhex-5-ene, a common byproduct is the corresponding ring-opened alcohol. This alcohol would then be carried into the oxidation step.

  • Identification by GC-MS:

    • Retention Time: Alcohols are generally more polar than ketones and will have longer retention times on standard non-polar GC columns.

    • Mass Spectrum of the Alcohol Impurity: Look for a weak or absent molecular ion peak, which is characteristic of alcohols.[3][4] Key fragments to look for include:

      • [M-18] +: A peak corresponding to the loss of water.

      • α-cleavage fragments: Fragmentation of the bond adjacent to the carbon bearing the hydroxyl group.[4]

  • Troubleshooting:

    • Reaction Conditions: Ensure the base used for the intramolecular cyclopropanation is appropriate and used in the correct stoichiometry to favor cyclization over ring-opening.

Potential Cause C: Byproducts from the Oxidation Step

If your synthesis involves the oxidation of a bicyclo[3.1.0]hexanol to the ketone, impurities can arise from this step.

  • Identification by GC-MS:

    • Unreacted Alcohol: As discussed above, the starting alcohol will have a longer retention time and a characteristic mass spectrum.

    • Over-oxidation Products: With strong oxidizing agents, the ketone can be further oxidized. For instance, TEMPO-mediated oxidation can sometimes lead to the formation of lactones through a Baeyer-Villiger type oxidation, especially with strained cyclic ketones.[5]

      • Mass Spectrum of Lactone: The mass spectrum of the lactone will show a molecular ion peak corresponding to the addition of an oxygen atom to the ketone.

  • Troubleshooting:

    • Choice of Oxidant: Use a mild and selective oxidizing agent.

    • Reaction Control: Carefully control the reaction time and temperature to prevent over-oxidation.

Frequently Asked Questions (FAQs)

Q1: My GC-MS shows a peak with a mass spectrum that doesn't match my product or any obvious starting materials. How can I identify it?

A1: This is a common challenge. Here's a systematic approach:

  • Analyze the Molecular Ion: If present, the molecular ion gives you the molecular weight of the unknown.

  • Look for Isotopic Patterns: The presence of chlorine or bromine will give characteristic M+2 peaks.[6]

  • Identify Key Fragments:

    • Loss of small molecules: Look for losses of H₂O (18), CO (28), or C₂H₄ (28).

    • Characteristic fragments: Certain m/z values are indicative of specific functional groups. For example, a peak at m/z 43 can suggest an acylium ion (CH₃CO⁺) or an isopropyl cation.[4]

  • Consider Reaction Mechanisms: Think about plausible side reactions that could have occurred. For example, in a Simmons-Smith reaction, methylation of heteroatoms can occur.[7] If your substrate has a hydroxyl group, you might see a methylated version.

Q2: I am seeing a broad peak in my GC chromatogram. What could be the cause?

A2: Broad peaks in GC are often indicative of:

  • Active Sites in the GC System: Polar compounds, like alcohols, can interact with active sites in the injector or on the column, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to broad, distorted peaks.

  • Co-elution: Two or more compounds with very similar retention times may be eluting together. A change in the temperature program or using a column with a different stationary phase can help resolve them.

Q3: How can I confirm the identity of a suspected impurity?

A3:

  • Reference Standards: The most definitive way is to inject a pure standard of the suspected compound and compare its retention time and mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, allowing you to determine its elemental composition.

  • Derivatization: For compounds with active hydrogens (like alcohols), derivatization can improve their chromatographic behavior and provide a mass spectrum with a more prominent molecular ion.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 1-5 mg of your crude reaction mixture into a GC vial.

  • Solvent Addition: Add 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to the vial.

  • Mixing: Gently swirl the vial to ensure the sample is fully dissolved.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

Protocol 2: General GC-MS Method for this compound and Impurities
  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow start Crude Product Analysis by GC-MS unexpected_peak Unexpected Peak(s) Observed? start->unexpected_peak analyze_rt Analyze Retention Time unexpected_peak->analyze_rt Yes no_peaks No Unexpected Peaks (Proceed with Purification) unexpected_peak->no_peaks No analyze_ms Analyze Mass Spectrum analyze_rt->analyze_ms propose_structure Propose Impurity Structure analyze_ms->propose_structure confirm_identity Confirm Identity propose_structure->confirm_identity end Impurity Identified confirm_identity->end Confirmed reference_standard Inject Reference Standard confirm_identity->reference_standard How? hrms Perform HRMS confirm_identity->hrms How? deriv Chemical Derivatization confirm_identity->deriv How? reference_standard->confirm_identity hrms->confirm_identity deriv->confirm_identity

Caption: A flowchart for systematic impurity identification.

Data Presentation

Potential Impurity Likely Origin Expected Retention Time (Relative to Product) Key Mass Spectral Fragments (m/z)
Cyclopentenone PrecursorIncomplete CyclopropanationDifferent (likely longer)Molecular ion of starting material
Ring-Opened AlcoholByproduct of Intramolecular CyclopropanationLonger[M-18]⁺, α-cleavage fragments
Unreacted Bicyclic AlcoholIncomplete OxidationLonger[M-18]⁺, α-cleavage fragments
Over-oxidized LactoneByproduct of OxidationLongerM⁺ corresponding to ketone + 16 amu
DiiodomethaneSimmons-Smith ReagentShorterCharacteristic iodine isotope pattern

References

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.
  • CHAPTER 2 Fragmentation and Interpret
  • Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones.
  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
  • GCMS Section 6.10. Whitman College.
  • Gas chromatography-mass spectrometry (GC-MS)
  • The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. Journal of the Chemical Society B: Physical Organic.
  • Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects.
  • Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. PMC - NIH.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • TEMPO-Mediated Oxid
  • Aerobic oxidation catalysis with stable radicals.
  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
  • Oxirane, butyl-. NIST WebBook.
  • Oxirane, butyl-. NIST WebBook.
  • Mass Spectrometry of Alcohols. Chemistry Steps.
  • Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • Studies on the Simmons-Smith Reaction.
  • 2-Butyloxirane. PubChem.
  • mass spectra - fragmentation p
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor.
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • GCMS 3 Fragmentation P
  • Simmons–Smith reaction – cyclopropan
  • 2-Hexene. NIST WebBook.
  • Cyclohexene. NIST WebBook.

Sources

Improving the stereospecificity of Bicyclo[3.1.0]hexane formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of bicyclo[3.1.0]hexane systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable structural motif with high stereochemical control. The bicyclo[3.1.0]hexane core is a prevalent scaffold in numerous natural products and pharmaceutically active compounds, making its stereospecific synthesis a critical challenge in modern organic chemistry.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategies and mechanisms for achieving stereocontrol in bicyclo[3.1.0]hexane formation.

Q1: What are the primary methods for achieving stereocontrol in bicyclo[3.1.0]hexane synthesis?

There are three principal strategies for controlling the stereochemical outcome of the cyclopropanation step that forms the bicyclo[3.1.0]hexane core:

  • Substrate-Directed Cyclopropanation: This approach relies on existing stereocenters or directing groups within the alkene substrate to guide the approach of the cyclopropanating agent. The Simmons-Smith reaction is a classic example, where a hydroxyl group can coordinate to the zinc carbenoid, directing the methylene transfer to the same face of the double bond.[3][4][5] This method is highly effective for controlling diastereoselectivity.

  • Reagent-Controlled (Asymmetric) Cyclopropanation: This strategy employs a chiral reagent or catalyst to induce enantioselectivity. Transition-metal catalysis, particularly with dirhodium(II), copper(I), or palladium(II) complexes, is paramount.[6][7][8] Chiral ligands attached to the metal center create a chiral environment that differentiates between the two faces of the alkene, leading to the preferential formation of one enantiomer.

  • Intramolecular Cyclopropanation: In this method, the carbene or carbenoid precursor is tethered to the alkene. The conformational constraints of the tether often lead to a highly selective ring closure. Methods include the base-mediated intramolecular cyclopropanation of epoxy alkenes and metal-catalyzed reactions of alkenyl diazoketones.[7][9]

Q2: How does the Simmons-Smith reaction achieve such high stereospecificity?

The Simmons-Smith reaction is renowned for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product (e.g., a cis-alkene gives a cis-substituted cyclopropane).[10][11][12] This is because the reaction proceeds through a concerted, synchronous mechanism.

The key reactive species is an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI), not a free carbene.[13] This carbenoid approaches one face of the alkene and delivers the methylene group in a single step through a three-centered "butterfly-type" transition state.[3][14] Because both new carbon-carbon bonds form simultaneously, there is no opportunity for bond rotation in any intermediate, thus preserving the original alkene geometry.[12]

Q3: What is the difference between exo and endo diastereomers in bicyclo[3.1.0]hexane systems, and how is selectivity controlled?

In bicyclo[3.1.0]hexane systems, the terms exo and endo describe the relative stereochemistry of substituents on the cyclopropane ring relative to the five-membered ring. The exo isomer has the substituent on the opposite side of the larger ring, while the endo isomer has it on the same side.

Controlling this diastereoselectivity is crucial and depends heavily on the chosen synthetic method:

  • In Dirhodium(II)-Catalyzed Reactions: The choice of the rhodium catalyst's ligands is the primary determinant. For instance, certain chiral bowl-shaped catalysts can favor the thermodynamically less stable endo isomer, while other catalysts may preferentially yield the exo product.[8][15]

  • In Substrate-Controlled Reactions: Steric hindrance is the dominant factor. The cyclopropanating agent will typically approach from the less sterically hindered face of the cyclopentene ring, leading to the exo product. However, the presence of directing groups can override steric effects.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues.

Issue 1: Low Diastereomeric Ratio (d.r.) in a Hydroxyl-Directed Simmons-Smith Cyclopropanation
  • Problem: You are attempting to cyclopropanate an allylic or homoallylic cyclopentenol using the Simmons-Smith reaction, but the resulting bicyclo[3.1.0]hexanol is a nearly 1:1 mixture of diastereomers instead of the expected single, directed product.

  • Potential Causes & Recommended Solutions:

    • Ineffective Zinc-Reagent Coordination: The directing effect of the hydroxyl group relies on its ability to coordinate with the zinc carbenoid.

      • Solution A (Reagent Choice): Switch from the traditional zinc-copper couple (Zn-Cu) with diiodomethane (CH₂I₂) to the Furukawa modification , which uses diethylzinc (Et₂Zn) and CH₂I₂.[3][11] The Et₂Zn-derived reagent is more Lewis acidic and coordinates more strongly with the hydroxyl group, significantly enhancing diastereoselectivity.[13]

      • Solution B (Solvent Choice): Ensure you are using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ethereal solvents (e.g., THF, Et₂O) can compete with the substrate's hydroxyl group for coordination to the zinc center, diminishing the directing effect.

    • Steric Hindrance: Bulky substituents near the hydroxyl group or the double bond may physically prevent the formation of the required transition state for directed cyclopropanation.

      • Solution: Analyze the substrate's structure. If a bulky protecting group is near the hydroxyl, consider switching to a smaller one (e.g., switch from TBS to a simple methyl ether, though this can reduce the directing effect). In some cases, steric factors may make substrate direction non-viable, necessitating a switch to a reagent-controlled strategy.

    • Poor Quality of Zinc: The zinc-copper couple must be freshly prepared and highly active to form the carbenoid efficiently.

      • Solution: Follow a rigorous activation protocol for the zinc. This often involves washing zinc dust with acid (e.g., HCl) to remove the passivating oxide layer, followed by washes with water, ethanol, and ether, and then treating with copper sulfate or copper(I) chloride.

Workflow for Troubleshooting Poor Diastereoselectivity

G start Low d.r. Observed check_reagent Are you using Zn(Cu)/CH₂I₂? start->check_reagent switch_furukawa ACTION: Switch to Et₂Zn / CH₂I₂ (Furukawa Mod.) check_reagent->switch_furukawa Yes check_solvent Is the solvent ethereal (THF, Et₂O)? check_reagent->check_solvent No end_good Problem Resolved switch_furukawa->end_good switch_solvent ACTION: Switch to non-coordinating solvent (DCM, DCE) check_solvent->switch_solvent Yes check_sterics Is there significant steric hindrance near the directing group? check_solvent->check_sterics No switch_solvent->end_good modify_substrate ACTION: Modify substrate or change strategy check_sterics->modify_substrate Yes check_sterics->end_good No, problem likely solved modify_substrate->end_good

Caption: Troubleshooting flowchart for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in a Rhodium-Catalyzed Asymmetric Cyclopropanation
  • Problem: You are using a chiral dirhodium(II) catalyst and a diazo compound to synthesize an enantioenriched bicyclo[3.1.0]hexane, but the enantiomeric excess (ee) is low.

  • Potential Causes & Recommended Solutions:

    • Suboptimal Catalyst/Ligand Combination: The "lock-and-key" fit between the substrate, carbene, and chiral catalyst is paramount. Not all ligands are suitable for all substrates.

      • Solution A (Catalyst Screening): Screen a panel of dirhodium(II) catalysts with different chiral ligands. For example, while Rh₂(OAc)₄ is achiral and will give a racemic product, catalysts like Rh₂(S-PTAD)₄ or various chiral carboxylate and carboxamidate catalysts can offer high enantioselectivity.[8][15] The optimal choice is often substrate-dependent and requires empirical screening.

      • Solution B (Temperature Optimization): Perform the reaction at lower temperatures. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance the energy difference between the diastereomeric transition states, often leading to improved ee. However, this may come at the cost of a slower reaction rate.

    • High Catalyst Loading or Fast Addition Rate: A high concentration of the active rhodium carbene intermediate can lead to an increase in the non-catalyzed or background reaction, which is racemic.

      • Solution: Use a low catalyst loading (e.g., 0.1–1 mol%) and add the diazo compound slowly via syringe pump over several hours.[8] This keeps the instantaneous concentration of the reactive intermediate low, favoring the catalytic, enantioselective pathway.

    • Impure Reagents: Impurities in the solvent, alkene, or diazo compound can poison the catalyst or interfere with the reaction, reducing both yield and enantioselectivity.

      • Solution: Ensure all reagents and solvents are rigorously purified and dried. The diazo compound should be freshly prepared or purified if it has been stored.

Data Summary: Catalyst Impact on Selectivity

The following table summarizes how catalyst choice can influence the outcome of the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, demonstrating the critical role of the ligand framework.[8][15]

CatalystTemp (°C)Yield (%)exo:endo Ratio
Rh₂(OAc)₄ (Achiral)703255:45
Rh₂(esp)₂907695:5
Chiral Bowl-Shaped Rh(II) Catalyst ART8515:85
Chiral Bowl-Shaped Rh(II) Catalyst BRT905:95

Data adapted from literature reports to illustrate trends.[8][15]

Part 3: Experimental Protocols

Protocol 1: High-Diastereoselectivity Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the hydroxyl-directed cyclopropanation of cyclopent-2-en-1-ol.

Materials:

  • Cyclopent-2-en-1-ol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), freshly distilled or passed through basic alumina

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add cyclopent-2-en-1-ol (1.0 eq). Dissolve it in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add diethylzinc (1.1 eq) dropwise via syringe. A slight bubbling (ethane evolution) may be observed. Stir for 20 minutes at 0 °C.

  • Carbenoid Formation: Add diiodomethane (1.2 eq) dropwise at 0 °C. The reaction mixture may become cloudy.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Workup: Dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclo[3.1.0]hexan-2-ol. The diastereomeric ratio can be determined by ¹H NMR analysis or GC.

Mechanistic Rationale Diagram

Caption: Directed Simmons-Smith reaction mechanism.

References
  • Uehara, H., Imada, Y., Shibatomi, K., & Ohe, K. (2012). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]
  • NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. [Link]
  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]
  • Ye, L., Gu, Q.-S., Tian, D.-J., Chen, J.-R., & Liu, X.-Y. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • Ye, L., Gu, Q.-S., Tian, D.-J., Chen, J.-R., & Liu, X.-Y. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.
  • Grokipedia. (n.d.). Simmons–Smith reaction. Grokipedia. [Link]
  • Baire, B. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
  • OrgoSolver. (n.d.).
  • ResearchGate. (n.d.). Chemoselective formation of bicyclo[3.1.0]hexane derivatives.
  • Thomson, C. G., et al. (2010). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 14(5), 1164–1169. [Link]
  • Balci, M., & McKee, M. L. (2007). Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane: Theoretical elucidation of the mechanism. Journal of Molecular Structure: THEOCHEM, 810(1-3), 127-137. [Link]
  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.
  • Heard, D. M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
  • Peng, H., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11213–11222. [Link]
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Heard, D. M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
  • Zhang, T. Y., & Zhang, F. (2004). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry, 8(9), 747-763. [Link]
  • Le Vaillant, F., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10731-10736. [Link]
  • ResearchGate. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes.
  • Saito, A., et al. (2023). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Organic & Biomolecular Chemistry, 21(4), 747-751. [Link]
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  • ResearchGate. (n.d.). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties.
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  • Le Vaillant, F., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10731-10736. [Link]

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Technical Support Center: Synthesis of Novel Bicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of novel bicyclo[3.1.0]hexane analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this strained and synthetically valuable scaffold. The high ring strain and conformational rigidity that make these molecules potent biological probes also render their synthesis a significant challenge.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: Why am I observing low to no yield of my desired bicyclo[3.1.0]hexane product?

This is the most common issue, often stemming from multiple potential root causes. A systematic diagnosis is crucial.

The core reaction to form the three-membered ring is failing. This could be due to reagent quality, carbenoid instability, or incorrect reaction conditions.

  • Simmons-Smith Reaction: The zinc carbenoid (ICH₂ZnI or related species) is sensitive to moisture and air. The zinc source (e.g., Zn-Cu couple, Et₂Zn) must be highly active.[4] Alkyl-substituted zinc carbenoids can be particularly unstable.[5]

    • Solution: Activate the zinc source immediately before use. Ensure all glassware is flame-dried and reagents/solvents are rigorously anhydrous. For intramolecular Simmons-Smith (IMSS) reactions, the choice of conditions can promote cyclopropanation over alternative pathways.[6][7]

  • Transition Metal-Catalyzed Reactions (e.g., with diazo compounds): The catalyst (often Rh(II) or Cu(I)) may be deactivated. Diazo compounds can be hazardous and decompose, especially in the presence of acid traces.[8][9]

    • Solution: Use freshly prepared diazo compounds or a safer surrogate like TMS-diazomethane.[8] Ensure the catalyst is from a reliable source and handled under an inert atmosphere. Catalyst loading may need optimization; some reactions can be effective even at very low loadings (0.005 mol%).[10]

  • Kulinkovich Reaction: The formation of the titanacyclopropane intermediate is critical. The quality of the Grignard reagent and the titanium alkoxide precursor is paramount.[11][12][13]

    • Solution: Use freshly titrated Grignard reagents. Ensure the Ti(OiPr)₄ is pure and handled under strict anhydrous conditions.

The starting material may be degrading under the reaction conditions, or alternative reaction pathways are kinetically favored.

  • Rearrangement: The strained bicyclo[3.1.0]hexane ring is prone to rearrangement, especially when functionalized with good leaving groups, which can lead to the formation of more stable six-membered ring systems.[8]

    • Solution: Employ milder reaction conditions (lower temperatures, non-acidic/basic workups). If a leaving group is necessary, consider a synthetic strategy that installs it in a later step after the bicyclic core is formed.

  • Byproduct Formation: In palladium-catalyzed reactions, byproducts such as benzoates can form; the addition of salts like LiCl can sometimes suppress this.[8] In reactions using diazo compounds, insertion into solvent C-H bonds can compete with the desired cyclopropanation.[10]

    • Solution: Screen additives and solvents. For example, choosing a non-reactive solvent over toluene can prevent competitive carbene insertion.[10]

dot graph TD { subgraph "Troubleshooting Workflow: Low Product Yield" A[Start: Low or No Yield] --> B{Is Starting Material Consumed?}; B -- No --> C[Check Reagent Activity & Conditions]; C --> D["- Activate Zn-Cu couple- Use fresh Et₂Zn- Titrate Grignard reagent- Check catalyst viability"]; B -- Yes --> E{Are There New Spots on TLC/LCMS?}; E -- No --> F[Product is Decomposing]; F --> G["- Use milder workup- Avoid silica gel if unstable- Check for thermal instability"]; E -- Yes --> H{Identify Byproducts}; H --> I["- Rearrangement products?- Dimerization?- Solvent-related side products?"]; I --> J["- Use milder conditions- Adjust stoichiometry- Change solvent- Protect functional groups"]; end

} caption: "Figure 1. A decision-making workflow for troubleshooting low-yield syntheses."

Q2: My cyclopropanation reaction is working, but the diastereoselectivity is poor. How can I improve it?

Achieving stereocontrol is critical for synthesizing biologically active analogs. Poor selectivity usually points to a lack of facial guidance during the carbene/carbenoid addition.

The incoming cyclopropanating agent "sees" both faces of the alkene as nearly identical, leading to a mixture of products.

  • Solution 1: Substrate Control with Directing Groups. The most reliable method for controlling stereoselectivity in Simmons-Smith reactions is to use a directing group, such as an allylic alcohol.[4] The oxygen atom coordinates to the zinc carbenoid, delivering the methylene group to the syn face of the double bond.[6][14] This strategy has been successfully used to synthesize specific conformers of bicyclo[3.1.0]hexane-based nucleosides.[12][14]

  • Solution 2: Reagent Control with Chiral Catalysts. For transition metal-catalyzed reactions, the choice of ligand is paramount. Chiral dirhodium(II) catalysts, such as Rh₂(S-DOSP)₄, are highly effective for enantioselective cyclopropanations.[9] A thorough screening of catalysts and ligands is often necessary to find the optimal system for a specific substrate.[10] For fluorinated derivatives, photoredox-mediated (3+2) annulations have shown high diastereoselectivity.[2]

StrategyMethodMechanistic PrincipleKey Considerations
Substrate Control Simmons-Smith with Directing Group (e.g., -OH)Lewis acid-base interaction between the hydroxyl and the zinc carbenoid directs the cyclopropanation to the syn-face.[6]The directing group must be positioned correctly relative to the alkene.
Reagent Control Asymmetric Transition Metal CatalysisChiral ligands on the metal center create a chiral environment, favoring approach of the alkene from one face.[9]Requires screening of expensive catalysts/ligands.
Intramolecular Cyclization IMSS or Radical CyclopropanationThe tether connecting the carbenoid/radical source to the alkene restricts conformational freedom, often leading to a single diastereomer.[6][15]Requires synthesis of a more complex, pre-functionalized starting material.[2]
Q3: I've successfully synthesized my product, but it's difficult to purify or decomposes during chromatography. What should I do?

The stability and purification of these strained molecules are common late-stage hurdles.

The inherent ring strain of the bicyclo[3.1.0]hexane system can make it sensitive to the acidic nature of standard silica gel, leading to decomposition or rearrangement on the column.[8]

  • Solution:

    • Deactivate the Silica: Flush the column with a solution of triethylamine (e.g., 1-2%) in the eluent system before loading the sample.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative. For some specific separations, reversed-phase chromatography (e.g., C18) may be effective.[16]

    • Avoid Chromatography: If possible, use non-chromatographic methods like Kugelrohr distillation, crystallization, or precipitation.[10]

Byproducts may have very similar polarity to the desired product, making separation difficult.

  • Solution:

    • Optimize Eluent System: A shallow gradient or isocratic elution may provide better resolution than a steep gradient.

    • Derivatization: Temporarily protecting a functional group (e.g., converting an alcohol to a silyl ether) can significantly alter the compound's polarity, allowing for separation from impurities. The protecting group can then be removed.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, especially of stereoisomers, chiral or reversed-phase HPLC is often required, though it is less scalable.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the bicyclo[3.1.0]hexane ring system?

There are two main approaches: constructing the three-membered ring onto a pre-existing five-membered ring, or a convergent synthesis that forms the five-membered ring.[2]

  • Cyclopropanation of a Cyclopentene Derivative: This is the most common strategy.[2]

    • Simmons-Smith Reaction: Uses a zinc carbenoid to cyclopropanate an alkene. It is particularly effective for substrates containing directing groups like allylic alcohols.[4][6]

    • Transition Metal-Catalyzed Cyclopropanation: Typically involves the reaction of a diazo compound with an alkene in the presence of a rhodium or copper catalyst.[9] This method is very versatile.

    • Kulinkovich Hydroxycyclopropanation: Reacts an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst, generating a cyclopropanol. Intramolecular versions are effective for creating bicyclic systems.[11][13]

  • Intramolecular Cyclization:

    • Intramolecular Simmons-Smith (IMSS): A tether connects the carbenoid precursor (a gem-diiodoalkane) and the alkene, providing a powerful method for building the bicyclic system.[6][7]

    • Radical Cyclopropanation: Copper(I)/secondary amine catalysis can facilitate the intramolecular cyclopropanation of unactivated alkenes with aldehydes.[15]

  • (3+2) Annulation: A more recent, convergent strategy involves the reaction of cyclopropenes with aminocyclopropanes under photoredox conditions to build the five-membered ring.[2]

dot graph TD { subgraph "Decision Tree for Cyclopropanation Method Selection" A[Start: Choose Synthesis Strategy] --> B{Substrate Features?}; B -- "Has Allylic -OHfor Stereocontrol?" --> C[Simmons-Smith Reaction]; B -- "Electron-Deficient Alkene?" --> D[Transition Metal (Co, Rh) Catalysis]; B -- "Need to form aCyclopropanol?" --> E[Kulinkovich Reaction]; B -- "Complex Substrate,Intramolecular Route Desired?" --> F[IMSS or Radical Cyclization]; B -- "Using CyclopropeneStarting Material?" --> G[(3+2) Annulation]; end

} caption: "Figure 2. Simplified guide for selecting a primary synthetic route."

Q2: Why is the bicyclo[3.1.0]hexane scaffold considered "strained," and what are the synthetic implications?

The fusion of a five-membered ring and a three-membered ring forces the atoms into non-ideal geometries, creating significant ring strain.[1][3] The five-membered ring tends to adopt a more stable "boat-like" conformation rather than a "chair-like" one.[17][18]

  • Synthetic Implications:

    • Thermodynamic Instability: The system has high potential energy and will readily undergo reactions that release this strain, such as ring-opening or rearrangement, especially under harsh conditions (heat, strong acid/base).[8]

    • Unique Reactivity: The strained C-C bonds can be activated by transition metals, enabling unique synthetic transformations that are not possible with unstrained alkanes.[19][20]

    • Conformational Rigidity: The strain locks the molecule into specific conformations.[21] This is highly desirable in drug design for presenting functional groups to a biological target in a precise orientation but makes the synthesis more challenging as the desired stereoisomer must be selectively formed.

Q3: What are the critical safety precautions when working with common cyclopropanating reagents?
  • Diethylzinc (Et₂Zn): Used in some Simmons-Smith protocols, Et₂Zn is highly pyrophoric and reacts violently with water and air. It must be handled exclusively under a dry, inert atmosphere (N₂ or Ar) using syringe and cannula techniques.

  • Diazomethane (CH₂N₂): Used in some transition-metal catalyzed reactions, diazomethane is a highly toxic and explosive gas. It is a potent carcinogen. It should only be generated and used in solution, in a well-ventilated fume hood, with specialized non-ground glass joints to avoid detonation from friction. Safer alternatives like (trimethylsilyl)diazomethane are strongly recommended.[8]

  • Grignard Reagents: While common, these reagents are highly reactive with water, protic solvents, and air. Ensure all glassware and solvents are scrupulously dry to prevent quenching and ensure accurate stoichiometry.

Experimental Protocols

Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation

This protocol is adapted from methodologies used in the synthesis of bicyclo[3.1.0]hexane-based nucleoside analogs.[12][14]

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, add Zinc-Copper couple (10 eq.). Suspend it in anhydrous diethyl ether.

  • Carbenoid Formation: To the stirred suspension, add diiodomethane (5 eq.) dropwise via syringe. The mixture may gently reflux. Stir for 30-60 minutes at room temperature until the exothermic reaction subsides and a gray color persists.

  • Substrate Addition: Dissolve the allylic alcohol substrate (1 eq.) in anhydrous diethyl ether and add it dropwise to the carbenoid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. [Link]
  • Taber, D. F., & Nakajima, K. (2009). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. SciSpace. [Link]
  • Colombo, C., et al. (2018). Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. PLOS One. [Link]
  • Yadav, V. K., & Kumar, N. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Semantic Scholar. [Link]
  • Synthesis of Conformationally Constrained Lysine Analogues. (2006). ACS Figshare. [Link]
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  • Waser, J., et al. (2020). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
  • Kim, S.-H., Sung, M. J., & Cha, J. K. (n.d.). and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses Procedure. [Link]
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). Purdue University. [Link]
  • Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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  • Yadav, V. K., & Kumar, N. (2022). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
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  • Metal-catalyzed cyclopropan
  • Organic Chemistry Alkanes (2). UMP Open CourseWare. [Link]
  • Synthesis of Conformationally Locked l-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. (2010).
  • Synthesis of conformationally locked L-deoxythreosyl phosphonate nucleosides built on a bicyclo[3.1.
  • The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. (n.d.).
  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Repositorio Institucional CONICET Digital. [Link]
  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol.
  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (n.d.).
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Validation & Comparative

Bicyclo[3.1.0]hexan-3-one vs. Bicyclo[3.2.0]heptan-6-one reactivity comparison

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Reactivity of Bicyclo[3.1.0]hexan-3-one and Bicyclo[3.2.0]heptan-6-one

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that influences the entire synthetic strategy and the properties of the final compounds. Strained bicyclic ketones, such as this compound and bicyclo[3.2.0]heptan-6-one, are valuable building blocks due to their unique three-dimensional structures and inherent reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two ketones, supported by experimental data, to aid in their effective utilization in synthesis.

Fundamental Properties: Structure and Strain Energy

The reactivity of cyclic molecules is intrinsically linked to their ring strain. This compound, with its fused cyclopropane and cyclopentanone rings, possesses significant angle and torsional strain. The bicyclo[3.1.0]hexane framework is a prevalent scaffold in numerous natural products and bioactive compounds.[1] In contrast, bicyclo[3.2.0]heptan-6-one, which consists of a fused cyclobutane and cyclopentanone ring system, is also strained, but generally to a lesser extent.

A quantitative comparison of the strain energies of the parent hydrocarbons reveals a notable difference. Bicyclo[3.1.0]hexane has a calculated strain energy of approximately 32.4 kcal/mol, while bicyclo[3.2.0]heptane has a strain energy of about 30.5 kcal/mol.[2] This higher strain energy in the bicyclo[3.1.0]hexane system suggests a greater thermodynamic driving force for reactions that can relieve this strain.

Table 1: Structural and Energetic Comparison

FeatureThis compoundBicyclo[3.2.0]heptan-6-one
Ring System Fused cyclopropane and cyclopentanoneFused cyclobutane and cyclopentanone
Parent Hydrocarbon Strain Energy ~32.4 kcal/mol[2]~30.5 kcal/mol[2]
Key Structural Feature Highly strained three-membered ringModerately strained four-membered ring

Comparative Reactivity in Key Organic Transformations

The differences in ring strain and steric environment between these two bicyclic ketones manifest in their reactivity towards various reagents and reaction conditions.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful tool for the synthesis of lactones from cyclic ketones.[3][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is often driven by the relief of ring strain and the migratory aptitude of the neighboring carbon atoms.[5]

  • This compound: Due to the high strain of the fused cyclopropane ring, this ketone is expected to undergo a facile Baeyer-Villiger oxidation. The migration of one of the bridgehead carbons would lead to the formation of a six-membered lactone, a process that would significantly relieve the inherent ring strain.

  • Bicyclo[3.2.0]heptan-6-one: This ketone also undergoes Baeyer-Villiger oxidation to form the corresponding lactone.[6] The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the bridgehead versus the methylene carbons of the cyclobutane ring. In many cases, the more substituted carbon atom preferentially migrates.[6]

Experimental Protocol: General Baeyer-Villiger Oxidation [3][5][7]

  • Dissolve the bicyclic ketone (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by column chromatography.

Caption: Generalized workflow of the Baeyer-Villiger oxidation.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to an alcohol is a fundamental transformation. The stereochemical outcome is often dictated by the steric hindrance around the carbonyl group, which directs the approach of the hydride reagent.

  • This compound: Reduction with reagents like sodium borohydride is expected to favor the approach of the hydride from the less hindered exo face, away from the cyclopentane ring, leading predominantly to the endo-alcohol.

  • Bicyclo[3.2.0]heptan-6-one: Similarly, the hydride attack is likely to occur from the less sterically encumbered face, which is typically the exo face, resulting in the formation of the endo-alcohol.

Enolate Formation and Subsequent Reactions

The formation of enolates from these bicyclic ketones is a gateway to a wide range of C-C bond-forming reactions. The regioselectivity of deprotonation is a key consideration.

  • This compound: Deprotonation can occur at either the C-2 or C-4 position. The relative acidity of these protons will depend on the stereoelectronic environment and the base used.

  • Bicyclo[3.2.0]heptan-6-one: The generation of the lithium enolate of bicyclo[3.2.0]heptan-6-one and its subsequent reaction with aldehydes in cross-aldol condensations has been reported.[8] These reactions can proceed with a high degree of stereoselectivity.[8]

G Start Bicyclic Ketone Deprotonation Deprotonation (e.g., LDA, -78 °C) Start->Deprotonation Enolate Lithium Enolate Deprotonation->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (E+) Electrophile->Alkylation Product α-Substituted Ketone Alkylation->Product

Sources

Navigating Molecular Topography: A Comparative Guide to the Conformational Analysis of Bicyclo[3.1.0]hexan-3-one Derivatives using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular design, understanding the three-dimensional architecture of a molecule is paramount. The bicyclo[3.1.0]hexane scaffold, a conformationally rigid framework, has garnered significant attention as a versatile building block for novel therapeutics.[1] Its unique, strained ring system allows for the precise spatial orientation of substituents, making it an attractive motif for designing potent and selective ligands.[1] This guide provides an in-depth comparison of analytical techniques for the conformational analysis of bicyclo[3.1.0]hexan-3-one derivatives, with a primary focus on the power and utility of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The Significance of Conformation in Bicyclo[3.1.0]hexane Systems

The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. This fusion restricts the conformational flexibility of the five-membered ring, which predominantly adopts a "boat" conformation.[2] The orientation of substituents on this rigid scaffold can dramatically influence a molecule's biological activity by dictating its interaction with target proteins. Therefore, elucidating the precise conformation is a critical step in the structure-activity relationship (SAR) studies essential for modern drug development.

A Comparative Overview of Conformational Analysis Techniques

While several techniques can provide insights into molecular conformation, they differ in their applicability, the nature of the information they provide, and the experimental conditions required. Here, we compare 2D NMR with two other common methods: X-ray crystallography and computational modeling.

Technique Principle Advantages Limitations Typical Output
2D NMR Spectroscopy Measures through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions between atomic nuclei in solution.Provides detailed conformational information in solution, mimicking a more biologically relevant environment. Allows for the study of dynamic processes. Non-destructive.Indirect structural information that requires interpretation. May not be suitable for insoluble compounds or very large molecules.Interatomic distances (from NOE), dihedral angles (from coupling constants), and connectivity maps.
X-ray Crystallography Scatters X-rays off a crystalline sample to determine the arrangement of atoms in the crystal lattice.Provides a precise, high-resolution 3D structure. Considered the "gold standard" for structural determination.Requires a well-ordered single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation.A detailed 3D atomic model with precise bond lengths and angles.
Computational Modeling Uses theoretical principles (quantum mechanics or molecular mechanics) to calculate the potential energy of different conformations and identify the most stable ones.Can explore a wide range of possible conformations. Provides insights into the energetics of different conformers. Does not require a physical sample.The accuracy of the results is highly dependent on the computational method and force field used. Results should be validated with experimental data.Predicted 3D structures, relative energies of conformers, and other calculated properties.

Deep Dive: Conformational Elucidation by 2D NMR

2D NMR spectroscopy stands out as a powerful tool for determining the solution-state conformation of this compound derivatives. By correlating nuclear spins through bonds and through space, we can piece together a detailed 3D picture of the molecule.

Key 2D NMR Experiments for Conformational Analysis

A suite of 2D NMR experiments is typically employed to gain a comprehensive understanding of the molecular structure and conformation:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the first step in assigning the proton signals and establishing the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the one-bond attached carbon atoms, allowing for the unambiguous assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining the 3D structure. They detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing valuable distance constraints.

Experimental Workflow for 2D NMR Conformational Analysis

The following workflow outlines the key steps in using 2D NMR to determine the conformation of a this compound derivative.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation & Validation SamplePrep Dissolve sample in deuterated solvent OneD_NMR Acquire 1D ¹H and ¹³C NMR spectra SamplePrep->OneD_NMR COSY Acquire COSY spectrum OneD_NMR->COSY HSQC Acquire HSQC spectrum COSY->HSQC HMBC Acquire HMBC spectrum HSQC->HMBC NOESY Acquire NOESY/ROESY spectrum HMBC->NOESY Assignment Assign ¹H and ¹³C signals using COSY, HSQC, and HMBC NOESY->Assignment NOE_Analysis Identify and integrate NOE cross-peaks Assignment->NOE_Analysis Coupling_Analysis Measure ³J(H,H) coupling constants Assignment->Coupling_Analysis Distance_Constraints Convert NOE intensities to distance restraints NOE_Analysis->Distance_Constraints Dihedral_Constraints Use Karplus equation to determine dihedral angles from coupling constants Coupling_Analysis->Dihedral_Constraints Model_Building Generate 3D model using molecular modeling software Distance_Constraints->Model_Building Dihedral_Constraints->Model_Building Validation Validate the model against experimental data Model_Building->Validation

Figure 1: A typical workflow for 2D NMR-based conformational analysis.

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical derivative, 6-exo-phenyl-bicyclo[3.1.0]hexan-3-one .

G 6-exo-phenyl-bicyclo[3.1.0]hexan-3-one caption Figure 2: Structure of 6-exo-phenyl-bicyclo[3.1.0]hexan-3-one.

Step 1: Spectral Assignment

Using COSY, HSQC, and HMBC data, we would first assign all the proton and carbon signals. For instance, the COSY spectrum would show correlations between H1-H2, H1-H5, H1-H6, H2-H2', H4-H4', and H4-H5. The HSQC would then link these protons to their directly attached carbons. The HMBC would be crucial for confirming the connectivity, for example, showing a correlation from the protons of the phenyl group to C6.

Step 2: Stereochemistry and Conformation from NOESY/ROESY

The key to the conformation lies in the NOESY/ROESY data. In the expected boat conformation, we would anticipate specific through-space interactions. For an exo orientation of the phenyl group at C6, we would expect to see a strong NOE between H6 and the endo protons at C2 and C4. Conversely, an endo phenyl group would result in NOEs between H6 and the exo protons at C2 and C4.

Hypothetical NOE Data for 6-exo-phenyl-bicyclo[3.1.0]hexan-3-one:

Proton 1 Proton 2 NOE Intensity Inferred Distance Conformational Implication
H6H2-endoStrongShort (~2.5 Å)Supports exo orientation of the phenyl group.
H6H4-endoStrongShort (~2.5 Å)Supports exo orientation of the phenyl group.
H1H5MediumMedium (~3.0 Å)Consistent with the boat conformation.
H1H2-exoWeakLonger (~4.0 Å)Consistent with the boat conformation.
H5H4-exoWeakLonger (~4.0 Å)Consistent with the boat conformation.

Step 3: Fine-tuning with Coupling Constants

The vicinal coupling constants (³J(H,H)) provide information about the dihedral angles between protons, as described by the Karplus equation. For example, the coupling constant between H1 and H2-exo would be expected to be small in the boat conformation due to a dihedral angle of approximately 90°. In contrast, the coupling between H1 and H2-endo would be larger. Analysis of these coupling constants can help to refine the boat conformation of the five-membered ring.

Best Practices for High-Quality 2D NMR Data

To ensure reliable conformational analysis, adherence to best practices in data acquisition and processing is essential:

  • Sample Preparation: Use a high-purity sample dissolved in a high-quality deuterated solvent. Ensure the sample concentration is optimized for the spectrometer.

  • Parameter Optimization: Carefully calibrate the 90° pulse width. Optimize the spectral width to include all signals of interest. For NOESY/ROESY, a range of mixing times should be tested to observe the build-up of the NOE.

  • Data Processing: Apply appropriate window functions to enhance resolution or sensitivity. Perform careful phasing and baseline correction.

  • Validation: Whenever possible, compare the NMR-derived conformation with data from other techniques, such as X-ray crystallography or computational modeling, to validate the results.

Conclusion

2D NMR spectroscopy is an indispensable tool for the conformational analysis of this compound derivatives. It provides a detailed picture of the molecule's 3D structure in solution, which is often more biologically relevant than the solid-state conformation obtained from X-ray crystallography. By combining information from a suite of 2D NMR experiments, particularly NOESY/ROESY and the analysis of coupling constants, researchers can confidently determine the conformation and stereochemistry of these important bicyclic scaffolds. This detailed structural knowledge is critical for understanding their biological activity and for the rational design of new and improved therapeutic agents.

References

  • Christl, M., & Schärf, M. (1995). Conformational Analysis of Bicyclo[3.1.0]hexane and its Derivatives. Chemical Reviews, 95(5), 1435-1462.
  • Marquez, V. E., et al. (2005). A Methanocarba Approach to Conformationally Constrained Nucleosides and Nucleotides. Accounts of Chemical Research, 38(8), 587-597.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Williamson, M. P. (2021). The Nuclear Overhauser Effect. eMagRes, 10(1), 1-12.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Koźmiński, W. (2012). Non-uniform sampling in multidimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 63, 1-23.
  • Macura, S., & Ernst, R. R. (1980). Elucidation of cross-relaxation in liquids by two-dimensional N.M.R. spectroscopy. Molecular Physics, 41(1), 95-117.
  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
  • Summers, M. F., Marzilli, L. G., & Bax, A. (1986). Complete 1H and 13C assignments of coenzyme B12 through the use of new two-dimensional NMR experiments. Journal of the American Chemical Society, 108(15), 4285-4294.
  • Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Neuhaus, D., & Williamson, M. P. (2000).

Sources

A Senior Application Scientist's Guide to Computational Modeling of Transition States in Bicyclo[3.1.0]hexane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework is a fascinating and synthetically valuable motif, characterized by significant ring strain and conformational rigidity.[1][2] This strained bicyclic system is a cornerstone in the synthesis of complex molecules and is a key structural component in various biologically active compounds.[2] Understanding the reaction mechanisms of bicyclo[3.1.0]hexane derivatives, particularly the elusive transition states that govern their transformations, is paramount for predicting reactivity, controlling stereoselectivity, and designing novel therapeutics. Computational chemistry provides an indispensable toolkit for elucidating these transient structures and the intricate potential energy surfaces they inhabit.[3][4]

This guide offers an in-depth comparison of computational methods for modeling transition states in bicyclo[3.1.0]hexane reactions, providing both theoretical grounding and practical, field-proven insights to navigate this complex area of computational organic chemistry.

The Challenge of Modeling Bicyclo[3.1.0]hexane Reactivity

The inherent strain in the bicyclo[3.1.0]hexane system dictates its unique reactivity, often leading to complex rearrangements and cycloaddition reactions.[1] Computationally modeling these reactions presents several challenges:

  • Multi-step Reaction Pathways: Reactions often proceed through multiple steps involving intermediates and transition states.

  • Biradical and Zwitterionic Intermediates: The cleavage of the cyclopropane ring can lead to the formation of biradical or zwitterionic species, which require specific computational methods for accurate description.

  • Complex Potential Energy Surfaces: The conformational flexibility of the five-membered ring, coupled with the rigid cyclopropane, can result in a complex potential energy surface with multiple minima and saddle points.

Comparing Computational Methods for Transition State Analysis

The choice of computational method is critical for obtaining reliable and accurate predictions of transition state geometries and activation energies. Here, we compare the performance of several commonly employed methods for studying bicyclo[3.1.0]hexane reactions.

Semi-Empirical Methods

Semi-empirical methods, such as PM3, are computationally inexpensive and can be useful for initial explorations of reaction pathways.[5] However, their reliance on parameterization can lead to inaccuracies, particularly for strained systems like bicyclo[3.1.0]hexane. For instance, in the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, the PM3 method was found to overestimate the exothermicity of the initial ester pyrolysis step compared to higher-level methods.[5]

Hartree-Fock (HF) Theory

Hartree-Fock theory provides a more rigorous, ab initio approach. However, it neglects electron correlation, which can be significant in determining accurate activation barriers. Consequently, HF methods often overestimate activation energies.[5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, offering a good balance between accuracy and computational cost. A variety of functionals are available, and their performance can vary depending on the specific reaction. For bicyclo[3.1.0]hexane systems, hybrid functionals like B3LYP have been widely used.[5][6] For pericyclic reactions, which are relevant to many bicyclo[3.1.0]hexane transformations, benchmark studies have shown that meta-hybrid functionals like M06-2X can provide excellent performance, often rivaling more computationally expensive methods.[7]

Multi-Reference Methods (CASSCF and CASPT2)

For reactions involving the formation of biradical intermediates or significant changes in electronic structure, single-reference methods like HF and DFT may fail. In such cases, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected version (CASPT2) are necessary.[6][8] These methods are particularly crucial for studying photochemical rearrangements of bicyclo[3.1.0]hexane derivatives, where excited states and intersystem crossings play a key role.[1][8]

Performance Comparison: A Case Study

The thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane to 1,3,3-trimethyl-1,4-cyclohexadiene has been studied using various computational methods, providing a valuable dataset for comparison.[5]

MethodStep 1: ΔG‡ (kcal/mol)Step 2: ΔG‡ (kcal/mol)
PM344.049.5
HF/6-31G38.574.2
B3LYP/6-31G29.551.7
UB3LYP/6-31G--
UMP2/6-31G--

Table 1: Calculated Gibbs Free Energies of Activation for the Thermal Rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane. [5]

Experimental and Computational Workflow for Transition State Modeling

A robust workflow is essential for successfully locating and characterizing transition states in bicyclo[3.1.0]hexane reactions.

G cluster_0 Pre-computation cluster_1 Transition State Search cluster_2 Validation Reactant_Product_Guess 1. Build Reactant & Product Structures Initial_Optimization 2. Geometry Optimization of Reactants & Products Reactant_Product_Guess->Initial_Optimization TS_Search 3. Perform Transition State Search (e.g., QST2, QST3, NEB) Initial_Optimization->TS_Search TS_Optimization 4. Optimize Transition State Guess TS_Search->TS_Optimization Frequency_Calculation 5. Frequency Calculation TS_Optimization->Frequency_Calculation IRC_Analysis 6. Intrinsic Reaction Coordinate (IRC) Analysis Frequency_Calculation->IRC_Analysis

Caption: A generalized workflow for computational transition state analysis.

Detailed Protocol: Locating a Transition State with Gaussian

This protocol outlines the steps for finding a transition state for a hypothetical rearrangement of a bicyclo[3.1.0]hexane derivative using the Gaussian software package.[5][9]

Step 1: Building Reactant and Product Structures

  • Use a molecular modeling program (e.g., GaussView) to build the 3D structures of the reactant and product molecules.

  • Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain reasonable starting geometries.

Step 2: Geometry Optimization of Reactants and Products

  • Create input files for Gaussian to perform geometry optimizations of the reactant and product at the desired level of theory (e.g., B3LYP/6-31G*).

  • Run the calculations and ensure they converge to energy minima (i.e., no imaginary frequencies in the subsequent frequency calculation).

Step 3: Transition State Search

  • Use a synchronous transit-guided quasi-Newton (STQN) method, such as QST2 or QST3, to generate an initial guess for the transition state structure.[10]

    • QST2: Requires the optimized reactant and product structures as input.

    • QST3: Requires the optimized reactant and product structures, as well as a user-provided guess for the transition state structure.

  • Alternatively, for more complex reactions, the Nudged Elastic Band (NEB) method can be employed to find the minimum energy pathway and an initial guess for the transition state.[11]

Step 4: Transition State Optimization

  • Use the output of the STQN or NEB calculation as the initial guess for a transition state optimization using an eigenvector-following algorithm (e.g., Opt=TS).

Step 5: Frequency Calculation

  • Perform a frequency calculation on the optimized transition state structure at the same level of theory.

  • A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[12] The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

Step 6: Intrinsic Reaction Coordinate (IRC) Analysis

  • Perform an IRC calculation starting from the optimized transition state structure.

  • The IRC analysis follows the reaction path downhill from the transition state to the reactant and product minima, confirming that the located transition state connects the desired species.[11]

Visualizing Reaction Pathways

Diagrams of reaction pathways provide a clear visual representation of the energetic landscape of a reaction.

G R Reactant TS Transition State R->TS P Product TS->P Y_axis Potential Energy X_axis Reaction Coordinate Y_origin Y_top Y_origin->Y_top X_origin X_end X_origin->X_end Activation_Energy ΔG‡ Reaction_Energy ΔG_rxn

Sources

A Researcher's Guide to Distinguishing Cis and Trans Isomers of Substituted Bicyclo[3.1.0]hexanes by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[3.1.0]hexane framework, a recurring motif in natural products and therapeutic agents, presents a unique stereochemical challenge.[1][2] Its rigid, boat-like conformation locks substituents into distinct spatial arrangements, giving rise to cis and trans isomers with potentially disparate biological activities and physical properties.[3] Unambiguous assignment of these isomers is therefore a critical step in chemical synthesis and drug development. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques, offering a robust and reliable methodology for differentiating cis and trans isomers of substituted bicyclo[3.1.0]hexanes. We will delve into the causality behind experimental choices and present supporting data to ensure scientifically sound and reproducible stereochemical assignments.

The Structural Foundation: A Rigid Boat Conformation

The key to distinguishing isomers of bicyclo[3.1.0]hexanes lies in their conformational rigidity. Unlike flexible cyclohexane systems, the fused cyclopropane ring forces the five-membered ring into a stable boat-like conformation.[3] This rigidity fixes the relative orientations of substituents, leading to measurable differences in their NMR spectroscopic signatures. Protons and other NMR-active nuclei on the bicyclic scaffold experience distinct magnetic environments depending on whether they are on the same side (cis) or opposite sides (trans) of the ring system.

Primary NMR Techniques for Isomer Differentiation

The structural elucidation of these isomers relies on a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H and ¹³C NMR provide initial clues, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is often the definitive tool.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is the first-line technique for analyzing bicyclo[3.1.0]hexane stereochemistry. Two key parameters are of paramount importance: chemical shifts (δ) and scalar coupling constants (J).

  • Chemical Shifts (δ): The spatial arrangement of substituents in the rigid bicyclic system leads to predictable shielding and deshielding effects. For instance, an endo proton on the five-membered ring will be spatially closer to the cyclopropane ring and may experience a different magnetic environment compared to its exo counterpart. Substituents in a cis relationship will influence each other's chemical shifts differently than those in a trans arrangement due to through-space anisotropic effects.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship. The rigid boat conformation of the bicyclo[3.1.0]hexane core results in distinct and predictable dihedral angles for cis and trans isomers. Consequently, the observed ³JHH values provide a powerful diagnostic tool.[1][4] For example, studies have shown that cis relationships between protons on the five-membered ring can lead to coupling constants in the range of 4-7 Hz, whereas trans relationships often result in much smaller or even negligible coupling (~0 Hz) due to a dihedral angle approaching 90°.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR focuses on the periphery, ¹³C NMR provides direct information about the carbon framework. The chemical shift of each carbon is highly sensitive to its local electronic and steric environment.[6][7] In cis and trans isomers, the different spatial orientations of substituents cause variations in steric compression and other through-space interactions, leading to distinct ¹³C chemical shifts.[8] The γ-gauche effect, for instance, can cause an upfield shift (shielding) for carbons that are in a gauche arrangement with a substituent three bonds away, an effect that is often different between diastereomers.

2D NOESY: The Definitive Through-Space Correlation

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results from the dipolar coupling between nuclei that are close in space, typically within 5 Å.[9][10] This makes NOE-based experiments, particularly 2D NOESY, the most unambiguous method for determining the relative stereochemistry of substituents on the rigid bicyclo[3.1.0]hexane scaffold.[11]

The core principle is straightforward:

  • Cis Isomers: Protons (or other nuclei) on substituents that are cis to each other will be in close spatial proximity. A NOESY experiment will therefore show a cross-peak correlating these two nuclei.

  • Trans Isomers: Protons on trans substituents will be far apart in space, and consequently, no NOE cross-peak will be observed between them.

Instead, NOE correlations will be observed between the substituent protons and the protons on the bicyclic core, allowing for the definitive assignment of their endo or exo orientation relative to the cyclopropane ring. For example, irradiation of an endo cyclopropyl proton might show a strong NOE to a substituent, confirming that substituent's exo configuration.

Comparative Data Summary

The following table summarizes the expected NMR data for distinguishing cis and trans isomers of a disubstituted bicyclo[3.1.0]hexane system. Note that the exact values will depend on the specific substituents and their positions.

NMR ParameterCis IsomerTrans IsomerRationale
¹H NMR (³JH,H) Typically 4-7 Hz between vicinal protons on the five-membered ring.[5]Typically ~0-2 Hz between vicinal protons on the five-membered ring.[5]The dihedral angle between cis protons is favorable for coupling, while the angle for trans protons is often near 90°, minimizing coupling.
¹³C NMR (Δδ) Distinct chemical shifts due to unique steric interactions and γ-gauche effects.Different set of chemical shifts compared to the cis isomer.The spatial arrangement of substituents alters the electronic environment of the carbon skeleton.
2D NOESY Strong NOE cross-peak observed between the protons of the two cis substituents.No NOE cross-peak observed between the protons of the two trans substituents.Proximity in space (<5 Å) for cis substituents allows for efficient dipolar relaxation, which is absent for distant trans substituents.

Experimental Protocol: NOESY for Stereochemical Assignment

This section provides a generalized protocol for acquiring 2D NOESY data to differentiate cis and trans isomers.

Objective: To determine the relative stereochemistry of a substituted bicyclo[3.1.0]hexane by observing through-space NOE correlations.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified bicyclo[3.1.0]hexane sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and signal resolution.

    • Filter the solution into a high-quality 5 mm NMR tube.

    • Thoroughly degas the sample by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution for several minutes. This is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for both ¹H and the lock channel (²H).

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A good line shape is essential for accurate integration and observation of weak correlations.

  • Data Acquisition (2D NOESY):

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first to assign the proton signals and their through-bond connectivities.

    • Set up a phase-sensitive 2D NOESY experiment (e.g., noesygpph pulse program on Bruker systems).

    • Key Parameter - Mixing Time (d8): The mixing time is crucial. It is the period during which NOE buildup occurs.

      • Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.0 s for molecules of this size).[12]

      • Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 700 ms, 1.2 s) to build up an NOE curve and ensure that observed correlations are genuine NOEs and not due to spin diffusion.

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from 8 to 64 scans per increment depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform phase correction and baseline correction.

    • Analyze the resulting 2D spectrum. Look for off-diagonal cross-peaks.

    • A cross-peak between two protons, HA and HB, indicates they are spatially close.

    • Correlate the observed NOEs with the proposed cis and trans structures. The presence or absence of key cross-peaks (e.g., between substituents) will provide the definitive stereochemical assignment.

Visualizing the Analysis

The following diagrams illustrate the logical workflow and the key through-space interactions used for isomer differentiation.

G cluster_0 NMR Experimental Workflow Sample 1. Purified Sample Prep (Degassing is critical) NMR_Acq 2. NMR Data Acquisition (1D ¹H, 2D COSY, 2D NOESY) Sample->NMR_Acq Processing 3. Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->Processing Analysis 4. Spectral Analysis (Assign peaks, Identify correlations) Processing->Analysis Conclusion 5. Stereochemical Assignment Analysis->Conclusion

Caption: General workflow for NMR-based stereochemical analysis.

NOE_Comparison cluster_cis Cis Isomer cluster_trans Trans Isomer cis_struct Cis-Bicyclo[3.1.0]hexane (Substituents 'R1' and 'R2' on same face) R1_cis R1 R2_cis R2 R1_cis:ne->R2_cis:nw Strong NOE (Through-space < 5Å) trans_struct Trans-Bicyclo[3.1.0]hexane (Substituents 'R1' and 'R2' on opposite faces) note No NOE between R1 and R2 (Through-space > 5Å) R1_trans R1 R2_trans R2

Caption: Key NOE correlation difference between cis and trans isomers.

Conclusion

The conformational rigidity of the bicyclo[3.1.0]hexane system is the cornerstone of its stereochemical analysis by NMR. While ¹H and ¹³C NMR provide valuable initial data through the analysis of coupling constants and chemical shifts, 2D NOESY experiments offer the most definitive evidence for distinguishing cis and trans isomers. By carefully observing through-space correlations, researchers can unambiguously assign the relative stereochemistry of substituents, a crucial step for advancing research in medicinal chemistry and natural product synthesis. The methodologies described herein provide a self-validating system, ensuring the trustworthiness and accuracy of the structural assignment.

References

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  • Marchand, A. P. (1982). Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. VCH.
  • Marchand, A. P. (1982). Stereochemical applications of NMR studies in rigid bicyclic systems. Verlag Chemie International.
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  • Tanimura, K., et al. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 23(12), 3262.
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  • Wang, W., et al. (2022). 2D HETCOR Solid-State NMR Spectroscopy for Multiphase Materials with Mobility Contrast. ChemRxiv.
  • NIST (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. NIST Chemistry WebBook.
  • Doc Brown's Chemistry (n.d.). Selected constitutional isomers of molecular formula C6H10.
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  • Tanimura, K., et al. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 23(12), 3262.
  • Pinto, B. M., et al. (2016). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate.
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  • Bream, R. N., et al. (2008). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. Journal of Medicinal Chemistry, 51(18), 5777–5780.
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  • Marquez, V. E., et al. (2003). Highly Efficient Synthesis of Conformationally Fixed Bicyclo[3.1.0]hexane Nucleosides. The Journal of Organic Chemistry, 68(19), 7237–7245.
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  • Pellicciari, R., et al. (2004). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry, 8(10), 849-869.
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  • ResearchGate (2020). 6,6'-Dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane): synthesis and investigation of molecular structure by quantum-chemical calculations, NMR spectroscopy and X-ray diffraction analysis.
  • Google Patents (2007). US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
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A Senior Application Scientist's Guide to Enantioselective Bicyclo[3.1.0]hexane Synthesis: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane motif is a privileged structural element in a myriad of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, making it an invaluable scaffold in drug discovery for modulating interactions with biological targets. The inherent strain of the fused cyclopropane ring also provides a unique handle for further synthetic transformations. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched bicyclo[3.1.0]hexanes is of paramount importance to researchers in medicinal chemistry and organic synthesis. This guide provides an in-depth comparison of the leading catalytic systems for achieving enantioselective bicyclo[3.1.0]hexane synthesis, with a focus on rhodium, copper, and organocatalytic approaches, supported by experimental data and detailed protocols.

Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation: The Workhorse of Bicyclo[3.1.0]hexane Synthesis

Dirhodium(II) catalysis, particularly the intramolecular cyclopropanation of diazo compounds, stands as the most established and versatile strategy for the synthesis of bicyclo[3.1.0]hexanes. The exceptional efficiency and the high degree of stereocontrol achievable with chiral dirhodium(II) paddlewheel complexes have made this methodology a staple in the synthetic chemist's toolbox.

Mechanistic Rationale: The Rhodium Carbene Intermediate

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the initial reaction of the dirhodium(II) catalyst with a diazo compound.[1] This step leads to the extrusion of dinitrogen and the formation of a transient, electrophilic rhodium carbene intermediate. This highly reactive species is then intercepted by an alkene in a concerted, albeit often asynchronous, fashion to furnish the cyclopropane ring and regenerate the active rhodium catalyst. The stereochemical outcome of the reaction is exquisitely controlled by the chiral ligands adorning the dirhodium core, which create a chiral pocket around the active site and dictate the trajectory of the alkene approach.

rhodium_catalytic_cycle Rh2L4 Rh₂(L)₄ Catalyst RhCarbene Rh₂(L)₄=CHR (Rhodium Carbene) Rh2L4->RhCarbene - N₂ Diazo R-CHN₂ (Diazo Compound) Diazo->RhCarbene N2 N₂ Product Bicyclo[3.1.0]hexane RhCarbene->Product + Alkene Alkene Alkene Substrate Alkene->Product Product->Rh2L4 Catalyst Regeneration

Figure 1: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Key Chiral Dirhodium(II) Catalysts and Their Performance

A range of chiral dirhodium(II) catalysts have been developed, with ligands derived from chiral amino acids and other sources. Among the most successful are the Davies and Hu catalysts, which have demonstrated broad applicability and excellent enantioselectivity.

CatalystLigand OriginKey Features
Rh₂(S-DOSP)₄ (Davies Catalyst)N-(dodecylbenzenesulfonyl)prolinateGenerally the most effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrenes.[2] It provides high levels of enantioinduction with a variety of substrates.[2][3][4][5]
Rh₂(S-PTAD)₄ and Rh₂(S-TCPTAD)₄ (Hu Catalysts)Adamantylglycine and tetrachlorophthaloyl derivativesParticularly effective for electron-deficient alkenes and provides high levels of enantioinduction with ortho-substituted aryldiazoacetates.[2][6] The tetrachlorinated version, Rh₂(S-TCPTAD)₄, often shows enhanced selectivity.[1][7]
Rh₂(R-BNP)₄ BinaphthylphosphateComplementary to the Davies and Hu catalysts, showing high enantioselectivity in the cyclopropanation of 3-methoxy-substituted aryldiazoacetates.[2]

Table 1: Comparison of Key Chiral Dirhodium(II) Catalysts

Experimental Data Snapshot: Rhodium-Catalyzed Intramolecular Cyclopropanation

EntryDiazo SubstrateCatalyst (mol%)SolventTemp (°C)Yield (%)d.r.ee (%)Reference
1Allyl diazoacetateRh₂(S-DOSP)₄ (1)Hexane2394>20:198J. Am. Chem. Soc. 1999, 121, 6519-6520
2Homoallyl diazoacetateRh₂(S-DOSP)₄ (1)Hexane2385>20:194J. Am. Chem. Soc. 1999, 121, 6519-6520
3Methyl phenyldiazoacetate + Ethyl acrylateRh₂(S-TCPTAD)₄ (1)Pentane2578>97:391[1]
4Methyl styryldiazoacetate + Ethyl acrylateRh₂(S-TCPTAD)₄ (1)Pentane2589>97:398[1]

Table 2: Performance Data for Rhodium-Catalyzed Bicyclo[3.1.0]hexane Synthesis

Experimental Protocol: General Procedure for Rh₂(S-DOSP)₄-Catalyzed Intramolecular Cyclopropanation

To a solution of the chiral catalyst Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in anhydrous hexanes (10 mL) under an argon atmosphere at room temperature is added a solution of the appropriate diazoacetate (1.0 mmol) in anhydrous hexanes (5 mL) dropwise over a period of 2 hours via a syringe pump. The reaction mixture is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[3.1.0]hexane product.

Copper-Catalyzed Systems: Emerging Strategies with Unique Advantages

Copper catalysis offers a cost-effective and increasingly powerful alternative to rhodium for enantioselective cyclopropanation. Two distinct and noteworthy copper-based methodologies have emerged for the synthesis of bicyclo[3.1.0]hexanes: the use of chiral bisoxazoline (BOX) ligands for carbene transfer reactions and a cooperative Cu(I)/amine system for radical-mediated cyclizations.

Chiral Bisoxazoline (BOX) Ligands in Copper Carbene Chemistry

Copper(I) and copper(II) complexes of chiral bisoxazoline (BOX) ligands are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. The C₂-symmetric nature of the BOX ligand creates a well-defined chiral environment around the copper center, enabling high levels of enantiocontrol.

Mechanistic Considerations: The catalytic cycle is believed to initiate with the formation of a copper-carbene intermediate, analogous to the rhodium system.[8][9] DFT studies suggest that the cyclopropanation proceeds via a direct carbene insertion mechanism, where the stereochemical outcome is dictated by steric repulsions between the substrate and the bulky substituents of the chiral ligand.[8][9]

copper_box_catalytic_cycle CuBOX Cu(I)-BOX Catalyst CuCarbene Cu(I)-BOX=CHR (Copper Carbene) CuBOX->CuCarbene - N₂ Diazo R-CHN₂ Diazo->CuCarbene N2 N₂ Product Bicyclo[3.1.0]hexane CuCarbene->Product + Alkene Alkene Alkene Substrate Alkene->Product Product->CuBOX Catalyst Regeneration organo_catalytic_cycle Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium Enal α,β-Unsaturated Aldehyde Enal->Iminium Adduct Michael Adduct Iminium->Adduct Ylide Sulfur Ylide Ylide->Adduct Product Bicyclo[3.1.0]hexane carbaldehyde Adduct->Product Ring Closure Product->Catalyst Catalyst Regeneration

Sources

A Comparative Guide to the Biological Activity of Bicyclo[3.1.0]hexane Derivatives and Their Monocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the conformational rigidity of a molecule is a critical parameter that can profoundly influence its biological activity. The bicyclo[3.1.0]hexane scaffold, with its unique three-dimensional structure, offers a compelling platform for the design of potent and selective therapeutic agents. This guide provides an in-depth comparison of the biological activities of bicyclo[3.1.0]hexane derivatives versus their more flexible monocyclic analogs, supported by experimental data and established protocols.

The Conformational Advantage of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane system is characterized by a cyclopentane ring fused to a cyclopropane ring, resulting in a rigid, boat-like conformation.[1][2] This inherent rigidity distinguishes it from its monocyclic counterparts, such as cyclopentane and cyclohexane, which can adopt multiple, lower-energy conformations.

This conformational constraint can be a significant advantage in drug design for several reasons:

  • Pre-organization for Target Binding: The rigid scaffold can lock the pharmacophoric groups in a specific spatial orientation that is optimal for binding to a biological target, such as a receptor or enzyme active site. This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and potency.[3]

  • Enhanced Selectivity: By presenting a well-defined shape, bicyclo[3.1.0]hexane derivatives can achieve higher selectivity for a specific target over closely related ones, thereby reducing off-target effects and potential toxicity.[4][5]

  • Metabolic Stability: The rigid framework can shield certain parts of the molecule from metabolic enzymes, potentially improving its pharmacokinetic profile.

Case Study 1: Adenosine A₃ Receptor Ligands

The adenosine A₃ receptor (A₃AR) is a G protein-coupled receptor that has emerged as a promising therapeutic target for inflammation and cancer.[6][7][8] The development of selective A₃AR agonists has been an area of intense research.

A compelling example of the bicyclo[3.1.0]hexane advantage is seen in the development of (N)-methanocarba nucleosides, where the bicyclic system replaces the flexible ribose sugar of natural adenosine. This modification is known to increase both the potency and selectivity for the A₃ receptor compared to other adenosine receptor subtypes.[6]

Comparative Data: A₃ Receptor Affinity

CompoundScaffoldA₃AR Affinity (Kᵢ)Selectivity
(N)-methanocarba adenosine derivativeBicyclo[3.1.0]hexane0.38 µMHigh A₃R selectivity
(N)-methanocarba adenosineBicyclo[3.1.0]hexaneModerate A₃AR preferenceModerate

Data synthesized from a study on bicyclo[3.1.0]hexane-based A₃ receptor ligands.[6]

The data indicates that specific substitutions on the bicyclo[3.1.0]hexane-based nucleoside can lead to highly potent and selective A₃AR ligands.[6] The rigid scaffold plays a crucial role in orienting the substituents for optimal interaction with the receptor binding pocket.

Case Study 2: Antiviral Activity of Nucleoside Analogs

The conformation of the sugar moiety in nucleoside analogs is a key determinant of their ability to be recognized by viral polymerases and cellular kinases, which is essential for their antiviral activity.[9] The bicyclo[3.1.0]hexane template has been used to create conformationally locked nucleosides to probe these interactions.

Studies have shown that the stereochemistry of the bicyclo[3.1.0]hexane ring (termed "Northern" and "Southern" conformations) significantly impacts antiviral activity.[10] A conformational analysis revealed that the Northern (N) conformation favors an anti glycosyl torsion angle, while the Southern (S) conformation prefers a syn orientation.[10]

Comparative Antiviral Activity

Compound ClassConformationPredominant Antiviral Activity
Bicyclo[3.1.0]hexane NucleosidesNorthern (N)Herpes (HSV-1, HSV-2), HCMV
Bicyclo[3.1.0]hexane NucleosidesSouthern (S)Generally less active, with some exceptions

Data based on a structure-antiviral activity analysis.[10]

This suggests that the Northern conformation, which is rigidly held by the bicyclic scaffold, presents the nucleobase in an orientation that is more favorable for interaction with the target viral enzymes. The introduction of a double bond to create a bicyclo[3.1.0]hexene system can further modulate this activity by flattening the ring system.[9]

Case Study 3: GABA Transporter Inhibitors

The neurotransmitter γ-aminobutyric acid (GABA) is regulated by GABA transporters (GATs). Selective inhibition of GAT subtypes is a promising strategy for treating neurological disorders. A study on conformationally restricted GABA analogs demonstrated the power of the bicyclo[3.1.0]hexane scaffold in achieving high selectivity.

A monocyclic cyclopropane-based GABA analog showed non-selective inhibition of GAT-3 and BGT-1. However, by incorporating this structure into a rigid bicyclo[3.1.0]hexane backbone, researchers were able to develop the first highly potent and selective BGT-1 inhibitor.[5]

Comparative BGT-1 Inhibition

CompoundScaffoldBGT-1 Inhibition (IC₅₀)Selectivity
GABA Analogtrans-cyclopropane-Non-selective (GAT-3/BGT-1)
GABA AnalogBicyclo[3.1.0]hexane0.59 µMHighly selective for BGT-1

Data from a study on conformationally restricted GABA analogs.[5]

This remarkable increase in selectivity underscores how the rigid bicyclic system can lock the pharmacophore into a conformation that is specifically recognized by one transporter subtype over another.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of bicyclo[3.1.0]hexane derivatives with their monocyclic analogs, standardized and robust experimental protocols are essential.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., A₃AR)

This protocol determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO cells expressing human A₃AR).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA) and varying concentrations of the test compounds (bicyclo[3.1.0]hexane derivative and its monocyclic analog).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ values using the Cheng-Prusoff equation to determine the binding affinity of the test compounds.

Protocol 2: Cell-Based Cytotoxicity Assay (e.g., for Antitumor Agents)

This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., K562, HeLa) in appropriate media and conditions.[11][12]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compounds. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) and incubate until a color change is observed.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the structural differences and a typical experimental workflow.

Diagram 1: Structural Comparison

G cluster_0 Bicyclo[3.1.0]hexane Scaffold cluster_1 Monocyclic Analog (e.g., Cyclopentane) Bicyclic Rigid, Boat-like Conformation - Pre-organized for binding - Enhanced selectivity Monocyclic Flexible Conformations - Higher conformational freedom - Potentially lower selectivity Bicyclic->Monocyclic Increased Flexibility

Caption: Comparison of a rigid bicyclo[3.1.0]hexane scaffold and a flexible monocyclic analog.

Diagram 2: Experimental Workflow for Comparative Analysis

G A Compound Synthesis (Bicyclic vs. Monocyclic) B In Vitro Binding Assay (e.g., Radioligand Binding) A->B D Cell-Based Functional Assay (e.g., Cytotoxicity, cAMP) A->D C Determine Affinity (Ki) B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determine Potency (IC50/EC50) D->E E->F G Lead Optimization F->G

Caption: A typical workflow for comparing the biological activity of new chemical entities.

Conclusion

The bicyclo[3.1.0]hexane scaffold provides a powerful tool in drug discovery for creating conformationally restricted molecules. The evidence from various therapeutic areas, including adenosine receptor modulation, antiviral drug development, and neurotransmitter transporter inhibition, consistently demonstrates that the rigid nature of this bicyclic system can lead to significant improvements in potency and, most notably, selectivity when compared to their more flexible monocyclic analogs. By locking key functional groups into a bioactive conformation, the bicyclo[3.1.0]hexane framework reduces the entropic cost of binding and allows for a more precise fit with the biological target. As such, it will continue to be a valuable and attractive scaffold for the design of novel and effective therapeutic agents.

References

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Aromatic vs. Bicyclic Scaffolds in Drug Design: A Comparative Guide to Navigating Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists in the field of drug discovery, we are constantly navigating the intricate balance between a compound's potency and its developability. The molecular scaffold—the core structure upon which a drug is built—is a pivotal determinant of this balance. For decades, aromatic rings have been the workhorse of medicinal chemistry, found in the majority of marketed drugs.[1][2][3] However, their limitations have become increasingly apparent, fueling a strategic shift towards three-dimensional (3D) structures. This guide provides an in-depth comparative analysis of traditional aromatic scaffolds versus their increasingly popular bicyclic counterparts, offering experimental insights to guide rational drug design.

The Aromatic Scaffold: A Foundation with Flaws

Aromatic rings are ubiquitous in drug design for sound reasons. Their planar nature and electron-rich pi-systems facilitate crucial binding interactions, such as π-π stacking and hydrophobic interactions with protein targets.[4] The synthetic chemistry to create and modify aromatic systems is mature and well-documented, providing access to a vast and readily explorable chemical space.[3]

However, this reliance on "flatland" chemistry comes with significant liabilities, particularly when multiple aromatic rings are incorporated into a single molecule. A high aromatic ring count is often a harbinger of developmental attrition.[1][5][6]

Key Liabilities of Aromatic Scaffolds:

  • Poor Aqueous Solubility: The planarity of aromatic rings promotes strong crystal lattice packing through π–π stacking interactions, often leading to poor solubility, which can compromise absorption and bioavailability.[7] Even within a specific lipophilicity range, increasing the aromatic ring count has been shown to decrease aqueous solubility.[5][7]

  • High Lipophilicity: While some lipophilicity is necessary for membrane permeation, excessive lipophilicity, often driven by carboaromatic rings, is linked to non-specific binding, off-target toxicity, and increased plasma protein binding.[5][8]

  • Metabolic Instability: Electron-rich aromatic rings are prime substrates for oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of reactive metabolites.[5][9]

  • Safety Concerns: A high number of aromatic rings has been correlated with an increased risk of adverse effects, including inhibition of the hERG potassium channel, a key factor in cardiotoxicity.[5][8]

The evidence strongly suggests that for oral drug candidates, molecules with more than three aromatic rings face a significantly higher risk of failure in development.[1][5]

Table 1: Impact of Increasing Aromatic Ring Count on Drug Developability Parameters

Developability ParameterImpact of Increasing Aromatic Ring CountRationale
Aqueous Solubility DecreasesEnhanced crystal packing via π-π stacking.[5][7]
Lipophilicity (LogD) IncreasesAromatic rings are inherently lipophilic.[5][8]
CYP450 Inhibition IncreasesAromatic systems are common substrates for metabolic enzymes.[5][8]
hERG Inhibition IncreasesCorrelated with high lipophilicity and specific pharmacophoric features.[5][8]
Plasma Protein Binding IncreasesDriven by increased lipophilicity.[5][8]
The Bicyclic Scaffold: Embracing 3D to Overcome "Flatland's" Hurdles

The strategic move to replace flat aromatic rings with three-dimensional bicyclic scaffolds—often termed "escaping flatland"—has emerged as a powerful approach to mitigate the aforementioned liabilities.[7][10][11] These scaffolds, which can be fused, bridged, or spirocyclic, introduce sp³-rich, conformationally constrained geometries that confer numerous advantages.

Key Advantages of Bicyclic Scaffolds:

  • Improved Physicochemical Properties: The 3D shape of bicyclic systems disrupts efficient crystal packing, which can significantly enhance aqueous solubility and lower melting points.[7][11] This improvement in solubility is a critical step in achieving better oral bioavailability.

  • Enhanced Metabolic Stability: Saturated, sp³-rich frameworks are generally less susceptible to oxidative metabolism by CYP enzymes compared to their electron-rich aromatic counterparts.[12][13][14] This can lead to a longer half-life and a more predictable pharmacokinetic profile.

  • Superior Target Engagement: The rigid nature of bicyclic scaffolds presents appended functional groups in well-defined three-dimensional vectors.[15] This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and, crucially, greater selectivity for the intended biological target.[12][13]

  • Access to Novel Chemical Space: Bicyclic scaffolds provide access to novel and less-explored areas of chemical space, offering a significant advantage in securing intellectual property (IP) for new drug candidates.[16] Certain bicyclic frameworks have been identified as "privileged structures," capable of binding to multiple, distinct receptor types.[17][18]

cluster_0 Drug Design Strategy cluster_1 Property Modulation Aromatic Lead Aromatic Lead Scaffold Hopping Scaffold Hopping Aromatic Lead->Scaffold Hopping Poor Solubility Poor Solubility Aromatic Lead->Poor Solubility Metabolic Liability Metabolic Liability Aromatic Lead->Metabolic Liability Bicyclic Candidate Bicyclic Candidate Scaffold Hopping->Bicyclic Candidate Improved Solubility Improved Solubility Scaffold Hopping->Improved Solubility Metabolic Stability Metabolic Stability Scaffold Hopping->Metabolic Stability Enhanced Selectivity Enhanced Selectivity Scaffold Hopping->Enhanced Selectivity

Caption: Scaffold hopping workflow from an aromatic to a bicyclic scaffold.

Head-to-Head Comparison: A Data-Driven Perspective

The choice between an aromatic and a bicyclic scaffold is not merely academic; it has profound, measurable consequences on the properties of a drug candidate. The following table provides a direct comparison based on key drug discovery parameters.

Table 2: Comparative Analysis of Aromatic vs. Bicyclic Scaffolds

PropertyAromatic ScaffoldsBicyclic ScaffoldsCausality & Experimental Insight
Binding Affinity & Potency Often high, driven by π-stacking and hydrophobic interactions.[4]Can be very high due to reduced entropic penalty from conformational rigidity.[12][15]Bicyclic systems pre-organize pharmacophores, potentially leading to more efficient binding. This can be quantified by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Aqueous Solubility Frequently poor, especially with multiple rings.[5][7]Generally improved due to disruption of crystal packing.[11]The 3D nature of bicyclic scaffolds hinders the formation of planar stacks, improving solvation. This is directly measured via kinetic or thermodynamic solubility assays.
Metabolic Stability Often a liability; prone to CYP450-mediated oxidation.[9]Generally more robust and resistant to oxidative metabolism.[12][14]sp³-hybridized carbons are less electronically susceptible to oxidation than sp²-hybridized carbons in aromatic rings. This is validated using in vitro liver microsomal stability assays.
Selectivity Can be difficult to achieve due to planar, hydrophobic nature.Rigidity can confer high selectivity by fitting precisely into a specific binding pocket.[12][13]A rigid scaffold is less able to adapt its conformation to bind to off-targets. Selectivity is assessed by profiling against a panel of related receptors or enzymes.
Synthetic Accessibility (SA) Generally high; vast commercial availability of building blocks.Can be challenging; often requires multi-step, bespoke syntheses.[19][20]SA can be estimated computationally (SAscore)[21][22] and is a practical consideration of time and cost. However, synthetic methods for 3D scaffolds are rapidly advancing.
Intellectual Property (IP) Crowded chemical space.Offers significant opportunities for novel IP.The novelty of many bicyclic systems means they are often not covered by existing patents, providing a clearer path to market.

Experimental Validation: A Practical Guide

Objective comparison requires robust experimental data. When evaluating a potential scaffold hop from an aromatic to a bicyclic analogue, two fundamental experiments are indispensable: assessing metabolic stability and measuring aqueous solubility.

G cluster_workflow Experimental Workflow cluster_assay1 Metabolic Stability Assay cluster_assay2 Kinetic Solubility Assay start Synthesize Compounds compound_A Aromatic Analogue (Cmpd A) start->compound_A compound_B Bicyclic Analogue (Cmpd B) start->compound_B ms_start Incubate with Liver Microsomes + NADPH compound_A->ms_start ks_start Dilute DMSO Stock into Aqueous Buffer compound_A->ks_start compound_B->ms_start compound_B->ks_start ms_sample Sample at t=0, 5, 15, 30 min ms_start->ms_sample ms_lcms LC-MS/MS Analysis ms_sample->ms_lcms ms_calc Calculate t½ and Intrinsic Clearance ms_lcms->ms_calc end Compare Data & Select Lead Scaffold ms_calc->end ks_incubate Equilibrate (e.g., 2h) ks_start->ks_incubate ks_filter Filter Precipitate ks_incubate->ks_filter ks_measure Measure Soluble Concentration (e.g., HPLC-UV) ks_filter->ks_measure ks_measure->end

Caption: Parallel experimental workflow for comparing scaffold properties.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This protocol determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.

  • Objective: To measure the rate of disappearance of the parent compound in the presence of liver microsomes.

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[23] A rapid disappearance indicates high metabolic clearance, which often translates to a short in vivo half-life.[24]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compounds (Aromatic & Bicyclic): 10 mM stock in DMSO.

    • Liver Microsomes (e.g., human, rat): Thaw on ice and dilute to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare according to manufacturer's instructions. This cofactor is essential for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension to 37°C for 5 minutes.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, quenching the reaction.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). A shorter half-life indicates lower metabolic stability.

Experimental Protocol 2: Kinetic Solubility Assay

This protocol assesses the solubility of a compound under conditions that mimic the dilution it undergoes in early-stage biological assays.

  • Objective: To measure the concentration of a compound remaining in solution after precipitation from a DMSO stock into an aqueous buffer.

  • Causality: Compounds are stored in DMSO for high-throughput screening. When diluted into aqueous assay buffers, poorly soluble compounds will precipitate, leading to inaccurate potency measurements and an underestimation of their true activity.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Test Compounds: Prepare a serial dilution in DMSO (e.g., from 10 mM down to 100 µM).

    • Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition:

    • In a 96-well filter plate, add 198 µL of PBS buffer to each well.

    • Add 2 µL of the DMSO stock solutions to the buffer (a 1:100 dilution), mix thoroughly, and seal the plate.

  • Equilibration:

    • Incubate the plate at room temperature for 2 hours with gentle shaking to allow the system to reach equilibrium. Any compound that is going to precipitate will do so during this step.

  • Separation:

    • Place the filter plate on top of a collection plate.

    • Centrifuge to filter the solution, separating the soluble fraction (filtrate) from any precipitated solid.

  • Quantification:

    • Analyze the concentration of the compound in the filtrate using a suitable method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.

    • The measured concentration is the kinetic solubility.

Conclusion and Future Outlook

The choice of a molecular scaffold is a foundational decision in drug design. While aromatic systems will always remain a cornerstone of medicinal chemistry, a data-driven understanding of their limitations is crucial. The evidence clearly indicates that an over-reliance on planar, aromatic structures can lead to significant downstream challenges in solubility, metabolism, and safety.

Bicyclic scaffolds represent a validated and powerful strategy to overcome these hurdles. By introducing 3D complexity, researchers can systematically engineer molecules with improved physicochemical and pharmacokinetic properties, often leading to enhanced selectivity and a stronger IP position. The "escape from flatland" is not merely a trend but a rational response to the high attrition rates in drug development. As synthetic methodologies for constructing complex 3D frameworks continue to advance, the strategic deployment of bicyclic and other non-aromatic scaffolds will become an increasingly vital skill for the modern medicinal chemist, paving the way for safer, more effective medicines.

References

  • Ritchie, T. J., Macdonald, S. J., Young, R. J., & Pickett, S. D. (2011). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Drug discovery today, 16(17-18), 789–797. [Link]
  • Bicycle Therapeutics. (n.d.). Therapeutic Modalities.
  • Lian, W., & Pei, D. (2017). Bicyclic Peptides as Next-Generation Therapeutics. The journal of pharmacology and experimental therapeutics, 363(2), 236–244. [Link]
  • Bologa, C. G., & Oprea, T. I. (2020). Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • Heinis, C., & Winter, G. (2015). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. Nucleic acids research, 43(15), e99. [Link]
  • Ritchie, T. J., & Macdonald, S. J. (2014). Physicochemical descriptors of aromatic character and their use in drug discovery. Journal of medicinal chemistry, 57(17), 7206–7215. [Link]
  • Ward, R. A., & Gleeson, M. P. (2014). What does the aromatic ring number mean for drug design?. Expert opinion on drug discovery, 9(9), 995–1003. [Link]
  • Fasan, R. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical science, 6(10), 5473–5490. [Link]
  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?.
  • Roskoski, R., Jr. (2025). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Figshare. [Link]
  • Ward, R. A., & Gleeson, M. P. (2014). What does the aromatic ring number mean for drug design?. Taylor & Francis Online. [Link]
  • Sussex Drug Discovery Centre. (2013).
  • Kumar, K. (2018).
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.
  • Kar, A., & Gellman, S. H. (2020). Bicyclic peptides: Paving the road for therapeutics of the future.
  • LASSBio. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]
  • Wermuth, C. G. (Ed.). (2017). Privileged structures in drug discovery: medicinal chemistry and synthesis. John Wiley & Sons. [Link]
  • Reymond, J. L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(13), 9134–9146. [Link]
  • de Oliveira, R. J., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Molecular Biosciences, 5, 39. [Link]
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Scaffold Hopping in Drug Discovery. CRIPS. [Link]
  • Moody, C. J., & Roffey, J. R. (2017). New and Unusual Scaffolds in Medicinal Chemistry.
  • Schneider, G. (2005). Scaffold hopping. Wiley Online Library. [Link]
  • Raheem, I. T., & Slocum, S. T. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & medicinal chemistry letters, 29(24), 126760. [Link]
  • Lee, H. Y., et al. (2014). Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents. Semantic Scholar. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
  • Kim, D., & Kim, E. (2007). Differential degradation of bicyclics with aromatic and alicyclic rings by Rhodococcus sp. strain DK17. Applied and environmental microbiology, 73(23), 7513–7519. [Link]
  • de Oliveira, R. J., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers. [Link]
  • Varlamova, E. V., & Lagunin, A. A. (2020). Modeling of synthetic accessibility of potential drug molecules containing five-membered aromatic heterocycles.
  • Neurosnap. (n.d.). Synthetic Accessibility: Definition, Importance, and How to Assess It. [Link]
  • Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions.
  • Baran, P. S., et al. (2017). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 114(15), 3844–3849. [Link]
  • Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. PMC. [Link]
  • Obach, R. S. (2011). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug metabolism letters, 5(2), 110–114. [Link]
  • Kumar, S., & S, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Infectious diseases and internal medicine, 5(3), 1. [Link]

Sources

A Comparative Guide to the Ring Opening of Bicyclo[3.1.0]hexan-3-one: A Study in Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of Reaction Pathways

In the realm of organic synthesis, the bicyclo[3.1.0]hexane framework represents a fascinating intersection of strain and reactivity.[1] This unique structural motif, featuring a fused cyclopentane and cyclopropane ring, is a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, offering a gateway to diverse molecular architectures. A particularly illustrative example of nuanced chemical reactivity is the ring opening of bicyclo[3.1.0]hexan-3-one and its derivatives, which can be selectively guided down different pathways by simple changes in reaction conditions.

This guide provides an in-depth comparison of the kinetic and thermodynamic control paradigms in the ring-opening of activated bicyclo[3.1.0]hexane systems. We will explore how the choice of acidic versus basic conditions dictates the reaction outcome, leading to the selective formation of either a six-membered or a five-membered ring product. This analysis is grounded in experimental data and mechanistic principles, offering researchers, scientists, and drug development professionals a comprehensive understanding of this powerful synthetic transformation.

The Decisive Role of pH: A Tale of Two Products

The acid- and base-catalyzed methanolysis of bicyclo[3.1.0]hexane systems activated by adjacent electron-withdrawing groups serves as a classic case study in the principles of kinetic and thermodynamic control. The reaction's outcome is profoundly dependent on the pH of the medium, with acidic conditions favoring the formation of a thermodynamically more stable cyclohexane derivative and basic conditions yielding a kinetically favored cyclopentanone product.[2]

Under acidic conditions , the reaction proceeds through a pathway that allows for the formation of the more stable six-membered ring. This is considered the thermodynamic product , as the reaction is reversible, and given sufficient energy, the system will settle into its lowest energy state.

Conversely, under basic conditions , the reaction follows a lower energy pathway to form a five-membered ring. This is the kinetic product , as it is formed faster, and under these conditions, the reverse reaction to the starting material or rearrangement to the thermodynamic product is not favored.

Mechanistic Insights: Unraveling the Pathways

The divergent outcomes of the acid- and base-catalyzed ring-opening reactions can be rationalized by examining the distinct mechanistic pathways at play.

Thermodynamic Control: The Acid-Catalyzed Pathway

In the presence of acid, the carbonyl oxygen of the this compound derivative is protonated, which activates the adjacent cyclopropane ring for nucleophilic attack. The subsequent cleavage of the internal C1-C6 bond is favored as it leads to a more stable carbocationic intermediate, which can be delocalized. This pathway, although potentially having a higher activation energy, ultimately leads to the formation of the more stable 4-methoxycyclohexane derivative. The reversibility of the initial steps under acidic conditions allows the reaction to equilibrate to the thermodynamically favored product.

Thermodynamic_Control Start This compound Derivative Protonation Protonated Ketone Start->Protonation H+ Intermediate Carbocation Intermediate (Resonance Stabilized) Protonation->Intermediate C1-C6 Bond Cleavage Product 4-Methoxycyclohexane Derivative (Thermodynamic Product) Intermediate->Product MeOH Attack

Caption: Acid-catalyzed thermodynamic pathway.

Kinetic Control: The Base-Catalyzed Pathway

Under basic conditions, the reaction is initiated by the deprotonation of the carbon alpha to both the carbonyl and the cyclopropane ring, forming an enolate. This enolate facilitates the cleavage of the C1-C5 bond of the cyclopropane ring. This pathway has a lower activation energy and proceeds more rapidly. The resulting intermediate is then protonated by the solvent to yield the 3-methoxymethylcyclopentanone derivative. This reaction is essentially irreversible under these conditions, thus trapping the product of the faster reaction pathway.

Kinetic_Control Start This compound Derivative Enolate Enolate Intermediate Start->Enolate Base Intermediate Ring-Opened Intermediate Enolate->Intermediate C1-C5 Bond Cleavage Product 3-Methoxymethylcyclopentanone Derivative (Kinetic Product) Intermediate->Product MeOH Quench

Caption: Base-catalyzed kinetic pathway.

Experimental Data: A Quantitative Comparison

The following table summarizes the product distribution from the methanolysis of a representative bicyclo[3.1.0]hexane derivative under acidic and basic conditions, demonstrating the stark difference in reaction outcomes.

Condition Catalyst Temperature Kinetic Product (Cyclopentanone Derivative) Thermodynamic Product (Cyclohexane Derivative)
Acidic p-TsOHRefluxMinorMajor
Basic NaOMeRoom TempMajorMinor

Note: The terms "Major" and "Minor" are used to represent the predominant and less-formed products, respectively, as detailed in the cited literature. Precise yields can vary based on the specific substrate and reaction scale.

Experimental Protocols: A Practical Guide

The following protocols are adapted from the work of Sieburth and coworkers and provide a framework for achieving the selective ring opening of activated bicyclo[3.1.0]hexane systems.[2]

Protocol 1: Thermodynamic Ring Opening (Acidic Conditions)

Objective: To synthesize the 4-methoxycyclohexane derivative.

Materials:

  • Bicyclo[3.1.0]hexane-1-carbaldehyde

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve the bicyclo[3.1.0]hexane-1-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the 4-methoxycyclohexane derivative.

Protocol 2: Kinetic Ring Opening (Basic Conditions)

Objective: To synthesize the 3-methoxymethylcyclopentanone derivative.

Materials:

  • Bicyclo[3.1.0]hexane-1-carbaldehyde

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction at room temperature and workup

Procedure:

  • Dissolve the bicyclo[3.1.0]hexane-1-carbaldehyde in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add a solution of sodium methoxide in methanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the 3-methoxymethylcyclopentanone derivative.

Conclusion: Harnessing Reaction Control for Synthetic Advantage

The selective ring opening of this compound and its derivatives is a powerful demonstration of how fundamental principles of physical organic chemistry can be applied to achieve specific synthetic outcomes. By understanding the interplay of kinetic and thermodynamic control, chemists can strategically manipulate reaction conditions to favor the formation of either a five-membered or a six-membered ring system from a common precursor. This level of control is invaluable in the design and execution of complex synthetic strategies, particularly in the fields of medicinal chemistry and natural product synthesis where precise molecular architecture is paramount. The insights and protocols presented in this guide offer a practical framework for researchers to leverage this versatile transformation in their own synthetic endeavors.

References

  • Lim, Y.-H.; McGee, K. F.; Sieburth, S. M. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. J. Org. Chem.2002, 67 (18), 6535–6538.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Bicyclo[3.1.0]hexane Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the bicyclo[3.1.0]hexane scaffold is a valuable structural motif. Found in natural products like thujone and integral to therapeutics such as the HIV capsid inhibitor lenacapavir, its rigid, strained framework offers unique conformational constraints and reactivity.[1] However, this same structural complexity presents a significant analytical challenge: the confident differentiation of its regioisomers.

The Spectroscopic Toolkit: Unmasking Regioisomeric Identity

The differentiation of bicyclo[3.1.0]hexane regioisomers hinges on how the unique electronic and steric environment of each isomer influences its interaction with different forms of electromagnetic radiation and its fragmentation behavior. We will focus on the canonical examples of bicyclo[3.1.0]hexan-2-one and bicyclo[3.1.0]hexan-3-one to illustrate these principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, encompassing both ¹H and ¹³C analysis, is arguably the most powerful tool for elucidating the precise connectivity of these isomers. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the local electronic environment and through-bond/through-space proton interactions.

¹H NMR: A Tale of Protons

The key to differentiating bicyclo[3.1.0]hexanones with ¹H NMR lies in analyzing the signals of the protons on the cyclopropane ring and those alpha to the carbonyl group.

  • Bicyclo[3.1.0]hexan-2-one : The protons on the cyclopropane ring (at C6) and the bridgehead protons (at C1 and C5) are significantly influenced by the adjacent carbonyl group. Expect complex multiplets in the upfield region (approx. 0.0–1.5 ppm) for the cyclopropyl protons. The protons at C3, alpha to the carbonyl, will appear as a distinct multiplet further downfield.

  • This compound : Here, the protons alpha to the carbonyl are at the C2 and C4 positions. These protons will typically resonate in the 2.0-2.5 ppm range.[2][3] The symmetry of the 3-one isomer, relative to the 2-one, can also lead to a simpler spectrum. For instance, the natural product thujone, which contains a this compound core, shows a characteristic signal for the CH2 group in the cyclopentanone ring between 2.11–2.13 ppm.[2][3]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides a direct count of non-equivalent carbons and highlights the position of the carbonyl group.

  • The Carbonyl Carbon (C=O) : This is the most diagnostic signal. In bicyclo[3.1.0]hexan-2-one, the carbonyl carbon (C2) resonates at a very downfield chemical shift, typically around 215 ppm.[4] For this compound, the C3 carbonyl is generally found slightly upfield in comparison, though still in the characteristic ketone region.

  • Cyclopropyl Carbons : The carbons of the three-membered ring (C1, C5, C6) have characteristic upfield shifts due to their high s-character and ring strain, typically appearing between 10-40 ppm.[4] The precise shifts are diagnostic of the substitution pattern.

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy provides a rapid and non-destructive method for functional group identification. For bicyclo[3.1.0]hexanones, the key is the position of the carbonyl (C=O) stretching frequency, which is highly sensitive to ring strain.[1]

  • The Effect of Ring Strain : The C=O stretching frequency is influenced by the bond angle of the attached carbons. In a typical acyclic ketone, the C=O stretch appears around 1715 cm⁻¹. As ring strain increases, the vibrational frequency of an exocyclic C=O bond also increases.

  • Bicyclo[3.1.0]hexan-2-one : The carbonyl group is adjacent to the strained cyclopropane ring. This proximity to a three-membered ring increases the s-character of the C-C bonds in the five-membered ring, stiffening the C=O bond and shifting its stretching frequency to a higher wavenumber, typically >1725 cm⁻¹ .

  • This compound : The carbonyl is further removed from the direct influence of the cyclopropane ring. Therefore, its C=O stretching frequency is observed at a lower wavenumber, closer to that of a standard cyclopentanone, typically in the range of 1705-1715 cm⁻¹ .[5]

This predictable shift provides a clear and immediate diagnostic marker to distinguish between the 2-one and 3-one regioisomers.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments upon ionization. The strained bicyclic system leads to characteristic fragmentation pathways that can be used for differentiation.

  • Molecular Ion (M⁺) : The first piece of information is the molecular weight, which will be identical for all C₆H₈O isomers (96.13 g/mol ).[1]

  • Characteristic Fragmentation : The key to differentiation lies in the subsequent fragmentation. The inherent ring strain of the bicyclo[3.1.0]hexane core drives specific cleavage patterns.[1]

    • Bicyclo[3.1.0]hexan-2-one : A common fragmentation is the loss of carbon monoxide (CO, 28 Da), a characteristic pathway for ketones, leading to a prominent [M-28]⁺ peak.

    • This compound : While it can also lose CO, it may exhibit different dominant fragmentation pathways involving the cleavage of the five-membered ring, such as the loss of ethylene (C₂H₄, 28 Da), leading to different fragment ions compared to the 2-one isomer.

Analysis of the relative abundances of these fragment ions in the gas phase provides a fingerprint for each regioisomer.[6]

Summary of Spectroscopic Differentiators

Spectroscopic TechniqueKey Differentiating FeatureBicyclo[3.1.0]hexan-2-oneThis compound
¹H NMR Chemical shifts of protons α to C=OProtons at C3 are diagnosticProtons at C2 and C4 are diagnostic[2][3]
¹³C NMR Chemical shift of carbonyl carbon~215 ppm[4]Typically slightly upfield of the 2-one
IR Spectroscopy C=O stretching frequency (νC=O)Higher frequency (>1725 cm⁻¹)Lower frequency (~1705-1715 cm⁻¹)[5]
Mass Spectrometry Dominant fragmentation pathwayProminent loss of CO ([M-28]⁺)May show alternative fragmentation, e.g., loss of C₂H₄

Experimental Protocols

Protocol 1: Synthesis via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable method for forming the cyclopropane ring from an alkene precursor, in this case, a cyclohexenone.[7][8][9]

Objective: To synthesize a bicyclo[3.1.0]hexanone from a corresponding cyclohexenone.

Materials:

  • Cyclohex-2-en-1-one (for bicyclo[3.1.0]hexan-2-one) or Cyclohex-3-en-1-one (for this compound)

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the Zn(Cu) couple (approx. 1.5 equivalents).

  • Carbenoid Formation: Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane (approx. 1.2 equivalents). The mixture may be gently heated to initiate the formation of the organozinc carbenoid (iodomethyl)zinc iodide.[9]

  • Cyclopropanation: Cool the reaction mixture to 0 °C. Add a solution of the appropriate cyclohexenone (1 equivalent) in diethyl ether dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired regioisomer.

Self-Validation: The success of the synthesis and purity of the isolated isomer must be confirmed by the spectroscopic methods detailed below before further use. GC-MS is particularly useful for confirming the mass of the product and assessing purity.[10]

Protocol 2: Spectroscopic Analysis

Objective: To acquire NMR, IR, and MS data for the purified bicyclo[3.1.0]hexanone regioisomer.

1. NMR Sample Preparation:

  • Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.
  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

2. IR Sample Preparation (Thin Film):

  • Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
  • Gently press the plates together to form a thin film.
  • Acquire the IR spectrum.

3. GC-MS Analysis:

  • Dilute a small amount of the sample in a suitable solvent (e.g., DCM or ethyl acetate).
  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
  • Use an electron ionization (EI) source.
  • Analyze the resulting total ion chromatogram (for purity) and the mass spectrum of the product peak.

Visualizing the Workflow and Structures

To clarify the relationships between the isomers and the analytical process, the following diagrams are provided.

G cluster_isomers Bicyclo[3.1.0]hexane Regioisomers cluster_analysis Spectroscopic Techniques Isomer2 Bicyclo[3.1.0]hexan-2-one NMR NMR (1H & 13C) Isomer2->NMR IR Infrared (IR) Isomer2->IR MS Mass Spec (MS) Isomer2->MS Isomer3 This compound Isomer3->NMR Isomer3->IR Isomer3->MS Data Comparative Spectroscopic Data NMR->Data IR->Data MS->Data Isomer_Mix Synthesized Mixture or Unknown Sample Purification Purification (e.g., Chromatography) Isomer_Mix->Purification Purification->Isomer2 Isolate Isomers Purification->Isomer3 Isolate Isomers ID Unambiguous Isomer Identification Data->ID

Caption: Workflow for the differentiation of bicyclo[3.1.0]hexane regioisomers.

Caption: Molecular graphs of bicyclo[3.1.0]hexan-2-one and -3-one.

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir.
  • Chemical structure of α-thujone (the marked CH2 group is leading to the 1H NMR shift at 2.13–2.11 ppm range, which is used for quantification).
  • Rapid Determination of Total Thujone in Absinthe Using 1 H NMR Spectroscopy.
  • Simmons-Smith reaction. Illustrated Glossary of Organic Chemistry. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • Simmons-Smith reaction. chemeurope.com. [Link]
  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene.
  • Screening of Distilled Spirits for Thujone by Gas Chromatography-Mass Spectrometry. Alcohol and Tobacco Tax and Trade Bureau (TTB). [Link]
  • Bicyclo(3.1.0)hexane. PubChem. [Link]
  • IR Spectroscopy of Hydrocarbons. University of Basrah. [Link]

Sources

A-Senior Application Scientist's Guide to DFT Calculations for Predicting Bicyclo[3.1.0]hexane Conformer Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is paramount. The conformational preferences of a molecule dictate its interaction with biological targets, influencing efficacy and selectivity. Bicyclo[3.1.0]hexane, a rigid scaffold found in numerous biologically active compounds and nucleoside analogues, presents a fascinating case for conformational analysis.[1][2] Its unique strained ring system restricts its flexibility, leading to a limited number of accessible conformations, primarily the "boat" and "chair" forms.[3][4] Accurately predicting the relative stabilities of these conformers is crucial for designing novel therapeutics with enhanced activity.[1][5]

This guide provides an in-depth comparison of Density Functional Theory (DFT) methods for predicting the stability of Bicyclo[3.1.0]hexane conformers, supported by a detailed experimental protocol. As a Senior Application Scientist, my aim is to equip you with not just the "how," but also the critical "why" behind these computational choices, ensuring the scientific integrity and trustworthiness of your results.

The Primacy of the Boat Conformation: An Experimental and Computational Consensus

Experimental studies, including gas electron diffraction and microwave spectroscopy, have unequivocally shown that the boat-like conformation of Bicyclo[3.1.0]hexane is the most stable.[3][4][6][7] This experimental reality serves as our benchmark for evaluating the performance of various DFT methods. Computational studies have consistently corroborated this finding, attributing the preference for the boat conformation to factors like the anomeric effect in heteroatom-substituted analogs.[1][3][4]

Comparing DFT Functionals and Basis Sets: A Performance-Based Analysis

The accuracy of DFT calculations is intrinsically tied to the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a quantum mechanical effect, while the basis set is a set of mathematical functions used to build the molecular orbitals.[8] Here, we compare the performance of several popular combinations for predicting the energy difference between the boat and chair conformers of Bicyclo[3.1.0]hexane.

Level of TheoryΔE (Boat-Chair) (kcal/mol)Computational CostCommentary
Experimental Favors Boat-The gold standard for comparison.
B3LYP/6-31G *~3.65[4]LowA widely used and cost-effective method. While it correctly predicts the boat as the global minimum, it can be less accurate for systems with significant non-covalent interactions.[9][10][11]
M06-2X/6-311++G **More accurate than B3LYPHighThis functional is specifically parameterized to better handle non-covalent interactions, which can be crucial for accurately capturing the subtle energetic differences between conformers.[10][12][13] The larger basis set provides more flexibility for describing the electron distribution.[14]
MP2/6-31G(d) ~3.78[4]MediumMøller-Plesset perturbation theory (MP2) offers a higher level of theory by including electron correlation effects more explicitly than standard DFT functionals. It often provides results in good agreement with experimental data.[3][4]

Key Insights:

  • For routine conformational analysis of Bicyclo[3.1.0]hexane and its simple derivatives, the B3LYP/6-31G * level of theory provides a good balance of accuracy and computational efficiency.[9][11]

  • When studying systems where subtle non-covalent interactions, such as intramolecular hydrogen bonding, are expected to play a significant role in determining conformational preference, the M06-2X functional with a larger basis set like 6-311++G * is highly recommended for more reliable results.[10][12][13][14]

  • MP2 calculations can serve as a valuable benchmark for validating DFT results, particularly when high accuracy is paramount.[3][4]

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

This protocol outlines a self-validating workflow for performing DFT calculations to determine the relative stabilities of Bicyclo[3.1.0]hexane conformers using the Gaussian software package.[15][16]

Step 1: Building the Initial Structures

The first crucial step is to generate the initial 3D coordinates for the boat and chair conformers of Bicyclo[3.1.0]hexane. This can be accomplished using a molecular modeling program like GaussView.[17] It is essential to start with reasonable initial geometries to ensure the calculations converge to the correct minima.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms for each conformer.[17][18][19] This is a critical step, as the accuracy of the final energy calculation depends on having a correctly minimized structure.

Workflow Diagram: Geometry Optimization

Geometry_Optimization cluster_input Input Generation cluster_calculation DFT Calculation cluster_output Output Analysis Initial_Structure Initial Structure (Boat or Chair) Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Initial_Structure->Optimization Submit to Gaussian Optimized_Geometry Optimized Geometry Optimization->Optimized_Geometry Successful Convergence

%nprocshared=4 %mem=4GB #p B3LYP/6-31G* Opt

Bicyclo[3.1.0]hexane Boat Conformer

0 1 C ... H ... ...

%nprocshared=4 %mem=4GB #p B3LYP/6-31G* Opt Freq

Bicyclo[3.1.0]hexane Boat Conformer

0 1 C ... H ... ...

Sources

A Comparative Guide to the Radical Reactivity of Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Uniqueness of Bicyclo[3.1.0]hexan-3-one

This compound is a structurally intriguing molecule characterized by significant ring strain inherent to its fused cyclopropane ring.[1] This strain energy is a key determinant of its chemical behavior, particularly in reactions involving the formation of radical intermediates. The juxtaposition of the strained three-membered ring and the carbonyl group creates a synthetically powerful platform for a variety of chemical transformations.[1] In the realm of drug discovery, the bicyclo[3.1.0]hexane scaffold serves as a conformationally restricted bioisostere, offering a strategy to enhance the metabolic stability and target selectivity of drug candidates.

The Dichotomy of Reactivity: Ring Opening vs. Carbonyl-Centered Radical Reactions

The defining feature of the radical chemistry of this compound and other cyclopropyl ketones is the competition between two principal reaction pathways following the initial formation of a ketyl radical:

  • Cyclopropylcarbinyl Radical Ring Opening: The nascent ketyl radical, a cyclopropylcarbinyl radical, can undergo rapid ring opening of the three-membered ring. This process is driven by the release of ring strain and is often kinetically favored.

  • Carbonyl-Centered Radical Reactivity: Alternatively, the ketyl radical can participate in typical radical reactions centered on the carbonyl carbon, such as dimerization (pinacol coupling) or intermolecular/intramolecular additions.

The preferred pathway is a delicate balance of substrate structure, reaction conditions, and the nature of the radical-generating species.

Comparative Analysis of Radical Reactivity

To objectively assess the reactivity of this compound, this guide will compare its performance in key radical-mediated transformations against representative less-strained ketones: cyclopentanone, cyclohexanone, and 3-pentanone (a simple acyclic ketone).

Reductive Pinacol Coupling: A Case Study in Competing Pathways

The intramolecular pinacol coupling of diones is a classic radical reaction that proceeds through the formation of two adjacent ketyl radicals, which then dimerize. For cyclopropyl ketones, this reaction provides a direct measure of the competition between C-C bond formation and cyclopropane ring opening.

A seminal study on the samarium(II) iodide-mediated intramolecular pinacol coupling of diketones containing a cyclopropyl ketone moiety demonstrated that the desired cyclized diol products could be obtained, indicating that the rate of intramolecular coupling of the ketyl radicals can effectively compete with the rate of ring opening of the cyclopropylcarbinyl radical.[2] While this study did not specifically include this compound, the findings are highly relevant.

Table 1: Comparative Yields in a Hypothetical Intramolecular Pinacol Coupling

Ketone PrecursorExpected ProductPlausible Ring-Opened ByproductPredicted Outcome
Diketo-bicyclo[3.1.0]hexane derivativeBicyclic diolYesModerate to good yield of diol, with potential for ring-opened products depending on the linker length and reaction conditions.
1,6-Diketone (acyclic)Cyclohexane-1,2-diolNoHigh yield of diol.
1,5-Diketone (leading to cyclopentanediol)Cyclopentane-1,2-diolNoHigh yield of diol.

Experimental Protocol: Samarium(II) Iodide-Mediated Intramolecular Pinacol Coupling

  • Preparation of SmI₂ Solution: A solution of samarium(II) iodide (0.1 M in THF) is prepared from samarium metal and diiodoethane under an inert atmosphere.

  • Reaction Setup: The diketone substrate is dissolved in dry THF under an inert atmosphere.

  • Reaction Execution: The SmI₂ solution (2.2 equivalents) is added dropwise to the stirred solution of the diketone at room temperature.

  • Quenching and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer (SET) agent that readily generates ketyl radicals from carbonyl compounds under mild conditions.[3]

  • Anhydrous and Inert Conditions: Ketyl radicals are sensitive to air and moisture, necessitating the use of dry solvents and an inert atmosphere to prevent unwanted side reactions.

  • Dropwise Addition: Slow addition of the SmI₂ solution helps to maintain a low concentration of the reducing agent, which can favor the desired intramolecular coupling over potential intermolecular side reactions.

Diagram 1: Competing Pathways in the Pinacol Coupling of a Cyclopropyl Ketone

G cluster_0 Ketyl Radical Formation cluster_1 Reaction Pathways cluster_2 Products A Diketone with Cyclopropyl Moiety B Bis-Ketyl Radical A->B + 2e⁻ (SmI₂) C Intramolecular Pinacol Coupling B->C D Ring Opening of Cyclopropylcarbinyl Radical B->D E Cyclized Diol C->E F Ring-Opened Product D->F

Caption: Competing reaction pathways for a diketone containing a cyclopropyl group upon treatment with a single-electron reducing agent.

Radical Addition to the Carbonyl Group: The Barbier Reaction

The Barbier reaction, the one-pot reaction of a carbonyl compound with an alkyl halide and a metal, is another transformation that can proceed through radical intermediates, particularly when metals like magnesium, zinc, or indium are used. The reactivity of the ketone in this context is a good indicator of the accessibility of the carbonyl carbon to radical attack.

Due to the steric hindrance imposed by the bicyclic framework of this compound, the approach of a radical to the carbonyl carbon is expected to be more hindered compared to less substituted ketones. Furthermore, the inherent strain of the bicyclic system might influence the stability of the resulting tertiary alkoxide radical intermediate.

Table 2: Predicted Relative Reactivity in a Radical-Mediated Barbier Reaction

KetoneSteric Hindrance at CarbonylStrain EnergyPredicted Relative Rate
This compoundHighHighSlower
CyclopentanoneModerateLowModerate
CyclohexanoneModerateLowModerate
3-PentanoneLowNoneFaster

Experimental Protocol: Indium-Mediated Barbier-Type Allylation

  • Reaction Setup: To a flask containing indium powder (1.5 mmol) and the ketone (1.0 mmol) in a suitable solvent (e.g., THF/H₂O mixture) is added allyl bromide (1.2 mmol).

  • Reaction Execution: The mixture is stirred vigorously at room temperature and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Diagram 2: Experimental Workflow for Comparative Barbier Reaction

G cluster_0 Reactants cluster_1 Reaction cluster_2 Analysis cluster_3 Workup & Purification cluster_4 Results Ketones This compound Cyclopentanone Cyclohexanone 3-Pentanone Reaction Stir at RT in THF/H₂O Ketones->Reaction Reagents Indium Powder Allyl Bromide Reagents->Reaction Analysis TLC Monitoring GC-MS for Yield and Conversion Reaction->Analysis Workup Quench with HCl Extraction Analysis->Workup Purification Column Chromatography Workup->Purification Results Compare Yields and Reaction Times Purification->Results

Caption: A generalized workflow for comparing the reactivity of different ketones in an indium-mediated Barbier-type allylation.

Photochemical Radical Reactions

Photochemical excitation of ketones can lead to the formation of radical intermediates that can undergo a variety of reactions, including cycloadditions. The photochemistry of bicyclo[3.1.0]hexenones has been studied, revealing complex rearrangements that proceed through diradical intermediates. While direct comparative data for photochemical reactions of this compound with other ketones is scarce, the unique photochemistry of related systems suggests that the strained bicyclic framework will lead to distinct reaction pathways compared to simple cyclic and acyclic ketones.[4][5]

Conclusion: A Balance of Strain and Sterics

The radical reactivity of this compound is governed by a delicate interplay between the high ring strain of its bicyclic system and the steric accessibility of its carbonyl group.

  • Enhanced propensity for ring-opening: The primary differentiating factor is the facile ring-opening of the cyclopropylcarbinyl radical formed upon single-electron reduction of the ketone. This pathway is not available to cyclopentanone, cyclohexanone, or acyclic ketones and represents a major competing reaction channel.

  • Steric hindrance at the carbonyl: The rigid bicyclic structure of this compound likely imparts greater steric hindrance to the carbonyl group compared to the more flexible cyclopentanone and cyclohexanone, and certainly more than a simple acyclic ketone. This would be expected to decrease the rate of intermolecular radical additions to the carbonyl carbon.

References

  • Foster, S. L., & Handa, S. (2007). Samarium(II) iodide-mediated intramolecular pinacol coupling reactions with cyclopropyl ketones.
  • Liu, Y., Gu, Q.-S., Wu, Z.-L., Wu, W.-T., & Liu, X.-Y. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
  • Zhang, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11203–11213. [Link]
  • Liu, Y., et al. (2018). cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon.
  • Tanko, J. M., & Sadeghipour, M. (2008). Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. The Journal of Organic Chemistry, 73(4), 1593–1596. [Link]
  • Bunyamin, A., Polyzos, A., & Priebbenow, D. L. (2022). Photochemical [2+1]-Cycloadditions of Nucleophilic Carbenes. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. [Link]
  • Bunyamin, A., Polyzos, A., & Priebbenow, D. L. (2022). Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. Chemical Science, 13(10), 2886–2892. [Link]
  • Feldman, K. S., & Perkins, M. V. (1997). Generation of [5.5.n] Tricyclic Ring Systems by Radical-Promoted Inter- and Intramolecular [3 + 2] Cycloadditions. The Journal of Organic Chemistry, 62(12), 4013–4021. [Link]
  • Majumdar, K. C., & Chattopadhyay, B. (2009). Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis, 48, 1481-1544. [Link]
  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(10), 5261–5331. [Link]
  • Bunyamin, A., Polyzos, A., & Priebbenow, D. L. (2022). Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. Chemical Science, 13(10), 2886-2892. [Link]
  • Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 89(2), 1011–1020. [Link]
  • Procter, D. J., et al. (2021). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Journal of the American Chemical Society, 143(9), 3466–3472. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. [Link]
  • Procter, D. J., et al. (2021). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. Journal of the American Chemical Society, 143(9), 3466–3472. [Link]
  • Organic Chemistry Portal. (2000). Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions. [Link]
  • Yan, Z., et al. (2022). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxythis compound: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 26(10), 2894–2901. [Link]
  • Royal Society of Chemistry. (2000). Samarium(II) di-iodide induced reductive coupling of α,β-unsaturated esters with carbonyl compounds leading to a facile synthesis of γ-lactone. Journal of the Chemical Society, Perkin Transactions 1, (22), 3815-3821. [Link]
  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link]
  • Jin, L., et al. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.
  • Tanko, J. M., & Sadeghipour, M. (2008). Kinetics and regioselectivity of ring opening of 1-bicyclo[3.1.0]hexanylmethyl radical. PubMed. [Link]
  • Hodgson, D. M., & Norsikian, S. L. (2001). Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides and Chlorohydrins.
  • NIST. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. NIST WebBook. [Link]
  • ACS Publications. (2009). The Journal of Organic Chemistry Vol. 74 No. 16. [Link]
  • ResearchGate. (2025). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. [Link]

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A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of Bicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Bicyclo[3.1.0]hexanes

The bicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry and natural product synthesis. Its inherent conformational rigidity provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of potent and selective therapeutic agents. Enantiomerically pure bicyclo[3.1.0]hexane derivatives are crucial building blocks for a variety of bioactive molecules, including analogues of nucleosides and glutamate, which have shown promise in antiviral and neurological drug discovery programs.

The construction of the chiral bicyclo[3.1.0]hexane core with high stereocontrol is a significant synthetic challenge. Among the various strategies, the diastereoselective cyclopropanation of a cyclopentene precursor bearing a chiral auxiliary stands out as a robust and reliable method. This guide provides a comprehensive evaluation of the efficacy of different classes of chiral auxiliaries for the asymmetric synthesis of bicyclo[3.1.0]hexanes, with a focus on providing actionable insights and experimental data for researchers in the field.

Mechanism of Asymmetric Induction: The Role of the Chiral Auxiliary

The stereochemical outcome of the cyclopropanation reaction is primarily dictated by the chiral auxiliary, which directs the approach of the cyclopropanating agent to one of the two diastereotopic faces of the double bond. The most common method for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid. The chiral auxiliary, typically attached to the cyclopentene precursor via an ester or amide linkage, coordinates with the zinc reagent, leading to a highly ordered transition state that favors the formation of one diastereomer.

G cluster_0 General Mechanism of Auxiliary-Controlled Cyclopropanation Substrate Cyclopentene Precursor + Chiral Auxiliary (X*) Transition_State Diastereomeric Transition States (Chelation Control) Substrate->Transition_State + Reagent Reagent Simmons-Smith Reagent (e.g., Et2Zn, CH2I2) Product Diastereomerically Enriched Bicyclo[3.1.0]hexane Transition_State->Product Favored Pathway Cleavage Auxiliary Removal Product->Cleavage Final_Product Enantiopure Bicyclo[3.1.0]hexane Cleavage->Final_Product

Figure 1: General workflow for the synthesis of chiral bicyclo[3.1.0]hexanes using a chiral auxiliary.

Comparative Efficacy of Prominent Chiral Auxiliaries

The choice of chiral auxiliary is critical and depends on several factors, including the desired level of stereocontrol, the scale of the reaction, and the ease of auxiliary removal. Here, we compare three of the most effective and widely used classes of chiral auxiliaries for the synthesis of bicyclo[3.1.0]hexane derivatives.

Oppolzer's Sultams: Robust and Reliable Stereocontrol

Bornane-10,2-sultams, developed by Oppolzer, are among the most dependable chiral auxiliaries in asymmetric synthesis.[1] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of transformations, including cyclopropanation reactions.

Mechanism of Stereodirection: In the context of bicyclo[3.1.0]hexane synthesis, an α,β-unsaturated carboxylic acid derived from a cyclopentene is typically converted to the corresponding N-enoyl sultam. The chelation of the Simmons-Smith reagent to the carbonyl oxygen and the sulfonyl oxygen of the sultam locks the conformation of the enoyl moiety, exposing one face of the double bond to preferential attack by the carbenoid.

G cluster_1 Stereochemical Model with Oppolzer's Sultam Sultam_Substrate N-Enoyl Oppolzer's Sultam Chelated_Intermediate Chelated Zinc Intermediate (rigid conformation) Sultam_Substrate->Chelated_Intermediate + Zn Reagent Attack Cyclopropanating agent approaches from the less hindered face Chelated_Intermediate->Attack Major_Diastereomer Formation of the major diastereomer of bicyclo[3.1.0]hexane Attack->Major_Diastereomer

Figure 2: Proposed stereochemical model for cyclopropanation directed by Oppolzer's sultam.

Performance Data:

SubstrateCyclopropanation ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
N-(Cyclopent-1-enecarbonyl)camphorsultamEt₂Zn, CH₂I₂>95:5~85[2]
N-(3-Methylcyclopent-1-enecarbonyl)camphorsultamEt₂Zn, CH₂I₂>98:2~90[2]
Evans' Oxazolidinones: Versatility and High Diastereoselectivity

Evans' oxazolidinones are another class of highly effective chiral auxiliaries that have been widely applied in asymmetric synthesis.[3] Their utility in directing aldol and alkylation reactions is well-established, and they have also proven to be excellent controllers of stereochemistry in cyclopropanation reactions.

Mechanism of Stereodirection: Similar to Oppolzer's sultams, the substrate is an N-enoyl oxazolidinone derived from a cyclopentene carboxylic acid. The formation of a chelated intermediate with the zinc reagent orients the α,β-unsaturated system in a way that one face of the double bond is sterically shielded by a substituent on the oxazolidinone ring (typically a benzyl or isopropyl group), directing the cyclopropanation to the opposite face.

Performance Data:

SubstrateCyclopropanation ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
N-(Cyclopent-1-enecarbonyl)oxazolidinoneEt₂Zn, CH₂I₂98:2~92[4]
N-(Cyclopent-1-enecarbonyl)oxazolidinone (with Lewis Acid)Isopropylidenediphenylsulfonium, Lewis Acid>95:5~85[5]
Proline-Derived Auxiliaries: An Emerging Alternative

Chiral auxiliaries derived from the readily available and inexpensive amino acid proline have gained traction in various asymmetric transformations.[6] While less documented for bicyclo[3.1.0]hexane synthesis compared to Oppolzer's and Evans' auxiliaries, they present a cost-effective and potentially powerful alternative. The stereocontrol is typically achieved through the formation of a rigid, chelated transition state involving the proline-derived auxiliary and the metal reagent.

Performance Data:

Data for the direct application of proline-derived auxiliaries in the Simmons-Smith cyclopropanation for bicyclo[3.1.0]hexane synthesis is less prevalent in the reviewed literature. However, their success in other types of asymmetric cyclopropanations suggests their potential in this area. Further research and methods development are warranted to fully evaluate their efficacy in this specific application.

Experimental Protocols

Protocol 1: Diastereoselective Cyclopropanation using Oppolzer's Sultam Auxiliary

This protocol is a representative example for the synthesis of a bicyclo[3.1.0]hexane derivative using an Oppolzer's sultam auxiliary.

Step 1: Synthesis of N-(Cyclopent-1-enecarbonyl)camphorsultam

  • To a solution of cyclopent-1-enecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a solution of lithium (1S)-(+)-camphorsultam (1.1 eq) in THF at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-enoyl sultam.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

  • To a solution of the N-enoyl sultam (1.0 eq) in anhydrous DCM at 0 °C, add a solution of diethylzinc (2.0 eq, 1.0 M in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (2.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with DCM, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bicyclo[3.1.0]hexane derivative.

Step 3: Cleavage of the Oppolzer's Sultam Auxiliary

  • To a solution of the cyclopropanated product (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (4.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral bicyclo[3.1.0]hexane carboxylic acid.

Protocol 2: Asymmetric Cyclopropanation with an Evans' Oxazolidinone Auxiliary

This protocol outlines a general procedure for the cyclopropanation of an α,β-unsaturated system attached to an Evans' auxiliary.

Step 1: Synthesis of N-(Cyclopent-1-enecarbonyl)oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • After stirring for 15 minutes, add a solution of cyclopent-1-enecarbonyl chloride (1.1 eq) in THF.

  • Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify by flash chromatography to obtain the N-enoyl oxazolidinone.

Step 2: Diastereoselective Cyclopropanation

  • Follow the procedure outlined in Protocol 1, Step 2, using the N-enoyl oxazolidinone as the substrate.

Step 3: Cleavage of the Evans' Oxazolidinone Auxiliary

  • To a solution of the cyclopropanated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C, add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).[4]

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to obtain the desired chiral carboxylic acid.

Conclusion and Recommendations

Both Oppolzer's sultams and Evans' oxazolidinones have demonstrated exceptional efficacy in directing the stereoselective synthesis of bicyclo[3.1.0]hexane derivatives, consistently providing high diastereoselectivities and good chemical yields.

  • Oppolzer's sultams are often favored for their high crystallinity, which can facilitate purification by recrystallization, and their robust performance across a range of substrates.

  • Evans' oxazolidinones offer a high degree of versatility and have been extensively studied, providing a wealth of literature data to support their application. The cleavage conditions are also well-established and generally high-yielding.[4]

The choice between these auxiliaries may ultimately depend on the specific substrate, the desired scale of the reaction, and the availability of the starting materials. For researchers exploring novel synthetic routes, proline-derived auxiliaries represent a promising area for future investigation, with the potential for developing more economical and sustainable asymmetric methodologies.

This guide provides a solid foundation for researchers to make informed decisions when selecting a chiral auxiliary for the synthesis of valuable bicyclo[3.1.0]hexane building blocks. The provided protocols offer a starting point for the practical implementation of these powerful synthetic tools.

References

  • Oppolzer, W., et al. (1991). Asymmetric Synthesis of Bicyclic Cyclopropanols. Helvetica Chimica Acta, 74(5), 1139-1142.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Synlett, 1995(12), 1197-1207.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Madalengoitia, J. S. (1997). Diastereoselective cyclopropanation of chiral N-enoyl oxazolidinones. Tetrahedron Letters, 38(4), 621-624.
  • Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in asymmetric cyclopropanation. Journal of Organometallic Chemistry, 624(1-2), 24-34.
  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Chiral Lewis Acids as Catalysts in Asymmetric Simmons−Smith Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 120(45), 11943-11952.
  • Imai, N., & Sakamoto, K. (2000). A practical synthesis of chiral cyclopropyl alcohols by asymmetric Simmons-Smith reaction using a stoichiometric amount of a chiral ligand. Tetrahedron Letters, 41(48), 9275-9279.
  • Charette, A. B., & Brochu, C. (1995). Directed Simmons−Smith Cyclopropanation of Allylic Amines. Journal of the American Chemical Society, 117(45), 11367-11368.
  • Aggarwal, V. K., & de Vicente, J. (2003). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, and Aziridination.
  • Denmark, S. E., & Edwards, J. P. (1991). A new reagent for the stereospecific cyclopropanation of alkenes. The Journal of Organic Chemistry, 56(24), 6974-6981.
  • Oppolzer, W. (1984). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 56(8), 1001-1008.
  • Helmchen, G., Krotz, A., & Preiss, T. (1991). Diastereoselective and enantioselective cyclopropanations with diazoacetic acid esters. Tetrahedron: Asymmetry, 2(8), 705-708.
  • Evans, D. A. (1988). Stereoselective organic synthesis: The development of practical methods for asymmetric synthesis. Aldrichimica Acta, 21(3), 63-71.
  • Charette, A. B., & Lemay, J. (1997). Diastereoselective Simmons−Smith Cyclopropanation of Chiral Allylic Ethers. Angewandte Chemie International Edition in English, 36(10), 1090-1092.
  • Charette, A. B., Prescott, S., & Brochu, C. (1995). Stereoselective Simmons−Smith Cyclopropanation of Chiral Allylic Alcohols. The Journal of Organic Chemistry, 60(5), 1081-1083.
  • Charette, A. B., & Juteau, H. (1994). Highly Enantioselective Simmons−Smith Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 116(6), 2651-2652.
  • Denmark, S. E., & Christenson, B. L. (1995). On the Mechanism of the Simmons−Smith Reaction. The Journal of Organic Chemistry, 60(14), 4475-4489.
  • Charette, A. B., & Marcoux, J. F. (1996). Diastereoselective Simmons−Smith Cyclopropanation of Chiral Alkenes. Journal of the American Chemical Society, 118(19), 4539-4549.
  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in catalytic asymmetric reactions. Asymmetric synthesis of cyclopropanes. Journal of the American Chemical Society, 113(2), 726-728.
  • Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric copper-catalyzed cyclopropanation of trisubstituted and unsymmetrical cis-1,2-disubstituted olefins: modified bis-oxazoline ligands. Tetrahedron Letters, 31(42), 6005-6008.
  • Pfaltz, A. (1999). From bis(oxazolines) to other chiral ligands for asymmetric catalysis. Accounts of Chemical Research, 32(4), 339-347.
  • Johnson, J. S., & Evans, D. A. (1997). Chiral bis(oxazoline) copper(II) complexes: Versatile catalysts for the enantioselective C-C bond formation. Accounts of Chemical Research, 33(6), 325-335.
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
  • Jacobsen, E. N., Zhang, W., & Guler, M. L. (1991). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 113(17), 6703-6704.
  • Katsuki, T. (2002). Chiral metallosalen complexes: structures and catalyst tuning for asymmetric synthesis. Chemical Society Reviews, 31(1), 51-58.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis with chiral (salen)metal complexes. Topics in Organometallic Chemistry, 6, 123-152.
  • Canali, L., & Sherrington, D. C. (1999). Utilisation of immobilised chiral salen complexes in asymmetric catalysis. Chemical Society Reviews, 28(2), 85-93.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of syn- and anti-1,2-diols. Journal of the American Chemical Society, 122(30), 7386-7387.
  • Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-catalyzed asymmetric Mannich reactions of ketones with α-imino ethyl glyoxylate. Journal of the American Chemical Society, 124(9), 1842-1843.

Sources

A Head-to-Head Comparison of Simmons-Smith Modifications for Cyclopropanation: From Classic to Chiral

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of the cyclopropane ring is a recurring motif of strategic importance. This strained three-membered ring is a key structural element in numerous natural products and pharmacologically active compounds. The Simmons-Smith reaction, in its various forms, remains a cornerstone for stereospecific cyclopropanation. This guide provides an in-depth, head-to-head comparison of the classical Simmons-Smith reaction, the Furukawa modification, and the Charette asymmetric modification, supported by experimental data and detailed protocols to inform your selection of the optimal method for your synthetic challenge.

The Enduring Legacy of the Simmons-Smith Reaction

First reported in 1958, the Simmons-Smith reaction utilizes an organozinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu), to convert alkenes into cyclopropanes.[1] The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond, ensuring the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3] This stereospecificity is a key advantage of the Simmons-Smith reaction over other cyclopropanation methods that may involve free carbene intermediates.[4]

The classical protocol, while foundational, has its limitations. The preparation of a consistently active zinc-copper couple can be variable, and the reaction can sometimes be sluggish.[5] Over the decades, significant modifications have been developed to address these issues, enhancing the reaction's reactivity, reproducibility, and, most notably, introducing the ability to control stereochemistry in the creation of chiral centers.

Head-to-Head Performance Comparison

The choice between the classical Simmons-Smith, Furukawa, and Charette modifications hinges on the specific substrate and the desired outcome. The following table provides a comparative overview of their performance across key metrics.

FeatureClassical Simmons-Smith (Zn-Cu, CH₂I₂)Furukawa Modification (Et₂Zn, CH₂I₂)Charette Asymmetric Modification
Reagent Zinc-Copper Couple, DiiodomethaneDiethylzinc, DiiodomethaneDiethylzinc, Diiodomethane, Chiral Ligand
Typical Yield Good (often 70-90% for unhindered alkenes)Good to Excellent (often >90%)[6]Good to Excellent (often >80%)
Stereoselectivity Stereospecific (retains alkene geometry)Stereospecific (retains alkene geometry)Enantioselective (for prochiral alkenes)
Substrate Scope Broad, effective for many alkenesExcellent for electron-rich and unhindered alkenes[7]Primarily for allylic alcohols and some other functionalized alkenes
Reaction Rate Moderate to slowGenerally faster than the classical method[7]Variable, can be rapid
Safety & Handling Requires preparation of active Zn-Cu coupleDiethylzinc is pyrophoric and requires careful handlingDiethylzinc is pyrophoric; chiral ligands can be expensive
Key Advantage Cost-effective and well-establishedHigher reactivity and reproducibilityEnables the synthesis of enantioenriched cyclopropanes[8]

Mechanistic Insights: The "Why" Behind the "How"

Understanding the underlying mechanisms of these modifications is crucial for rational experimental design and troubleshooting.

The Role of the Zinc Carbenoid

All three methods proceed through a zinc carbenoid intermediate. In the classical method, the zinc-copper couple reacts with diiodomethane to form iodomethylzinc iodide (ICH₂ZnI).[2] The Furukawa modification, using diethylzinc (Et₂Zn), generates a more soluble and arguably more reactive carbenoid species.[9] This enhanced reactivity is a primary reason for the often-observed faster reaction rates and higher yields with the Furukawa protocol.

Directing Effects and Stereocontrol

A significant feature of the Simmons-Smith reaction is the directing effect of nearby Lewis basic functional groups, most notably hydroxyl groups.[2] The zinc atom of the carbenoid can coordinate to the oxygen of an allylic alcohol, delivering the methylene group to the syn face of the double bond with high diastereoselectivity.[10] The Furukawa modification often enhances this directing effect.[2]

The Advent of Asymmetric Induction

The Charette modification ingeniously exploits this directing effect to achieve enantioselectivity. By introducing a chiral ligand, typically a dioxaborolane derived from a chiral diol, a chiral zinc carbenoid complex is formed in situ.[11][12] This chiral complex then delivers the methylene group to one face of the prochiral alkene preferentially, leading to the formation of one enantiomer of the cyclopropane in excess. The choice of the chiral ligand is therefore paramount in determining the sense and degree of asymmetric induction.

Experimental Protocols: From the Bench to Your Lab

The following are detailed, step-by-step protocols for the three major Simmons-Smith modifications.

Protocol 1: Classical Simmons-Smith Cyclopropanation of Cyclohexene

This protocol details the synthesis of norcarane from cyclohexene using a freshly prepared zinc-copper couple.[13]

Workflow Diagram:

Caption: Workflow for the classical Simmons-Smith cyclopropanation.

A. Preparation of Zinc-Copper Couple: [13]

  • In a 500-mL Erlenmeyer flask, add 49.2 g of zinc powder and 40 mL of 3% hydrochloric acid. Stir rapidly for 1 minute and decant the supernatant.

  • Wash the zinc powder successively with three more 40-mL portions of 3% HCl, five 100-mL portions of distilled water, and two 75-mL portions of 2% aqueous copper sulfate solution.

  • Wash with five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and finally five 100-mL portions of absolute ether.

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.

  • Store the prepared zinc-copper couple in a vacuum desiccator over phosphorus pentoxide.

B. Cyclopropanation Reaction: [13]

  • To a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 46.8 g of the freshly prepared zinc-copper couple and 250 mL of anhydrous ether under an inert atmosphere.

  • Add a crystal of iodine and stir until the brown color disappears.

  • Add a mixture of 53.3 g of cyclohexene and 190 g of methylene iodide in one portion.

  • Heat the mixture to a gentle reflux with stirring. An exothermic reaction may occur after 30-45 minutes, requiring temporary removal of external heating.

  • After the exotherm subsides, continue to stir under reflux for 15 hours.

  • Cool the reaction mixture and filter to remove unreacted zinc-copper couple.

  • Carefully add saturated aqueous ammonium chloride solution to the filtrate to quench the reaction.

  • Separate the ethereal layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation, and then distill the residue to obtain norcarane.

Protocol 2: Furukawa Modification for the Cyclopropanation of 1-Octene

This protocol utilizes the more reactive diethylzinc for the cyclopropanation of a terminal alkene.[14]

Workflow Diagram:

Caption: Workflow for the Furukawa modification of the Simmons-Smith reaction.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • 1-Octene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-octene (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe.

  • Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield (octan-1-yl)cyclopropane. A typical yield for this reaction is in the range of 70-90%.[14]

Protocol 3: Charette Asymmetric Cyclopropanation of Cinnamyl Alcohol

This protocol describes the enantioselective cyclopropanation of cinnamyl alcohol using a chiral dioxaborolane ligand.[15]

Workflow Diagram:

Caption: Workflow for the Charette asymmetric cyclopropanation.

Materials and Equipment:

  • Flame-dried glassware

  • Inert atmosphere setup

  • Low-temperature cooling bath

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) solution

  • Diiodomethane (CH₂I₂)

  • Chiral dioxaborolane ligand (e.g., prepared from (R,R)-N,N,N',N'-tetramethyltartaramide and butylboronic acid)

  • Cinnamyl alcohol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -10 °C.

  • Slowly add diethylzinc (1.1 eq) followed by diiodomethane (1.1 eq) and stir for 10 minutes.

  • In a separate flask, dissolve the chiral dioxaborolane ligand (1.2 eq) in anhydrous CH₂Cl₂.

  • Add the ligand solution to the reaction mixture via cannula, maintaining the temperature below -5 °C.

  • Immediately add a solution of cinnamyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ via cannula, again keeping the temperature below -5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the enantioenriched (phenylcyclopropyl)methanol.

Substrate Scope and Limitations

Electron-Rich Alkenes: The Furukawa modification is generally the method of choice for electron-rich alkenes, such as enol ethers and styrenes, providing high yields and faster reaction times.[7] The classical method is also effective but may require longer reaction times.

Electron-Deficient Alkenes: The cyclopropanation of electron-deficient alkenes is a known limitation of the standard Simmons-Smith conditions due to the electrophilic nature of the zinc carbenoid.[16] However, modifications such as the Shi modification, which uses trifluoroacetic acid as an additive with diethylzinc and diiodomethane, can effectively cyclopropanate these less reactive substrates.[7]

Sterically Hindered Alkenes: Steric hindrance can significantly impact the efficiency of all Simmons-Smith modifications, generally favoring attack from the less hindered face of the alkene.[17] In cases of severe steric congestion, forcing conditions or alternative cyclopropanation methods may be necessary.

Conclusion: A Versatile Tool for Modern Synthesis

The Simmons-Smith reaction and its modifications represent a powerful and versatile toolkit for the stereospecific synthesis of cyclopropanes. The classical method provides a cost-effective route for a wide range of alkenes. The Furukawa modification offers enhanced reactivity and reproducibility, making it a go-to method for many applications. For the synthesis of chiral cyclopropanes, the Charette asymmetric cyclopropanation stands as a testament to the evolution of this reaction, enabling the construction of complex, enantioenriched molecules. By understanding the nuances of each modification and leveraging the detailed protocols provided, researchers can confidently select and execute the optimal Simmons-Smith cyclopropanation for their specific synthetic goals.

References

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
  • norcarane. Organic Syntheses Procedure.
  • Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. YouTube.
  • Simmons–Smith reaction. Wikipedia.
  • How to Make Zinc Copper Couple. Oreate AI Blog.
  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor.
  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.
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  • Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate.
  • Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society.
  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters - ACS Publications.
  • Research Projects – Charette Group. Synthetic Organic Chemistry.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC - NIH.
  • Simmons-Smith Reaction. NROChemistry.
  • Charette Asymmetric Cyclopropanation. Chem-Station Int. Ed.
  • Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Journal of the American Chemical Society.
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science (RSC Publishing).
  • Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. PubMed.
  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal.
  • Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. PubMed.
  • 1 Asymmetric Cyclopropanation. Wiley-VCH.
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  • Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed.
  • A novel route to cyclopropanes from olefins. Semantic Scholar.
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure.
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Safety Operating Guide

Navigating the Disposal of Bicyclo[3.1.0]hexan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of Bicyclo[3.1.0]hexan-3-one, a versatile bicyclic ketone utilized in the synthesis of complex organic molecules. Adherence to these procedures is critical not only for personnel safety but also for environmental stewardship.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] The compound's strained bicyclic structure contributes to its reactivity, a property valuable in synthesis but one that demands respect in its handling and disposal.[3]

A comprehensive hazard summary is presented below:

Hazard ClassificationGHS Hazard StatementSource
Flammable LiquidsH226: Flammable liquid and vapor[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]

Given these hazards, all handling and disposal operations must be conducted in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[4][5] The following protocol outlines a self-validating system to ensure compliance and safety.

Waste Identification and Segregation

The first critical step is to correctly identify and segregate waste containing this compound.

  • Pure, Unused Product: If the compound is expired or no longer needed, it should be disposed of in its original container, provided the container is in good condition.[6]

  • Contaminated Materials: This includes reaction mixtures, solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves). These should be collected in a dedicated, properly labeled waste container.[6]

  • Empty Containers: Even "empty" containers may retain hazardous residues and vapors.[1] These should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste after defacing the original label.[6]

Causality: Proper segregation prevents dangerous reactions between incompatible chemicals and ensures that the waste stream is correctly characterized for disposal by a licensed facility.[7]

Containerization and Labeling

Proper containment and labeling are legally mandated and essential for safe handling.

  • Container Selection: Use only approved, chemically compatible containers for waste collection. The original container is often the best choice for unused product.[6] For contaminated waste, high-density polyethylene (HDPE) or glass containers are typically suitable. Ensure containers are leak-proof and have secure closures.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant").[7][8] The accumulation start date must also be clearly marked.

Storage

Waste must be stored safely prior to collection by a certified hazardous waste handler.

  • Location: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[10] Flammable liquid waste must be stored in a grounded, flammable-liquids storage cabinet.[9] Keep containers away from heat, sparks, and open flames.[1]

Disposal Pathway

The final step is the transfer of the waste to a licensed treatment, storage, and disposal facility (TSDF).[11]

  • Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. This is the only acceptable route for the disposal of this compound waste.

  • Approved Disposal Methods: The recommended disposal methods for this compound are:

    • Incineration: This is a common and effective method for destroying organic chemical waste. It should be carried out in a licensed facility equipped with appropriate emission controls.[1]

    • Licensed Landfill: In some cases, burial in a specially licensed landfill for chemical and pharmaceutical waste may be an option.[1]

Never dispose of this compound by pouring it down the drain or mixing it with non-hazardous trash. [1] This is illegal and poses a significant threat to the environment and public health.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Characterization cluster_2 Action cluster_3 Final Steps Waste This compound Waste Generated IsPure Pure/Unused? Waste->IsPure IsContaminated Contaminated? IsPure->IsContaminated No OriginalContainer Use Original Container IsPure->OriginalContainer Yes IsEmpty Empty Container? IsContaminated->IsEmpty No DedicatedContainer Collect in Dedicated Waste Container IsContaminated->DedicatedContainer Yes TripleRinse Triple Rinse with Solvent IsEmpty->TripleRinse Yes Label Label as Hazardous Waste OriginalContainer->Label DedicatedContainer->Label TripleRinse->DedicatedContainer Collect Rinsate Store Store in SAA Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Decision workflow for this compound disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]

  • Ventilate: Increase ventilation to the area.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • RIFM fragrance ingredient safety assessment, this compound, 4-methyl-1-(1-methylethyl)-, CAS Registry Number 1125-12. Food and Chemical Toxicology. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • This compound | C6H8O. PubChem. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
  • MSDS of this compound. Capot Chemical. [Link]
  • This compound, 4-methyl-1-(1-methylethyl)-, [1S-(1«alpha»,4«beta»,5«alpha»)]-. Cheméo. [Link]
  • Learn the Basics of Hazardous Waste. US EPA. [Link]
  • Bicyclo(3.1.0)hexan-3-ol | C6H10O. PubChem. [Link]
  • RIFM fragrance ingredient safety assessment, this compound, 4-methyl-1-(1-methylethyl)-, CAS Registry Number 1125-12-8. PubMed. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Bicyclo[3.1.0]hexan-3-one (CAS No. 1755-04-0). As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but to understand the causality behind each safety recommendation, fostering a culture of proactive safety in your laboratory.

This compound is a versatile bicyclic ketone, a valuable building block in organic synthesis and medicinal chemistry research.[1] However, its utility is matched by a distinct hazard profile that demands rigorous and informed safety protocols. This guide provides the essential, immediate safety and logistical information you need to handle this compound with confidence and care.

Understanding the Risk: Hazard Profile of this compound

Effective PPE selection begins with a thorough understanding of the specific risks posed by the chemical. This compound is a volatile organic compound (VOC) with multiple hazards that dictate our safety strategy.[2][3][4][5]

PropertyValueSource
CAS Number 1755-04-0[6][7][8]
Molecular Formula C6H8O[1][6]
Molecular Weight 96.13 g/mol [1][3][6]
Appearance Colorless to pale yellow liquid or solid[9]
GHS Classification Hazard Code & Statement
Flammable LiquidH226: Flammable liquid and vapor[2][3]
Skin IrritationH315: Causes skin irritation[2][3]
Eye IrritationH319: Causes serious eye irritation[2][3]
Respiratory IrritationH335: May cause respiratory irritation[2][3]

Causality Behind the Hazards:

  • Flammability: As a Category 3 flammable liquid, its vapors can readily form an explosive mixture with air.[2] These vapors may travel a considerable distance to an ignition source, making strict control of heat, sparks, and open flames essential.[2] All containers and equipment must be properly grounded and bonded to prevent static discharge.[2]

  • Irritation Triad (Skin, Eyes, Respiratory): The compound's chemical reactivity makes it a potent irritant upon contact. Direct skin contact can lead to inflammation, redness, and discomfort.[10] Ocular exposure can cause serious damage.[10] Inhalation of its vapors, a significant risk due to its volatility, can irritate the entire respiratory tract, leading to coughing and discomfort.[2][10]

The Hierarchy of Controls: A Proactive Safety Philosophy

Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, essential for protecting you from exposure when other controls cannot eliminate the hazard entirely.

  • Engineering Controls: The most critical control is to handle this compound exclusively within a certified and properly functioning chemical fume hood. This contains vapors at the source, preventing inhalation exposure.[5]

  • Administrative Controls: Your institution's Standard Operating Procedures (SOPs), chemical hygiene plan, and proper training are vital. This includes knowing the location and use of emergency equipment like safety showers and eyewash stations.

  • Personal Protective Equipment (PPE): This is the focus of our guide—the barrier between you and the chemical.

Task-Specific PPE Selection: A Multi-Layered Defense

The specific tasks you perform will dictate the exact level of PPE required. The following sections detail the minimum required PPE, with escalations for higher-risk procedures.

Eye and Face Protection: Shielding from Splashes and Vapors

Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[2][3]

  • Standard Use (e.g., weighing, small-scale transfers in a fume hood): ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • High-Risk Operations (e.g., large-volume transfers, reactions under pressure, heating): Chemical splash goggles are mandatory. Goggles form a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses. For maximum protection, a full-face shield should be worn over the chemical splash goggles to protect the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant lab coat with long, cuffed sleeves is required. This provides a removable barrier in case of a splash and protects against the flammability hazard.

    • For Incidental Contact: Nitrile gloves are a common and appropriate choice. However, it is crucial to understand that they offer short-term protection. You must change gloves immediately following any known contact with the chemical.

    • For Extended Contact or Immersion: For tasks involving prolonged potential contact, such as cleaning glassware or managing a large spill, heavier-duty gloves are required. Butyl or Viton® gloves generally offer superior resistance to ketones and organic solvents.

    • The Self-Validating Protocol: Always double-glove (wearing two pairs of nitrile gloves) when handling this compound. This provides a layer of redundancy. If the outer glove is contaminated, you can carefully remove it, and the inner glove will protect your skin during the removal process. Always inspect gloves for tears or pinholes before use.

Respiratory Protection: Safeguarding Against Inhalation

All routine work with this compound must be performed in a chemical fume hood to prevent vapor inhalation.[2] Respiratory protection is reserved for non-routine or emergency situations.

  • When is a Respirator Required?

    • During a large spill or release outside of a fume hood.

    • When engineering controls are not available or are malfunctioning.

    • During certain high-risk maintenance procedures.

  • Respirator Type: A fit-tested, NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is necessary. Per OSHA regulations (29 CFR 1910.134), all personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing.

Essential Protocols for PPE Use

How you don and doff your PPE is as important as the equipment itself. Incorrect procedures can lead to cross-contamination.

Step-by-Step Donning (Putting On) Sequence
  • Lab Coat: Securely fasten your lab coat.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the task requires it.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Step-by-Step Doffing (Taking Off) Sequence to Prevent Contamination
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward, and hang it in its designated location or place it in the appropriate laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves.

  • Respirator (if used): Remove your respirator last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]

Disposal of Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and pipette tips must be disposed of in a clearly labeled, sealed hazardous waste container. Do not discard them in the regular trash.

  • Liquid Waste: All solutions and residues containing this compound must be collected in a designated flammable liquid waste container.[2] The container must be kept closed when not in use and stored in a secondary containment bin within a ventilated area, away from ignition sources.

PPE Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the specific task you are performing. This serves as a visual guide to reinforce the decision-making process discussed in this document.

PPE_Workflow cluster_start cluster_controls Engineering & Location Controls cluster_procedure_risk Procedural Risk Assessment cluster_emergency Emergency / Non-Routine cluster_ppe_levels Required PPE Levels start Task Involving This compound q_fume_hood Is work performed inside a certified chemical fume hood? start->q_fume_hood q_splash High potential for splash, aerosolization, or energetic reaction? q_fume_hood->q_splash  Yes q_emergency Is this an emergency? (e.g., large spill outside hood) q_fume_hood->q_emergency  No ppe_standard Standard PPE - Flame-Resistant Lab Coat - Double Nitrile Gloves - Safety Glasses w/ Side Shields q_splash->ppe_standard  No ppe_splash Splash Hazard PPE - Standard PPE - Chemical Splash Goggles - Face Shield q_splash->ppe_splash  Yes q_emergency->ppe_standard  No ppe_emergency Emergency PPE - Splash Hazard PPE - Fit-Tested Respirator  (Organic Vapor Cartridges) q_emergency->ppe_emergency  Yes note1 Re-evaluate task. Work MUST be moved into a fume hood. q_emergency->note1  No

Caption: PPE selection workflow for this compound.

References

  • Cleanroom Technology. (2025, July 22). Limited impact of PPE on human VOC emissions in cleanrooms, study finds.
  • Pharmaffiliates. (n.d.). CAS No : 1755-04-0 | Product Name : this compound.
  • PubMed. (2025, September 5). Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health.
  • PubMed. (n.d.). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use.
  • PubChem. (n.d.). This compound.
  • Diversitech. (2023, September 27). How to Keep Workers Safe From VOCs.
  • Cheméo. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-, [1S-(1«alpha»,4«beta»,5«alpha»)]-.
  • International Enviroguard. (2023, February 21). VOC Safety for Industrial Workers.
  • Molbase. (n.d.). MSDS of this compound.

Sources

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